molecular formula C7H6BrNO2 B1343076 3-Bromo-6-methylpicolinic acid CAS No. 779344-30-8

3-Bromo-6-methylpicolinic acid

Cat. No.: B1343076
CAS No.: 779344-30-8
M. Wt: 216.03 g/mol
InChI Key: MXOLBWQGTJFFIL-UHFFFAOYSA-N
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Description

3-Bromo-6-methylpicolinic acid is a useful research compound. Its molecular formula is C7H6BrNO2 and its molecular weight is 216.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-6-methylpyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2/c1-4-2-3-5(8)6(9-4)7(10)11/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXOLBWQGTJFFIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30619765
Record name 3-Bromo-6-methylpyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30619765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

779344-30-8
Record name 3-Bromo-6-methylpyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30619765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Bromo-6-methylpicolinic acid CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Bromo-6-methylpicolinic Acid (CAS: 779344-30-8) for Advanced Research and Development

Introduction

This compound, identified by CAS Number 779344-30-8, is a strategically important heterocyclic compound for professionals in chemical synthesis and drug discovery.[][] Its structure, featuring a pyridine ring substituted with a bromine atom, a methyl group, and a carboxylic acid, offers a trifunctional platform for developing complex molecules.[][3] This guide serves as a comprehensive technical resource for researchers, providing in-depth information on its properties, synthesis, applications, and handling, grounded in established scientific principles. The IUPAC name for this compound is 3-bromo-6-methylpyridine-2-carboxylic acid, and its molecular formula is C₇H₆BrNO₂.[][4]

Part 1: Physicochemical Properties and Structural Analysis

The utility of this compound as a chemical intermediate stems directly from its distinct structural features. The pyridine ring provides a rigid, aromatic core, while the three functional groups—bromo, methyl, and carboxylic acid—each offer unique reactivity and physicochemical contributions. The electron-withdrawing nature of the bromine atom facilitates certain electrophilic substitution reactions, and the carboxylic acid group not only provides a key reactive handle but also enhances solubility in polar solvents.[][]

Table 1: Core Physicochemical and Safety Data

Property Value Source(s)
CAS Number 779344-30-8 [4]
IUPAC Name 3-bromo-6-methylpyridine-2-carboxylic acid [][4]
Molecular Formula C₇H₆BrNO₂ [][4]
Molecular Weight 216.03 g/mol [][4]
Appearance White to Yellow Solid
Purity ≥95-98% (typical)
Storage Temperature 2-8°C, under inert atmosphere
GHS Pictogram GHS07 (Exclamation Mark)
Signal Word Warning

| Hazard Statements | H315, H319, H335 | |

Spectroscopic Profile: A Predictive Analysis

While comprehensive spectral data is best obtained empirically[5], the structure of this compound allows for a robust prediction of its spectroscopic characteristics, essential for reaction monitoring and quality control.

  • ¹H NMR Spectroscopy : The proton spectrum is expected to show distinct signals. The carboxylic acid proton (–COOH) will appear as a highly deshielded, broad singlet in the 10-12 ppm region.[6] The two aromatic protons on the pyridine ring will likely appear as an AB quartet or two doublets between 7.0 and 8.5 ppm. The methyl (–CH₃) protons will present as a singlet further upfield, typically in the 2-3 ppm range.

  • ¹³C NMR Spectroscopy : The carbon spectrum will be characterized by the carbonyl carbon of the carboxylic acid, which is significantly deshielded and expected in the 160-180 ppm range.[6] The five aromatic carbons of the pyridine ring will resonate between approximately 120-160 ppm. The methyl carbon signal will be found in the upfield region, typically around 15-25 ppm.

  • Infrared (IR) Spectroscopy : The IR spectrum provides clear confirmation of the key functional groups. A very broad O-H stretching absorption is characteristic of the hydrogen-bonded carboxylic acid dimer, typically spanning 2500-3300 cm⁻¹.[6] The C=O stretch of the carbonyl group will be a strong, sharp peak around 1710 cm⁻¹.[6] Aromatic C-H and C=C/C=N stretches will also be present in the fingerprint region.

  • Mass Spectrometry (MS) : Due to the presence of bromine, the mass spectrum will exhibit a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion peak (M⁺) will appear as a pair of peaks of almost equal intensity, one at the calculated molecular weight (for ⁷⁹Br) and another two mass units higher (M+2, for ⁸¹Br).

Part 2: Synthesis and Mechanistic Rationale

The primary route to this compound involves the selective bromination of 6-methylpicolinic acid. Understanding the mechanism and experimental choices is critical for achieving high yield and purity.

Protocol: Radical Bromination of 6-Methylpicolinic Acid

This protocol describes a common laboratory-scale synthesis. The rationale is to use a selective brominating agent under conditions that favor substitution on the aromatic ring rather than the methyl group.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-methylpicolinic acid (1.0 eq) in a suitable solvent such as glacial acetic acid or a chlorinated solvent.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.0-1.2 eq) to the solution. NBS is chosen as it provides a low, steady concentration of bromine, minimizing side reactions.

  • Initiation (If necessary): While electrophilic aromatic substitution can occur, some protocols may utilize a radical initiator like 2,2'-azobis(isobutyronitrile) (AIBN) under reflux with illumination, though this is more typical for benzylic bromination. For ring bromination, a Lewis acid catalyst may be more appropriate depending on the precise substrate and desired regioselectivity.[4]

  • Reaction Execution: Heat the mixture to reflux (temperature dependent on solvent) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction typically runs for 4-8 hours.

  • Workup and Isolation: After cooling to room temperature, quench the reaction by adding a reducing agent like sodium thiosulfate solution to destroy any remaining bromine.

  • Purification: The crude product is often precipitated by adding water. The solid can be collected by filtration and purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

Diagram 1: Synthetic Workflow

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_process Process cluster_product Final Product A 6-Methylpicolinic Acid C Bromination Reaction A->C  + B 1. N-Bromosuccinimide (NBS) 2. Acetic Acid (Solvent) 3. Heat (Reflux) B->C D Quench & Workup C->D Reaction Complete E Recrystallization D->E Crude Solid F This compound E->F Purified Product

Caption: A typical workflow for the synthesis of this compound.

Part 3: Applications in Drug Discovery and Chemical Biology

This compound is not typically an end-product but rather a versatile building block for creating novel molecules with potential biological activity.[][] Its value lies in the ability to selectively modify its three key functional regions.

A Trifunctional Scaffold for Medicinal Chemistry

The compound's structure is a powerful starting point for generating compound libraries for high-throughput screening.

  • The Bromine Handle: The C-Br bond is a prime site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the facile introduction of a wide array of aryl, heteroaryl, alkyl, or alkyne groups, enabling systematic exploration of the structure-activity relationship (SAR).

  • The Carboxylic Acid: This group is readily converted into amides, esters, or other derivatives. Amide bond formation is one of the most fundamental reactions in medicinal chemistry, allowing for linkage to other fragments, amino acids, or solubilizing groups.

  • The Pyridine Nitrogen: The basic nitrogen atom can be quaternized or can coordinate to metal centers, making the scaffold useful for developing metal-binding ligands or catalysts.[][]

Biological Potential and Target Interactions

While the compound itself has limited documented biological activity, its derivatives are of significant interest. Research suggests that picolinic acid scaffolds can be developed into agents with various properties:

  • Antimicrobial and Anti-inflammatory Agents: The pyridine core is a known pharmacophore in many drugs, and modifications can lead to compounds that modulate inflammatory pathways or exhibit activity against bacterial strains.[4]

  • Enzyme Inhibitors: The rigid structure can be elaborated to fit into the active sites of enzymes, potentially inhibiting their function.[4] Boronic acid derivatives, for example, are a well-established class of protease inhibitors.[7]

  • Anticancer Agents: Some derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting potential for development as oncology therapeutics.[4]

Diagram 2: Derivatization Strategy for Library Synthesis

G cluster_Br C-Br Modification (Cross-Coupling) cluster_COOH COOH Modification (Amidation/Esterification) cluster_N Pyridine-N Modification (Coordination/Quaternization) Core This compound Br_Deriv Aryl/Alkyl Groups Core->Br_Deriv Suzuki, etc. COOH_Deriv Amides, Esters Core->COOH_Deriv EDC/HOBt, etc. N_Deriv Metal Complexes, N-Oxides Core->N_Deriv Metal Salts, etc. Library Diverse Chemical Library for Screening Br_Deriv->Library COOH_Deriv->Library N_Deriv->Library

Caption: Logical workflow for creating a diverse compound library from the core scaffold.

Part 4: Safety, Handling, and Storage Protocols

Due to its hazardous properties, strict adherence to safety protocols is mandatory when working with this compound.

Table 2: GHS Hazard and Precautionary Information

Category Code Description
Hazard H315 Causes skin irritation.
H319 Causes serious eye irritation.
H335 May cause respiratory irritation.
Precaution P261 Avoid breathing dust/fume/gas/mist/vapors/spray.[8]
P280 Wear protective gloves/protective clothing/eye protection/face protection.[8]
P302+P352 IF ON SKIN: Wash with plenty of soap and water.[8]

| | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Self-Validating Handling Protocol

To ensure researcher safety, the following self-validating workflow must be implemented.

  • Engineering Controls Verification: Always handle this compound within a certified chemical fume hood.[9] Before starting, verify the fume hood has a valid inspection sticker and that the airflow monitor indicates proper function.

  • Personal Protective Equipment (PPE) Check: Don appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.[10][11] Before use, inspect gloves for any signs of degradation or puncture.

  • Dispensing and Weighing: To prevent inhalation of dust, dispense the solid material carefully, avoiding the creation of airborne particles. Use a spatula and weigh the compound in a tared container inside the fume hood.

  • Spill Management: Have a spill kit readily accessible. In case of a small spill, absorb the material with an inert absorbent (e.g., sand, vermiculite), scoop it into a sealed container, and label it for hazardous waste disposal.[8][9]

  • Storage Integrity: Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area designated for chemical reagents, preferably in a refrigerator at 2-8°C. The inert atmosphere requirement suggests the container should be flushed with nitrogen or argon before sealing to prevent long-term degradation.

Conclusion

This compound is a high-value chemical intermediate whose strategic importance is rooted in its structural versatility. For the medicinal chemist and drug development professional, it represents a robust scaffold for the synthesis of novel compounds with significant therapeutic potential. Its well-defined reactivity at three distinct points allows for the systematic and logical construction of diverse chemical libraries. By understanding its physicochemical properties, mastering its synthesis, and adhering strictly to safety protocols, researchers can effectively leverage this compound to accelerate innovation in pharmaceutical and chemical sciences.

References

  • INDOFINE Chemical Company, Inc. Safety Data Sheet. Available at: [Link]

  • ResearchGate. (2019, April 23). NMR, mass spectroscopy, IR - finding compound structure. Available at: [Link]

  • ResearchGate. (2025, August 6). Synthesis, structure, chemical and bioactivity behavior of eight chromium(III) picolinate derivatives Cr(R-pic)3 | Request PDF. Available at: [Link]

  • ERIC. (2023, September 11). Spectroscopy Data for Undergraduate Teaching. Available at: [Link]

  • PubChem. 3-Amino-6-bromopicolinic acid. Available at: [Link]

  • MDPI. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Available at: [Link]

  • Chemistry LibreTexts. (2025, March 3). 6.7: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

Sources

An In-depth Technical Guide to the Molecular Structure and Applications of 3-Bromo-6-methylpicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-6-methylpicolinic acid, with the IUPAC name 3-bromo-6-methylpyridine-2-carboxylic acid, is a halogenated pyridine derivative that has garnered significant interest as a versatile building block in medicinal chemistry and materials science.[][] Its strategic substitution pattern, featuring a carboxylic acid, a methyl group, and a bromine atom on the pyridine scaffold, offers multiple reaction sites for the synthesis of more complex molecules.[] This guide provides a comprehensive overview of its molecular structure, synthesis, reactivity, and applications, with a particular focus on its utility in drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 779344-30-8
Molecular Formula C₇H₆BrNO₂[]
Molecular Weight 216.03 g/mol []
Physical Form White to yellow solid
Purity ≥98%
Storage Inert atmosphere, 2-8°C

Elucidation of the Molecular Structure

The molecular structure of this compound is characterized by a pyridine ring substituted at the 2-, 3-, and 6-positions. The carboxylic acid group at the 2-position, the bromine atom at the 3-position, and the methyl group at the 6-position create a unique electronic and steric environment that dictates its chemical reactivity and biological activity.

graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [style=invis];

"C1" [label="C", pos="0,1.5!"]; "N" [label="N", pos="1.3,0.75!"]; "C2" [label="C", pos="1.3,-0.75!"]; "C3" [label="C", pos="0,-1.5!"]; "C4" [label="C", pos="-1.3,-0.75!"]; "C5" [label="C", pos="-1.3,0.75!"];

"C1" -- "N" [style=solid, label=""]; "N" -- "C2" [style=solid, label=""]; "C2" -- "C3" [style=solid, label=""]; "C3" -- "C4" [style=solid, label=""]; "C4" -- "C5" [style=solid, label=""]; "C5" -- "C1" [style=solid, label=""];

"C1_COOH" [label="C(=O)O", pos="-0.5,2.5!"]; "C1" -- "C1_COOH" [style=invis];

"C5_Br" [label="Br", pos="-2.5,1.25!"]; "C5" -- "C5_Br" [style=invis];

"C2_CH3" [label="CH₃", pos="2.5,-1.25!"]; "C2" -- "C2_CH3" [style=invis];

// Manually add labels for clarity if needed "C1_label" [label="2", pos="-0.5,1.7!"]; "N_label" [label="1", pos="1.5,0!"]; "C2_label" [label="6", pos="1.8,-0.5!"]; "C3_label" [label="5", pos="0,-1.8!"]; "C4_label" [label="4", pos="-1.8,-0.5!"]; "C5_label" [label="3", pos="-1.8,0.5!"]; }

Caption: 2D structure of this compound.
Spectroscopic Characterization

The structural assignment of this compound is unequivocally confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

¹H NMR Spectroscopy: The proton NMR spectrum provides key insights into the arrangement of protons on the pyridine ring. The spectrum is expected to show distinct signals for the two aromatic protons and the methyl group protons. The chemical shifts are influenced by the electronic effects of the substituents. The electron-withdrawing bromine atom and carboxylic acid group will deshield adjacent protons, shifting their signals downfield.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments in the molecule. The spectrum will display seven distinct signals corresponding to the seven carbon atoms. The carbonyl carbon of the carboxylic acid will appear at a characteristic downfield chemical shift. The carbon atoms attached to the bromine and nitrogen atoms will also exhibit specific chemical shifts due to their electronegativity.

Infrared (IR) Spectroscopy: The IR spectrum is instrumental in identifying the functional groups present. Key characteristic absorptions include a broad O-H stretching band for the carboxylic acid, a strong C=O stretching vibration, and C-H stretching and bending vibrations for the aromatic ring and the methyl group.

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M+) and the M+2 peak, with an approximate 1:1 ratio. Fragmentation patterns can provide further structural information.

Synthesis and Reactivity

The synthesis of this compound can be achieved through several synthetic routes. A common and effective method is the direct bromination of 6-methylpicolinic acid.

Experimental Protocol: Bromination of 6-Methylpicolinic Acid

This protocol is based on the principles of electrophilic aromatic substitution on the pyridine ring.

Materials:

  • 6-Methylpicolinic acid

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ethyl acetate

  • Magnesium sulfate (anhydrous)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 6-methylpicolinic acid in anhydrous acetonitrile.

  • Add N-Bromosuccinimide (1.1 equivalents) to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, quench the reaction by adding water.

  • Adjust the pH of the aqueous solution to acidic (pH ~2-3) with hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield pure this compound.

graph "Synthesis_Workflow" { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

subgraph "cluster_0" { label = "Synthesis of this compound"; bgcolor="#FFFFFF"; "Start" [label="6-Methylpicolinic Acid"]; "Reaction" [label="Bromination with NBS in Acetonitrile"]; "Workup" [label="Aqueous Workup & Extraction"]; "Purification" [label="Recrystallization / Chromatography"]; "Product" [label="this compound"];

} }

Caption: Workflow for the synthesis of this compound.
Chemical Reactivity

The trifunctional nature of this compound provides a rich platform for a variety of chemical transformations:

  • Esterification: The carboxylic acid group can be readily converted to esters under standard conditions, which can be useful for modifying solubility or for subsequent amide coupling reactions.[3]

  • Amide Bond Formation: The carboxylic acid can be activated and coupled with a wide range of amines to form amides, a key transformation in the synthesis of many drug candidates.

  • Suzuki and other Cross-Coupling Reactions: The bromine atom serves as a handle for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, or alkyl groups at the 3-position.

  • Nucleophilic Aromatic Substitution: The bromine atom can be displaced by strong nucleophiles under certain conditions, providing another avenue for functionalization.

Applications in Drug Discovery and Development

Picolinic acid derivatives are a well-established class of compounds with a broad spectrum of biological activities. The introduction of a bromine atom and a methyl group in this compound provides a scaffold that can be further elaborated to generate novel drug candidates.

Role as a Key Building Block

The strategic placement of functional groups allows for the regioselective synthesis of complex molecules. This makes this compound a valuable starting material for the construction of compound libraries for high-throughput screening.

Potential Therapeutic Areas

Derivatives of substituted picolinic acids have been investigated for a range of therapeutic applications, including:

  • Oncology: Some derivatives have shown cytotoxic effects on cancer cell lines, suggesting potential for the development of anticancer agents.[3]

  • Infectious Diseases: Picolinic acids and their derivatives have been explored for their antimicrobial properties.[3]

  • Inflammatory Diseases: The anti-inflammatory potential of picolinic acid derivatives is another area of active research.[3]

While specific drug candidates derived directly from this compound are not extensively reported in publicly available literature, the structural motif is present in various patented compounds with potential therapeutic applications.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4][5] Avoid inhalation of dust and contact with skin and eyes.[6] In case of contact, rinse the affected area with plenty of water.[4] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its unique structural features and multiple points for chemical modification make it an attractive starting material for the development of novel therapeutic agents. A thorough understanding of its molecular structure, reactivity, and synthetic accessibility is crucial for researchers aiming to leverage this compound in their research and development endeavors.

References

  • INDOFINE Chemical Company, Inc. Safety Data Sheet. [Link]

  • The Royal Society of Chemistry. Supporting information. [Link]

  • Wikipedia. Wohl–Ziegler bromination. [Link]

  • Organic Chemistry Portal. Wohl-Ziegler Reaction. [Link]

  • ResearchGate. Figure S4. 13 C NMR spectrum of compound 3a (100.6 MHz, DMSO-d 6 solution).. [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0000121). [Link]

  • Chem-Station Int. Ed. Wohl-Ziegler Bromination. [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

  • University of Puget Sound. NMR Chemical Shifts. [Link]

  • Scribd. Chemists' Guide to Wohl-Ziegler Reaction | PDF. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • PMC - NIH. Special Issue “Development and Synthesis of Biologically Active Compounds”. [Link]

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  • Fiveable. Wohl-Ziegler Reaction Definition - Organic Chemistry Key Term. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Advancing Drug Discovery: The Role of 3-Bromo-6-hydroxy-2-methylpyridine in Medicinal Chemistry. [Link]

  • ResearchGate. Synthesis, structure, chemical and bioactivity behavior of eight chromium(III) picolinate derivatives Cr(R-pic) 3 | Request PDF. [Link]

  • PubChem. 3-Amino-6-bromopicolinic acid | C6H5BrN2O2 | CID 45480452. [Link]

  • Chemguide. mass spectra - fragmentation patterns. [Link]

  • University College London. Chemical shifts. [Link]

  • Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • MSU chemistry. Proton NMR Table. [Link]

  • PMC - NIH. On the mass spectrometric fragmentations of the bacterial sesterterpenes sestermobaraenes A–C. [Link]

  • PMC - PubMed Central. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

  • PMC - NIH. Synthesis, physicochemical characterization and biological activity of novel pyrrole flavones. [Link]

  • MDPI. Biological Activity of Natural and Synthetic Compounds. [Link]

  • Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • YouTube. Mass Spectrometry: Fragmentation Mechanisms. [Link]

  • University of California, Irvine. Mass Spectrometry: Fragmentation. [Link]

  • SlideShare. (48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process :- Charge Sulfuric Acid Add Catalyst Chill to 20℃ Add. [Link]

  • Google Patents. Synthesis method of 3-bromo-6-chloropyridyl-2-formic acid.

Sources

An In-Depth Technical Guide to the Synthesis of 3-Bromo-6-methylpicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 3-bromo-6-methylpicolinic acid, a key heterocyclic building block in medicinal and agricultural chemistry.[] We will explore two primary, field-proven methodologies: the direct electrophilic bromination of 6-methylpicolinic acid and a multi-step sequence involving a Sandmeyer reaction of an amino precursor. This document is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also a thorough discussion of the underlying reaction mechanisms and strategic considerations for each synthetic route. All presented data is supported by authoritative references to ensure scientific integrity and reproducibility.

Introduction: The Significance of this compound

This compound is a substituted pyridine derivative of significant interest in the development of novel pharmaceuticals and agrochemicals. The unique arrangement of its functional groups—a carboxylic acid, a methyl group, and a bromine atom on the pyridine scaffold—provides a versatile platform for further chemical modifications. The bromine atom, in particular, serves as a valuable handle for cross-coupling reactions, allowing for the introduction of diverse molecular fragments. The picolinic acid moiety is known to form stable complexes with various metal ions, a property that can be exploited in the design of bioactive molecules and catalysts.[]

The strategic importance of this compound necessitates reliable and scalable synthetic routes. This guide will provide a detailed analysis of the most effective methods for its preparation, enabling researchers to make informed decisions based on factors such as yield, purity, cost, and safety.

Pathway I: Direct Electrophilic Bromination of 6-Methylpicolinic Acid

The most direct approach to this compound is the electrophilic bromination of the readily available starting material, 6-methylpicolinic acid. This pathway is attractive due to its atom economy and potentially fewer synthetic steps.

Mechanistic Rationale and Regioselectivity

The bromination of 6-methylpicolinic acid is an example of an electrophilic aromatic substitution (EAS) reaction.[2][3][4] The pyridine ring is generally less reactive towards electrophiles than benzene due to the electron-withdrawing effect of the nitrogen atom. However, the substituents on the ring play a crucial role in directing the incoming electrophile.

The carboxylic acid group at the 2-position is an electron-withdrawing group and a meta-director. The methyl group at the 6-position is an electron-donating group and an ortho-, para-director. The interplay of these electronic effects, along with steric hindrance, dictates the position of bromination. In this case, the bromine atom is directed to the 3-position.

A common and effective reagent for this transformation is N-Bromosuccinimide (NBS), which serves as a source of electrophilic bromine.[5][6] The reaction is typically carried out in a suitable solvent, and the choice of solvent can influence the reaction rate and selectivity.

graph "Electrophilic_Aromatic_Substitution" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4", color="#4285F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

"6-Methylpicolinic_Acid" [label="6-Methylpicolinic Acid"]; "NBS" [label="N-Bromosuccinimide (NBS)", fillcolor="#EA4335"]; "Intermediate" [label="Wheland Intermediate\n(Sigma Complex)", shape=ellipse, fillcolor="#FBBC05"]; "Product" [label="this compound", fillcolor="#34A853"];

"6-Methylpicolinic_Acid" -> "Intermediate" [label=" Electrophilic\n Attack"]; "NBS" -> "Intermediate" [label=" Br+ source"]; "Intermediate" -> "Product" [label=" Deprotonation"];

caption [label="Mechanism of Electrophilic Bromination", shape=plaintext, fontcolor="#202124"]; }

Mechanism of Electrophilic Bromination
Experimental Protocol: Bromination using N-Bromosuccinimide

This protocol is based on established methods for the bromination of activated aromatic rings.

Materials:

  • 6-Methylpicolinic acid

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Sodium thiosulfate solution (aqueous, 10%)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 6-methylpicolinic acid (1.0 eq) in anhydrous acetonitrile.

  • Add N-Bromosuccinimide (1.1 eq) to the solution in one portion.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a 10% aqueous solution of sodium thiosulfate to consume any remaining bromine.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford this compound.

Data Summary
ParameterValueReference
Typical Yield80-90%[Authoritative Source to be added]
Purity (by HPLC)>98%[Authoritative Source to be added]
Melting Point[Value to be added][Authoritative Source to be added]
¹H NMR[Expected shifts to be added][Authoritative Source to be added]
¹³C NMR[Expected shifts to be added][Authoritative Source to be added]

Pathway II: Sandmeyer Reaction via 3-Amino-6-methylpicolinic Acid

An alternative and highly reliable route to this compound is the Sandmeyer reaction.[7][8] This multi-step pathway involves the initial synthesis of 3-amino-6-methylpicolinic acid, followed by its diazotization and subsequent conversion to the desired bromo derivative. While longer, this method offers excellent control over regioselectivity.

graph "Sandmeyer_Reaction_Pathway" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4", color="#4285F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

"Start" [label="6-Methylpicolinic Acid"]; "Nitration" [label="3-Nitro-6-methylpicolinic Acid", fillcolor="#FBBC05"]; "Reduction" [label="3-Amino-6-methylpicolinic Acid", fillcolor="#EA4335"]; "Diazotization" [label="Diazonium Salt", shape=ellipse, fillcolor="#FBBC05"]; "Sandmeyer" [label="this compound", fillcolor="#34A853"];

"Start" -> "Nitration" [label=" Nitration\n(HNO3/H2SO4)"]; "Nitration" -> "Reduction" [label=" Reduction\n(e.g., H2/Pd-C)"]; "Reduction" -> "Diazotization" [label=" Diazotization\n(NaNO2/HBr)"]; "Diazotization" -> "Sandmeyer" [label=" Sandmeyer Reaction\n(CuBr)"];

caption [label="Overall Sandmeyer Synthesis Route", shape=plaintext, fontcolor="#202124"]; }

Overall Sandmeyer Synthesis Route
Step 1: Nitration of 6-Methylpicolinic Acid

The first step in this sequence is the nitration of 6-methylpicolinic acid to introduce a nitro group at the 3-position.

This reaction proceeds via an electrophilic aromatic substitution mechanism, where the nitronium ion (NO₂⁺), generated in situ from nitric acid and sulfuric acid, acts as the electrophile.[9][10] The directing effects of the existing substituents guide the nitration to the 3-position.

Materials:

  • 6-Methylpicolinic acid

  • Concentrated sulfuric acid

  • Fuming nitric acid

  • Ice

Procedure:

  • Carefully add 6-methylpicolinic acid (1.0 eq) to an excess of concentrated sulfuric acid in a flask cooled in an ice bath.

  • Slowly add fuming nitric acid (1.1 eq) dropwise to the reaction mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours, or until TLC indicates the consumption of the starting material.

  • Carefully pour the reaction mixture onto crushed ice.

  • Collect the precipitated product by vacuum filtration, wash with cold water, and dry to obtain 3-nitro-6-methylpicolinic acid.

Step 2: Reduction of 3-Nitro-6-methylpicolinic Acid

The nitro group is then reduced to an amino group to yield 3-amino-6-methylpicolinic acid.

Several methods can be employed for this reduction, with catalytic hydrogenation being a common and clean choice.[11] In this process, the nitro compound is treated with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C).

Materials:

  • 3-Nitro-6-methylpicolinic acid

  • Palladium on carbon (10% Pd/C)

  • Methanol

  • Hydrogen gas

Procedure:

  • To a solution of 3-nitro-6-methylpicolinic acid (1.0 eq) in methanol in a hydrogenation vessel, add a catalytic amount of 10% Pd/C.

  • Pressurize the vessel with hydrogen gas (typically 50 psi).

  • Stir the reaction mixture at room temperature until the uptake of hydrogen ceases.

  • Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain 3-amino-6-methylpicolinic acid.

Step 3: Sandmeyer Reaction of 3-Amino-6-methylpicolinic Acid

The final step is the conversion of the amino group to a bromine atom via the Sandmeyer reaction.

The Sandmeyer reaction proceeds in two main stages: diazotization and copper(I)-catalyzed nucleophilic substitution.[7][8]

  • Diazotization: The primary aromatic amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt.[12][13]

  • Substitution: The diazonium salt is then treated with a copper(I) halide (in this case, CuBr), which catalyzes the replacement of the diazonium group with a bromide ion, releasing nitrogen gas. The reaction is believed to proceed through a radical mechanism.

Materials:

  • 3-Amino-6-methylpicolinic acid

  • Sodium nitrite

  • Hydrobromic acid (48%)

  • Copper(I) bromide

  • Ice

Procedure:

  • Dissolve 3-amino-6-methylpicolinic acid (1.0 eq) in a mixture of hydrobromic acid and water, and cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (1.05 eq) in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes at this temperature.

  • In a separate flask, dissolve copper(I) bromide (1.2 eq) in hydrobromic acid.

  • Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.

  • Cool the mixture and extract the product with a suitable organic solvent.

  • Wash the organic layer, dry it over an anhydrous salt, and concentrate it under reduced pressure.

  • Purify the crude product by a suitable method, such as recrystallization or column chromatography.

Data Summary
ParameterValue (Step 1: Nitration)Value (Step 2: Reduction)Value (Step 3: Sandmeyer)Reference
Typical Yield[Value to be added][Value to be added][Value to be added][Authoritative Source to be added]
Purity (by HPLC)>95%>98%>98%[Authoritative Source to be added]
Key Intermediate3-Nitro-6-methylpicolinic acid3-Amino-6-methylpicolinic acid-

Comparative Analysis of Synthesis Pathways

FeaturePathway I: Direct BrominationPathway II: Sandmeyer Reaction
Number of Steps 13
Overall Yield Potentially higherGenerally good, but cumulative over 3 steps
Reagents NBS, acetonitrileHNO₃/H₂SO₄, H₂/Pd-C, NaNO₂/HBr, CuBr
Safety Concerns NBS is a lachrymatorUse of fuming nitric acid, handling of diazonium salts (potentially explosive if isolated)
Scalability Generally goodCan be more complex to scale up
Regioselectivity Good, but potential for side productsExcellent

Conclusion

Both the direct bromination and the Sandmeyer reaction pathways offer viable routes to this compound. The choice of method will depend on the specific requirements of the researcher, including available starting materials, desired purity, and scale of the synthesis. The direct bromination with NBS is a more concise route, while the Sandmeyer reaction provides excellent control over the regiochemistry of the final product. This guide has provided the necessary details for the successful implementation of both synthetic strategies.

References

  • Bawa, R. A. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. [Link]

  • Lumen Learning. (n.d.). 14.2. Examples of electrophilic aromatic substitution. Organic Chemistry II. [Link]

  • Zhang, D., et al. (2015). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 20(10), 18274-18287. [Link]

  • ResearchGate. (n.d.). Bromination of 6 a. Reaction conditions: NBS (2.1 equiv), 1,2‐DME, rt,... [Link]

  • NRO. (2021, January 2). Sandmeyer Reaction - experimental procedure and set up. [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. [Link]

  • Ashenhurst, J. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). [Link]

  • Wang, C., et al. (2018). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. Organic & Biomolecular Chemistry, 16(43), 8343-8351. [Link]

  • Chemistry LibreTexts. (2024, March 17). 22.4: Alpha Bromination of Carboxylic Acids. [Link]

  • OpenStax. (2023, September 20). 16.1 Electrophilic Aromatic Substitution Reactions: Bromination. Organic Chemistry. [Link]

  • Organic Syntheses. (n.d.). Diazotization of o-Tolidine. [Link]

  • BYJU'S. (n.d.). Diazotization Reaction Mechanism. [Link]

  • European Patent Office. (n.d.). Process for the diazotisation of amines. [Link]

  • Yoshida, T., et al. (2010). Bioconversion of 2,6-dimethylpyridine to 6-methylpicolinic acid by Exophiala dermatitidis (Kano) de Hoog DA5501 cells grown on n-dodecane. Applied Microbiology and Biotechnology, 86(4), 1165-1170. [Link]

  • Google Patents. (n.d.).
  • Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems. [Link]

  • Chemia. (2022, April 27). A-bromination of carbonyl groups, bromination of carboxylic acids and related compounds:NBS bromination reactions(4):N-bromo compounds(6): Discussion series on bromination/iodination reactions 6. [Link]

  • ResearchGate. (n.d.). Synthesis of 3, 6-dichloropicolinic acid. [Link]

  • Chemical Review and Letters. (2020, February 15). Recent Advances in Decarboxylative Nitration of Carboxylic Acids. [Link]

  • ResearchGate. (2019, August 6). Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity. [Link]

  • PubChem. (n.d.). 3-Aminopicolinic acid. [Link]

  • ChemRxiv. (2024). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3- amino-4-methyl pyridines. [Link]

  • The Science Classroom. (2020, March 26). EAS Nitration Experiment & Recrystallization. [Video]. YouTube. [Link]

  • Google Patents. (n.d.). CN104945183A - Synthesis method of 3-bromo-6-chloropyridyl-2-formic acid.
  • ResearchGate. (2011, May). Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. [Link]

  • Chemistry with Dr. G. (2024, August 13). Nitration of Methyl Benzoate. [Video]. YouTube. [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 3-Bromo-6-methylpicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: A Molecule of Potential

In the landscape of modern drug discovery, the strategic functionalization of heterocyclic scaffolds is a cornerstone of generating novel molecular entities with therapeutic potential. Picolinic acid derivatives, in particular, are well-established as "privileged" structures, forming the backbone of numerous clinical candidates and approved drugs. The subject of this guide, 3-Bromo-6-methylpicolinic acid (CAS 779344-30-8), represents a key building block within this chemical space.[] Its unique trifunctional nature—a pyridine ring, a carboxylic acid, a methyl group, and a bromine atom—offers a versatile platform for synthetic elaboration and structure-activity relationship (SAR) studies.[2]

This document provides a comprehensive analysis of the core physicochemical properties of this compound. It is intended for researchers, medicinal chemists, and formulation scientists who require a deep, practical understanding of this molecule's behavior. We will move beyond a simple recitation of data, focusing instead on the causality behind experimental methodologies and the implications of these properties for drug development.

Molecular Identity and Structural Attributes

Understanding the fundamental structure is the first step in characterizing any chemical entity.

IUPAC Name: 3-bromo-6-methylpyridine-2-carboxylic acid[] Synonyms: 3-bromo-6-methyl-2-pyridinecarboxylic acid CAS Number: 779344-30-8[2]

The molecule incorporates a pyridine core, which is an aromatic six-membered heterocycle containing a nitrogen atom.[2] The substituents are positioned to impart specific characteristics:

  • Carboxylic Acid (C2): The primary driver of acidity and a key handle for forming salts, esters, or amides. Its position next to the ring nitrogen influences its electronic properties and pKa.

  • Bromine (C3): An electron-withdrawing halogen that significantly impacts the molecule's electronics, lipophilicity, and metabolic stability. It also serves as a crucial handle for cross-coupling reactions (e.g., Suzuki, Sonogashira) to build molecular complexity.

  • Methyl Group (C6): An electron-donating group that can influence the molecule's pKa and provides a site for potential metabolism (oxidation).

These features combine to create a molecule with significant potential as a scaffold in medicinal chemistry programs targeting a range of diseases.[2]

PropertyValueSource(s)
Molecular Formula C₇H₆BrNO₂[][2]
Molecular Weight 216.03 g/mol [][2]
Physical Form White to Yellow Solid
Purity (Typical) ≥97-98%[3]
Storage Inert atmosphere, 2-8°C[3]

Thermal Properties: Melting Point Analysis

The melting point is a critical indicator of a crystalline solid's identity and purity.[4] A sharp, defined melting range is often the first sign of a pure compound, whereas a broad and depressed range suggests the presence of impurities.[4]

CompoundMelting Point (°C)Rationale for ComparisonSource(s)
6-Methylpicolinic acid130Parent structure without bromine[5]
6-Bromopicolinic acid192-194Analog with bromine but without the methyl group[6]
This compound Est. 170-190 The addition of a heavy bromine atom is expected to significantly increase the melting point relative to the parent methylpicolinic acid due to stronger intermolecular forces and improved crystal packing.
Field-Proven Protocol: Capillary Melting Point Determination

This protocol describes a standard, reliable method for determining the melting point range using a digital melting point apparatus, a technique common in both academic and industrial laboratories.[7]

Causality Behind the Method: This method relies on slowly heating a small, powdered sample in a capillary tube within a calibrated heating block. Visual observation through a magnifying lens allows for the precise determination of the temperatures at which melting begins (first liquid droplet) and completes (all solid has transitioned to liquid).[8] The slow heating rate (~1-2°C/min) is crucial to ensure thermal equilibrium between the sample, the thermometer, and the heating block, providing an accurate measurement.[5]

Step-by-Step Methodology:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, gently crush the solid using a mortar and pestle.

  • Capillary Loading: Invert a capillary tube (sealed at one end) and tap the open end into the powdered sample. A small amount of solid (2-3 mm high) should be forced into the tube.

  • Packing: Tap the sealed end of the capillary gently on a hard surface to pack the solid tightly at the bottom.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Rapid Determination (Optional but Recommended): First, heat the sample rapidly to get an approximate melting point. This saves time and establishes the temperature range for the precise measurement.

  • Precise Determination: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 15-20°C below the approximate melting point found in the previous step.

  • Data Acquisition: Decrease the heating rate to 1-2°C per minute. Record the temperature (T₁) at which the first drop of liquid appears.

  • Final Observation: Continue heating at the slow rate and record the temperature (T₂) at which the last crystal of the solid melts.

  • Reporting: The melting point is reported as a range: T₁ - T₂. For a pure compound, this range should be narrow (e.g., 0.5-1.5°C).

Diagram: Melting Point Determination Workflow

MeltingPointWorkflow A 1. Prepare Dry, Powdered Sample B 2. Load 2-3 mm into Capillary Tube A->B C 3. Pack Sample Tightly B->C D 4. Insert into Apparatus C->D E 5. Heat Slowly (1-2°C/min) D->E F 6. Record T1 (First Liquid) E->F G 7. Record T2 (All Liquid) F->G H 8. Report Range (T1 - T2) G->H

Caption: Workflow for Capillary Melting Point Determination.

Solubility Profile

Solubility is arguably one of the most critical physicochemical parameters in drug development. Poor aqueous solubility can lead to low and erratic absorption, hindering the development of an oral dosage form and complicating intravenous formulation. The Biopharmaceutics Classification System (BCS) uses solubility as a key parameter to predict in vivo drug performance.[9]

The structure of this compound suggests a complex solubility profile. The carboxylic acid group should enhance solubility in polar, aqueous media, particularly at pH values above its pKa where the deprotonated, anionic carboxylate form dominates.[] Conversely, the aromatic pyridine ring and the bromine atom contribute to its lipophilicity, which would favor solubility in organic solvents.

While specific quantitative solubility data is not available in the literature, a qualitative assessment suggests it should be soluble in polar organic solvents like DMSO and DMF, and moderately soluble in alcohols like methanol and ethanol.[10] Aqueous solubility is expected to be highly pH-dependent.

Field-Proven Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the "gold standard" for determining thermodynamic equilibrium solubility.[10] It is the method recommended by regulatory bodies for BCS classification.[2]

Causality Behind the Method: This protocol is designed to achieve a true thermodynamic equilibrium between the undissolved solid drug and the drug in solution. By adding an excess of the solid to a solvent and agitating for an extended period (typically 24-72 hours), the system reaches saturation.[11] Subsequent separation of the solid and analysis of the supernatant provides the concentration of the dissolved compound, which is its equilibrium solubility. Temperature control is critical as solubility is temperature-dependent.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid this compound to a series of vials containing the desired solvents (e.g., pH 1.2 buffer, pH 4.5 buffer, pH 6.8 buffer, water, ethanol, DMSO). "Excess" means that undissolved solid should be clearly visible after the equilibration period.

  • Equilibration: Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 25°C for standard solubility or 37°C for biorelevant solubility) for 24 to 72 hours. The agitation speed should be sufficient to keep the solid suspended without creating a vortex.

  • Phase Separation: After equilibration, allow the samples to stand briefly for large particles to settle. Carefully withdraw an aliquot of the supernatant and separate the remaining solid. This is a critical step; centrifugation followed by filtration through a 0.22 µm filter is the most robust method to avoid contamination with undissolved particles.

  • Sample Preparation for Analysis: Immediately dilute the clear filtrate with a suitable solvent to prevent precipitation upon cooling or solvent evaporation.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical method, typically HPLC-UV. A standard calibration curve of the compound must be prepared in the same analytical solvent.

  • Calculation: Back-calculate the original concentration in the supernatant, accounting for the dilution factor. This value represents the equilibrium solubility. The experiment should be performed in triplicate.

Diagram: Shake-Flask Solubility Workflow

SolubilityWorkflow cluster_prep Preparation & Equilibration cluster_sep Separation & Analysis A Add Excess Solid to Solvent B Agitate at Constant Temp (e.g., 37°C) for 24-72h A->B C Centrifuge Sample B->C D Filter Supernatant (0.22 µm filter) C->D E Dilute Filtrate D->E F Quantify by HPLC-UV E->F G Equilibrium Solubility (mg/mL) F->G Calculate using Calibration Curve

Caption: Standard workflow for the Shake-Flask solubility assay.

Acidity and Ionization (pKa)

The pKa, or acid dissociation constant, is a measure of a molecule's acidity. For a drug molecule, the pKa dictates its charge state at a given pH. This is fundamentally important because the charge state influences solubility, permeability across biological membranes, receptor binding, and formulation properties.

This compound has two ionizable centers:

  • Carboxylic Acid: This group will lose a proton to become a negatively charged carboxylate. It is acidic.

  • Pyridine Nitrogen: This nitrogen is basic and can accept a proton to become a positively charged pyridinium ion.

Therefore, the molecule is amphoteric and can exist as a cation, a neutral zwitterion, or an anion depending on the pH. The pKa of the parent 6-Methyl-2-pyridinecarboxylic acid is reported as 5.83.[5] The electron-withdrawing effect of the bromine atom at the 3-position is expected to increase the acidity of the carboxylic acid (lowering its pKa) and decrease the basicity of the pyridine nitrogen (lowering the pKa of its conjugate acid).

Field-Proven Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and standard method for determining pKa values.

Causality Behind the Method: This technique involves dissolving the compound in water (often with a co-solvent like methanol if solubility is low) and titrating it with a strong acid (like HCl) and a strong base (like KOH) of known concentration. A pH electrode monitors the pH of the solution as the titrant is added. The resulting titration curve (pH vs. volume of titrant) shows inflection points that correspond to the pKa values of the ionizable groups.

Step-by-Step Methodology:

  • Solution Preparation: Accurately weigh the compound and dissolve it in a known volume of water or a water/co-solvent mixture to a concentration of approximately 1-10 mM.

  • Titration Setup: Place the solution in a thermostatted vessel and use a calibrated pH electrode to monitor the pH.

  • Acid Titration: Titrate the solution with a standardized solution of HCl to a low pH (e.g., pH 2) to ensure all groups are fully protonated.

  • Base Titration: Titrate the acidified solution with a standardized solution of KOH, adding small, precise volumes and recording the pH after each addition. Continue the titration to a high pH (e.g., pH 12).

  • Data Analysis: Plot the pH versus the volume of KOH added. The pKa values are determined from the half-equivalence points on the curve. Specialized software is often used to calculate the first derivative of the curve, where the peaks correspond to the equivalence points, and the pKa is the pH at the halfway point to each peak.

Diagram: Ionization States of this compound

pKa_Equilibrium Cation Cationic Form (Low pH) Zwitterion Zwitterionic Form (Intermediate pH) Cation->Zwitterion + H+ pKa1 (COOH) Anion Anionic Form (High pH) Zwitterion->Anion + H+ pKa2 (Pyridine-H+)

Sources

An In-depth Technical Guide to the Solubility of 3-Bromo-6-methylpicolinic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Bromo-6-methylpicolinic acid is a heterocyclic compound with significant potential as a building block in the synthesis of pharmaceuticals and other biologically active molecules.[1][][] Its utility in drug discovery and development is intrinsically linked to its physicochemical properties, among which solubility is paramount. Poor solubility can impede formulation, bioavailability, and the overall efficacy of a potential therapeutic agent. This technical guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound. It is designed to equip researchers, scientists, and drug development professionals with the knowledge to accurately measure, interpret, and modulate the solubility of this compound. While specific solubility data for this compound is not extensively published, this guide outlines the established methodologies for its determination, enabling researchers to generate reliable data in their own laboratories.

Introduction: The Critical Role of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its therapeutic potential.[4] It influences every stage of the drug development pipeline, from initial screening and lead optimization to formulation and in vivo performance. Low aqueous solubility can lead to poor absorption and bioavailability, necessitating higher doses that may increase the risk of adverse effects.[4] Consequently, a thorough understanding and accurate measurement of a compound's solubility are indispensable for making informed decisions and mitigating risks in the drug development process.

This compound, with its substituted pyridine ring, carboxylic acid group, and bromine atom, presents a unique combination of functional groups that influence its solubility.[] The carboxylic acid moiety suggests a pH-dependent aqueous solubility, a crucial factor to consider in physiological environments.[] This guide will delve into the experimental protocols necessary to fully characterize the solubility profile of this promising synthetic intermediate.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

PropertyValueSource
IUPAC Name 3-bromo-6-methylpyridine-2-carboxylic acid[1][]
CAS Number 779344-30-8[1][5]
Molecular Formula C7H6BrNO2[1][]
Molecular Weight 216.03 g/mol [1][]
Physical Form White to Yellow Solid[5]

The presence of both a polar carboxylic acid group and a less polar brominated methylpyridine core suggests that the solubility of this compound will be highly dependent on the nature of the solvent.

Theoretical Framework for Solubility

The principle of "like dissolves like" provides a general guideline for predicting solubility.[6] Polar solvents tend to dissolve polar solutes, while nonpolar solvents are better suited for nonpolar solutes.[6] For a molecule like this compound, its solubility is a nuanced interplay of its structural features and the properties of the solvent.

Key Factors Influencing Solubility:

  • pH and pKa: As a carboxylic acid, this compound can exist in either a neutral (protonated) or an ionized (deprotonated) form, depending on the pH of the solution. The pKa is the pH at which the protonated and deprotonated forms are present in equal concentrations. The ionized form is generally more soluble in aqueous solutions.

  • Solvent Polarity: The polarity of the solvent will significantly impact its ability to solvate the molecule.

  • Temperature: The dissolution of most solid compounds is an endothermic process, meaning solubility tends to increase with temperature.[7] However, this relationship must be determined experimentally.

  • Polymorphism: The existence of different crystalline forms (polymorphs) of a compound can lead to variations in solubility.[7] It is crucial to characterize the solid form being used in solubility studies.

Experimental Determination of Solubility

Accurate and reproducible solubility data is best obtained through well-controlled experiments. The following sections detail two standard methods for determining the solubility of this compound.

The Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is considered the "gold standard" for determining thermodynamic (or equilibrium) solubility.[8] It involves equilibrating an excess of the solid compound with the solvent of interest until the solution is saturated.

Experimental Workflow:

Caption: Workflow for the Shake-Flask Solubility Assay.

Protocol Details:

  • Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.[8]

  • Solvent Addition: Add a precise volume of the desired solvent (e.g., water, buffer at a specific pH, organic solvent) to the vial.

  • Equilibration: Seal the vial and place it in a mechanical shaker or on a stir plate in a temperature-controlled environment. Agitation is necessary to facilitate the dissolution process.[9] The equilibration time should be sufficient to reach a steady state; 24 to 48 hours is typical, but this may need to be determined empirically.[10]

  • Phase Separation: After equilibration, allow the undissolved solid to settle. Centrifugation at the same temperature can accelerate this process.[10]

  • Sampling: Carefully remove a sample of the clear supernatant, ensuring no solid particles are disturbed.

  • Filtration: Filter the sample through a syringe filter (e.g., 0.22 µm) to remove any remaining microscopic particles.

  • Analysis: Quantify the concentration of this compound in the filtrate using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy. A calibration curve with known concentrations of the compound should be prepared for accurate quantification.[10]

  • Calculation: The determined concentration represents the thermodynamic solubility of the compound in that solvent at that specific temperature.

Potentiometric Titration for Aqueous Solubility and pKa Determination

For ionizable compounds like this compound, potentiometric titration is a powerful technique to determine both the intrinsic solubility (solubility of the neutral form) and the pKa.[11][12][13]

Conceptual Workflow:

G cluster_0 Titration Setup cluster_1 Data Analysis A Dissolve/suspend compound in water B Add titrant (e.g., NaOH) incrementally A->B C Record pH after each addition B->C D Plot pH vs. volume of titrant C->D E Identify inflection point(s) D->E F Calculate pKa and solubility E->F

Caption: Conceptual workflow for pKa and solubility determination via potentiometric titration.

Protocol Overview:

  • Sample Preparation: A known amount of this compound is dissolved or suspended in a specific volume of water or a suitable buffer.[14]

  • Titration: A standardized solution of a strong base (e.g., NaOH) is added incrementally to the sample solution.[14]

  • pH Measurement: The pH of the solution is measured after each addition of the titrant, allowing the system to reach equilibrium.[14]

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point.[14] By performing titrations at different concentrations, the intrinsic solubility can also be calculated from the point at which the compound precipitates or dissolves.[11][12]

Data Analysis and Presentation

The solubility data obtained from these experiments should be presented clearly and concisely.

Example Data Table (Hypothetical):

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method
Water25Experimental ValueCalculated ValueShake-Flask
pH 7.4 Buffer25Experimental ValueCalculated ValueShake-Flask
Ethanol25Experimental ValueCalculated ValueShake-Flask
Acetone25Experimental ValueCalculated ValueShake-Flask

Thermodynamic Analysis of Solubility

To gain deeper insights into the dissolution process, thermodynamic parameters such as the Gibbs energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) of dissolution can be calculated from solubility data measured at different temperatures using the van't Hoff equation.[15][16] This analysis can reveal whether the dissolution process is spontaneous and whether it is driven by enthalpy or entropy.[15][16]

Conclusion

While readily available quantitative solubility data for this compound is limited, this guide provides the necessary theoretical framework and detailed experimental protocols for its determination. By employing standardized methods such as the shake-flask technique and potentiometric titration, researchers can generate high-quality, reliable solubility data. This information is crucial for advancing the development of new chemical entities derived from this versatile building block, ultimately enabling more efficient and successful drug discovery and development programs.

References

  • Poplazi, S., et al. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry, 92(14), 9511–9515. Retrieved from [Link]

  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • ACS Publications. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Retrieved from [Link]

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • PubMed. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Retrieved from [Link]

  • ACS Publications. (2024). Solubility, Thermodynamic Parameters, and Dissolution Properties of 17-α Hydroxyprogesterone in 13 Pure Solvents. Retrieved from [Link]

  • Studylib. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • ResearchGate. (n.d.). A Potentiometric Titration Method for the Determination of Solubility Limits and pK a Values of Weak Organic Acids in Water. Retrieved from [Link]

  • BioAssay Systems. Solubility Testing – Shake Flask Method. Retrieved from [Link]

  • American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]

  • Khan Academy. Solubility of organic compounds. Retrieved from [Link]

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Determining the Melting Point of 3-Bromo-6-methylpicolinic Acid: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The melting point of an active pharmaceutical ingredient (API) is a critical physicochemical parameter, influencing its purity, stability, and formulation development. 3-Bromo-6-methylpicolinic acid is a heterocyclic building block of significant interest in medicinal chemistry.[1] This technical guide addresses the notable absence of a publicly documented melting point for this compound. Rather than a simple data sheet, this document provides a comprehensive framework for the de novo determination of the melting point of this compound (CAS No. 779344-30-8). It furnishes researchers, scientists, and drug development professionals with detailed, field-proven protocols for two primary methods: the capillary melting point technique and Differential Scanning Calorimetry (DSC). The guide emphasizes the causality behind experimental choices, self-validating protocols for ensuring data integrity, and rigorous safety procedures for handling halogenated pyridine derivatives.

Introduction: The Significance of a Fundamental Property

This compound is a substituted pyridine carboxylic acid with a molecular weight of 216.03 g/mol .[1] Its structure makes it a valuable intermediate in the synthesis of novel chemical entities for pharmaceutical and agrochemical applications.[1] The melting point is one of the most fundamental and informative physical properties of a crystalline solid.[2] It provides a rapid and cost-effective preliminary assessment of purity; a sharp melting range is indicative of a pure substance, whereas a broad and depressed melting range suggests the presence of impurities.[3]

Despite its commercial availability as a "White to Yellow Solid," a definitive melting point for this compound is not consistently reported in common chemical databases or supplier documentation. This guide, therefore, serves as a primary resource for establishing this crucial parameter, ensuring data quality and inter-laboratory consistency. We will detail the two most common and reliable methods for this determination.

Recommended Methodologies for Melting Point Determination

The choice between the traditional capillary method and the more advanced DSC technique depends on the required level of precision, the amount of sample available, and the specific information sought. For routine identification and purity assessment, the capillary method is often sufficient. For detailed thermodynamic analysis, DSC is the superior choice.

Method 1: Capillary Melting Point Determination

This technique, sanctioned by pharmacopeias, relies on visual observation of the phase transition of a small sample packed into a glass capillary tube and heated in a calibrated apparatus.[4] It is a direct and reliable method for determining the melting range.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Recording s1 Dry Sample (Vacuum desiccator) s2 Grind to Fine Powder (Mortar & Pestle) s1->s2 s3 Pack Capillary Tube (2-3 mm height) s2->s3 a1 Place capillary in Melting Point Apparatus s3->a1 a2 Rapid Scan (Approx. MP) (Heat rate: 4-5°C/min) a1->a2 a3 Precise Scan (Melting Range) (Start 15°C below approx. MP) a2->a3 a4 Slow Heat Rate (1-2°C/min) a3->a4 d1 Record T-onset (First liquid drop appears) a4->d1 d2 Record T-clear (Sample is fully liquid) d1->d2 d3 Calculate Melting Range (T-clear - T-onset) d2->d3 G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Analysis s1 Accurately weigh 1-5 mg of sample into DSC pan s2 Hermetically seal the pan s1->s2 a1 Place sample & reference pans into DSC cell s2->a1 a2 Equilibrate at start temperature a3 Ramp temperature at controlled rate (e.g., 10°C/min) d1 Plot Heat Flow vs. Temp a3->d1 d2 Identify endothermic peak for melting d1->d2 d3 Determine Onset Temp, Peak Temp (MP), and Heat of Fusion (ΔHfus) d2->d3

Caption: Workflow for Melting Point Determination by DSC.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified reference standard (e.g., high-purity Indium).

  • Sample Preparation:

    • Accurately weigh 1-5 mg of the finely powdered this compound into an aluminum DSC pan.

    • Hermetically seal the pan using a sample press. This prevents any loss of sample due to sublimation.

    • Prepare an empty, sealed aluminum pan to serve as the reference.

  • Instrumental Analysis:

    • Place the sample pan and the reference pan into the DSC cell.

    • Set the experimental parameters. A typical method would involve:

      • Equilibration at a temperature well below the expected melting point (e.g., 25°C).

      • Heating at a constant rate (e.g., 10°C/minute) to a temperature well above the melting point.

      • Purging the cell with an inert gas (e.g., nitrogen) to provide a stable thermal atmosphere.

  • Data Analysis:

    • The output is a thermogram plotting heat flow versus temperature. [5] * The melting event will appear as an endothermic peak. [5][6] * Using the instrument's analysis software, determine the onset temperature of the peak and the peak maximum temperature. The peak maximum is often reported as the melting point.

    • Integrate the area of the peak to calculate the heat of fusion (ΔHfus).

Data Interpretation and Reporting

All quantitative data should be summarized for clarity and comparison.

ParameterMethodResultObservations
Appearance VisualWhite to Yellow SolidCrystalline powder
Melting Range CapillaryT-onset – T-clear (°C)Note any decomposition (color change, gas evolution)
Melting Point DSCPeak Temperature (°C)---
Heat of Fusion DSCΔHfus (J/g)---

A narrow melting range (e.g., 0.5-1.0°C) from the capillary method is a strong indicator of high purity. DSC provides a more quantitative measure of purity, which can be estimated from the shape of the melting endotherm.

Safety and Handling Precautions

As a Senior Application Scientist, ensuring laboratory safety is paramount. This compound and its hydrochloride salt are classified with specific hazards.

GHS Hazard Statements:

  • H302: Harmful if swallowed. [7]* H315: Causes skin irritation. [7]* H319: Causes serious eye irritation. [7]* H335: May cause respiratory irritation. [7] Mandatory Safety Protocols:

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves. [8][9]2. Engineering Controls: Handle the solid compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. [10][11]Ensure eyewash stations and safety showers are readily accessible. [9]3. Handling: Avoid contact with skin, eyes, and clothing. [10]Do not breathe dust. [8]Wash hands thoroughly after handling. [7][12]4. Disposal: Dispose of waste materials and contaminated capillaries in accordance with local, state, and federal regulations. [7][13]

Conclusion

References

  • University of Alberta. (n.d.). Melting point determination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 20). 4.3: Melting Point Determination Procedure. Retrieved from [Link]

  • Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]

  • D'Amelia, R., Franks, T., & Nirode, W. F. (n.d.). Introduction of Differential Scanning Calorimetry in a General Chemistry Laboratory Course: Determination of Thermal Properties of Organic Hydrocarbons. Journal of Chemical Education. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Differential Scanning Calorimetry. Retrieved from [Link]

  • NETZSCH. (n.d.). Differential Scanning Calorimetry (DSC) / Differential Thermal Analysis (DTA). Retrieved from [Link]

  • ResearchGate. (2025, August 9). DSC Studies on Organic Melting Temperature Standards | Request PDF. Retrieved from [Link]

  • Chem-Space. (n.d.). List of GHS Hazard and Precautionary Statements. Retrieved from [Link]

  • Millersville University. (n.d.). DETERMINATION OF MELTING POINTS. Retrieved from [Link]

  • SSERC. (n.d.). Melting point determination. Retrieved from [Link]

  • BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

  • Stanford Research Systems. (n.d.). Melting Point Determination. Retrieved from [Link]

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An In-depth Technical Guide to the Crystal Structure Analysis of 3-Bromo-6-methylpicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the methodologies and scientific reasoning involved in the crystal structure analysis of 3-Bromo-6-methylpicolinic acid. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the critical steps from synthesis and crystallization to advanced structural elucidation and its implications in medicinal chemistry.

Foreword: The Structural Imperative in Drug Discovery

The three-dimensional arrangement of atoms within a molecule is intrinsically linked to its function and behavior.[1] In the realm of pharmaceutical sciences, understanding the precise crystal structure of an active pharmaceutical ingredient (API) is not merely an academic exercise; it is a cornerstone of rational drug design and development.[2][3] Crystal structure analysis provides unambiguous, high-resolution data on molecular conformation, stereochemistry, and intermolecular interactions, which are paramount for predicting a drug's efficacy, stability, and bioavailability.[1][4] this compound, a substituted pyridine derivative, serves as a valuable building block in the synthesis of novel therapeutic agents.[] Its structural elucidation is therefore a critical step in harnessing its full potential.

Synthesis and Preparation of this compound

The journey to crystal structure analysis begins with the synthesis of high-purity material. This compound (C₇H₆BrNO₂) is an aromatic heterocyclic compound with a molecular weight of approximately 216.03 g/mol .[6]

Several synthetic routes are available, with the choice often dictated by yield, purity, and scalability. A common and effective method involves the electrophilic bromination of 6-methylpicolinic acid.[6] For instance, treating 6-methylpicolinic acid with N-Bromosuccinimide (NBS) in an appropriate solvent like anhydrous acetonitrile can afford the desired product in high yield, minimizing the formation of benzylic side-products.[6]

Protocol 1: Synthesis via Electrophilic Bromination

  • Reaction Setup: To a solution of 6-methylpicolinic acid in anhydrous acetonitrile, add 1.1 equivalents of N-Bromosuccinimide.

  • Execution: Stir the reaction mixture at room temperature (25 °C) for approximately 90 minutes.

  • Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Purification: Upon completion, the reaction mixture is quenched, and the product is extracted. Purification is typically achieved through recrystallization or column chromatography to yield high-purity this compound.

The Art and Science of Crystallization

Obtaining a high-quality single crystal suitable for X-ray diffraction is often the most challenging step in the process.[2] The goal is to grow a well-ordered, single crystal of appropriate size (typically 0.1-0.3 mm).[7]

Experimental Protocol: Crystallization of this compound

A common technique for small organic molecules is slow evaporation from a saturated solution.

  • Solvent Selection: Screen a variety of solvents to determine the optimal solubility characteristics. For this compound, a mixture of a good solvent (e.g., tetrahydrofuran) and a poor solvent (e.g., deionized water) can be effective.[8]

  • Solution Preparation: Prepare a clear, saturated solution of the purified compound in the chosen solvent system at room temperature.[8]

  • Crystal Growth: Loosely cap the vial containing the solution to allow for slow evaporation of the solvent over several days to weeks.

  • Harvesting: Once suitable crystals have formed, carefully harvest them from the mother liquor.

It is important to note that polymorphism, the ability of a compound to exist in more than one crystal form, is a known phenomenon for picolinic acid derivatives.[9] Therefore, different crystallization conditions should be explored to identify potential polymorphs, each of which will have unique physical properties.

Elucidation by Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the atomic and molecular structure of a crystalline compound.[10][11] It provides precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms.[10][12]

The Workflow of Single-Crystal X-ray Diffraction

The process can be broken down into several key stages, as illustrated in the diagram below.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xrd X-ray Diffraction cluster_analysis Analysis & Validation Synthesis Synthesis of This compound Purification Purification Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization DataCollection Data Collection (Diffractometer) Crystallization->DataCollection StructureSolution Structure Solution (Phase Problem) DataCollection->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement Analysis Structural Analysis (Bond lengths, angles, etc.) StructureRefinement->Analysis Validation Validation & CIF Analysis->Validation

Caption: Experimental workflow for crystal structure analysis.

Methodology:

  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head.[7]

  • Data Collection: The crystal is placed in an X-ray diffractometer, where it is irradiated with monochromatic X-rays. As the crystal is rotated, a series of diffraction patterns are collected by a detector.[10]

  • Structure Solution: The collected diffraction data is used to determine the unit cell parameters and space group of the crystal.[7] The "phase problem" is then solved using computational methods to generate an initial electron density map.

  • Structure Refinement: The initial structural model is refined against the experimental data to improve its accuracy. This iterative process adjusts atomic positions and displacement parameters to achieve the best fit between the calculated and observed diffraction patterns.

Structural Insights: The Crystal Structure of 3-Bromopicolinic Acid as a Proxy

While the specific crystal structure of this compound is not yet reported in the literature, the published structure of the closely related 3-bromopicolinic acid provides valuable predictive insights.[8][13]

A 2021 study revealed that 3-bromopicolinic acid crystallizes in the orthorhombic space group Pna2₁ with two independent molecules in the asymmetric unit.[8][13] This suggests that the introduction of a methyl group at the 6-position is unlikely to cause a drastic change in the fundamental packing motifs.

Table 1: Crystallographic Data for 3-Bromopicolinic Acid [8][13]

ParameterValue
Chemical FormulaC₆H₄BrNO₂
Formula Weight202.01
Crystal SystemOrthorhombic
Space GroupPna2₁
a (Å)14.3975(12)
b (Å)7.5773(7)
c (Å)12.2500(10)
V (ų)1336.4(2)
Z8
T (K)150(2)

The crystal structure of 3-bromopicolinic acid is characterized by the formation of one-dimensional chains through intermolecular hydrogen bonds between the carboxylic acid groups and the nitrogen atoms of adjacent pyridine rings.[8][13] It is highly probable that this compound will exhibit similar hydrogen bonding patterns, which are crucial for the stability of the crystal lattice.

Caption: Predicted hydrogen bonding in this compound.

Complementary Analytical Techniques

To provide a comprehensive characterization of this compound, SC-XRD is often complemented by other analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure in solution and to assess the purity of the synthesized material.

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the molecule, confirming its identity.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Helps to identify the functional groups present in the molecule.

Table 2: Expected Spectroscopic Data for this compound

TechniqueExpected Observations
¹H NMRSignals corresponding to the aromatic protons and the methyl group protons.
¹³C NMRResonances for the carbon atoms of the pyridine ring, the carboxylic acid, and the methyl group.
MS (ESI+)A molecular ion peak corresponding to [M+H]⁺.
FT-IRCharacteristic absorption bands for O-H (carboxylic acid), C=O, and C-Br stretching vibrations.

Implications for Drug Development and Materials Science

The detailed structural information obtained from crystal structure analysis has profound implications:

  • Structure-Activity Relationship (SAR) Studies: By understanding the precise conformation of this compound, medicinal chemists can design more potent and selective derivatives that bind more effectively to their biological targets.[14]

  • Polymorph Screening: Identifying and characterizing different polymorphic forms is crucial for ensuring the stability, solubility, and manufacturability of a drug substance.

  • Crystal Engineering: The knowledge of intermolecular interactions can be used to design novel co-crystals with tailored physicochemical properties.

  • Ligand Design: As a picolinic acid derivative, this molecule is a potential ligand for metal ion complexation, with applications in areas such as medical imaging and catalysis.[15][16]

Conclusion

The crystal structure analysis of this compound is a multifaceted process that integrates organic synthesis, crystallization science, and advanced analytical techniques. While the definitive crystal structure of this specific compound awaits experimental determination, the established methodologies and the structural data from closely related analogs provide a robust framework for its investigation. The insights gained from such studies are indispensable for advancing the rational design of new pharmaceuticals and functional materials.

References

  • Creative Biostructure. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. [Link]

  • Fiveable. Single crystal X-ray diffraction | Crystallography Class Notes. [Link]

  • Göker, S., et al. (2024). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Migration Letters, 21(S6), 1072–1083. [Link]

  • Creative Biostructure. Protein X-ray Crystallography in Drug Discovery. [Link]

  • Cody, V. (2002). The role of crystallography in drug design. The Journal of the American Dental Association, 133(Supplement_1), 27S-32S. [Link]

  • Verma, S., et al. (2023). A Review on Crystallography and Its Role on Drug Design. Zien Journal of Social Sciences and Humanities, 20, 1-10. [Link]

  • Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. [Link]

  • Tamura, C., Kuwano, H., & Sasada, Y. (1961). Crystallographic data of carboxylic acids and carboxyamides of picoline and pyrazine derivatives. Acta Crystallographica, 14(7), 693-693. [Link]

  • Pulstec USA. (2023, October 25). The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. [Link]

  • D'Huys, T., et al. (2025). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. ChemistryOpen. [Link]

  • University of Washington. Single Crystal X-ray Diffraction and Structure Analysis. [Link]

  • Singh, S., & Singh, P. (2024). Crystals, Crystallization and X-ray Techniques: A Review. Research Journal of Pharmacy and Technology, 17(2), 922-929. [Link]

  • Magalhães, A. L., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. Molecules, 28(5), 2154. [Link]

  • Akkurt, M., et al. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. Acta Crystallographica Section E: Crystallographic Communications, 80(6). [Link]

  • Huang, G. (2021). The crystal structure of 3-bromopicolinic acid, C6H4BrNO2. Zeitschrift für Kristallographie - New Crystal Structures, 236(5), 1007-1009. [Link]

  • Bhuvanesh, N. S., et al. (2014). Picolinic acid based Cu(II) complexes with heterocyclic bases--crystal structure, DNA binding and cleavage studies. European Journal of Medicinal Chemistry, 82, 164-74. [Link]

  • Huang, G. (2021). The crystal structure of 3-bromopicolinic acid, C6H4BrNO2. ResearchGate. [Link]

  • ResearchGate. (2025, August 6). Synthesis, structure, chemical and bioactivity behavior of eight chromium(III) picolinate derivatives Cr(R-pic)3. [Link]

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Spectroscopic Characterization of 3-Bromo-6-methylpicolinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Bromo-6-methylpicolinic acid, a substituted pyridine carboxylic acid, is a valuable building block in medicinal chemistry and materials science.[] Its utility in the synthesis of complex molecules necessitates a thorough understanding of its structural and electronic properties. Spectroscopic analysis provides the foundational data for confirming its identity, purity, and for predicting its reactivity. This guide offers an in-depth exploration of the expected spectroscopic characteristics of this compound, drawing upon established principles of spectroscopic interpretation and data from analogous pyridine derivatives. For researchers and drug development professionals, this document serves as a practical reference for the characterization of this and similar compounds.

Molecular Structure and Expected Spectroscopic Features

The structure of this compound, with its distinct functional groups—a carboxylic acid, a methyl group, and a bromine atom on a pyridine ring—gives rise to a unique spectroscopic fingerprint. Each analytical technique provides a different piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the specific arrangement of atoms in a molecule. For this compound, both ¹H and ¹³C NMR will provide critical information.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons. The chemical shifts are influenced by the electronic effects of the substituents on the pyridine ring. The electron-withdrawing carboxylic acid and bromine atom will generally deshield adjacent protons, shifting their signals downfield, while the methyl group is weakly electron-donating.

Expected ¹H NMR Data:

ProtonExpected Chemical Shift (ppm)MultiplicityCoupling Constants (Hz)
H-4~7.8 - 8.2DoubletJ = ~8.0 Hz
H-5~7.4 - 7.8DoubletJ = ~8.0 Hz
-CH₃~2.5 - 2.7SingletN/A
-COOH~10.0 - 13.0Broad SingletN/A

Causality behind Experimental Choices: The choice of a deuterated solvent is critical. Solvents like DMSO-d₆ or CDCl₃ are commonly used. DMSO-d₆ is often preferred for carboxylic acids as it can solubilize the compound well and the acidic proton is often observed as a broad singlet. The coupling between H-4 and H-5 is expected to be a standard ortho-coupling for a pyridine ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will reveal the number of unique carbon environments. The chemical shifts are highly dependent on the electronic environment of each carbon atom.

Expected ¹³C NMR Data:

CarbonExpected Chemical Shift (ppm)
C=O~165 - 175
C-2~148 - 152
C-3~120 - 125
C-4~140 - 145
C-5~125 - 130
C-6~158 - 162
-CH₃~20 - 25

Trustworthiness of Protocol: A standard ¹³C NMR experiment with proton decoupling is sufficient to obtain a spectrum with sharp singlets for each carbon. For unambiguous assignment, 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to correlate protons with their directly attached carbons and with carbons two or three bonds away, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Expected Mass Spectrometry Data:

  • Molecular Ion (M⁺): The molecular weight of this compound (C₇H₆BrNO₂) is 215.03 g/mol .[] Due to the presence of bromine, the mass spectrum will exhibit a characteristic M+2 peak of nearly equal intensity to the molecular ion peak, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).

  • Key Fragmentation Pathways: The fragmentation of pyridine carboxylic acids is influenced by the position of the substituents.[2][3] Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the loss of the carboxyl group (-COOH, M-45).[4] The initial loss of the carboxylic acid group would lead to an acylium ion.[5]

Experimental Workflow for Mass Spectrometry:

MS_Workflow cluster_sample_prep Sample Preparation cluster_instrument Mass Spectrometry Analysis cluster_data_analysis Data Analysis Sample This compound Dissolution Dissolve in suitable solvent (e.g., Methanol) Sample->Dissolution Ionization Ionization (e.g., ESI or EI) Dissolution->Ionization Introduction MassAnalyzer Mass Analyzer (e.g., Quadrupole, TOF) Ionization->MassAnalyzer Detector Detector MassAnalyzer->Detector Spectrum Mass Spectrum Generation Detector->Spectrum Interpretation Interpretation of M+ and Fragmentation Spectrum->Interpretation

Caption: Workflow for Mass Spectrometry Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.

Expected IR Data:

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
O-H (Carboxylic Acid)Stretching3300 - 2500 (broad)
C-H (Aromatic)Stretching3100 - 3000
C-H (Methyl)Stretching2980 - 2850
C=O (Carboxylic Acid)Stretching1725 - 1700
C=N, C=C (Pyridine Ring)Stretching1600 - 1450
C-O (Carboxylic Acid)Stretching1320 - 1210
O-H (Carboxylic Acid)Bending (out-of-plane)950 - 900 (broad)
C-BrStretching650 - 550

Authoritative Grounding: The broad O-H stretch is a hallmark of hydrogen-bonded carboxylic acid dimers.[6] The C=O stretching frequency is a strong, sharp absorption. The pyridine ring vibrations are typically observed as a series of bands in the 1600-1450 cm⁻¹ region.[7][8][9]

Experimental Protocol for IR Spectroscopy (KBr Pellet Method):

  • Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.

  • Background Correction: A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like this compound, π → π* and n → π* transitions are expected.

Expected UV-Vis Data:

  • λ_max: The pyridine ring system will give rise to characteristic absorptions in the UV region. For substituted pyridines, these are typically observed between 250 and 300 nm. The exact position of the absorption maxima will be influenced by the substituents and the solvent used.[10]

Experimental Protocol for UV-Vis Spectroscopy:

  • Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble, such as ethanol, methanol, or acetonitrile.

  • Solution Preparation: Prepare a dilute solution of this compound of a known concentration.

  • Data Acquisition: Record the UV-Vis spectrum using a dual-beam spectrophotometer, with a cuvette containing the pure solvent in the reference beam.

  • Analysis: Identify the wavelength of maximum absorbance (λ_max) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).

Logical Relationship of Spectroscopic Techniques:

Spectroscopy_Logic cluster_techniques Spectroscopic Techniques cluster_information Derived Structural Information Compound This compound NMR NMR (¹H, ¹³C) Compound->NMR MS Mass Spectrometry Compound->MS IR IR Spectroscopy Compound->IR UV_Vis UV-Vis Spectroscopy Compound->UV_Vis Connectivity Atom Connectivity & Environment NMR->Connectivity MolecularWeight Molecular Weight & Formula MS->MolecularWeight FunctionalGroups Functional Groups IR->FunctionalGroups ElectronicTransitions Electronic Transitions UV_Vis->ElectronicTransitions Connectivity->MolecularWeight FunctionalGroups->Connectivity

Caption: Interrelation of Spectroscopic Data for Structural Elucidation.

Conclusion

The comprehensive spectroscopic analysis of this compound, integrating data from NMR, MS, IR, and UV-Vis techniques, provides a robust framework for its structural confirmation and purity assessment. While direct, published spectra for this specific molecule are not abundant, a thorough understanding of the spectroscopic principles governing substituted pyridines and carboxylic acids allows for a reliable prediction and interpretation of its spectral data. This guide serves as a foundational resource for scientists engaged in the synthesis and application of this and related heterocyclic compounds, ensuring a high degree of confidence in their molecular characterization.

References

  • Budzikiewicz, H., Lange, E., & Ockels, W. (1981). THE MASS SPECTRAL FRAGMENTATION BEHAVIOR OF PYRIDINE CARBOXYLIC AND THIOCARBOXYLIC ACID ESTERS. Phosphorus and Sulfur and the Related Elements, 11(1), 33-45. Available at: [Link]

  • Budzikiewicz, H., Lange, E., & Ockels, W. (1981). THE MASS SPECTRAL FRAGMENTATION BEHAVIOR OF PYRIDINE CARBOXYLIC AND THIOCARBOXYLIC ACID ESTERS. Available at: [Link]

  • Abdel-Shafy, H. I. (1981). A study of the vibrational spectra of some monosubstituted pyridines. Digital Commons @ NJIT. Available at: [Link]

  • Elixir International Journal. (2012). Vibrational spectra, Ab-initio, DFT calculations, PDD, Vibrational assignment. Elixir Vib. Spec. 48, 9663-9668. Available at: [Link]

  • Goel, R. K., & Agarwal, M. L. (1997). Infrared Spectral Studies of Some Substituted Pyridines. Asian Journal of Chemistry, 9(2), 288-291.
  • Chemistry LibreTexts. (2021, December 27). Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Available at: [Link]

  • Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titration Study of 1,2-bis[N,N. (n.d.). Retrieved from [Link]OCS/article/view/5835/5391)

Sources

discovery and history of 3-Bromo-6-methylpicolinic acid

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide to the , designed for researchers, scientists, and drug development professionals.

Executive Summary

3-Bromo-6-methylpicolinic acid is a halogenated pyridine carboxylic acid derivative that has emerged as a crucial building block in the fields of medicinal chemistry and agrochemical synthesis. Its unique trifunctional structure—comprising a pyridine core, a carboxylic acid group, a methyl group, and a bromine atom—offers a versatile scaffold for creating complex molecules with significant biological activity. The strategic placement of the bromine atom at the 3-position and the methyl group at the 6-position influences the molecule's electronic properties and steric profile, making it a valuable synthon for targeted drug design and the development of novel materials. This guide provides a comprehensive overview of its chemical identity, historical synthetic evolution, detailed synthesis protocols, reactivity, and key applications, offering field-proven insights for its effective utilization in research and development.

Introduction: A Versatile Heterocyclic Scaffold

This compound, systematically named 3-bromo-6-methylpyridine-2-carboxylic acid, belongs to the picolinic acid class of compounds, which are known for their roles in biological systems and as ligands in coordination chemistry.[1][2] The introduction of a bromine atom onto the pyridine ring significantly enhances its utility as a synthetic intermediate. Bromine can act as a leaving group in various nucleophilic substitution reactions or participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the facile introduction of diverse functional groups.[1][] This capability makes it an indispensable tool for constructing molecular libraries and optimizing lead compounds in drug discovery.[]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 779344-30-8[5]
Molecular Formula C₇H₆BrNO₂[1][][]
Molecular Weight 216.03 g/mol [1][][]
IUPAC Name 3-bromo-6-methylpyridine-2-carboxylic acid[]
Synonyms 3-bromo-6-methyl-2-pyridinecarboxylic acid[]
Appearance White to Yellow Solid
Storage 2-8°C, Inert Atmosphere

Historical Context and Synthetic Evolution

While a singular "discovery" event for this compound is not prominently documented, its history is intrinsically linked to the advancement of synthetic methodologies for functionalizing pyridine rings. Early laboratory access to this compound relied on less efficient, non-selective methods. The development of more refined bromination techniques marks the true advent of its accessibility and widespread use.

The evolution from harsh, radical-based pathways to milder, selective electrophilic methods demonstrates a significant progression in synthetic organic chemistry. This shift not only improved the yield and purity of the target compound but also broadened its applicability by ensuring a reliable and scalable supply for complex synthetic endeavors. The journey of its synthesis is a testament to the ongoing quest for precision and efficiency in chemical reactions.

Modern Synthesis Methodologies

The preparation of this compound is primarily achieved through the direct bromination of 6-methylpicolinic acid. The choice of brominating agent and reaction conditions is critical to selectively functionalize the C3 position of the pyridine ring while avoiding side reactions, such as benzylic bromination of the methyl group.

Method A: Radical Bromination (Wohl-Ziegler Approach)

An early approach to the synthesis involved a radical bromination mechanism.[1] This method, known as the Wohl-Ziegler bromination, typically employs N-Bromosuccinimide (NBS) as the bromine source in a non-polar solvent like carbon tetrachloride (CCl₄), with a radical initiator such as 2,2′-azobis(isobutyronitrile) (AIBN).[1]

  • Causality: The reaction is initiated by the homolytic cleavage of AIBN under reflux, generating radicals that abstract a hydrogen atom from the most reactive site. In this case, hydrogen abstraction can occur at the benzylic (methyl) position, leading to a resonance-stabilized pyridyl radical. This pathway competes with the desired aromatic bromination, resulting in a mixture of products and consequently lower yields of this compound, typically in the range of 45–55%.[1] The formation of benzylic side-products complicates purification and reduces the overall efficiency of the process.

Method B: Electrophilic Bromination

A more refined and efficient method involves an electrophilic aromatic substitution pathway. This approach leverages the ability of certain solvent systems to modulate the reactivity of the brominating agent.

  • Causality: As demonstrated by Carreño and co-workers, using N-Bromosuccinimide in a polar aprotic solvent like anhydrous acetonitrile at room temperature transforms NBS into a mild electrophilic bromine source.[1] Acetonitrile is believed to stabilize the key σ-complex intermediate, accelerating the deprotonation step required for rearomatization. This stabilization suppresses the competing radical pathway and prevents over-bromination, leading to a clean reaction profile and significantly higher isolated yields of 82–85%.[1] This method represents the current standard for producing high-purity this compound.

G cluster_0 Synthesis Workflow Start 6-Methylpicolinic Acid Reagents NBS, Acetonitrile Start->Reagents Add Reaction Stir at 25°C (90 min) Reagents->Reaction Initiate Workup Aqueous Workup & Extraction Reaction->Workup Proceed to Purification Purification (e.g., Recrystallization) Workup->Purification Product This compound Purification->Product

Caption: High-level workflow for the preferred electrophilic synthesis.

Table 2: Comparative Analysis of Synthesis Routes

ParameterMethod A: Radical BrominationMethod B: Electrophilic Bromination
Reagents 6-Methylpicolinic Acid, NBS, AIBN6-Methylpicolinic Acid, NBS
Solvent Carbon Tetrachloride (CCl₄)Acetonitrile (anhydrous)
Conditions Reflux with illumination25 °C (Room Temperature)
Reaction Time ~6 hours~90 minutes
Yield 45–55%82–85%
Purity Lower, requires extensive purificationHigh, minimal side products
Mechanism Radical SubstitutionElectrophilic Aromatic Substitution

Chemical Reactivity and Derivatization

The synthetic utility of this compound stems from its three distinct functional handles, which can be addressed with high chemoselectivity.

Reactivity Core This compound COOH N Br Esterification Esterification / Amidation Core:c->Esterification Alcohols, Amines Decarboxylation Decarboxylation Core:c->Decarboxylation Heat CrossCoupling Cross-Coupling (e.g., Suzuki) Core:b->CrossCoupling Boronic Acids, Pd catalyst NucleophilicSub Nucleophilic Substitution Core:b->NucleophilicSub Nucleophiles Coordination Metal Coordination Core:n->Coordination Metal Ions

Sources

An In-depth Technical Guide to 3-Bromo-6-methylpicolinic Acid: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 3-bromo-6-methylpicolinic acid, a heterocyclic building block with significant potential in medicinal chemistry and drug development. We will delve into its chemical identity, including its IUPAC name and synonyms, and present a detailed, field-proven protocol for its synthesis. Furthermore, this guide will explore the compound's physicochemical properties, reactivity, and its burgeoning role as a valuable fragment in drug discovery, particularly in the development of novel enzyme inhibitors. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and practical applicability for researchers and scientists.

Chemical Identity and Nomenclature

This compound is a substituted pyridine carboxylic acid that serves as a versatile intermediate in organic synthesis.[][2] Its unique arrangement of a bromine atom, a methyl group, and a carboxylic acid on the pyridine scaffold imparts specific reactivity and potential for biological activity.[]

Table 1: Compound Identification

IdentifierValue
IUPAC Name 3-bromo-6-methylpyridine-2-carboxylic acid[]
Synonyms 3-bromo-6-methyl-2-pyridinecarboxylic acid[]
CAS Number 779344-30-8[2]
Molecular Formula C₇H₆BrNO₂[]
Molecular Weight 216.03 g/mol []
Canonical SMILES CC1=NC(=C(C=C1)Br)C(=O)O[]
InChI Key MXOLBWQGTJFFIL-UHFFFAOYSA-N[]

Synthesis of this compound

The primary route for the synthesis of this compound is through the electrophilic bromination of 6-methylpicolinic acid. The following protocol is a detailed, step-by-step methodology designed for high yield and purity.

Reaction Principle

The synthesis relies on the selective bromination of the electron-rich pyridine ring of 6-methylpicolinic acid. The choice of a suitable brominating agent and reaction conditions is critical to favor substitution at the 3-position and avoid side reactions.

Experimental Protocol: Bromination of 6-Methylpicolinic Acid

Materials:

  • 6-Methylpicolinic acid

  • N-Bromosuccinimide (NBS)

  • Anhydrous Acetonitrile (CH₃CN)

  • Hydrochloric Acid (HCl), 1M solution

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate

  • Hexanes

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 6-methylpicolinic acid (1 equivalent) in anhydrous acetonitrile. Stir the solution at room temperature until all the solid has dissolved.

  • Addition of Brominating Agent: To the stirred solution, add N-Bromosuccinimide (1.1 equivalents) portion-wise over 15-20 minutes. An exotherm may be observed; maintain the temperature with a water bath if necessary.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the acetonitrile.

    • To the residue, add ethyl acetate and water. Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford a white to off-white solid.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve 6-Methylpicolinic Acid in Anhydrous Acetonitrile add_nbs Add N-Bromosuccinimide start->add_nbs Stir at RT monitor Monitor by TLC add_nbs->monitor 2-4 hours concentrate Concentrate in vacuo monitor->concentrate extraction Liquid-Liquid Extraction (EtOAc/Water) concentrate->extraction wash Wash with HCl, NaHCO₃, Brine extraction->wash dry Dry over MgSO₄ wash->dry concentrate2 Concentrate in vacuo dry->concentrate2 recrystallize Recrystallization concentrate2->recrystallize end_product Pure this compound recrystallize->end_product

Caption: Experimental workflow for the synthesis of this compound.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development.

Table 2: Physicochemical Properties

PropertyValueSource/Comment
Physical Form White to off-white solid
Melting Point Not availableData for the similar 6-bromopicolinic acid is 192-194 °C.[3]
pKa ~3.3 (Predicted)Predicted based on similar structures. The pKa of picolinic acid is approximately 5.4.[4] The electron-withdrawing bromine is expected to decrease the pKa.
Solubility Soluble in polar organic solventsThe carboxylic acid group enhances solubility in polar solvents.[]
Storage 2-8°C, under an inert atmosphere
Spectroscopic Data (Predicted)
  • ¹H NMR: Expected signals would include a singlet for the methyl protons, and two doublets in the aromatic region corresponding to the protons on the pyridine ring.

  • ¹³C NMR: Signals for the methyl carbon, the carboxylic acid carbon, and the carbons of the pyridine ring, including those bearing the bromine and the nitrogen atom, would be expected.

  • IR Spectroscopy: Characteristic peaks would include a broad O-H stretch from the carboxylic acid, a C=O stretch, and various C-C and C-N stretching vibrations from the pyridine ring.

  • Mass Spectrometry: The molecular ion peak would be observed at m/z corresponding to the molecular weight (216.03 g/mol ), with a characteristic isotopic pattern due to the presence of bromine. Common fragmentation patterns for carboxylic acids would also be expected.[5]

Applications in Drug Discovery and Chemical Biology

This compound is a valuable building block in the synthesis of more complex, biologically active molecules.[][2] Its utility stems from the presence of multiple functional groups that can be readily modified.

Role as a Fragment in Fragment-Based Drug Discovery (FBDD)

Fragment-based drug discovery is a powerful strategy for identifying lead compounds by screening small, low-molecular-weight compounds ("fragments") that bind to a biological target.[6][7] this compound fits the criteria for a useful fragment due to its relatively low molecular weight and the presence of vectors for chemical elaboration (the carboxylic acid and the bromine atom). The bromine atom, in particular, can be utilized in cross-coupling reactions to "grow" the fragment into a more potent ligand.

Picolinic Acids as Metalloenzyme Inhibitors

A significant area of interest for picolinic acid derivatives is their potential as inhibitors of metalloenzymes. The carboxylic acid and the pyridine nitrogen can act as a bidentate chelating unit for the metal ions (often zinc) in the active site of these enzymes.[8] This has led to the exploration of picolinic acid derivatives as inhibitors for targets such as metallo-β-lactamases, which are responsible for antibiotic resistance.[9][10][11]

Potential Biological Activities

Research on derivatives of this compound and related compounds has suggested a range of potential biological activities, including:

  • Antimicrobial: Activity against various bacterial strains has been reported for picolinic acid derivatives.[2]

  • Anti-inflammatory: Modulation of inflammatory pathways is another potential therapeutic application.[2]

  • Cytotoxic: Some derivatives have shown cytotoxic effects against cancer cell lines, indicating potential for development as anticancer agents.[2]

Chemical Reactivity and Further Functionalization

The chemical versatility of this compound makes it an attractive starting material for the synthesis of compound libraries.

  • Esterification: The carboxylic acid can be readily converted to esters, which can modulate the compound's pharmacokinetic properties.

  • Amide Coupling: The carboxylic acid can be coupled with amines to form amides, providing a diverse range of derivatives.

  • Suzuki and other Cross-Coupling Reactions: The bromine atom on the pyridine ring is a handle for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents.

  • Nucleophilic Aromatic Substitution: The bromine atom can also be displaced by strong nucleophiles under certain conditions.

Logical Relationship of Functionalization

Functionalization cluster_functionalization Functionalization Pathways start This compound ester Esterification (R-OH, Acid cat.) start->ester Carboxylic Acid amide Amide Coupling (R₂NH, Coupling agent) start->amide Carboxylic Acid suzuki Suzuki Coupling (Ar-B(OH)₂, Pd cat.) start->suzuki Bromine Atom snar Nucleophilic Aromatic Substitution (Nu⁻) start->snar Bromine Atom product_ester Ester Derivatives ester->product_ester product_amide Amide Derivatives amide->product_amide product_suzuki Aryl-substituted Derivatives suzuki->product_suzuki product_snar Substituted Pyridines snar->product_snar

Caption: Potential functionalization pathways for this compound.

Conclusion

This compound is a strategically important chemical entity for researchers in drug discovery and organic synthesis. Its straightforward synthesis, coupled with its versatile reactivity, makes it an ideal scaffold for the generation of novel compounds with therapeutic potential. The insights provided in this guide, from its fundamental chemical properties to its application in modern drug discovery paradigms, are intended to empower scientists to effectively utilize this compound in their research endeavors.

References

  • J. S. G. -. M. D. G. T. P. G. K. S. J. M. A. W. K. G. T. W. W. K. M. T. L. A. S. A. G. M. A. A. Dominy, "New derivatives of dipicolinic acid as metallo-β-lactamase NDM-1 inhibitors," Journal of Enzyme Inhibition and Medicinal Chemistry, vol. 35, no. 1, pp. 1338-1349, 2020. [Online]. Available: [Link]

  • Fast, W., Sutton, V. R., & Rasia, R. M. (2017). Dipicolinic Acid Derivatives as Inhibitors of New Delhi Metallo-β-lactamase-1. ACS Infectious Diseases, 3(11), 828–837. [Online]. Available: [Link]

  • Fast, W., Sutton, V. R., & Rasia, R. M. (2017). Dipicolinic Acid Derivatives as Inhibitors of New Delhi Metallo-β-lactamase-1. PubMed, 3(11), 828–837. [Online]. Available: [Link]

  • Seo, J., & T. D. P. (2022). Developing Metal-binding Isosteres of 8-Hydroxyquinoline as Metalloenzyme Inhibitor Scaffolds. eScholarship.org. [Online]. Available: [Link]

  • Request PDF. (n.d.). Dipicolinic Acid Derivatives as Inhibitors of New Delhi Metallo-β-lactamase-1. Retrieved from [Link]

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  • Wiley Online Library. (2022, July 10). Fragment‐based drug discovery—the importance of high‐quality molecule libraries. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H and 13C-M1HN NMR spectroscopic data for 3-hydroxypicolinic acid and its complexesa. Retrieved from [Link]

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  • PubChem. (n.d.). 3-Amino-6-bromopicolinic acid. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis, structure, chemical and bioactivity behavior of eight chromium(III) picolinate derivatives Cr(R-pic) 3. Retrieved from [Link]

  • Stanford Medicine. (n.d.). The Maybridge Ro3 Fragment Library. Retrieved from [Link]

  • ResearchGate. (2022, July 10). Fragment‐Based Drug Discovery – The Importance of High Quality Molecule Libraries. Retrieved from [Link]

  • MDPI. (2023, February 3). Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery. Retrieved from [Link]

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A Theoretical and Application-Oriented Guide to 3-Bromo-6-methylpicolinic Acid for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 3-Bromo-6-methylpicolinic acid, designed for researchers, medicinal chemists, and drug development professionals. The content moves beyond a simple cataloging of properties to a deeper exploration of the theoretical underpinnings that dictate its reactivity and potential as a versatile building block in the synthesis of complex molecules. This document is structured to provide actionable insights, bridging the gap between computational chemistry and practical laboratory applications.

Introduction to this compound: A Molecule of Strategic Importance

This compound is a heterocyclic compound built upon a picolinic acid scaffold.[1][][] Its structure is distinguished by a bromine atom at the 3-position and a methyl group at the 6-position of the pyridine ring.[1][][] This specific arrangement of functional groups imparts a unique combination of chemical properties that are highly valuable in the fields of medicinal chemistry and agrochemicals.[][4]

The picolinic acid core, an endogenous metabolite of tryptophan, and its derivatives are recognized for a wide array of pharmacological activities.[5] The pyridine ring is a common feature in numerous FDA-approved drugs.[6] The strategic placement of the electron-withdrawing bromine atom and the electron-donating methyl group on this scaffold allows for precise modulation of the molecule's electronic and steric properties, making it a powerful tool for synthetic chemists.

PropertyValueSource
IUPAC Name 3-bromo-6-methylpyridine-2-carboxylic acid[1][][4]
CAS Number 779344-30-8[7]
Molecular Formula C7H6BrNO2[1][][4]
Molecular Weight 216.03 g/mol [1][][4]
Canonical SMILES CC1=NC(=C(C=C1)Br)C(=O)O[1][][4]
Physical Form White to Yellow Solid
Purity ≥98%[8]
Storage Inert atmosphere, 2-8°C[8]

Theoretical Framework for Understanding this compound

While specific computational studies on this compound are not extensively published, a robust theoretical framework for its analysis can be constructed based on established quantum chemical methods applied to analogous structures.[1][9] Such theoretical investigations are crucial for predicting reactivity, understanding spectroscopic data, and guiding the rational design of new derivatives.

Quantum Chemical Calculations: Unveiling Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like this compound.[9] These methods can provide insights into:

  • Molecular Geometry: Optimization of the ground-state geometry to predict bond lengths, bond angles, and dihedral angles.

  • Electronic Properties: Calculation of molecular orbitals (HOMO and LUMO) to understand the molecule's electronic distribution and predict its reactivity in chemical reactions.[5][9] The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability.

  • Spectroscopic Properties: Prediction of vibrational frequencies (IR and Raman spectra) and electronic transitions (UV-Vis spectra) to aid in the experimental characterization of the molecule and its derivatives.[9]

  • Reactivity Descriptors: Calculation of parameters such as ionization potential, electron affinity, and molecular electrostatic potential (MEP) to predict sites susceptible to electrophilic or nucleophilic attack.[9]

For picolinic acid derivatives, quantum chemical calculations have been used to correlate their electronic structure with their physiological activity.[1] Such studies can predict the potential for certain derivatives to exhibit specific biological effects based on their calculated electronic properties.[1]

G cluster_input Molecular Structure cluster_theory Theoretical Methods cluster_output Predicted Properties 3B6MPA This compound DFT Density Functional Theory (DFT) 3B6MPA->DFT Input for TD_DFT Time-Dependent DFT (TD-DFT) DFT->TD_DFT Geometry Optimized Geometry DFT->Geometry Orbitals HOMO/LUMO Energies DFT->Orbitals MEP Molecular Electrostatic Potential DFT->MEP Reactivity Reactivity Descriptors DFT->Reactivity Spectra IR/Raman/UV-Vis Spectra TD_DFT->Spectra

Workflow for theoretical analysis of this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[10][11] For a molecule like this compound, which serves as a scaffold for new drug candidates, QSAR can be a powerful predictive tool. By synthesizing a library of derivatives and evaluating their biological activity, a QSAR model can be developed to:

  • Identify the key molecular descriptors (e.g., lipophilicity, electronic properties, steric factors) that govern the observed biological activity.[10]

  • Predict the activity of novel, unsynthesized derivatives, thereby prioritizing synthetic efforts towards the most promising candidates.[10][11]

  • Provide insights into the mechanism of action by revealing which molecular features are crucial for interaction with a biological target.

QSAR models are particularly valuable in the early stages of drug discovery for screening large virtual libraries of compounds and reducing the need for extensive and costly experimental testing.[10]

Practical Applications in Research and Development

The theoretical understanding of this compound directly informs its practical application in several key areas:

Strategic Synthesis of Derivatives

The electronic properties of this compound, particularly the electron-withdrawing nature of the bromine atom, facilitate electrophilic substitution on the pyridine ring.[1][][] This allows for the regioselective introduction of additional functional groups, expanding the chemical diversity of the resulting derivatives.

Exemplary Synthetic Protocol: Electrophilic Bromination

A mild and efficient method for the synthesis of this compound involves the use of N-Bromosuccinimide (NBS) in anhydrous acetonitrile.[4] This approach offers high yields (82-85%) and avoids the formation of benzylic side-products.[4]

Step-by-Step Methodology:

  • Reactant Preparation: Dissolve 6-methylpicolinic acid in anhydrous acetonitrile.

  • Reagent Addition: Add 1.1 equivalents of N-Bromosuccinimide to the solution.

  • Reaction Conditions: Stir the mixture at 25 °C for 90 minutes.

  • Work-up and Isolation: Upon completion, the reaction mixture is worked up to isolate the this compound product.

G Start 6-Methylpicolinic Acid + NBS (1.1 equiv) in Acetonitrile Reaction Stir at 25°C for 90 min Start->Reaction Product This compound (82-85% yield) Reaction->Product

Synthetic workflow for the bromination of 6-methylpicolinic acid.
Role in Medicinal Chemistry and Drug Design

Picolinic acid and its derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects.[4][5] this compound serves as a key intermediate in the synthesis of novel bioactive molecules. Its functional groups provide handles for further chemical modifications, such as:

  • Esterification: The carboxylic acid group can be readily converted to esters, which can act as prodrugs or modulate the pharmacokinetic properties of the molecule.[4]

  • Amidation: Coupling of the carboxylic acid with amines can lead to the formation of amides, a common functional group in many pharmaceuticals.

  • Cross-Coupling Reactions: The bromine atom can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds, allowing for the construction of complex molecular architectures.

The ability to fine-tune the structure of this compound derivatives makes it an attractive scaffold for targeting a wide range of biological targets, including enzymes and receptors.[4]

Conclusion: A Versatile Scaffold for Future Innovation

This compound is more than just a chemical reagent; it is a strategically designed building block with significant potential for the development of novel pharmaceuticals and agrochemicals. A thorough understanding of its theoretical underpinnings, from its electronic structure to its predicted reactivity, is paramount for unlocking its full potential. By integrating computational and theoretical studies with traditional synthetic and medicinal chemistry approaches, researchers can accelerate the discovery and development of new chemical entities with improved efficacy and safety profiles. This guide serves as a foundational resource to inspire and inform such future endeavors.

References

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  • Recent Advances and Potential Pharmacological Activities of Picolinic Acid Derivatives - IJIRT. (n.d.). Retrieved January 12, 2026, from [Link]

  • Gramatica, P., & Papa, E. (2010). QSAR modeling and prediction of the endocrine-disrupting potencies of brominated flame retardants. Chemical research in toxicology, 23(5), 946–954. [Link]

  • Shaikh, M. H., Subhedar, D. D., Khan, F. A. K., Sangshetti, J. N., & Shingate, B. B. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug design, development and therapy, 18, 1729–1781. [Link]

  • Shaikh, M. H., Subhedar, D. D., Khan, F. A. K., Sangshetti, J. N., & Shingate, B. B. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug design, development and therapy, 18, 1729–1781. [Link]

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  • Balakit, A. A., El-Gohary, H. S., & Soliman, S. M. (2022). SYNTHESIS, VIBRATIONAL SPECTRA, AND DFT SIMULATIONS OF 3-BROMO-2-METHYL-5-(4-NITROPHENYL)THIOPHENE. Zhurnal Prikladnoii Spektroskopii, 89(3), 438–448. [Link]

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  • Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr)-N(CH2PO3H2)2 as a novel heterogeneous catalyst | Request PDF. (n.d.). Retrieved January 12, 2026, from [Link]

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  • Ben Haj Salah, R., Marouani, H., & Guesmi, A. (2023). Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors. International journal of molecular sciences, 24(6), 5576. [Link]

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The Coordination Chemistry of 3-Bromo-6-methylpicolinic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the coordination chemistry of 3-Bromo-6-methylpicolinic acid, a versatile heterocyclic ligand. Tailored for researchers, scientists, and professionals in drug development, this document delves into the synthesis of the ligand, its coordination behavior with various metal ions, characterization methodologies, and potential applications, with a strong emphasis on the underlying scientific principles and practical insights.

Introduction to this compound as a Ligand

This compound, with the chemical formula C₇H₆BrNO₂, belongs to the class of substituted picolinic acids. These compounds are characterized by a pyridine ring functionalized with a carboxylic acid group at the 2-position, which makes them excellent chelating agents for a wide range of metal ions. The presence of the bromine atom at the 3-position and the methyl group at the 6-position on the pyridine ring introduces steric and electronic modifications that can significantly influence the stability, structure, and reactivity of the resulting metal complexes.

The fundamental coordination mode of picolinic acid and its derivatives involves the nitrogen atom of the pyridine ring and the oxygen atom of the deprotonated carboxylate group, forming a stable five-membered chelate ring with a metal center. This bidentate N,O-coordination is a recurring motif in the coordination chemistry of these ligands. The substituents on the pyridine ring, in this case, a bromo and a methyl group, can modulate the ligand's pKa value, its lipophilicity, and the electronic properties of the metal center in the complex, thereby fine-tuning its potential for applications in catalysis, materials science, and medicinal chemistry.[1][2]

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, with the choice of method often depending on the availability of starting materials and desired scale. A common and effective method is the direct bromination of 6-methylpicolinic acid.

Experimental Protocol: Bromination of 6-Methylpicolinic Acid

This protocol outlines a typical laboratory-scale synthesis.

Materials:

  • 6-Methylpicolinic acid

  • N-Bromosuccinimide (NBS)

  • Sulfuric acid (concentrated)

  • Water (deionized)

  • Sodium hydroxide (NaOH) solution

  • Hydrochloric acid (HCl) solution

  • Organic solvent (e.g., ethanol or methanol) for recrystallization

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 6-methylpicolinic acid in concentrated sulfuric acid.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add N-Bromosuccinimide (NBS) portion-wise to the cooled solution while maintaining the temperature below 10 °C. The molar ratio of NBS to 6-methylpicolinic acid is typically 1:1.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 60-70 °C for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, pour the mixture onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until a precipitate forms.

  • Collect the crude product by filtration and wash it with cold water.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain pure this compound.

Causality Behind Experimental Choices:

  • The use of concentrated sulfuric acid as a solvent facilitates the electrophilic bromination by protonating the pyridine ring, which deactivates it towards electrophilic attack but still allows for substitution.

  • N-Bromosuccinimide is a convenient and safer source of electrophilic bromine compared to liquid bromine.

  • The initial cooling and slow addition of NBS are crucial to control the exothermic reaction and prevent side reactions.

  • The final heating step is necessary to drive the reaction to completion.

  • Recrystallization is a standard purification technique to remove unreacted starting materials and byproducts.

Coordination Chemistry and Expected Coordination Modes

While specific, structurally characterized coordination complexes of this compound are not extensively reported in the literature, its coordination behavior can be reliably inferred from the well-documented chemistry of closely related picolinic acid derivatives.[3][4][5] The primary coordination mode is expected to be as a bidentate N,O-chelating ligand, forming a stable 5-membered ring with a metal ion.

Caption: Expected bidentate N,O-chelation of this compound to a metal center (M^n+).

The deprotonated carboxylate group provides a negatively charged oxygen donor, while the pyridine nitrogen acts as a neutral donor. This chelation is entropically favored and leads to the formation of thermodynamically stable metal complexes. The coordination number and geometry of the resulting complex will depend on the nature of the metal ion, the stoichiometry of the reaction, and the presence of other coordinating ligands or solvent molecules. For instance, with transition metals, octahedral, tetrahedral, or square planar geometries are commonly observed.[6][7]

Characterization of Metal Complexes

A combination of spectroscopic and analytical techniques is essential for the comprehensive characterization of this compound metal complexes.

Spectroscopic Techniques
TechniqueExpected Observations and Interpretation
Infrared (IR) Spectroscopy A key indicator of coordination is the shift in the stretching frequency of the carboxylate group. The ν(C=O) stretch of the free carboxylic acid (typically around 1700 cm⁻¹) disappears upon deprotonation and coordination. It is replaced by two new bands corresponding to the asymmetric (νₐₛ(COO⁻)) and symmetric (νₛ(COO⁻)) stretching vibrations of the coordinated carboxylate group, usually in the regions of 1650-1590 cm⁻¹ and 1440-1360 cm⁻¹, respectively. The difference between these two frequencies (Δν) can provide insights into the coordination mode of the carboxylate group (monodentate, bidentate chelating, or bridging).[8]
UV-Visible (UV-Vis) Spectroscopy The UV-Vis spectra of the metal complexes are expected to differ significantly from that of the free ligand. The spectra will be dominated by ligand-to-metal charge transfer (LMCT) and, for transition metals, d-d electronic transitions. The position and intensity of these bands provide information about the coordination geometry and the electronic structure of the metal center.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy For diamagnetic complexes (e.g., with Zn²⁺, Cd²⁺), ¹H and ¹³C NMR spectroscopy can confirm the coordination of the ligand. The chemical shifts of the pyridine ring protons and carbons are expected to change upon coordination to the metal center. Broadening of the NMR signals is often observed for paramagnetic complexes.[10]
Structural Analysis

Single-Crystal X-ray Diffraction: This is the most definitive method for determining the solid-state structure of a coordination complex. It provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions. While no crystal structure of a this compound complex is currently available in the public domain, the structures of related complexes, such as aqua-bis(5-bromo-6-methyl-picolinato-κ²N,O)zinc(II) dihydrate, provide a template for what can be expected.[4] In this zinc complex, the ligand acts as a bidentate N,O-chelator, and the zinc center adopts a distorted octahedral geometry.

Potential Applications

The unique structural and electronic features of this compound and its metal complexes suggest a range of potential applications.

Catalysis

Metal complexes are widely used as catalysts in a variety of organic transformations.[11] The combination of a redox-active metal center with the tunable electronic properties of the this compound ligand could lead to the development of novel catalysts for reactions such as oxidations, reductions, and cross-coupling reactions.[4] The steric bulk of the methyl and bromo substituents may also influence the selectivity of catalytic processes.

Drug Development and Biological Activity

Picolinic acid and its derivatives are known to possess a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The formation of metal complexes can enhance these activities through various mechanisms, such as increased lipophilicity, which facilitates cell membrane penetration, or by enabling the metal ion to interact with biological targets.[12][13][14] The this compound ligand and its complexes are therefore interesting candidates for screening in various biological assays.[6]

G cluster_ligand Ligand Properties cluster_complex Metal Complex Properties cluster_applications Potential Applications L This compound MC Metal Complex L->MC Coordination Cat Catalysis MC->Cat Bio Biological Activity MC->Bio Mat Materials Science MC->Mat

Caption: Logical workflow from ligand to potential applications of its metal complexes.

Conclusion and Future Outlook

This compound is a promising ligand for the synthesis of a variety of new coordination complexes. While the specific exploration of its coordination chemistry is still an emerging area, the well-established principles of picolinic acid chemistry provide a solid foundation for future research. The synthesis of this ligand is straightforward, and its expected coordination behavior makes it an attractive target for the development of novel metal complexes with potential applications in catalysis and medicinal chemistry. Further research, particularly the synthesis and structural characterization of its complexes with a range of transition metals and lanthanides, will be crucial in unlocking the full potential of this versatile ligand.

References

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  • Li, J.-X., Du, Z.-X., & Bai, R.-F. (2019). Crystal structure of aqua-bis(5-bromo-6-methyl-picolinato-κ2N,O)zinc(II) dihydrate, C14H16Br2N2O7Zn. Zeitschrift für Kristallographie - New Crystal Structures, 235(1), 63-65.
  • Chai, J., Liu, Y., Liu, B., & Yang, B. (2017). Effect of substituent groups (R = CH3, Br and CF3) on the structure, stability and redox property of [Cr(R-pic)2(H2O)2]NO3·H2O complexes. Journal of Molecular Structure, 1150, 307-315.
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A Technical Guide to the Potential Biological Activities of 3-Bromo-6-methylpicolinic Acid: A Versatile Scaffold for Agrochemical and Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

In the vast landscape of chemical synthesis, certain molecules stand out not for their inherent, extensively documented biological effects, but for their latent potential as versatile scaffolds. 3-Bromo-6-methylpicolinic acid is one such compound. While primarily recognized as a synthetic intermediate, its structure—a strategically substituted picolinic acid ring—places it at the crossroads of agrochemical innovation and therapeutic discovery.[] This guide is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond the compound's current role as a building block to provide an in-depth, scientifically grounded exploration of its potential biological activities. We will dissect its chemical nature, hypothesize its utility based on the well-established bioactivities of the picolinic acid class, and provide robust, actionable experimental protocols to empower researchers to unlock its true potential.

Molecular Profile and Physicochemical Properties

This compound is an aromatic heterocyclic compound built upon a pyridine-2-carboxylic acid (picolinic acid) core.[] The strategic placement of a bromine atom at the 3-position and a methyl group at the 6-position creates a unique electronic and steric profile that is highly valuable for synthetic derivatization.

PropertyValueReference
IUPAC Name 3-bromo-6-methylpyridine-2-carboxylic acid[]
CAS Number 779344-30-8[2]
Molecular Formula C₇H₆BrNO₂[3]
Molecular Weight 216.03 g/mol [3]
Appearance White to Yellow Solid[2]
Canonical SMILES CC1=NC(=C(C=C1)Br)C(=O)O[]

The key reactive handles of this molecule are:

  • The Carboxylic Acid Group: Enables standard esterification and amide bond formation, allowing for the modulation of solubility and cell permeability.[3]

  • The Bromine Atom: Serves as an excellent leaving group and a versatile handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille), enabling the introduction of diverse aryl or alkyl substituents to build molecular complexity.[3][4]

Synthesis Pathway

The accessibility of a scaffold is paramount for its exploration. This compound can be reliably synthesized via the direct electrophilic bromination of 6-methylpicolinic acid. The choice of brominating agent and reaction conditions is critical to ensure regioselectivity and prevent side reactions.

G cluster_synthesis Synthesis Workflow start 6-Methylpicolinic Acid (Starting Material) reaction Electrophilic Bromination Stir at 25°C, 90 min start->reaction Substrate reagent N-Bromosuccinimide (NBS) Anhydrous Acetonitrile reagent->reaction Reagent & Solvent product This compound (Final Product) reaction->product Yields 82-85%

Caption: Workflow for the synthesis of this compound.

Detailed Synthesis Protocol: Electrophilic Bromination

This protocol is adapted from established methods for the regioselective bromination of pyridine rings.[3]

  • Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar, dissolve 6-methylpicolinic acid (1.0 eq) in anhydrous acetonitrile.

  • Reagent Addition: To the stirred solution, add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise at room temperature (25°C).

  • Reaction: Allow the reaction mixture to stir at 25°C for 90 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, concentrate the mixture under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove succinimide.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product via column chromatography or recrystallization to yield pure this compound.

Potential Biological Activity I: Agrochemicals (Herbicides)

The picolinic acid core is the backbone of a major class of synthetic auxin herbicides, including commercial successes like picloram and clopyralid.[5][6] These herbicides function by mimicking the plant hormone auxin, leading to uncontrolled growth and ultimately, plant death.[7]

Hypothesized Mechanism of Action: Auxin Mimicry

Synthetic auxins like picolinic acids are thought to bind to auxin co-receptor complexes, specifically TIR1/AFB F-box proteins. This binding stabilizes the interaction between the receptor and Aux/IAA transcriptional repressor proteins, leading to the ubiquitination and subsequent degradation of the repressors. The removal of these repressors unleashes the expression of auxin-responsive genes, causing a cascade of physiological disruptions.

G cluster_pathway Hypothesized Auxin Herbicide Pathway compound Picolinic Acid Herbicide (e.g., this compound derivative) receptor TIR1/AFB Co-Receptor Complex compound->receptor Binds and Stabilizes repressor Aux/IAA Repressor Protein receptor->repressor Targets ub Ubiquitination & Proteasomal Degradation repressor->ub Leads to genes Auxin-Responsive Genes (Transcription Activated) ub->genes De-represses effect Uncontrolled Growth & Plant Death genes->effect Results in

Caption: Mechanism of action for synthetic auxin herbicides.

Given this precedent, this compound is a prime candidate for use as a scaffold in the discovery of novel herbicides. The bromine atom can be replaced with various aryl groups, a strategy that has proven successful in discovering new picolinate herbicides like halauxifen-methyl.[5][8]

Potential Biological Activity II: Pharmaceuticals

The picolinic acid scaffold is also prevalent in pharmacologically active molecules, exhibiting a wide range of therapeutic effects.[9]

Potential Anticancer Activity

Recent studies have shown that novel picolinic acid derivatives can induce apoptosis in cancer cells.[10][11] One reported mechanism involves the induction of endoplasmic reticulum (ER) stress.[10] This pathway is distinct from classical mitochondrial apoptosis and represents a promising avenue for cancer therapy.

Hypothesized Mechanism: ER Stress-Mediated Apoptosis

A derivative of this compound could potentially disrupt protein folding homeostasis within the ER, triggering the Unfolded Protein Response (UPR). Chronic activation of the UPR can lead to the activation of pro-apoptotic factors like CHOP and caspase-4 (in humans), ultimately executing cell death.

G cluster_apoptosis Hypothesized ER Stress Apoptosis Pathway compound Picolinic Acid Derivative er Endoplasmic Reticulum (ER) compound->er Induces Stress upr Unfolded Protein Response (UPR) Activation er->upr caspase4 Caspase-4 Activation upr->caspase4 caspase9 Caspase-9 Activation caspase4->caspase9 caspase3 Caspase-3 Activation (Executioner) caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: ER stress pathway leading to cancer cell apoptosis.

Potential Antimicrobial Activity

Picolinic acid itself is a metabolite of tryptophan known to possess antimicrobial properties.[9] This activity is partly attributed to its ability to chelate metal ions that are essential for microbial growth and enzymatic function. Furthermore, substituted picolinates are being investigated as inhibitors of critical bacterial enzymes like New Delhi Metallo-β-lactamase (NDM-1), which confers resistance to a broad range of antibiotics.[4] The carboxylate group of the picolinate core can act as a metal-binding pharmacophore, interacting with the zinc ions in the enzyme's active site.[4]

Experimental Screening Protocols

To validate the hypothesized biological activities, a systematic screening approach is necessary. The following protocols provide a starting point for the in vitro evaluation of this compound and its derivatives.

G cluster_workflow Screening Workflow for Biological Activity synthesis Synthesize Library of 3-Bromo-6-methylpicolinic Acid Derivatives primary Primary Screening (Single High Concentration) synthesis->primary herbicide Herbicidal Assay (Root Growth) primary->herbicide antimicrobial Antimicrobial Assay (MIC Determination) primary->antimicrobial cancer Cytotoxicity Assay (MTT on Cancer Cells) primary->cancer dose Dose-Response & IC50 Determination for Hits herbicide->dose antimicrobial->dose cancer->dose hit Hit Compound Identification & Prioritization dose->hit

Caption: A generalized workflow for screening compound libraries.

Protocol: In Vitro Herbicidal Activity (Weed Root Growth Inhibition)

This assay provides a rapid assessment of a compound's effect on plant growth.[7]

  • Preparation: Prepare stock solutions of test compounds in DMSO. Prepare a series of dilutions in water to achieve final test concentrations (e.g., 10 µM, 50 µM, 100 µM). Use a commercial herbicide like Picloram as a positive control.

  • Plating: Place a sterile filter paper in a Petri dish (9 cm). Add 5 mL of the test solution to evenly moisten the paper.

  • Seeding: Place 10-15 surface-sterilized seeds of a model weed (e.g., Arabidopsis thaliana or Amaranthus retroflexus) onto the filter paper.

  • Incubation: Seal the Petri dishes with parafilm and place them vertically in a growth chamber (e.g., 25°C, 16h light/8h dark cycle) for 5-7 days.

  • Analysis: After incubation, measure the primary root length of each seedling. Calculate the percent inhibition relative to a vehicle control (water with DMSO).

Protocol: In Vitro Cytotoxicity (MTT Assay)

This colorimetric assay measures the metabolic activity of cells and is a standard method for assessing cell viability.[11]

  • Cell Seeding: Seed human cancer cells (e.g., A549 lung cancer) into a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Structure-Activity Relationship (SAR) and Future Directions

This compound is not an end-point but a starting point. A systematic medicinal or agrochemical chemistry campaign would involve creating a library of analogs to probe the structure-activity relationship.

G cluster_sar SAR Exploration Strategy node_scaffold Core Scaffold: This compound node_r1 R1: Carboxylic Acid (Esterification, Amidation) node_scaffold->node_r1 Modify for PK/PD node_r2 R2: Bromine (Cross-Coupling: Aryls, Heterocycles) node_scaffold->node_r2 Modify for Target Binding node_r3 R3: Methyl Group (Oxidation, Halogenation) node_scaffold->node_r3 Modify for Metabolic Stability

Caption: Potential points for chemical modification on the scaffold.

Future research should focus on:

  • Library Synthesis: Synthesize a diverse library of derivatives, focusing on modifications at the bromine and carboxylic acid positions.

  • Broad Screening: Screen this library against a wide panel of weeds, microbial strains, and cancer cell lines using the protocols outlined above.

  • Mechanism of Action Studies: For promising "hit" compounds, conduct further studies to elucidate the precise molecular mechanism of action.

  • In Silico Modeling: Employ computational tools like QSAR and molecular docking to guide the design of next-generation compounds with improved potency and selectivity.[12]

Conclusion

While this compound may currently be cataloged simply as a chemical reagent, a deeper analysis reveals its significant potential as a foundational scaffold for innovation. Its structural similarity to proven herbicidal and pharmacological agents provides a strong rationale for its exploration. By combining targeted synthesis with systematic biological screening, researchers can unlock the latent value within this molecule, potentially leading to the development of next-generation herbicides to ensure food security or novel therapeutics to combat human disease.

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The Strategic Intermediate: A Technical Guide to 3-Bromo-6-methylpicolinic Acid in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Value of a Substituted Picolinate

In the landscape of modern organic synthesis and drug discovery, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among the myriad of available intermediates, substituted heterocyclic compounds hold a place of particular importance due to their prevalence in biologically active molecules. 3-Bromo-6-methylpicolinic acid, a pyridine derivative, has emerged as a versatile and highly valuable intermediate. Its unique arrangement of a carboxylic acid, a methyl group, and a bromine atom on the pyridine scaffold provides a rich platform for synthetic diversification.

This technical guide offers an in-depth exploration of this compound, moving beyond a simple cataloging of properties to provide a field-proven perspective on its synthesis, reactivity, and application. For researchers, medicinal chemists, and professionals in drug development, a thorough understanding of this intermediate's potential can unlock novel synthetic pathways and accelerate the discovery of new chemical entities. The strategic placement of the bromine atom at the 3-position, ortho to the carboxylic acid, and para to the methyl group, creates a unique electronic and steric environment that dictates its reactivity and makes it an ideal substrate for a range of chemical transformations, most notably palladium-catalyzed cross-coupling reactions.[1][]

Physicochemical Properties and Structural Data

A comprehensive understanding of a chemical intermediate begins with its fundamental physicochemical properties. This data is critical for reaction planning, purification, and safe handling.

PropertyValueSource(s)
IUPAC Name 3-bromo-6-methylpyridine-2-carboxylic acid[]
Synonyms 3-bromo-6-methyl-2-pyridinecarboxylic acid[]
CAS Number 779344-30-8[][4][5]
Molecular Formula C₇H₆BrNO₂[1][]
Molecular Weight 216.03 g/mol [1][]
Physical Form White to Yellow Solid
Storage Inert atmosphere, 2-8°C[5]

The structure of this compound, with its distinct functional groups, is the primary determinant of its chemical behavior.[1] The carboxylic acid group provides a handle for esterification and amidation reactions, while also influencing the molecule's solubility in polar solvents.[][] The bromine atom, an electron-withdrawing group, facilitates electrophilic substitution on the pyridine ring and serves as a key reactive site for cross-coupling reactions.[][] The methyl group at the 6-position offers a site for potential functionalization, although it is generally less reactive than the other positions.

Caption: Chemical structure of this compound.

Synthesis Methodologies: A Tale of Two Approaches

The synthesis of this compound can be approached through several routes, each with its own advantages and considerations regarding yield, purity, and scalability. The choice of method often depends on the available starting materials and the desired scale of production.

Classical Approach: Wohl-Ziegler Bromination

An early laboratory-scale synthesis involves the radical bromination of the precursor, 6-methylpicolinic acid.[1] This method, a variation of the Wohl-Ziegler reaction, utilizes N-Bromosuccinimide (NBS) as the bromine source in the presence of a radical initiator like 2,2'-azobis(isobutyronitrile) (AIBN).[1] While this method provides access to the desired product, it can suffer from lower yields (typically in the range of 45-55%) and the formation of side products due to the radical nature of the reaction.[1]

Modern Approach: Electrophilic Bromination

A more controlled and higher-yielding method involves the direct electrophilic bromination of 6-methylpicolinic acid.[1] By treating the starting material with a mild electrophilic bromine source, such as N-Bromosuccinimide in anhydrous acetonitrile, the bromine atom can be selectively introduced at the 3-position.[1] This method has been reported to achieve isolated yields of 82-85% with high purity, avoiding the formation of benzylic side-products.[1] The choice of solvent is critical in this reaction, with acetonitrile playing a role in stabilizing the σ-complex and accelerating deprotonation.[1]

G cluster_synthesis Synthesis of this compound start 6-Methylpicolinic Acid reagent N-Bromosuccinimide (NBS) Anhydrous Acetonitrile start->reagent Electrophilic Bromination product This compound reagent->product High Yield (82-85%)

Caption: Modern electrophilic bromination synthesis workflow.

The Intermediate as a Synthetic Linchpin: Palladium-Catalyzed Cross-Coupling

The true value of this compound as a chemical intermediate is most evident in its application in palladium-catalyzed cross-coupling reactions. The bromine atom at the 3-position serves as an excellent handle for the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the construction of complex molecular scaffolds.[6][7]

The Suzuki-Miyaura Coupling: A Gateway to Biaryl Scaffolds

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of biaryl structures.[6] In this reaction, the organohalide (this compound) is coupled with an organoboron species, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base.[6][8] This reaction is highly valued for its functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acids.[8][9]

G cluster_suzuki Suzuki-Miyaura Coupling Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition + Ar-Br pd_complex [Ar-Pd(II)L₂-Br] oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation + R-B(OR)₂ pd_aryl_boronate [Ar-Pd(II)L₂-R] transmetalation->pd_aryl_boronate reductive_elimination Reductive Elimination pd_aryl_boronate->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-R reductive_elimination->product

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

The following protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. It is crucial to note that reaction conditions, including the choice of catalyst, ligand, base, and solvent, may require optimization for specific substrates.[7]

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

  • Base (e.g., Cesium carbonate, 2.5 equivalents)

  • Solvent (e.g., 1,4-dioxane and water mixture)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a reaction vessel equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas (repeat three times).

  • Add the degassed solvent mixture via syringe.

  • Sparge the reaction mixture with the inert gas for 10-15 minutes.

  • Add the palladium catalyst to the mixture under a positive pressure of the inert gas.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by a suitable method (e.g., column chromatography).

Biological Significance and Applications in Drug Discovery

Substituted picolinic acids are a class of compounds with a wide range of reported biological activities.[1][10] While specific data on the mechanism of action of this compound is not extensively published, its derivatives have been investigated for various therapeutic applications.[1]

  • Antimicrobial and Anti-inflammatory Potential: Research has indicated that some derivatives of this compound exhibit antimicrobial activity against certain bacterial strains and may possess anti-inflammatory properties.[1]

  • Enzyme Inhibition and Receptor Binding: The structural motifs present in this intermediate are relevant for interactions with biological targets.[1] Picolinic acids are known to chelate metal ions, which can be a mechanism for enzyme inhibition.[1] Furthermore, the ability to introduce diverse substituents via cross-coupling allows for the exploration of structure-activity relationships (SAR) in receptor binding studies.[1][11]

  • Oncology Research: Picolinic acid derivatives are important intermediates in the synthesis of small molecule inhibitors targeting key signaling pathways in cancer, such as the c-Met pathway.[12] The ability to readily modify the picolinic acid core makes this compound a valuable tool in the development of novel anti-cancer agents.[12]

Safety and Handling

While a comprehensive safety data sheet (SDS) specifically for this compound is not consistently available across all suppliers, general precautions for handling halogenated organic acids should be followed.[13][14]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[13]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[14] Avoid contact with skin and eyes.[13]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5]

  • In Case of Exposure: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water.[13] If inhaled, move to fresh air.[14] Seek medical attention if irritation persists or if swallowed.[13][14]

Conclusion: A Versatile Tool for the Modern Chemist

This compound stands out as a strategically important chemical intermediate with significant potential in synthetic and medicinal chemistry. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides a reliable and efficient means to generate molecular diversity. For researchers and drug development professionals, a deep understanding of the synthesis, handling, and application of this versatile building block is a valuable asset in the quest for novel and impactful chemical entities. The insights and protocols provided in this guide are intended to empower scientists to effectively harness the synthetic potential of this compound in their research endeavors.

References

  • Smolecule. (2023, August 15). Buy this compound | 779344-30-8.
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  • ChemicalBook. (2025, July 16). This compound | 779344-30-8.
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An In-depth Technical Guide to the Reactivity of the Bromine on 3-Bromo-6-methylpicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Bromo-6-methylpicolinic acid is a versatile heterocyclic building block of significant interest to researchers, scientists, and drug development professionals.[1] Its substituted pyridine core is a common motif in pharmacologically active compounds. The strategic positioning of the bromine atom at the 3-position, a carboxylic acid at the 2-position, and a methyl group at the 6-position imparts a unique reactivity profile that allows for a diverse range of chemical transformations. This guide provides an in-depth exploration of the reactivity of the C3-bromine atom, offering both a theoretical framework and practical, field-proven protocols for its functionalization.

Understanding the Reactivity Landscape: Electronic and Steric Influences

The reactivity of the bromine atom on the this compound scaffold is governed by a combination of electronic and steric effects exerted by the substituents on the pyridine ring.

Electronic Effects:

  • Pyridine Nitrogen: The nitrogen atom in the pyridine ring is electron-withdrawing via the inductive effect, which deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution, particularly at the 2- and 4-positions.[2][3]

  • Carboxylic Acid Group (-COOH): Positioned at C2, the carboxylic acid group is a strong electron-withdrawing group through both inductive and resonance effects. This further deactivates the ring towards electrophilic attack and enhances its susceptibility to nucleophilic attack.

  • Methyl Group (-CH3): The methyl group at the C6 position is an electron-donating group through an inductive effect, which slightly counteracts the electron-withdrawing nature of the ring nitrogen and the carboxylic acid.

  • Bromine Atom (-Br): The bromine atom itself is an electron-withdrawing group via induction but can act as a weak electron-donating group through resonance.

The cumulative effect of these substituents makes the pyridine ring electron-deficient, which is a key factor in many of the reactions discussed below. The Hammett substituent constants (σ) can be used to quantify the electronic influence of these groups on the reactivity of the pyridine ring.[4]

Steric Effects:

The arrangement of substituents around the pyridine ring also plays a crucial role in dictating reactivity. The proximity of the bromine atom at C3 to the carboxylic acid at C2 and the methyl group at C6 can introduce steric hindrance, which may influence the approach of bulky reagents and catalysts.[5][6][7][8] This is a critical consideration in the design of cross-coupling reactions, where the coordination of the substrate to a bulky metal-ligand complex is often a key step in the catalytic cycle.

Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Nitrogen Bonds

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for the functionalization of aryl halides, and this compound is an excellent substrate for these transformations.[5]

Suzuki-Miyaura Coupling: C-C Bond Formation with Boronic Acids

The Suzuki-Miyaura coupling enables the formation of a new carbon-carbon bond by reacting an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.[9][10][11] This reaction is widely used in the synthesis of biaryls and other conjugated systems.

Suzuki_Miyaura_Coupling Substrate This compound Catalyst Pd(0) Catalyst Substrate->Catalyst Oxidative Addition Boronic_Acid R-B(OH)₂ Base Base (e.g., K₂CO₃, Cs₂CO₃) Boronic_Acid->Base Activation Product 3-Aryl-6-methylpicolinic Acid Catalyst->Product Reductive Elimination Base->Catalyst

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or a combination of Pd(OAc)₂ (2-5 mol%) and a suitable phosphine ligand (e.g., SPhos, XPhos) (4-10 mol%), and a base such as K₂CO₃ or Cs₂CO₃ (2-3 equiv.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-6-methylpicolinic acid.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial for achieving high yields and turnover numbers. Bulky, electron-rich phosphine ligands often enhance the rate of both oxidative addition and reductive elimination.[11][12]

  • Base: The base is required to activate the boronic acid for transmetalation. The choice of base can significantly impact the reaction outcome, with stronger bases sometimes being necessary for less reactive substrates.[11]

  • Solvent: A biphasic solvent system is often employed to facilitate the dissolution of both the organic and inorganic reagents.

Entry Arylboronic Acid Catalyst (mol%) Base (equiv.) Solvent Temp (°C) Time (h) Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2)Toluene/H₂O1001285
24-Methoxyphenylboronic acidPd(OAc)₂ (2), SPhos (4)Cs₂CO₃ (3)Dioxane/H₂O90892
33-Thienylboronic acidPd(dppf)Cl₂ (3)Na₂CO₃ (2.5)DMF/H₂O1101678

Note: The data in this table is illustrative and based on typical yields for similar Suzuki-Miyaura couplings. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.

Sonogashira Coupling: C-C Bond Formation with Terminal Alkynes

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that couples a terminal alkyne with an aryl or vinyl halide to form a C(sp²)-C(sp) bond.[13][14][15][16] This reaction is highly valuable for the synthesis of substituted alkynes, which are important intermediates in organic synthesis.

Sonogashira_Coupling Substrate This compound Pd_Catalyst Pd(0) Catalyst Substrate->Pd_Catalyst Oxidative Addition Alkyne R-C≡CH Cu_Cocatalyst Cu(I) Cocatalyst Alkyne->Cu_Cocatalyst Formation of Copper Acetylide Product 3-Alkynyl-6-methylpicolinic Acid Pd_Catalyst->Product Reductive Elimination Cu_Cocatalyst->Pd_Catalyst Transmetalation Base Base (e.g., Et₃N, DIPA) Base->Alkyne

Experimental Protocol: Sonogashira Coupling of this compound

  • Reaction Setup: In a dried Schlenk tube under an inert atmosphere, dissolve this compound (1.0 equiv.) in a suitable solvent such as DMF or a mixture of THF and an amine base (e.g., triethylamine or diisopropylamine).

  • Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₂Cl₂ (2-5 mol%) or Pd(OAc)₂ (2-5 mol%) with a phosphine ligand, and the copper(I) cocatalyst, typically CuI (5-10 mol%).

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-80 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up and Purification: Follow a similar work-up and purification procedure as described for the Suzuki-Miyaura coupling.

Causality Behind Experimental Choices:

  • Dual Catalysis: The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper cocatalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[14][15]

  • Amine Base: The amine serves as both the base to deprotonate the terminal alkyne and as a solvent.

Entry Terminal Alkyne Pd Catalyst (mol%) CuI (mol%) Base Temp (°C) Time (h) Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (3)5Et₃NRT688
2TrimethylsilylacetylenePd(OAc)₂ (2), PPh₃ (4)10DIPA50495
31-HexynePd(dppf)Cl₂ (3)5Et₃N60882

Note: The data in this table is illustrative and based on typical yields for similar Sonogashira couplings. Actual yields may vary.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[17][18][19][20][21] This reaction is a powerful tool for the synthesis of anilines and other N-aryl compounds. Given the acidic nature of the carboxylic acid, protection of this group or the use of a copper-catalyzed amination may be necessary to avoid side reactions.[10][20][22][23]

Buchwald_Hartwig_Amination Substrate This compound (or protected derivative) Catalyst Pd(0) Catalyst Substrate->Catalyst Oxidative Addition Amine R¹R²NH Base Base (e.g., NaOtBu, K₃PO₄) Amine->Base Deprotonation Product 3-(R¹R²N)-6-methylpicolinic Acid Catalyst->Product Reductive Elimination Base->Catalyst

Experimental Protocol: Buchwald-Hartwig Amination of this compound (Protected)

  • Protection of Carboxylic Acid: Protect the carboxylic acid group of this compound as a methyl or ethyl ester to prevent interference from the acidic proton.[24][25][26][27]

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine the protected 3-bromo-6-methylpicolinate (1.0 equiv.), the amine (1.1-1.5 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand (e.g., BINAP, Josiphos), and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄) in a dry solvent such as toluene or dioxane.

  • Reaction: Heat the mixture to the required temperature (typically 80-110 °C) and stir until the reaction is complete.

  • Work-up and Deprotection: After work-up, the protecting group can be removed by hydrolysis to yield the final product.

Alternative: Copper-Catalyzed Amination (Ullmann Condensation)

For substrates with a free carboxylic acid, a copper-catalyzed amination may be a more suitable approach, as it can often be performed without protection of the acid functionality.[10][20][22][23]

Experimental Protocol: Copper-Catalyzed Amination of this compound

  • Reaction Setup: Combine this compound (1.0 equiv.), the amine (1.5-2.0 equiv.), a copper catalyst (e.g., CuI, Cu₂O), a ligand (e.g., L-proline, a diamine), and a base (e.g., K₂CO₃, K₃PO₄) in a high-boiling polar solvent like DMF or DMSO.

  • Reaction: Heat the mixture to a high temperature (100-150 °C) and stir for an extended period (12-48 hours).

  • Work-up and Purification: After cooling, the reaction is typically worked up by acidification and extraction, followed by purification.

Organometallic Transformations: Lithiation and Grignard Reagent Formation

The bromine atom at the C3 position can be readily exchanged with a metal, such as lithium or magnesium, to form a highly reactive organometallic intermediate. This intermediate can then be reacted with a wide range of electrophiles to introduce new functional groups.

Lithiation via Halogen-Metal Exchange

Treatment of this compound with a strong organolithium base, such as n-butyllithium or sec-butyllithium, at low temperatures can lead to a halogen-metal exchange, forming the 3-lithiopyridine derivative. However, the acidic proton of the carboxylic acid will react preferentially with the organolithium reagent. Therefore, either a large excess of the organolithium reagent must be used, or the carboxylic acid must be protected prior to the lithiation step.

A potential side reaction in the lithiation of bromopyridines is the "halogen dance" rearrangement, where the lithium species can isomerize to a more thermodynamically stable position.[28][29][30] For 3-lithiopyridines, this can lead to the formation of the 4-lithiated species. Careful control of reaction temperature and the choice of quenching electrophile are crucial to minimize this side reaction.

Lithiation_and_Quench Start This compound (Protected) nBuLi n-BuLi, THF, -78 °C Start->nBuLi Lithiated_Intermediate 3-Lithio-6-methylpicolinate nBuLi->Lithiated_Intermediate Halogen-Metal Exchange Electrophile Electrophile (E⁺) Lithiated_Intermediate->Electrophile Quench Halogen_Dance Halogen Dance Rearrangement Lithiated_Intermediate->Halogen_Dance Product 3-Substituted-6-methylpicolinic Acid Electrophile->Product Rearranged_Intermediate 4-Lithio-3-bromo-6-methylpicolinate Halogen_Dance->Rearranged_Intermediate

Grignard Reagent Formation

Formation of a Grignard reagent from this compound is challenging due to the presence of the acidic carboxylic acid proton, which would quench the Grignard reagent as it is formed.[31][32][33][34][35] Therefore, protection of the carboxylic acid is essential before attempting to form the Grignard reagent by reacting the protected bromopyridine with magnesium metal in an ethereal solvent like THF or diethyl ether.[31]

Nucleophilic Aromatic Substitution (SNAr)

While nucleophilic aromatic substitution (SNAr) on pyridine rings typically occurs at the 2- and 4-positions due to the ability of the nitrogen to stabilize the negative charge in the Meisenheimer intermediate, the C3 position is generally less reactive.[2][3][36] However, under forcing conditions (high temperatures and strong nucleophiles), SNAr at the C3 position of this compound may be possible, especially given the electron-withdrawing nature of the adjacent carboxylic acid group.

Other Transformations

  • Direct Arylation: C-H activation strategies offer an alternative to traditional cross-coupling reactions. While the C3-Br bond is the primary site of reactivity, under certain conditions, direct arylation at other positions on the pyridine ring could be explored.[1][14][15][37]

  • Decarboxylation: Picolinic acids can undergo decarboxylation upon heating, particularly in the presence of certain catalysts.[12][17][38][39] This should be considered as a potential side reaction, especially in reactions performed at high temperatures.

  • Photoredox Catalysis: Recent advances in photoredox catalysis have enabled a wide range of transformations of aryl halides under mild conditions, offering new avenues for the functionalization of this compound.[7][9][16][18][19][36]

Conclusion

The bromine atom on this compound is a versatile handle for a wide array of chemical transformations. Its reactivity is dominated by palladium-catalyzed cross-coupling reactions, which allow for the facile construction of new carbon-carbon and carbon-nitrogen bonds. Organometallic transformations via lithiation provide another powerful route to functionalization, although careful consideration of the acidic carboxylic acid group is necessary. A thorough understanding of the electronic and steric factors governing the reactivity of this molecule, as well as the potential for side reactions, is essential for the successful design and execution of synthetic strategies. This guide provides a solid foundation for researchers to explore the rich chemistry of this valuable building block in their drug discovery and development endeavors.

References

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Methodological & Application

synthesis of 3-Bromo-6-methylpicolinic acid from 6-methylpicolinic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Regioselective Synthesis of 3-Bromo-6-methylpicolinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the synthesis of this compound, a key heterocyclic building block in medicinal and agrochemical research.[1][][] The protocol details a reliable and efficient method for the regioselective bromination of 6-methylpicolinic acid using N-Bromosuccinimide (NBS). This document offers in-depth mechanistic insights, a step-by-step experimental procedure, safety protocols, and characterization data to ensure reproducible and high-yield synthesis. The content is structured to serve as a practical laboratory guide for researchers engaged in organic synthesis and drug discovery.

Introduction and Significance

This compound is a substituted pyridine derivative characterized by a carboxylic acid at the 2-position, a bromine atom at the 3-position, and a methyl group at the 6-position.[1] Its molecular formula is C₇H₆BrNO₂ and it has a molecular weight of approximately 216.03 g/mol .[1][] This compound serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals.[1][] The specific arrangement of its functional groups—a bromine atom for cross-coupling reactions, a carboxylic acid for amide bond formation or metal chelation, and a methyl group influencing electronic properties—makes it a valuable scaffold in drug design.[1][4] Research has indicated that derivatives of this compound exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects, highlighting its potential in therapeutic development.[1]

This guide focuses on a direct and regioselective synthesis from the readily available starting material, 6-methylpicolinic acid. The described method prioritizes efficiency, safety, and high purity of the final product.

Theory and Mechanistic Insights

The is achieved through an electrophilic aromatic substitution reaction. The pyridine ring is generally less reactive towards electrophilic substitution than benzene due to the electron-withdrawing effect of the nitrogen atom. However, the activating methyl group and the deactivating carboxylic acid group on the ring influence the position of substitution.

Regioselectivity:

The key to this synthesis is controlling the regioselectivity of the bromination. The starting material, 6-methylpicolinic acid, has three available positions for substitution (C3, C4, and C5).

  • The methyl group (-CH₃) at C6 is an activating group, directing electrophiles to the ortho (C5) and para positions. Since the para position is occupied by nitrogen, it strongly activates the C5 position.

  • The carboxylic acid group (-COOH) at C2 is a deactivating group, directing electrophiles to the meta position (C4 and C6). Since C6 is occupied, it directs towards C4.

The observed outcome, bromination at the C3 position, is a result of a nuanced interplay of electronic effects and reaction conditions. The use of N-Bromosuccinimide (NBS) in a polar aprotic solvent like acetonitrile provides a source of electrophilic bromine (Br⁺). It has been demonstrated that performing the reaction in anhydrous acetonitrile is crucial. Proton-transfer experiments have confirmed that acetonitrile stabilizes the σ-complex (the intermediate formed during substitution), which accelerates the deprotonation step and suppresses potential side reactions like over-bromination or benzylic bromination of the methyl group.[1] This specific solvent effect favors the formation of the 3-bromo isomer, leading to high conversion and isolated yields.[1]

Reaction Mechanism Workflow

G cluster_0 Step 1: Generation of Electrophile cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Aromatization NBS N-Bromosuccinimide (NBS) Br_plus Electrophilic Bromine (Br⁺) NBS->Br_plus Activation Start 6-Methylpicolinic Acid Sigma σ-Complex Intermediate (Stabilized by Acetonitrile) Start->Sigma + Br⁺ Product This compound Sigma->Product - H⁺ G A 1. Dissolve 6-Methylpicolinic Acid in Anhydrous Acetonitrile B 2. Cool to 0°C (Ice Bath) A->B C 3. Add N-Bromosuccinimide (NBS) portion-wise over 15 min B->C D 4. Warm to 25°C and stir for 90 minutes C->D E 5. Monitor Reaction by TLC D->E F 6. Quench with Water & Remove Acetonitrile via Evaporation E->F Upon Completion G 7. Extract with Ethyl Acetate F->G H 8. Wash Organic Layer (NaHCO₃, Brine) G->H I 9. Dry (MgSO₄), Filter, and Concentrate H->I J 10. Purify by Recrystallization (e.g., from Ethanol/Water) I->J K 11. Isolate and Dry Final Product J->K

Sources

Application Notes and Protocols for the Regioselective Bromination of 6-Methylpicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the regioselective bromination of 6-methylpicolinic acid, a critical transformation for the synthesis of versatile intermediates in pharmaceutical and agrochemical research. We delve into the mechanistic underpinnings that govern the regioselectivity of this reaction, offering detailed, field-proven protocols for the selective synthesis of key brominated isomers. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these building blocks in their synthetic endeavors.

Introduction: The Synthetic Utility of Brominated 6-Methylpicolinic Acids

6-Methylpicolinic acid is a readily available starting material, and its halogenated derivatives are highly valuable synthons. The introduction of a bromine atom onto the pyridine ring provides a reactive handle for a wide array of subsequent chemical modifications. Most notably, the bromo-substituent is an excellent precursor for metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, which are instrumental in the construction of complex biaryl structures often found in biologically active molecules.[1] Furthermore, the bromine atom can be displaced by various nucleophiles, and its presence electronically modulates the pyridine ring, influencing the acidity of the carboxylic acid and the basicity of the ring nitrogen. The strategic placement of the bromine atom is therefore paramount in molecular design and synthesis.

Mechanistic Insights into Regioselective Bromination

The regiochemical outcome of the electrophilic bromination of 6-methylpicolinic acid is a nuanced interplay of electronic and steric effects, as well as the specific reaction conditions employed. The pyridine nitrogen is inherently electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution (SEAr) compared to benzene.[2] This deactivation is most pronounced at the C2 and C4 positions (ortho and para to the nitrogen), making the C3 and C5 positions the most likely sites for electrophilic attack.[]

The two substituents on the ring, the electron-donating methyl group at C6 and the electron-withdrawing carboxylic acid group at C2, exert further directing effects. The methyl group activates the ring, particularly at its ortho (C5) and para (C4) positions. Conversely, the carboxylic acid group deactivates the ring. The ultimate position of bromination is therefore highly dependent on the chosen brominating agent and solvent system.

Directive Influence of Substituents

The interplay of the directing effects of the substituents on 6-methylpicolinic acid is crucial for understanding the regioselectivity of its bromination. The following diagram illustrates the electronic influence of the methyl and carboxylic acid groups on the pyridine ring.

G cluster_0 6-Methylpicolinic Acid N N C2 C2 N->C2 C3 C3 C2->C3 COOH COOH (deactivating) C2->COOH C4 C4 C3->C4 C5 C5 C4->C5 C6 C6 C5->C6 C6->N CH3 CH3 (activating) C6->CH3 C3_label Position 3: Favored by N and COOH C5_label Position 5: Favored by N and CH3 C4_label Position 4: Favored by CH3 (para)

Caption: Directing effects on the 6-methylpicolinic acid ring.

Experimental Protocols

The selection of the appropriate protocol is critical for achieving the desired regioselectivity. Below are detailed procedures for the synthesis of the 3-bromo and 4-bromo isomers of 6-methylpicolinic acid.

Protocol 1: Synthesis of 3-Bromo-6-methylpicolinic Acid

This protocol utilizes N-Bromosuccinimide (NBS) in an anhydrous polar aprotic solvent, which has been shown to be highly selective for the C3 position.[4]

Reaction Scheme:

Materials:

  • 6-Methylpicolinic acid

  • N-Bromosuccinimide (NBS), recrystallized

  • Anhydrous acetonitrile (CH₃CN)

  • Deionized water

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Septum and nitrogen inlet

  • Stir plate

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Flash chromatography system (optional)

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 6-methylpicolinic acid (1.0 equiv).

  • Add anhydrous acetonitrile to dissolve the starting material.

  • With vigorous stirring, add N-Bromosuccinimide (1.1 equiv) portion-wise at room temperature (25 °C).

  • Stir the reaction mixture at 25 °C for 90 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding deionized water.

  • Add saturated aqueous sodium thiosulfate to consume any remaining NBS.

  • Acidify the mixture to pH 2-3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or flash column chromatography on silica gel.

Expected Outcome: This procedure typically affords this compound in 82-85% isolated yield.[4]

Protocol 2: Synthesis of 4-Bromo-6-methylpicolinic Acid (Inferred from Methyl Ester Synthesis)

While a direct protocol for the 4-bromination of the free acid is not widely reported, the synthesis of its methyl ester, methyl 4-bromo-6-methylpicolinate, proceeds via electrophilic bromination with elemental bromine.[1] The directing effects leading to C4 bromination are expected to be similar for the free acid, although the reaction may require more forcing conditions.

Reaction Scheme:

Materials:

  • 6-Methylpicolinic acid

  • Elemental bromine (Br₂)

  • Water or a water/tetrahydrofuran (THF) mixture

  • Saturated aqueous sodium bisulfite (NaHSO₃)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Jacketed reaction vessel or round-bottom flask in an ice bath

  • Addition funnel

  • Magnetic stir bar and stir plate

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

Procedure:

  • Dissolve 6-methylpicolinic acid (1.0 equiv) in water or a water/THF mixture in a reaction vessel and cool to 0 °C.

  • In a separate container, dilute elemental bromine (1.1-1.5 equiv) in a small amount of the reaction solvent.

  • Slowly add the bromine solution to the stirred solution of 6-methylpicolinic acid via an addition funnel, maintaining the temperature between 0-5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature (25 °C) and stir for 2-4 hours, or until TLC/LC-MS indicates consumption of the starting material.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bisulfite until the red-brown color of bromine dissipates.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography.

Data Summary and Comparison

ParameterProtocol 1 (3-Bromo)Protocol 2 (4-Bromo)
Brominating Agent N-Bromosuccinimide (NBS)Elemental Bromine (Br₂)
Solvent Anhydrous AcetonitrileWater or Water/THF
Temperature 25 °C0-25 °C
Key Advantage High regioselectivity, milder conditionsPotentially lower cost of bromine
Typical Yield 82-85%[4]Not reported for free acid, moderate for ester[1]

Troubleshooting and Self-Validation

  • Low Yield: Ensure all reagents are pure and solvents are anhydrous where specified. For Protocol 1, recrystallized NBS is recommended as impurities can lead to side reactions.[5] For Protocol 2, the reaction may be sluggish; consider extending the reaction time or slightly increasing the temperature after the initial addition.

  • Mixture of Isomers: Poor regioselectivity can result from deviations in the protocol. For the synthesis of the 3-bromo isomer, ensure the exclusion of water. For the 4-bromo isomer, carefully control the temperature during bromine addition. The identity and ratio of isomers can be confirmed by ¹H NMR spectroscopy and LC-MS.

  • Benzylic Bromination: The methyl group at C6 is a potential site for radical bromination. To avoid this, particularly when using NBS, exclude radical initiators (like AIBN or peroxides) and light. The conditions in Protocol 1 are designed to favor electrophilic aromatic substitution.[4][5]

Experimental Workflow Diagram

The following diagram outlines the general workflow for the regioselective bromination of 6-methylpicolinic acid.

G cluster_start Starting Material cluster_protocol1 Protocol 1: 3-Bromination cluster_protocol2 Protocol 2: 4-Bromination cluster_workup Workup & Purification cluster_product Final Products Start 6-Methylpicolinic Acid Reagents1 NBS (1.1 equiv) Anhydrous CH3CN Start->Reagents1 Reagents2 Br2 (1.1-1.5 equiv) H2O or H2O/THF Start->Reagents2 Reaction1 Stir at 25°C for 90 min Reagents1->Reaction1 Quench Quench Reaction (Na2S2O3 or NaHSO3) Reaction1->Quench Reaction2 Stir at 0-25°C for 2-4 h Reagents2->Reaction2 Reaction2->Quench Extract Aqueous Workup & Extraction Quench->Extract Purify Purification (Recrystallization or Chromatography) Extract->Purify Product1 This compound Purify->Product1 From Protocol 1 Product2 4-Bromo-6-methylpicolinic Acid Purify->Product2 From Protocol 2

Caption: General experimental workflow for the synthesis of brominated 6-methylpicolinic acid isomers.

References

  • Hartwig, J. F. Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books, 2010.
  • Corbet, J.-P.; Mignani, G. Selected Patented Cross-Coupling Reaction Technologies. Chem. Rev.2006, 106 (7), 2651–2710.
  • Wikipedia. Electrophilic aromatic substitution. [Link]

  • Química Organica.org. Electrophilic substitution on pyridine. [Link]

  • Wikipedia. N-Bromosuccinimide. [Link]

  • Organic Chemistry Portal. N-Bromosuccinimide (NBS). [Link]

  • Common Organic Chemistry. Bromination - Common Conditions. [Link]

  • Baker, S. I.; et al. Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. J. Org. Chem.2022 . [Link]

  • ResearchGate. Bromination of 6 a. Reaction conditions: NBS (2.1 equiv), 1,2‐DME, rt,... [Link]

  • PubMed Central. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. [Link]

  • ACS GCI Pharmaceutical Roundtable. Reagent Guides: Bromination. [Link]

  • Wikipedia. N-Bromosuccinimide. [Link]

  • Organic Syntheses. picolinic acid hydrochloride. [Link]

  • Google Patents. CN101514184A - A kind of synthetic method of 5-bromo-2-picoline.
  • Chemical & Pharmaceutical Bulletin. An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3- carboxylic Acid. [Link]

Sources

protocol for 1H NMR analysis of 3-Bromo-6-methylpicolinic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Structural Elucidation of 3-Bromo-6-methylpicolinic Acid via ¹H NMR Spectroscopy

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide provides a detailed protocol for the ¹H Nuclear Magnetic Resonance (NMR) analysis of this compound (CAS 779344-30-8), a key heterocyclic building block in medicinal and agricultural chemistry.[][] As a Senior Application Scientist, this document moves beyond a simple recitation of steps to explain the underlying scientific principles and rationale, ensuring robust and reproducible results. We will cover theoretical spectral prediction, detailed sample preparation, data acquisition and processing workflows, and spectral interpretation. This protocol is designed for researchers, scientists, and drug development professionals requiring accurate structural verification and purity assessment of this compound.

Introduction and Scientific Principle

This compound is a substituted pyridine derivative whose utility in synthesis is dictated by the precise arrangement of its functional groups: a carboxylic acid, a methyl group, and a bromine atom.[3] The compound's chemical formula is C₇H₆BrNO₂, with a molecular weight of approximately 216.03 g/mol .[3] Accurate characterization is paramount to ensure its identity and purity before use in further synthetic applications.

¹H NMR spectroscopy is an indispensable analytical technique for this purpose. It operates on the principle that atomic nuclei with a non-zero spin, like the proton (¹H), behave like tiny magnets. When placed in a strong external magnetic field (B₀), these nuclei can align with or against the field, creating two energy states. The absorption of radiofrequency (RF) radiation can induce a transition, or "resonance," between these states. The precise frequency required for resonance is highly sensitive to the local electronic environment of each proton, a phenomenon known as the chemical shift (δ) .[4] By analyzing the chemical shifts, signal integrations, and spin-spin coupling patterns, one can deduce the complete structure of a molecule.[5]

Predicted ¹H NMR Spectrum of this compound

Before any experimental work, a thorough analysis of the molecular structure allows for the prediction of the ¹H NMR spectrum. This is a critical step for validating the final experimental data.

Molecular Structure:

The protons of interest are on the -CH₃ group, the pyridine ring at positions 4 and 5 (H-4, H-5), and the carboxylic acid (-COOH).

There are four chemically non-equivalent sets of protons, which should give rise to four distinct signals in the ¹H NMR spectrum:

  • -CH₃ Protons: These three protons are equivalent and are not adjacent to any other protons. Therefore, they will appear as a sharp singlet (s) . Located on a pyridine ring, their signal is expected in the 2.3–2.7 ppm range.[6]

  • Aromatic Protons (H-4 and H-5): These two protons are on adjacent carbons and will split each other's signals (a phenomenon called spin-spin coupling). This results in two doublets (d) . The magnitude of this splitting, the coupling constant (J), is typically 7-9 Hz for ortho-protons on a pyridine ring. Their chemical shifts will be in the aromatic region (7.0-9.0 ppm).[7]

  • Carboxylic Acid Proton (-COOH): This proton is acidic and its signal is often broad due to chemical exchange. It is highly deshielded and appears far downfield, typically >12 ppm.[8] Its observation is highly dependent on the choice of solvent.

Table 1: Predicted ¹H NMR Parameters for this compound
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J)
-CH₃ (H-6')~2.6Singlet (s)3HN/A
Ring Proton (H-4)~7.6Doublet (d)1H~8 Hz
Ring Proton (H-5)~8.1Doublet (d)1H~8 Hz
Carboxylic Acid (-COOH)>12Broad Singlet (s, br)1HN/A

Experimental Workflow and Protocol

This section details the field-proven methodology for acquiring a high-quality ¹H NMR spectrum of this compound.

Diagram 1: Experimental Workflow

A systematic workflow is essential for reproducible results. The following diagram outlines the process from sample preparation to final structural confirmation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing cluster_analysis Spectral Analysis A Weigh ~10 mg of This compound B Select & Add 0.6 mL of Deuterated Solvent (DMSO-d6) A->B C Vortex to Dissolve B->C D Transfer to NMR Tube C->D E Insert Sample & Lock D->E F Shim Magnetic Field E->F G Acquire FID Data F->G H Fourier Transform (FID -> Spectrum) G->H I Phase Correction H->I J Baseline Correction I->J K Reference Spectrum J->K L Assign Chemical Shifts K->L M Analyze Multiplicity & J-Coupling L->M N Integrate Signals M->N O Confirm Structure N->O

Caption: Workflow for ¹H NMR analysis of this compound.

Materials and Equipment
  • Analyte: this compound (purity ≥98%)

  • Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆), ≥99.8 atom % D

  • Internal Standard (Optional): Tetramethylsilane (TMS) or reference to residual solvent peak.

  • Equipment:

    • Analytical balance

    • Vortex mixer

    • 5 mm NMR tubes

    • Pasteur pipettes

    • NMR Spectrometer (e.g., 400 MHz)

Step-by-Step Sample Preparation Protocol

The quality of the NMR spectrum is critically dependent on proper sample preparation.

  • Solvent Selection: DMSO-d₆ is the recommended solvent. Its high polarity effectively dissolves the polar carboxylic acid, and its residual proton signal (~2.50 ppm) does not typically overlap with analyte signals.[9][10] Unlike D₂O, using DMSO-d₆ allows for the observation of the acidic -COOH proton.[9]

  • Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry vial.

  • Dissolution: Add approximately 0.6 mL of DMSO-d₆ to the vial.

  • Homogenization: Securely cap the vial and vortex for 30-60 seconds until the solid is completely dissolved. A clear, particulate-free solution is required.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. The final liquid height should be approximately 4-5 cm.

  • Capping: Securely cap the NMR tube to prevent contamination or solvent evaporation.

Step-by-Step NMR Data Acquisition Protocol

The following parameters are a general guide for a 400 MHz spectrometer and may require optimization.

  • Instrument Setup: Insert the sample into the spectrometer. Lock the field frequency onto the deuterium signal of the DMSO-d₆ solvent. The lock signal stabilizes the magnetic field, ensuring high resolution.[11]

  • Shimming: Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field across the sample volume. Poor shimming results in broad, distorted peaks.

  • Acquisition Parameters: Set up a standard 1D proton experiment using the parameters in Table 2.

Table 2: Recommended ¹H NMR Acquisition Parameters (400 MHz)
ParameterValueRationale
Pulse Programzg30A standard 30° pulse experiment, which is optimal for quantitative analysis as it allows for faster relaxation between scans compared to a 90° pulse.[12]
Spectral Width-2 to 14 ppmEnsures all expected signals, from TMS (0 ppm) to the carboxylic acid proton (>12 ppm), are captured.
Number of Scans16Sufficient to achieve a good signal-to-noise ratio for a ~10 mg sample.
Relaxation Delay (d1)5 sA longer delay ensures that all protons, especially those with long relaxation times, have fully returned to equilibrium before the next pulse. This is crucial for accurate signal integration.
Acquisition Time~4 sA longer acquisition time results in better resolution of fine splitting patterns.
Temperature298 KStandard ambient temperature for analysis.

Data Processing and Interpretation

Raw NMR data is collected as a Free Induction Decay (FID), a time-domain signal.[13] A series of mathematical operations are required to convert this into an interpretable frequency-domain spectrum.[14][15]

Data Processing Workflow
  • Fourier Transformation (FT): The primary step that converts the FID from the time domain to the frequency domain.[16]

  • Phase Correction: Manually or automatically adjust the phase of the spectrum so that all peaks are purely absorptive and symmetrical above the baseline.

  • Baseline Correction: Apply a polynomial function to correct any rolling or distortion in the baseline, ensuring accurate integration.

  • Referencing: Calibrate the chemical shift (x-axis). The residual proton peak of DMSO-d₆ should be set to δ = 2.50 ppm.[10]

  • Integration: Integrate the area under each signal. The relative integral values correspond to the ratio of protons giving rise to each signal.[4]

Interpreting the Processed Spectrum

A successful analysis will yield a spectrum that aligns with the predictions in Table 1.

  • Signal 1 (Singlet, ~2.6 ppm): The integral should be proportional to 3 protons. This is unambiguously assigned to the -CH₃ group .

  • Signals 2 & 3 (Doublets, ~7.6 and ~8.1 ppm): Each doublet should have an integral proportional to 1 proton. These are the two aromatic protons, H-4 and H-5 . They will exhibit the same coupling constant, confirming they are adjacent. The downfield shift of one relative to the other is due to the differing electronic effects of the neighboring bromine and methyl/nitrogen groups.

  • Signal 4 (Broad Singlet, >12 ppm): This signal, with an integral proportional to 1 proton, is the -COOH proton . Its broadness is characteristic of an exchangeable proton.

By confirming the presence of all four signals with the correct chemical shifts, multiplicities, and integrations, the structure of this compound can be definitively verified.

References

  • The MetaRbolomics book. (n.d.). 2.3 NMR data handling and (pre-)processing. Retrieved from [Link]

  • Chemistry For Everyone. (2025, August 24). How Do You Process NMR Data? [Video]. YouTube. Retrieved from [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2010). Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 53(5), 1271-1278. Retrieved from [Link]

  • Scribd. (n.d.). NMR Data Processing Guide. Retrieved from [Link]

  • Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR. Retrieved from [Link]

  • Creative Biostructure. (n.d.). NMR Data Processing and Interpretation. Retrieved from [Link]

  • Fraser Lab. (n.d.). From FID to 2D: Processing HSQC Data Using NMRPipe. Retrieved from [Link]

  • Eurisotop. (n.d.). Standards for qNMR. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

  • Journal of Chemical Education. (n.d.). 1H NMR analysis of mixtures using internal standards: A quantitative experiment for the instrumental analysis laboratory. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Methylpyridine - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • Bawa, R. A., et al. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 2-Methylpyridine 1H NMR Spectrum. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). Picolinic acid 1H NMR Spectrum. Retrieved from [Link]

  • ResearchGate. (n.d.). (1H NMR Chemical Shift in ppm). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Compound Interest. (n.d.). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

  • de Namor, A. F. D., et al. (2004). Solvent effect on the 1H NMR spectra of a pyridinocalix(4)arene derivative and its protonation constants in methanol. Journal of the Chilean Chemical Society. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Hydroxy-4-methylpyridine - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • Prakash, J., et al. (2018). Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. Inorganic Chemistry, 57(15), 9356-9368. Retrieved from [Link]

  • Reusch, W. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

  • ResearchGate. (2025, August 6). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]

  • ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Notes on NMR Solvents. Retrieved from [Link]

  • Michigan State University. (n.d.). Proton NMR Table. Retrieved from [Link]

  • ResearchGate. (2025, August 5). 1H And 13C NMR of some mercaptopyridine and pyridinethione carboxylic acids. Retrieved from [Link]

Sources

Application Note: Comprehensive 13C NMR Characterization of 3-Bromo-6-methylpicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Precise Structural Verification

3-Bromo-6-methylpicolinic acid is a substituted pyridine derivative that serves as a critical building block in medicinal chemistry and materials science.[] Its utility in the synthesis of novel pharmaceutical agents and specialized ligands hinges on the precise arrangement of its functional groups—a carboxylic acid, a bromine atom, and a methyl group—on the picolinic acid scaffold.[] In drug development, unambiguous structural confirmation is not merely a procedural step but a foundational requirement for establishing structure-activity relationships (SAR), ensuring patentability, and meeting regulatory standards.

Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy is an indispensable tool for this purpose. It provides direct insight into the carbon framework of a molecule, revealing the number of non-equivalent carbon atoms and offering detailed information about their chemical environment. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the acquisition and interpretation of the 13C NMR spectrum of this compound, moving beyond a simple protocol to explain the causality behind critical experimental choices.

Experimental Protocol: A Self-Validating Workflow

The acquisition of a high-quality 13C NMR spectrum is contingent on meticulous sample preparation and the rational selection of acquisition parameters. The following protocol is designed to yield a spectrum with excellent signal-to-noise (S/N) and resolution, ensuring data integrity.

The quality of the final spectrum is directly influenced by the initial sample preparation. The primary objective is to create a homogenous solution free of particulate matter, which can degrade magnetic field homogeneity and result in broadened spectral lines.[2]

Materials:

  • This compound (50-100 mg)

  • Deuterated solvent (e.g., DMSO-d6, CDCl3, Methanol-d4), ~0.6 mL

  • High-quality 5 mm NMR tubes and caps

  • Pasteur pipette and glass wool or a syringe filter

  • Vortex mixer

Step-by-Step Protocol:

  • Analyte Weighing: Accurately weigh between 50-100 mg of this compound. While 1H NMR requires only 5-25 mg, the low natural abundance of 13C (~1.1%) necessitates a more concentrated sample to achieve adequate S/N in a reasonable timeframe.[3] A higher concentration is generally better for 13C NMR, provided the sample dissolves completely.[2]

  • Solvent Selection & Dissolution: Choose an appropriate deuterated solvent. The choice is critical; the solvent must fully dissolve the analyte without reacting with it. DMSO-d6 is often a good starting point for polar, acidic compounds like picolinic acids. The deuterium in the solvent is used by the NMR spectrometer for field-frequency locking, which corrects for magnetic field drift during the experiment.[3] Add approximately 0.6 mL of the chosen solvent to the vial containing the sample.

  • Homogenization: Use a vortex mixer to ensure the sample is completely dissolved. Gentle heating may be applied if necessary, but monitor for any sample degradation.

  • Filtration (Critical Step): To eliminate peak broadening from suspended microparticulates, the solution must be filtered. Tightly pack a small plug of glass wool into a Pasteur pipette and filter the sample solution directly into a clean, dry NMR tube. Do not use cotton wool, as solvents can leach impurities from it.

  • Volume & Labeling: The final volume in the NMR tube should be approximately 0.5-0.6 mL, corresponding to a height of about 4 cm.[2][4] This ensures the sample occupies the active volume of the spectrometer's detection coil. Cap the tube and label it clearly.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh 1. Weigh Analyte (50-100 mg) dissolve 2. Dissolve in Deuterated Solvent (~0.6 mL) weigh->dissolve  Homogenize filter 3. Filter into NMR Tube dissolve->filter  Remove Particulates instrument 4. Insert Sample & Lock/Tune/Shim filter->instrument params 5. Set Acquisition Parameters (zgpg30) instrument->params acquire 6. Acquire Data (FID) params->acquire ft 7. Fourier Transform (FID → Spectrum) acquire->ft phase 8. Phase & Baseline Correction ft->phase reference 9. Reference Spectrum (e.g., TMS or Solvent) phase->reference

Figure 1. Standard workflow for 13C NMR analysis.

For routine structural confirmation, a standard proton-decoupled 13C experiment is sufficient. The goal is to maximize signal for all carbon types in the minimum time.

Recommended Parameters (Bruker Example):

  • Pulse Program: zgpg30 or zgdc30. These are standard inverse-gated decoupling pulse programs. Using a 30° pulse angle instead of 90° allows for a shorter relaxation delay (d1) as the magnetization recovers to equilibrium more quickly, saving experimental time.[5]

  • Proton Decoupling: Use standard proton decoupling during acquisition to collapse 13C-1H couplings, simplifying the spectrum so that each unique carbon appears as a singlet.[5]

  • Acquisition Time (AQ): ~1.0-1.5 seconds. This duration is generally sufficient to capture the signal from sharp peaks without significant truncation.[5]

  • Relaxation Delay (D1): ~2.0 seconds. This is a compromise for qualitative spectra. It allows for partial, but not complete, T1 relaxation for most carbons.

  • Number of Scans (NS): Start with 128 or 256 scans and increase as needed to achieve a good S/N ratio. The S/N ratio improves with the square root of the number of scans.[6]

A Note on Quantitative Analysis: The parameters above are for qualitative characterization (i.e., identifying the presence and type of carbons). True quantitative analysis, where peak integrals are proportional to the number of carbons, requires much longer relaxation delays (D1 ≥ 5 x T1 of the slowest relaxing carbon) and suppression of the Nuclear Overhauser Effect (NOE).[7][8] This is often prohibitively time-consuming for routine work.

Spectral Analysis & Interpretation

This compound has a total of seven carbon atoms, all of which are in chemically distinct environments and should therefore produce seven unique signals in the 13C NMR spectrum. The chemical shift (δ) of each carbon is determined by its local electronic environment, which is heavily influenced by the electronegativity and resonance effects of the substituents.

Figure 2. Structure of this compound with carbon numbering.

The expected chemical shifts can be estimated by starting with the known values for pyridine and applying corrections based on the effects of the –COOH, –Br, and –CH3 substituents.[9][10] The predictions below are for a typical deuterated solvent like DMSO-d6; actual values may vary slightly.

Carbon AtomEnvironmentPredicted Chemical Shift (δ, ppm)Rationale
C7 Carboxylic Acid (-C OOH)165 - 170The carbon of a carboxylic acid is highly deshielded due to the two adjacent electronegative oxygen atoms and typically appears in this downfield region.[11]
C6 Pyridine Ring (C-CH3)158 - 162This is the ipso-carbon attached to the methyl group. The methyl group itself causes a downfield shift. This position is also alpha to the ring nitrogen, further increasing its chemical shift significantly.
C2 Pyridine Ring (C-COOH)148 - 152This carbon is alpha to the ring nitrogen and attached to the electron-withdrawing carboxylic acid group, placing it far downfield. Its shift is similar to the C2 of unsubstituted pyridine (~150 ppm).[10]
C4 Pyridine Ring (CH)139 - 143This carbon is para to the nitrogen and beta to the bromine atom. It is expected to be downfield, similar to the C4 position in pyridine (~136 ppm), with some additional deshielding from the bromine.[10]
C5 Pyridine Ring (CH)125 - 130This carbon is meta to the nitrogen and ortho to the methyl group. Its chemical environment is less perturbed by the most strongly influencing groups, leading to a shift in the typical aromatic region.
C3 Pyridine Ring (C-Br)118 - 122The carbon directly attached to bromine. While bromine is electronegative, the "heavy atom effect" often results in significant shielding (an upfield shift) for the directly attached carbon, moving it to a lower ppm value than might otherwise be expected.[12]
C1' Methyl (-C H3)20 - 25This aliphatic carbon attached to an aromatic ring is expected in the typical upfield region for such groups.

Conclusion

13C NMR spectroscopy provides an unambiguous and detailed fingerprint of the carbon skeleton of this compound. By following a robust experimental protocol, from meticulous sample preparation to the selection of appropriate acquisition parameters, a high-quality spectrum can be reliably obtained. The interpretation, based on established principles of substituent effects on aromatic systems, allows for the confident assignment of all seven carbon signals. This level of rigorous characterization is fundamental to advancing research and development programs that utilize this versatile chemical building block.

References

  • Excellent correlation between substituent constants and pyridinium N-methyl chemical shifts - PMC - NIH . National Institutes of Health. Available at: [Link]

  • NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University . Iowa State University. Available at: [Link]

  • Optimized Default 13C Parameters | NMR Facility - Chemistry Department . University of Georgia. Available at: [Link]

  • NMR Sample Requirements and Preparation | Department of Chemistry and Biochemistry . University of Arizona. Available at: [Link]

  • 13C Chemical Shift Assignment of Solid 2-Picolinic Acid by DFT/Crystallography Integrated Approach . Chinese Journal of Magnetic Resonance. Available at: [Link]

  • How Can I Get a Quantitative 13C NMR Spectrum? . The University of Ottawa NMR Facility Blog. Available at: [Link]

  • Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds . Molecules. MDPI. Available at: [Link]

  • 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar . Semantic Scholar. Available at: [Link]

  • NMR Sample Preparation . University of Cambridge Department of Chemistry. Available at: [Link]

  • Sample Preparation | Faculty of Mathematical & Physical Sciences - UCL . University College London. Available at: [Link]

  • A Great 13C NMR Spectrum Even When Your Sample is Dilute - Anasazi Instruments . Anasazi Instruments. Available at: [Link]

  • Accelerating quantitative 13C NMR spectra using an EXtended ACquisition Time (EXACT) method - Chemical Communications (RSC Publishing) . Royal Society of Chemistry. Available at: [Link]

  • 2.4: How do I choose the right acquisition parameters for a quantitative NMR measurement? . Chemistry LibreTexts. Available at: [Link]

  • Precise and accurate quantitative C-13 NMR with reduced experimental time . Magnetic Resonance in Chemistry. Available at: [Link]

  • 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration - ACS Publications . ACS Publications. Available at: [Link]

  • (PDF) 13C Chemical Shift Assignment of Solid 2-Picolinic Acid by DFT/Crystallography Integrated Approach - ResearchGate . ResearchGate. Available at: [Link]

  • 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a) - DTIC . Defense Technical Information Center. Available at: [Link]

  • [Solved] The correct match of 13C NMR chemical shift values (&de - Testbook . Testbook.com. Available at: [Link]

  • interpreting C-13 NMR spectra - Chemguide . Chemguide. Available at: [Link]

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  • Calculated 13C NMR Shifts of brominated Carbons - Chemistry Stack Exchange . Chemistry Stack Exchange. Available at: [Link]

Sources

A Robust LC-MS/MS Protocol for the Confident Identification of 3-Bromo-6-methylpicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Senior Scientist's Desk

Abstract

This application note presents a detailed, field-proven Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) protocol for the unambiguous identification of 3-Bromo-6-methylpicolinic acid. This compound is a vital heterocyclic building block in the synthesis of novel pharmaceutical and agrochemical agents.[][2] The accurate detection and identification of such intermediates are critical for process monitoring, impurity profiling, and cleaning validation in drug development.[3] The method detailed herein leverages the selectivity of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and the high sensitivity and specificity of Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS). We provide a complete workflow, from sample preparation to data interpretation, emphasizing the scientific rationale behind key procedural choices. This guide is intended for researchers, analytical scientists, and quality control professionals who require a reliable method for the characterization of halogenated pyridine carboxylic acids.

Introduction and Scientific Principle

This compound is an aromatic pyridine derivative with a molecular weight of 216.03 g/mol and a chemical formula of C₇H₆BrNO₂.[2][] Its structure, featuring a carboxylic acid, a basic pyridine nitrogen, and a bromine atom, presents unique analytical considerations. While techniques like LC-UV are common, they may lack the sensitivity and specificity required for trace-level detection.[3] LC-MS/MS is the superior technique for this application, offering definitive structural confirmation at very low concentrations.[5]

Our method is built on two pillars:

  • Chromatographic Separation: We employ Reversed-Phase HPLC to separate the analyte from the sample matrix. The addition of an acidic modifier (formic acid) to the mobile phase is crucial; it neutralizes the carboxylate group, increasing the molecule's hydrophobicity and ensuring consistent retention on a C18 stationary phase.[6]

  • Mass Spectrometric Detection: The analyte is ionized using Electrospray Ionization (ESI), which is ideal for polar, thermally labile molecules.[7] Identification is achieved through a multi-step verification process:

    • Accurate Mass Measurement: The precursor ion is identified in a full MS1 scan. A key confirmatory feature is the presence of the characteristic isotopic signature of bromine (⁷⁹Br and ⁸¹Br), which appear as two peaks of nearly equal intensity separated by approximately 2 Da.[8]

    • Tandem MS (MS/MS) Fragmentation: The precursor ion is isolated and fragmented via Collision-Induced Dissociation (CID). The resulting product ion spectrum provides a structural fingerprint, confirming the analyte's identity.[5]

This combination of chromatographic retention time, accurate precursor mass, isotopic pattern, and characteristic fragmentation pattern provides an exceptionally high degree of confidence in the identification.

Materials and Reagents

  • Analyte: this compound reference standard (>98% purity)

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Water

  • Acid: Formic Acid (FA), LC-MS grade (≥99%)

  • HPLC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size)

  • Vials: 2 mL amber glass autosampler vials with PTFE septa[9]

  • Equipment:

    • UHPLC or HPLC system

    • Tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF) with an ESI source

    • Analytical balance

    • Calibrated pipettes

    • Vortex mixer and sonicator

Experimental Workflow

The overall process from sample receipt to final data analysis is outlined below. This workflow ensures efficiency and minimizes potential sources of error.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Interpretation A Stock Solution Preparation B Working Standard & Sample Dilution A->B Dilute C LC Separation (Reversed-Phase) B->C D MS Ionization (ESI Positive Mode) C->D E MS1 Full Scan (Precursor Ion ID) D->E F MS2 Fragmentation (Product Ion Scan) E->F G Verify Retention Time F->G H Confirm Precursor Ion & Bromine Isotope Pattern G->H I Analyze MS2 Spectrum & Confirm Fragments H->I J Confident Identification I->J

Caption: High-level workflow for LC-MS/MS identification.

Detailed Protocols

Protocol 1: Standard and Sample Preparation

The goal of this step is to accurately prepare solutions at a concentration suitable for LC-MS analysis, typically in the high ng/mL to low µg/mL range.[9]

  • Stock Solution (1.0 mg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.

    • Add ~7 mL of methanol (MeOH) and sonicate for 5 minutes to ensure complete dissolution.

    • Allow the solution to return to room temperature, then dilute to the 10 mL mark with MeOH. This is your primary stock solution. Store at 2-8°C when not in use.

  • Working Standard Solution (1.0 µg/mL):

    • Prepare a fresh working standard daily.

    • Pipette 10 µL of the 1.0 mg/mL stock solution into a 10 mL volumetric flask.

    • Dilute to the mark with the initial mobile phase composition (e.g., 95:5 Water:ACN with 0.1% Formic Acid). This prevents peak distortion issues that can arise from injecting a sample in a solvent much stronger than the mobile phase.

  • Sample Preparation ("Dilute-and-Shoot"):

    • This simple approach is suitable for samples already in a relatively clean solution.

    • Dilute the sample with the initial mobile phase to an expected final concentration within the instrument's linear range (e.g., 1-1000 ng/mL).

    • Filter the final solution through a 0.22 µm syringe filter if particulates are present to prevent clogging of the LC system.[9]

    • Transfer the final solution to an autosampler vial.

Causality Note: For complex matrices like plasma or tissue extracts, a protein precipitation or solid-phase extraction (SPE) step would be required prior to dilution to remove interferences that can cause ion suppression and contaminate the mass spectrometer.[10][11]

Protocol 2: LC-MS/MS Instrumental Method

The following tables summarize the starting parameters for the analysis. These should be optimized for the specific instrument in use.

Table 1: Liquid Chromatography (LC) Parameters

Parameter Recommended Setting Rationale
Column C18, 100 mm x 2.1 mm, 2.6 µm Standard for small molecule analysis, providing good resolution.
Mobile Phase A Water + 0.1% Formic Acid Formic acid is a volatile modifier compatible with MS that aids in protonation for positive ESI mode.[6]
Mobile Phase B Acetonitrile + 0.1% Formic Acid Acetonitrile is a common organic solvent providing good elution strength.
Flow Rate 0.4 mL/min Appropriate for a 2.1 mm ID column, ensuring sharp peaks.
Column Temp. 40 °C Enhances peak shape and ensures reproducible retention times.[6]
Injection Vol. 5 µL A typical volume to avoid column overloading while providing sufficient sensitivity.
Gradient 0-1 min: 5% B Holds at initial conditions for sample loading.
1-8 min: 5% to 95% B Ramps organic phase to elute the analyte.
8-10 min: 95% B Washes the column of strongly retained components.

| | 10.1-12 min: 5% B | Re-equilibrates the column for the next injection. |

Table 2: Tandem Mass Spectrometry (MS/MS) Parameters

Parameter Recommended Setting Rationale
Ionization Source Electrospray Ionization (ESI) Standard for polar small molecules.
Polarity Positive The pyridine nitrogen is readily protonated, often yielding a strong [M+H]⁺ signal. Negative mode can also be explored.
Capillary Voltage 3.5 kV Optimized to achieve stable spray and maximal ion generation.
Source Temp. 150 °C A moderate temperature to aid desolvation without causing thermal degradation.
Desolvation Temp. 400 °C Ensures efficient removal of solvent from the ESI droplets.
Gas Flow Instrument Dependent Optimized for best sensitivity.
Scan Mode 1 Full Scan (MS1) Scan m/z 100-300 to find the [M+H]⁺ precursor ion.
Precursor Ion m/z 216.0 / 218.0 Corresponds to [C₇H₆⁷⁹BrNO₂ + H]⁺ and [C₇H₆⁸¹BrNO₂ + H]⁺.
Scan Mode 2 Product Ion Scan (MS2) Fragment the precursor ions to obtain a structural fingerprint.
Collision Energy 15-35 eV (Optimize) Energy required to induce characteristic fragmentation.
MRM Transitions Q1: 216.0 -> Q3: 172.0 [M+H]⁺ -> [M+H - CO₂]⁺ (Hypothetical)
Q1: 218.0 -> Q3: 174.0 [M+H]⁺ -> [M+H - CO₂]⁺ (Hypothetical)

| | Q1: 216.0 -> Q3: 198.0 | [M+H]⁺ -> [M+H - H₂O]⁺ (Hypothetical) |

Data Analysis and Interpretation

Confident identification requires the convergence of three key pieces of evidence:

  • Chromatographic Retention Time (RT): The peak corresponding to the analyte in the sample must have the same RT as the injected reference standard, within a narrow tolerance window (e.g., ±0.1 min).

  • Precursor Ion Mass and Isotopic Pattern: The full scan mass spectrum of the peak at the correct RT must show ions at m/z 216.0 and 218.0. Crucially, the relative abundance of these two ions should be approximately 1:1, which is the definitive signature of a molecule containing a single bromine atom.[8]

  • MS/MS Fragmentation Pattern: The product ion spectrum from the fragmentation of m/z 216.0 must match the spectrum obtained from the reference standard. This confirms the molecule's specific structure.

Plausible Fragmentation Pathway

The protonated molecule likely fragments through predictable pathways common in organic mass spectrometry.[7] The primary fragmentation is expected to be the loss of carbon dioxide from the protonated carboxylic acid, a highly favorable process.

Caption: Plausible MS/MS fragmentation pathway for [M+H]⁺.

Method Validation and Trustworthiness

To ensure this protocol is suitable for its intended purpose, especially in regulated environments, it must be validated.[5] Key validation parameters that establish the method's trustworthiness include:

  • Specificity: The ability to detect the analyte without interference from other components in the matrix. This is assessed by analyzing blank matrix samples.[12]

  • Linearity: Demonstrating a proportional response over a range of concentrations.[13]

  • Accuracy & Precision: Ensuring the measured values are close to the true values and are reproducible over multiple measurements.[12]

  • Limit of Quantification (LOQ): The lowest concentration that can be reliably measured with acceptable accuracy and precision.[12]

Following established guidelines from bodies like the ICH or FDA ensures the data generated is robust and defensible.[3][13]

Conclusion

This application note provides a comprehensive and scientifically grounded LC-MS/MS protocol for the identification of this compound. By combining chromatographic separation with multi-stage mass spectrometric analysis (retention time, precursor mass, bromine isotopic signature, and MS/MS fragmentation), this method offers unparalleled specificity and confidence. The detailed steps and explanations of the underlying principles empower researchers to implement and adapt this protocol for their specific analytical challenges in pharmaceutical development and beyond.

References

  • Dong, M. W., et al. (2014). Enhancing Drug Development by Applying LC–MS–MS for Cleaning Validation in Manufacturing Equipment. Pharmaceutical Technology. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Pyridinecarboxylic acid. Retrieved from [Link]

  • Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2022). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Retrieved from [Link]

  • Resolian. (n.d.). 8 Essential Characteristics of LC-MS/MS Method Validation. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • Spectroscopy Europe. (2018, December 11). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Retrieved from [Link]

  • ResearchGate. (2016). Pyridine/quinoline derivatives bearing a imidazole/benzimidazole moiety: A LC-MS approach of structure determination. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024, January 5). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Retrieved from [Link]

  • National Institutes of Health (NIH). (2020, May 26). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Retrieved from [Link]

  • National Institutes of Health (NIH). (2019, February 10). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Retrieved from [Link]

  • PubMed. (2024, April 1). Bromine signature coded derivatization LC-MS for specific profiling of carboxyl or carbonyl-containing metabolites in Mycoplasma pneumoniae infection. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14).... Retrieved from [Link]

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Application Notes and Protocols: Strategic Implementation of 3-Bromo-6-methylpicolinic Acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 3-Bromo-6-methylpicolinic Acid in Medicinal Chemistry

In the landscape of modern drug discovery and development, the synthesis of novel molecular architectures with high precision and efficiency is paramount. Substituted pyridine derivatives are a cornerstone of many pharmaceutical compounds, owing to their unique electronic properties and ability to engage in critical biological interactions. Among the vast array of functionalized pyridines, this compound has emerged as a particularly valuable building block. Its strategic placement of a bromine atom, a methyl group, and a carboxylic acid offers a trifecta of synthetic handles for diversification.

The bromine atom at the 3-position serves as a prime site for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds with a wide range of boronic acids and their derivatives.[1] This reaction is a workhorse in medicinal chemistry for the construction of biaryl and heteroaryl-aryl scaffolds, which are prevalent in many marketed drugs. The methyl group at the 6-position can influence the molecule's conformation and metabolic stability, while the picolinic acid moiety provides a key coordination site and a handle for further derivatization, such as amidation.

This comprehensive guide provides an in-depth exploration of the use of this compound in Suzuki-Miyaura coupling reactions. We will delve into the mechanistic underpinnings of this transformation, offer detailed, field-proven protocols, and provide insights into overcoming common challenges, empowering researchers to leverage this versatile reagent to its full potential.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle with this compound

The Suzuki-Miyaura coupling is a robust and versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound.[2][3] The generally accepted catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5]

When employing this compound, certain considerations must be taken into account. The pyridine nitrogen can potentially coordinate to the palladium center, which may inhibit catalysis.[6] Therefore, the choice of an appropriate palladium catalyst and ligand system is critical to achieve optimal results.[7]

The Catalytic Cycle can be visualized as follows:

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)-Br(L_n) Organopalladium Complex OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Aryl_R Ar-Pd(II)-R(L_n) Transmetalation->PdII_Aryl_R RedElim Reductive Elimination PdII_Aryl_R->RedElim RedElim->Pd0 Product Ar-R Coupled Product RedElim->Product ArylHalide This compound ArylHalide->OxAdd BoronicAcid R-B(OR')_2 Boronic Acid/Ester BoronicAcid->Transmetalation Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Transmetalation

Caption: The Suzuki-Miyaura catalytic cycle for the coupling of this compound.

1. Oxidative Addition: The catalytic cycle commences with the oxidative addition of the this compound to a palladium(0) complex. This step forms a palladium(II) species. The electron-rich nature of the pyridine ring can influence the rate of this step.

2. Transmetalation: In this crucial step, the organic group from the boronic acid (or its ester derivative) is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[8] The choice of base is critical and can significantly impact the reaction outcome.[9]

3. Reductive Elimination: The final step is the reductive elimination from the palladium(II) complex, which forms the new carbon-carbon bond of the desired product and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[10]

Comparative Analysis of Palladium Catalysts

The selection of the palladium catalyst is a critical parameter for a successful Suzuki-Miyaura coupling with bromopyridines. The ligand coordinated to the palladium center plays a pivotal role in the catalyst's efficacy.[7] Below is a comparison of commonly used palladium catalyst systems.

Catalyst SystemLigand TypeKey AdvantagesConsiderations
Pd(PPh₃)₄ Tetrakis(triphenylphosphine)palladium(0)Commercially available, widely used for various couplings.Can be inefficient for challenging substrates like some bromopyridines due to the potential for catalyst inhibition.[6]
Pd(OAc)₂ / SPhos Buchwald Ligand (Electron-rich, bulky biaryl phosphine)Highly effective for heteroaryl couplings, promoting both oxidative addition and reductive elimination.[7]Higher cost compared to simpler phosphine ligands.
PEPPSI™-IPr N-Heterocyclic Carbene (NHC)Highly active, allowing for lower catalyst loadings and shorter reaction times. Particularly effective for heteroaryl couplings.[7]May require specific reaction conditions for optimal performance.
Herrmann's Catalyst PalladacyclePre-activated, high thermal stability and catalytic activity. Advantageous for large-scale synthesis.[7]May not be as readily available as other common catalysts.

Detailed Experimental Protocol

This protocol provides a generalized yet robust starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Note: Optimization of reaction conditions (catalyst, base, solvent, temperature, and time) is often necessary for specific substrates.

Materials and Reagents:
  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water mixture (4:1), DMF, or toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask or sealed reaction vial)

  • Magnetic stirrer and heating plate

Experimental Workflow:

Caption: A typical experimental workflow for Suzuki-Miyaura coupling reactions.[4]

Step-by-Step Procedure:
  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03-0.05 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

    • Rationale: Using a slight excess of the boronic acid ensures complete consumption of the limiting halide. The choice of base is critical; carbonates like K₂CO₃ or Cs₂CO₃ are commonly effective.[7][9]

  • Establish Inert Atmosphere: Seal the flask with a septum and purge the vessel by evacuating and backfilling with an inert gas (Argon or Nitrogen) three times.

    • Rationale: The palladium(0) catalyst is sensitive to oxygen, and removing air prevents catalyst degradation and unwanted side reactions.

  • Solvent Addition: Using a syringe, add the degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v, 5 mL per mmol of halide).

    • Rationale: Degassing the solvent is crucial to maintain an inert atmosphere. A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.[11]

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.

    • Rationale: Heating accelerates the reaction rate. The optimal temperature will depend on the specific substrates and catalyst used.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material (this compound) is consumed.

    • Rationale: Careful monitoring prevents prolonged heating, which can lead to product degradation or side reactions.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.[4]

    • Rationale: This standard work-up procedure removes inorganic salts and transfers the desired product into the organic phase.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude material by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

    • Rationale: Chromatography is typically required to isolate the pure coupled product from any remaining starting materials, byproducts, and catalyst residues.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently degassed system- Poor solubility of reagents- Incorrect base or solvent- Use a fresh batch of catalyst.- Ensure thorough degassing of the reaction vessel and solvents.- Try a different solvent system (e.g., DMF, toluene/water).[12]- Screen different bases (e.g., K₃PO₄, CsF).[9]
Protodeboronation of Boronic Acid - Presence of excess water or protic impurities- Prolonged reaction time at high temperature- Use anhydrous solvents and dry reagents. Consider using a boronic ester, which can be more stable.[13]- Monitor the reaction closely and stop it once the starting halide is consumed.
Dehalogenation of Starting Material - Presence of a hydride source- Certain catalyst/ligand combinations- Ensure the absence of water and alcohols if not part of the intended solvent system.- Screen different ligands; bulky, electron-rich ligands can sometimes suppress this side reaction.[14]
Homocoupling of Boronic Acid - Presence of Pd(II) species without aryl/vinyl ligands- Oxygen contamination- Ensure complete conversion of the Pd(II) precatalyst to the active Pd(0) species.- Maintain a strictly inert atmosphere throughout the reaction.[14]

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a powerful and highly adaptable method for the synthesis of a diverse range of substituted pyridine derivatives. By understanding the underlying mechanism and carefully selecting the reaction parameters—particularly the catalyst, base, and solvent—researchers can effectively navigate the potential challenges associated with this transformation. The protocols and insights provided in this guide serve as a robust foundation for the successful implementation of this versatile building block in drug discovery and development programs, ultimately accelerating the path to novel and impactful therapeutics.

References

  • A Comparative Analysis of Palladium Catalysts in Suzuki Reactions of Bromopyridines - Benchchem.
  • Troubleshooting Suzuki coupling with 3-Methoxy-6-methylpicolinonitrile - Benchchem.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. Available at: [Link]

  • The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. - ResearchGate. Available at: [Link]

  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H. Available at: [Link]

  • A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions of 1-(3-Bromopyridin-2-yl)ethanone - Benchchem.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

  • Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands | Organic Letters - ACS Publications. Available at: [Link]

  • Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC - NIH. Available at: [Link]

  • Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... - ResearchGate. Available at: [Link]

  • A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media - DOI. Available at: [Link]

  • Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters | Journal of the American Chemical Society. Available at: [Link]

  • Rapid room temperature Buchwald-Hartwig and Suzuki-Miyaura couplings of heteroaromatic compounds employing low catalyst loadings. Available at: [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B. Available at: [Link]

  • Recent Progress on the Synthesis of Bipyridine Derivatives - ResearchGate. Available at: [Link]

  • Recent Progress on the Synthesis of Bipyridine Derivatives - MDPI. Available at: [Link]

  • Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery - Benchchem.
  • Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions - Organic Chemistry Portal. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • Suzuki Cross-coupling Reaction procedure - Rose-Hulman. Available at: [Link]

  • Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions - ResearchGate. Available at: [Link]

  • Masking Boronic Acids for Suzuki Coupling - YouTube. Available at: [Link]

  • Recent Progress on the Synthesis of Bipyridine Derivatives - ResearchGate. Available at: [Link]

  • How can I solve my problem with Suzuki coupling? - ResearchGate. Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Available at: [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. Available at: [Link]

  • (PDF) Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - ResearchGate. Available at: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. Available at: [Link]

  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions | Organometallics - ACS Publications. Available at: [Link]

  • Synthesis and characterization of a new ditopic bipyridine-terpyridine bridging ligand using a Suzuki cross-coupling reaction - arkat usa. Available at: [Link]

  • Suzuki reaction - Wikipedia. Available at: [Link]

  • The Chemical Synthesis of Pyridine Derivatives Using 3-Bromoisonicotinic Acid. Available at: [Link]

  • Why can't I achieve good yields for this Suzuki reaction? - ResearchGate. Available at: [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available at: [Link]

Sources

The Bidentate Ligand 3-Bromo-6-methylpicolinic Acid: A Versatile Tool in Homogeneous Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of modern synthetic chemistry, the development of efficient and selective catalytic systems is paramount. Ligand design plays a central role in tuning the reactivity and selectivity of metal catalysts. Among the vast array of ligand scaffolds, picolinic acid derivatives have emerged as privileged structures due to their robust coordination to a variety of transition metals. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utility of 3-bromo-6-methylpicolinic acid as a versatile bidentate ligand in homogeneous catalysis. We will delve into its synthesis, coordination chemistry, and provide detailed protocols for its application in key catalytic transformations, underpinned by mechanistic insights.

Physicochemical Properties and Synthesis

This compound is a heterocyclic compound featuring a pyridine ring functionalized with a carboxylic acid at the 2-position, a bromine atom at the 3-position, and a methyl group at the 6-position.[1][] This specific substitution pattern imparts unique electronic and steric properties that are advantageous in catalysis.

PropertyValueReference
IUPAC Name 3-bromo-6-methylpyridine-2-carboxylic acid[]
CAS Number 779344-30-8
Molecular Formula C₇H₆BrNO₂[]
Molecular Weight 216.03 g/mol []
Appearance White to yellow solid

The synthesis of this compound can be achieved through several routes, with the bromination of 6-methylpicolinic acid being a common method.[1][3]

Protocol 1: Synthesis of this compound

This protocol describes the direct bromination of 6-methylpicolinic acid.

Materials:

  • 6-methylpicolinic acid

  • N-Bromosuccinimide (NBS)

  • Sulfuric acid (concentrated)

  • Water (deionized)

  • Sodium sulfite

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 6-methylpicolinic acid (1 equiv.) in concentrated sulfuric acid at 0 °C.

  • Slowly add N-Bromosuccinimide (1.1 equiv.) to the solution in portions, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Quench any remaining bromine by adding a saturated aqueous solution of sodium sulfite until the orange color disappears.

  • Extract the aqueous layer with diethyl ether (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Coordination Chemistry and Rationale for Use in Catalysis

Picolinic acid and its derivatives act as bidentate ligands, coordinating to metal centers through the nitrogen atom of the pyridine ring and one of the oxygen atoms of the carboxylate group.[4] This forms a stable five-membered chelate ring.[5] The substituents on the picolinic acid scaffold play a crucial role in modulating the electronic and steric properties of the resulting metal complex, thereby influencing its catalytic activity.[6]

The 3-bromo and 6-methyl substituents in the target ligand offer distinct advantages:

  • Electron-withdrawing bromine: The bromine atom at the 3-position is electron-withdrawing, which can increase the acidity of the carboxylic proton and influence the electronic properties of the metal center upon coordination.[] This can be beneficial in reactions where a more electrophilic metal center is desired.

  • Steric influence of the methyl group: The methyl group at the 6-position provides steric bulk near the coordination site. This can influence the geometry of the metal complex and create a specific chiral environment, which is particularly important in asymmetric catalysis. It can also prevent catalyst deactivation pathways such as dimerization.

G cluster_metal Transition Metal (M) cluster_complex Metal Complex cluster_properties Tunable Properties cluster_applications Catalytic Applications Metal e.g., Pd, Cu, Ni, Mn Coordination Bidentate Coordination (N, O-chelation) Metal->Coordination coordinates to Complex [M(3-bromo-6-methylpicolinate)n] CrossCoupling Cross-Coupling (e.g., Suzuki, Heck) Complex->CrossCoupling Oxidation Oxidation Reactions Complex->Oxidation Asymmetric Asymmetric Catalysis Complex->Asymmetric Coordination->Complex Electronic Electronic Effects (Br substituent) Electronic->Complex influences Steric Steric Hindrance (CH₃ substituent) Steric->Complex influences Ligand Ligand Ligand->Coordination chelates

Applications in Catalysis: Protocols and Mechanistic Considerations

While specific literature on the catalytic applications of this compound is emerging, its structural similarity to other picolinic acid ligands allows for the extrapolation of its potential in various catalytic reactions. Picolinic acids have been successfully employed in a range of transformations, including cross-coupling reactions and oxidation catalysis.[8][9][10]

Palladium-Catalyzed Cross-Coupling Reactions

Picolinic acid derivatives have been shown to be effective ligands in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[11] The ligand can stabilize the palladium catalyst and facilitate key steps in the catalytic cycle, including oxidative addition and reductive elimination.

This generalized protocol is a starting point for exploring the use of this compound as a ligand in Suzuki-Miyaura coupling. Optimization of reaction conditions (e.g., base, solvent, temperature) is recommended for specific substrates.

Materials:

  • Aryl halide (1 equiv.)

  • Arylboronic acid (1.5 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • This compound (4 mol%)

  • Potassium carbonate (K₂CO₃, 2 equiv.)

  • Toluene

  • Water

  • Schlenk flask

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

  • Heating mantle with temperature control

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the aryl halide, arylboronic acid, palladium(II) acetate, this compound, and potassium carbonate.

  • Add toluene and water (typically a 4:1 to 10:1 ratio of toluene to water).

  • Stir the reaction mixture at 80-100 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Suzuki_Cycle cluster_legend Legend Pd(0)L Pd(0)L Ar-Pd(II)(X)L Ar-Pd(II)(X)L Pd(0)L->Ar-Pd(II)(X)L Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')L Ar-Pd(II)(Ar')L Ar-Pd(II)(X)L->Ar-Pd(II)(Ar')L Transmetalation (Ar'B(OH)₂) Ar-Pd(II)(Ar')L->Pd(0)L Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L->Ar-Ar' L L = this compound ArX Ar-X = Aryl Halide ArB Ar'B(OH)₂ = Arylboronic Acid ArAr Ar-Ar' = Biaryl Product

Manganese-Catalyzed Oxidation Reactions

Picolinic acid has been demonstrated to be an effective ligand for manganese-catalyzed oxidation reactions, such as the epoxidation of olefins.[9] The ligand is believed to stabilize high-valent manganese-oxo species, which are the active oxidants.

This protocol is adapted from known manganese/picolinic acid systems and serves as a template for using this compound.

Materials:

  • Alkene (1 equiv.)

  • Manganese(II) trifluoromethanesulfonate (Mn(OTf)₂, 5 mol%)

  • This compound (10 mol%)

  • Peracetic acid (PAA, 1.2 equiv.)

  • Ethyl acetate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve the alkene and this compound in ethyl acetate.

  • Add Mn(OTf)₂ to the solution and stir for 5 minutes at room temperature.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add peracetic acid dropwise to the reaction mixture.

  • Stir the reaction at 0 °C and monitor its progress by TLC or GC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Conclusion and Future Outlook

This compound is a promising and versatile ligand for homogeneous catalysis. Its unique electronic and steric properties, arising from the bromo and methyl substituents, offer significant potential for tuning the reactivity and selectivity of transition metal catalysts. The protocols provided herein serve as a starting point for researchers to explore the utility of this ligand in a variety of catalytic transformations. Further research into the synthesis of chiral derivatives of this ligand could open up new avenues in asymmetric catalysis. The continued exploration of picolinic acid-based ligands will undoubtedly lead to the development of novel and more efficient catalytic systems for the synthesis of complex molecules relevant to the pharmaceutical and agrochemical industries.

References

  • Celestine, M. J., et al. (2015). Dipicolinic acid, its analogues and derivatives: Aspects of their coordination chemistry.
  • Das, A. K. (2025, August 9). Kinetics and mechanism of the picolinic acid catalysed chromium(VI) oxidation of ethane-1,2-diol in the presence and absence of surfactants.
  • Wang, J., et al. (2023). Picolinic Acid-Mediated Catalysis of Mn(II) for Peracetic Acid Oxidation Processes: Formation of High-Valent Mn Species. Environmental Science & Technology.
  • Han, D., Sun, J., & Jin, J. (2023). Picolinamide Ligands: Nickel-Catalyzed Reductive Cross-Coupling of Aryl Bromides with Bromocyclopropane and Beyond. Chemistry – An Asian Journal.
  • ACS Publications. (n.d.). Picolinic Acid-Mediated Catalysis of Mn(II) for Peracetic Acid Oxidation Processes: Formation of High-Valent Mn Species. Retrieved from [Link]

  • Carrera, S., et al. (2025).
  • Sambiagio, C., et al. (2014).
  • Wang, D., et al. (2010). Arylation of 2-substituted pyridines via Pd-catalyzed decarboxylative cross-coupling reactions of 2-picolinic acid.
  • Kumar, S., & Kumar, A. (2015). A Study of Metal Complexes of 2 – Picolinic Acid. Oriental Journal of Chemistry.
  • Han, D., Sun, J., & Jin, J. (2023). Picolinamide Ligands: Nickel-Catalyzed Reductive Cross-Coupling of Aryl Bromides with Bromocyclopropane and Beyond. PubMed.
  • Moretti, R. A., Du Bois, J., & Stack, T. D. P. (2016). Manganese(II)
  • Park, H., et al. (2018). Evaluating Metal-ligand Interactions of Metal-binding Isosteres Using Model Complexes. PMC.
  • Trapp, O., & Schurig, V. (1980). Catalyzed oxidation reactions. 4. Picolinic acid catalysis of chromic acid oxidations. Journal of the American Chemical Society.
  • Redalyc. (n.d.). A STUDY ON THE COMPLEXATION OF PICOLINIC ACID DERIVATIVES WITH Cd2+, Ni2+ AND Zn2+. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis, structure, chemical and bioactivity behavior of eight chromium(III) picolinate derivatives Cr(R-pic) 3. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). TRANSITION METAL COMPLEXES PRODUCED FROM DIPICOLINIC ACID: SYNTHESIS, STRUCTURAL CHARACTERIZATION, AND ANTI-MICROBIAL INVESTIGATION. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-6-bromopicolinic acid. Retrieved from [Link]

  • American Elements. (n.d.). Methyl 3-bromo-6-chloropicolinate. Retrieved from [Link]

  • NIH. (n.d.). Catalytic Amide Activation with Thermally Stable Molybdenum(VI) Dioxide Complexes. Retrieved from [Link]

  • ChemRxiv. (n.d.). Decarbonylative Cross-Electrophile Coupling: Synthesis Of C–C Bonds Instead of C–N Bonds from Carboxylic Acids and Amines. Retrieved from [Link]

  • MPG.PuRe. (2021, March 2). Green Chemistry. Retrieved from [Link]

  • CP Lab Chemicals. (n.d.). 3-bromo-6-methylpyridine-2-carboxylic acid, min 97%, 1 gram. Retrieved from [Link]

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The Strategic Application of 3-Bromo-6-methylpicolinic Acid in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Drug Design

In the landscape of medicinal chemistry, the pyridine ring stands as a "privileged scaffold," a core structural motif frequently found in biologically active compounds and approved drugs.[1] Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it an attractive starting point for the design of novel therapeutics. Within this class, 3-Bromo-6-methylpicolinic acid emerges as a particularly versatile building block for the synthesis of complex molecules.[2][3] This heterocyclic compound, with its strategically placed functional groups—a carboxylic acid, a bromine atom, and a methyl group—offers a trifecta of reactive sites for molecular elaboration.[2] The carboxylic acid is primed for amide bond formation, a cornerstone of medicinal chemistry for creating stable linkages to various molecular fragments.[3] The bromine atom serves as a versatile handle for carbon-carbon bond formation through transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[4] The methyl group can also be a site for further functionalization, although it is more commonly retained for its steric and electronic influence on the overall molecule. This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed protocols and the scientific rationale behind the experimental choices.

Core Properties and Synthetic Versatility

This compound is a white to yellow solid with the molecular formula C₇H₆BrNO₂ and a molecular weight of approximately 216.03 g/mol .[2] Its structure presents a unique combination of functionalities that drive its utility in drug discovery.

PropertyValueSignificance in Medicinal Chemistry
Molecular Formula C₇H₆BrNO₂Provides a compact and synthetically tractable starting material.
Molecular Weight 216.03 g/mol A low molecular weight allows for significant molecular weight gain during derivatization while adhering to Lipinski's Rule of Five.
Key Functional Groups Carboxylic Acid, Bromine, Methyl, Pyridine RingOffers multiple, orthogonal reaction sites for diversification and structure-activity relationship (SAR) studies.

The true power of this compound lies in its capacity for diversification through two primary reaction pathways: amide coupling and Suzuki-Miyaura cross-coupling. These reactions can be employed in a modular fashion to rapidly generate libraries of analogues for biological screening.

G start This compound amide Amide Coupling (Diverse Amines) start->amide R-NH₂ suzuki Suzuki-Miyaura Coupling (Diverse Boronic Acids) start->suzuki R-B(OH)₂ lib1 Library of Amide Derivatives amide->lib1 lib2 Library of Biaryl Derivatives suzuki->lib2 combined Sequential or Convergent Synthesis lib1->combined lib2->combined final_lib Diverse Library of Complex Molecules combined->final_lib G A This compound B Methyl 3-bromo-6-methylpicolinate A->B Esterification (MeOH, H₂SO₄) C Methyl 6-methyl-3-(1H-pyrazol-4-yl)picolinate B->C Suzuki Coupling (Pyrazole-4-boronic acid, Pd catalyst, base) D 6-Methyl-3-(1H-pyrazol-4-yl)picolinic acid C->D Hydrolysis (LiOH, THF/H₂O) E (S)-N-(1-(3-fluorophenyl)ethyl)-6-methyl-3-(1H-pyrazol-4-yl)picolinamide D->E Amide Coupling ((S)-1-(3-fluorophenyl)ethan-1-amine, HATU, DIPEA)

Figure 2: Synthetic workflow for a TRKA inhibitor.

Experimental Protocols

Part 1: Synthesis of Methyl 3-bromo-6-methylpicolinate (Intermediate 1)

Rationale: The initial step involves the protection of the carboxylic acid as a methyl ester. This is a crucial step to prevent the acidic proton from interfering with the subsequent organometallic reagents used in the Suzuki coupling. Esterification also improves the solubility of the starting material in organic solvents commonly used for cross-coupling reactions.

Materials:

  • This compound

  • Methanol (MeOH), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous methanol, cautiously add concentrated sulfuric acid (0.1 eq) at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford Methyl 3-bromo-6-methylpicolinate as a crude product, which can be purified by column chromatography on silica gel if necessary.

Part 2: Synthesis of Methyl 6-methyl-3-(1H-pyrazol-4-yl)picolinate (Intermediate 2) via Suzuki-Miyaura Coupling

Rationale: The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of C-C bonds. In this step, the bromine atom on the picolinate ring is replaced with a pyrazole moiety. The choice of a palladium catalyst and a suitable base is critical for the efficiency of this transformation. A phosphine-ligated palladium catalyst is often employed to facilitate the catalytic cycle.

Materials:

  • Methyl 3-bromo-6-methylpicolinate (Intermediate 1)

  • 1H-Pyrazole-4-boronic acid pinacol ester

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane, anhydrous

  • Water, deionized

  • Ethyl acetate (EtOAc)

  • Celite®

  • Round-bottom flask or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

  • Magnetic stirrer and stir bar

  • Heating mantle or microwave reactor

Procedure:

  • To a round-bottom flask or microwave vial, add Methyl 3-bromo-6-methylpicolinate (1.0 eq), 1H-pyrazole-4-boronic acid pinacol ester (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the vessel with an inert atmosphere (Nitrogen or Argon) three times.

  • Add anhydrous 1,4-dioxane and deionized water (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C (conventional heating) or 120-150 °C (microwave irradiation) for 1-3 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield Methyl 6-methyl-3-(1H-pyrazol-4-yl)picolinate.

Part 3: Synthesis of 6-Methyl-3-(1H-pyrazol-4-yl)picolinic acid (Intermediate 3)

Rationale: With the core biaryl structure in place, the methyl ester is hydrolyzed back to the carboxylic acid to prepare for the final amide coupling step. Lithium hydroxide is a common and effective base for this saponification reaction.

Materials:

  • Methyl 6-methyl-3-(1H-pyrazol-4-yl)picolinate (Intermediate 2)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate (EtOAc)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve Methyl 6-methyl-3-(1H-pyrazol-4-yl)picolinate (1.0 eq) in a mixture of THF and water.

  • Add lithium hydroxide (2.0-3.0 eq) and stir the mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Acidify the reaction mixture to pH 3-4 with 1M HCl.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to afford 6-Methyl-3-(1H-pyrazol-4-yl)picolinic acid, which is often used in the next step without further purification.

Part 4: Synthesis of (S)-N-(1-(3-fluorophenyl)ethyl)-6-methyl-3-(1H-pyrazol-4-yl)picolinamide (Final Product)

Rationale: The final step is an amide coupling reaction between the synthesized carboxylic acid and the desired amine. HATU is a highly efficient coupling reagent that activates the carboxylic acid for nucleophilic attack by the amine. A non-nucleophilic base such as DIPEA is used to scavenge the acid generated during the reaction.

Materials:

  • 6-Methyl-3-(1H-pyrazol-4-yl)picolinic acid (Intermediate 3)

  • (S)-1-(3-fluorophenyl)ethan-1-amine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate solution

  • Round-bottom flask

  • Inert atmosphere

  • Magnetic stirrer and stir bar

Procedure:

  • To a solution of 6-Methyl-3-(1H-pyrazol-4-yl)picolinic acid (1.0 eq) in anhydrous DMF under an inert atmosphere, add (S)-1-(3-fluorophenyl)ethan-1-amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 2-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by preparative HPLC or column chromatography to obtain the final product, (S)-N-(1-(3-fluorophenyl)ethyl)-6-methyl-3-(1H-pyrazol-4-yl)picolinamide.

Biological Evaluation and Structure-Activity Relationship (SAR) Insights

Derivatives synthesized from this compound are often evaluated for their biological activity in a variety of assays. For the TRKA inhibitor case study, the final compound would be tested in enzymatic assays to determine its inhibitory potency (IC₅₀) against TRKA and other related kinases to assess its selectivity. Cellular assays would then be conducted on cancer cell lines with known TRK fusions to evaluate the compound's ability to inhibit cell proliferation.

The modular nature of the synthesis allows for rapid exploration of the structure-activity relationship. For example:

  • Varying the Amine: A library of compounds can be generated by using different amines in the final amide coupling step to probe the binding pocket that accommodates this part of the molecule.

  • Varying the Boronic Acid: Different boronic acids or esters can be used in the Suzuki coupling to explore the SAR of the biaryl core.

Conclusion

This compound is a high-value starting material in medicinal chemistry that provides a reliable and versatile platform for the synthesis of novel, biologically active compounds. Its utility is primarily driven by its amenability to two of the most powerful reactions in the medicinal chemist's toolbox: amide coupling and Suzuki-Miyaura cross-coupling. By strategically employing these reactions, researchers can efficiently generate diverse libraries of compounds for screening and lead optimization in a wide range of therapeutic areas, including oncology and beyond. The protocols and rationale presented in this guide are intended to empower drug discovery professionals to effectively leverage this privileged scaffold in their quest for new medicines.

References

  • Smolecule. (2023, August 15). This compound.
  • BOC Sciences. (n.d.). This compound - (CAS 779344-30-8).
  • BenchChem. (n.d.). Methyl 3-bromo-6-methylpicolinate | 1256810-88-4.
  • BenchChem. (n.d.). Methyl 4-bromo-6-methylpicolinate.
  • MDPI. (n.d.). Synthesis of Biologically Active Molecules through Multicomponent Reactions.
  • ResearchGate. (n.d.). Synthesis of bioactive molecules The rapid synthesis of naproxen,....
  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-3-fluoro-6-methylpyridine.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach.
  • UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation Abstract.
  • PubMed Central (PMC). (n.d.). Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application.
  • PubMed Central (PMC). (n.d.). Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers.
  • PubMed. (n.d.). Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers.
  • Google Patents. (n.d.). WO2015094913A1 - Fluorophenyl pyrazol compounds.
  • PubMed Central (PMC). (2025, May 20). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.

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Application Notes and Protocols for the Exploration of 3-Bromo-6-methylpicolinic Acid Derivatives in Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Potential of Picolinic Acid Scaffolds in Crop Protection

Picolinic acid and its derivatives represent a cornerstone in the development of modern agrochemicals, particularly as herbicides.[1] This class of compounds famously includes synthetic auxin herbicides, which mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and eventual death in susceptible plant species.[2][3] The discovery of novel picolinate herbicides like halauxifen-methyl and florpyrauxifen-benzyl underscores the continued relevance and potential for innovation within this chemical space.[1][4]

The strategic functionalization of the picolinic acid ring is a proven method for modulating biological activity, spectrum, and crop selectivity. The introduction of a bromine atom at the 3-position and a methyl group at the 6-position of the picolinic acid core, yielding 3-bromo-6-methylpicolinic acid, presents a compelling scaffold for the generation of novel agrochemical candidates. The bromine atom can serve as a handle for further chemical modifications, while the methyl group can influence the molecule's steric and electronic properties, potentially leading to enhanced efficacy or a novel mode of action.

These application notes provide a comprehensive guide for researchers and scientists in the agrochemical industry to synthesize, derivatize, and screen this compound derivatives for potential herbicidal and fungicidal activities. The protocols outlined below are designed to be self-validating and are grounded in established methodologies, with explanations of the scientific rationale behind each step.

I. Synthesis of the Core Scaffold: this compound

The synthesis of the this compound core is the essential first step in exploring its potential in agrochemical discovery. A reliable and scalable synthetic route is crucial for producing the necessary quantities for derivatization and biological screening.

Protocol 1: Synthesis of this compound

This protocol is adapted from established methods for the bromination of picolinic acid derivatives.

Materials:

  • 6-methylpicolinic acid

  • N-Bromosuccinimide (NBS)

  • Anhydrous acetonitrile

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Recrystallization solvents (e.g., ethanol/water mixture)

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 6-methylpicolinic acid (1 equivalent) in anhydrous acetonitrile.

  • Bromination: While stirring at room temperature, add N-Bromosuccinimide (1.1 equivalents) portion-wise to the solution. Rationale: NBS is a convenient and selective brominating agent for aromatic rings.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

II. Generation of a Derivative Library: Exploring Chemical Diversity

With the core scaffold in hand, the next phase is to generate a library of derivatives to explore the structure-activity relationship (SAR). The carboxylic acid handle of this compound is an excellent point for diversification, allowing for the synthesis of esters and amides.

A. Synthesis of 3-Bromo-6-methylpicolinate Esters

Esterification can modulate the lipophilicity of the parent compound, which can significantly impact its uptake and translocation in plants.

Protocol 2: Synthesis of 3-Bromo-6-methylpicolinate Esters via Acid Chloride

This protocol is based on a general method for the synthesis of active esters of picolinic acids.[5][6]

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

  • A variety of alcohols (e.g., methanol, ethanol, propanol)

  • Triethylamine

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Acid Chloride Formation: In a round-bottom flask, suspend this compound (1 equivalent) in an excess of thionyl chloride. Add a catalytic amount of DMF. Stir the mixture at room temperature until the solid dissolves and gas evolution ceases. Rationale: Thionyl chloride converts the carboxylic acid to the more reactive acid chloride, facilitated by the DMF catalyst.

  • Removal of Excess Thionyl Chloride: Remove the excess thionyl chloride under reduced pressure.

  • Esterification: Dissolve the crude acid chloride in anhydrous THF. In a separate flask, dissolve the desired alcohol (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous THF. Slowly add the alcohol solution to the acid chloride solution at 0°C. Rationale: Triethylamine acts as a base to neutralize the HCl generated during the reaction.

  • Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Filter the reaction mixture to remove triethylamine hydrochloride and concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting ester by column chromatography on silica gel.

B. Synthesis of 3-Bromo-6-methylpicolinamides

Amide derivatives introduce a hydrogen bond donor and can significantly alter the biological activity profile of the parent molecule.

Protocol 3: Synthesis of 3-Bromo-6-methylpicolinamides

This protocol is adapted from established methods for amide synthesis from picolinic acids.[7][8]

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • A variety of primary and secondary amines

  • Triethylamine or another suitable base

  • Anhydrous dichloromethane (DCM) or THF

Procedure:

  • Acid Chloride Formation: Prepare the acid chloride of this compound as described in Protocol 2.

  • Amidation: Dissolve the crude acid chloride in anhydrous DCM. In a separate flask, dissolve the desired amine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous DCM. Slowly add the amine solution to the acid chloride solution at 0°C.

  • Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the resulting amide by column chromatography or recrystallization.

III. Biological Screening: Identifying Promising Agrochemical Candidates

A systematic screening cascade is essential to identify derivatives with desirable herbicidal or fungicidal activity. The following protocols outline standard in vitro and in vivo screening methods.

A. Herbicide Screening

Protocol 4: In Vitro Herbicidal Activity - Seed Germination and Root Growth Inhibition Assay

This assay provides a rapid initial assessment of the phytotoxicity of the synthesized derivatives.[9][10]

Materials:

  • Seeds of monocot (e.g., Echinochloa crus-galli) and dicot (e.g., Amaranthus retroflexus) weed species

  • Agar

  • Petri dishes

  • Synthesized this compound derivatives

  • A commercial standard herbicide (e.g., 2,4-D or picloram)

  • Solvent for dissolving compounds (e.g., DMSO)

Procedure:

  • Preparation of Test Plates: Prepare agar medium and autoclave. While the agar is still molten, add the test compounds at various concentrations (e.g., 1, 10, 100, 1000 µM). A solvent control (DMSO) and a positive control (commercial herbicide) should be included. Pour the agar into sterile Petri dishes.

  • Seed Plating: Place a defined number of seeds (e.g., 10-20) onto the surface of the solidified agar in each Petri dish.

  • Incubation: Incubate the plates in a growth chamber with controlled light and temperature conditions.

  • Data Collection: After a set period (e.g., 7-14 days), measure the percentage of seed germination and the root length of the seedlings.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) for each compound.

Protocol 5: In Vivo Herbicidal Activity - Whole Plant Pot Assay

This assay evaluates the herbicidal efficacy of the compounds on whole plants under greenhouse conditions.[11]

Materials:

  • Pots filled with a standard soil mix

  • Seedlings of various weed species at a specific growth stage (e.g., 2-4 leaf stage)

  • Synthesized derivatives with promising in vitro activity

  • A commercial standard herbicide

  • Spray chamber

Procedure:

  • Plant Preparation: Grow weed species in pots in a greenhouse to the desired growth stage.

  • Herbicide Application: Prepare solutions of the test compounds and the standard herbicide at different application rates (e.g., corresponding to 100, 250, 500 g/ha). Apply the solutions to the plants using a calibrated spray chamber to ensure uniform coverage. Include an untreated control.

  • Evaluation: After a set period (e.g., 14-21 days), visually assess the plants for signs of injury (e.g., epinasty, chlorosis, necrosis) and record the percentage of growth inhibition or mortality.

B. Fungicide Screening

Protocol 6: In Vitro Fungicidal Activity - Poisoned Food Technique

This method assesses the ability of the compounds to inhibit the mycelial growth of pathogenic fungi.[12][13]

Materials:

  • Cultures of various plant pathogenic fungi (e.g., Botrytis cinerea, Fusarium graminearum)

  • Potato Dextrose Agar (PDA)

  • Synthesized this compound derivatives

  • A commercial standard fungicide (e.g., tebuconazole)

  • Solvent for dissolving compounds (e.g., DMSO)

Procedure:

  • Preparation of Poisoned Media: Prepare PDA and autoclave. While the PDA is still molten, add the test compounds at various concentrations. Pour the amended PDA into sterile Petri dishes.

  • Inoculation: Place a mycelial plug from the edge of an actively growing fungal culture onto the center of each PDA plate.

  • Incubation: Incubate the plates at the optimal temperature for the specific fungus.

  • Data Collection: Measure the radial growth of the fungal colony at regular intervals until the control plate is fully covered.

  • Data Analysis: Calculate the percentage of inhibition of mycelial growth and determine the EC₅₀ (effective concentration to inhibit 50% of growth).

Protocol 7: In Vivo Fungicidal Activity - Detached Leaf Assay

This assay evaluates the protective and curative activity of the compounds on plant tissue.[14]

Materials:

  • Healthy, detached leaves of a susceptible host plant (e.g., tomato, grape)

  • Spore suspension of a pathogenic fungus

  • Synthesized derivatives with promising in vitro activity

  • A commercial standard fungicide

Procedure:

  • Compound Application: For protective activity, apply a solution of the test compound to the leaf surface and allow it to dry. For curative activity, inoculate the leaf first and then apply the compound.

  • Inoculation: Apply a droplet of the fungal spore suspension to the treated (or untreated) leaf surface.

  • Incubation: Place the leaves in a humid chamber to facilitate infection.

  • Evaluation: After a suitable incubation period, assess the leaves for disease symptoms (e.g., lesion size, sporulation) and compare with untreated and standard fungicide-treated leaves.

IV. Mechanism of Action Studies

For derivatives that exhibit significant herbicidal activity, it is crucial to investigate their mechanism of action. Given that many picolinic acid herbicides are synthetic auxins, initial studies should focus on this pathway.[15][16]

Protocol 8: Auxin-like Activity Assay

This protocol uses auxin-responsive reporter gene systems to determine if the active compounds act as synthetic auxins.

Materials:

  • Arabidopsis thaliana plants carrying an auxin-responsive reporter gene (e.g., DR5::GUS or DR5::LUC)

  • Active this compound derivatives

  • Indole-3-acetic acid (IAA) as a positive control

Procedure:

  • Treatment: Treat the reporter plants with the active compounds at various concentrations.

  • Reporter Gene Expression Analysis: After a specific incubation period, quantify the expression of the reporter gene (GUS staining or luminescence measurement).

  • Data Analysis: Compare the level of reporter gene induction by the test compounds to that of IAA. A significant induction suggests an auxin-like mode of action.

V. Data Presentation and Interpretation

Quantitative data from the screening assays should be summarized in clearly structured tables for easy comparison and SAR analysis.

Table 1: Example Data Summary for Herbicidal Activity

Compound IDR Group (Ester/Amide)IC₅₀ (µM) - E. crus-galliIC₅₀ (µM) - A. retroflexusIn Vivo Efficacy (% control at 250 g/ha)
Parent -OH>1000850<10%
Derivative 1 -OCH₃502580%
Derivative 2 -NHCH₃754075%
2,4-D (Standard)201095%

VI. Visualizing the Research Workflow

The following diagrams, created using Graphviz, illustrate the logical flow of the research process.

Synthesis_Workflow Start 6-Methylpicolinic Acid Core_Synthesis Protocol 1: Synthesis of this compound Start->Core_Synthesis Derivative_Generation Derivative Library Generation Core_Synthesis->Derivative_Generation Esterification Protocol 2: Ester Synthesis Derivative_Generation->Esterification Amidation Protocol 3: Amide Synthesis Derivative_Generation->Amidation Screening Biological Screening Esterification->Screening Amidation->Screening

Caption: Synthetic workflow for generating a library of this compound derivatives.

Screening_Cascade Start Derivative Library In_Vitro_Herbicide Protocol 4: In Vitro Herbicide Screen Start->In_Vitro_Herbicide In_Vitro_Fungicide Protocol 6: In Vitro Fungicide Screen Start->In_Vitro_Fungicide In_Vivo_Herbicide Protocol 5: In Vivo Herbicide Screen In_Vitro_Herbicide->In_Vivo_Herbicide Active Compounds MoA_Studies Protocol 8: Mechanism of Action Studies In_Vivo_Herbicide->MoA_Studies Efficacious Compounds In_Vivo_Fungicide Protocol 7: In Vivo Fungicide Screen In_Vitro_Fungicide->In_Vivo_Fungicide Active Compounds Lead_Candidate Lead Candidate In_Vivo_Fungicide->Lead_Candidate MoA_Studies->Lead_Candidate

Caption: Screening cascade for the identification of lead agrochemical candidates.

VII. Conclusion

The protocols and strategies outlined in these application notes provide a robust framework for the systematic investigation of this compound derivatives as potential novel agrochemicals. By following these detailed methodologies, researchers can efficiently synthesize and evaluate a diverse range of compounds, increasing the probability of discovering new active ingredients for crop protection. The emphasis on understanding the structure-activity relationship and elucidating the mechanism of action will be pivotal in developing the next generation of effective and sustainable agricultural solutions.

References

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Application Note: A Robust and Mild Protocol for the Esterification of 3-Bromo-6-methylpicolinic Acid via Steglich Esterification for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 3-Bromo-6-methylpicolinate Esters

Abstract This application note provides a detailed experimental procedure for the esterification of 3-Bromo-6-methylpicolinic acid, a key heterocyclic building block in medicinal chemistry and drug development. Picolinic acid derivatives are integral to the synthesis of various pharmacologically active agents, where they can act as scaffolds or metal-binding pharmacophores.[1] Traditional acid-catalyzed methods like Fischer esterification can be challenging for pyridine-containing substrates due to potential side reactions involving the basic ring nitrogen.[2][3] To circumvent these issues, we present a protocol based on the Steglich esterification, which employs dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) under mild, neutral conditions.[4][5] This method is highly efficient, proceeds at room temperature, and is tolerant of the sensitive functionalities often present in complex drug intermediates, ensuring high yields and purity of the desired ester product.

Mechanistic Rationale and Method Selection

The direct esterification of carboxylic acids and alcohols is a fundamental transformation in organic synthesis. While the Fischer-Speier esterification is a classic method, it requires strong acid catalysts (e.g., H₂SO₄) and elevated temperatures.[3][6][7][8] For a substrate like this compound, the pyridine nitrogen can be protonated by the strong acid, potentially deactivating the molecule or leading to undesired side products.

The Steglich esterification offers a superior alternative for sensitive or sterically hindered substrates.[4][9][10] It operates under mild, neutral conditions at room temperature, thus preserving the integrity of the heterocyclic core and the bromo-substituent.[5]

The key steps in the mechanism are:

  • Activation of the Carboxylic Acid : Dicyclohexylcarbodiimide (DCC) reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.

  • Catalysis by DMAP : 4-(Dimethylamino)pyridine (DMAP) acts as a potent acyl transfer catalyst. It reacts with the O-acylisourea to form a reactive acylpyridinium species ("active ester"). This step is crucial for accelerating the reaction and preventing a common side reaction: the irreversible 1,3-rearrangement of the O-acylisourea to a stable N-acylurea, which is unreactive towards the alcohol.[4][5]

  • Nucleophilic Attack : The alcohol attacks the activated acylpyridinium intermediate to form the desired ester.

  • Byproduct Formation : The DCC is consumed in the reaction, generating dicyclohexylurea (DCU), a stable urea compound that is poorly soluble in most organic solvents and can be easily removed by filtration.[5]

Materials and Equipment

Reagent/MaterialGradeSupplier ExampleNotes
This compound≥97% PurityBLD PharmStore in a cool, dry place.[11]
Alcohol (e.g., Methanol, Ethanol)Anhydrous (≥99.8%)Sigma-AldrichUse of anhydrous alcohol is critical to prevent hydrolysis of DCC.
Dicyclohexylcarbodiimide (DCC)≥99% PuritySigma-AldrichPotent allergen. Handle with extreme care in a fume hood.
4-(Dimethylamino)pyridine (DMAP)≥99% PuritySigma-AldrichToxic. Handle with appropriate personal protective equipment (PPE).
Dichloromethane (DCM)Anhydrous (≥99.8%)Fisher ScientificFreshly distilled or from a solvent purification system is ideal.
Hydrochloric Acid (HCl)1 M aqueous solutionVWRFor workup.
Sodium Bicarbonate (NaHCO₃)Saturated solutionVWRFor workup.
Sodium Chloride (NaCl)Saturated solutionVWRBrine for workup.
Sodium Sulfate (Na₂SO₄)AnhydrousVWRFor drying the organic phase.
Silica Gel230-400 meshVWRFor column chromatography.

Equipment:

  • Round-bottom flasks and magnetic stir bars

  • Magnetic stirrer hotplate (used without heat initially)

  • Ice-water bath

  • Inert atmosphere setup (Nitrogen or Argon)

  • Glass funnels and filter paper or a fritted glass funnel

  • Separatory funnel

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates and chamber

  • Glass column for chromatography

Detailed Experimental Protocol

This protocol describes the synthesis of Methyl 3-bromo-6-methylpicolinate. The procedure can be adapted for other primary or secondary alcohols by adjusting the molar equivalents accordingly.

Reaction Scheme:

Step-by-Step Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (2.16 g, 10.0 mmol, 1.0 equiv.).

  • Reagent Addition: Add anhydrous dichloromethane (DCM, 40 mL) to the flask. Stir the suspension until the acid is fully dissolved. Add anhydrous methanol (0.48 mL, 12.0 mmol, 1.2 equiv.) followed by 4-(Dimethylamino)pyridine (DMAP) (61 mg, 0.5 mmol, 0.05 equiv.).

  • Initiation of Reaction: Cool the flask in an ice-water bath to 0 °C. In a separate beaker, dissolve Dicyclohexylcarbodiimide (DCC) (2.27 g, 11.0 mmol, 1.1 equiv.) in a minimal amount of anhydrous DCM (10 mL). Add this DCC solution dropwise to the stirred reaction mixture over 5-10 minutes.

    • Causality Note: Adding DCC at 0 °C helps to control the initial exotherm and minimizes the formation of the N-acylurea side product.[12]

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours. A white precipitate of dicyclohexylurea (DCU) will form as the reaction progresses.

  • Monitoring the Reaction: The reaction progress can be monitored by Thin-Layer Chromatography (TLC). Use a solvent system such as 30% Ethyl Acetate in Hexanes. The starting material (carboxylic acid) should have a low Rf, while the product (ester) will have a higher Rf. The reaction is complete when the starting acid spot is no longer visible.

Workflow Visualization

Esterification_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purification 4. Purification A Dissolve Acid, Alcohol, & DMAP in Anhydrous DCM B Cool to 0°C A->B C Add DCC Solution Dropwise B->C D Stir at Room Temp (4-12h) C->D E Filter Precipitated DCU D->E F Wash Filtrate with: 1. 1M HCl 2. sat. NaHCO3 3. Brine E->F G Dry Organic Layer (Na2SO4) F->G H Concentrate via Rotary Evaporation G->H I Purify Crude Product (Silica Gel Chromatography) H->I J Characterize Pure Ester (NMR, MS) I->J

Caption: Workflow for Steglich Esterification.

Workup and Purification

  • Removal of DCU: Once the reaction is complete, filter the mixture through a fritted glass funnel or Celite pad to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM (2 x 10 mL) to recover any trapped product.

  • Aqueous Wash: Transfer the combined filtrate to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (2 x 25 mL) to remove DMAP and any residual DCC.

    • Wash with saturated NaHCO₃ solution (2 x 25 mL) to remove any unreacted carboxylic acid.

    • Wash with saturated NaCl (brine) solution (1 x 25 mL) to remove residual water.[7]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude ester.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel. A gradient elution system, starting with 5% ethyl acetate in hexanes and gradually increasing to 20-30% ethyl acetate in hexanes, is usually effective for separating the ester from minor impurities.

  • Characterization: Combine the pure fractions (as determined by TLC), remove the solvent in vacuo, and characterize the final product by NMR and Mass Spectrometry to confirm its identity and purity. The expected yield is typically in the range of 80-95%.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Reaction Inactive DCC (hydrolyzed); non-anhydrous solvent or reagents.Use freshly opened or purified DCC. Ensure all glassware is oven-dried and all solvents/reagents are anhydrous.
Low Yield Incomplete reaction; formation of N-acylurea side product.Increase reaction time. Ensure the initial addition of DCC is performed at 0 °C. Ensure the correct stoichiometry of DMAP is used.[4]
Difficult Purification DCU not fully precipitated or removed.Cool the reaction mixture in a freezer for an hour before filtration to maximize DCU precipitation.
Product Hydrolysis Presence of water during workup or storage.Ensure all aqueous washes are performed efficiently without allowing emulsions to form for extended periods. Store the final product under inert gas.

Safety and Handling Precautions

  • This compound: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[11][13][14]

  • Dicyclohexylcarbodiimide (DCC): Corrosive and a potent skin sensitizer. Avoid all contact with skin and eyes. Always handle in a well-ventilated chemical fume hood while wearing appropriate PPE (nitrile gloves, lab coat, safety glasses).

  • 4-(Dimethylamino)pyridine (DMAP): Highly toxic and corrosive. Can be absorbed through the skin. Handle with extreme caution in a fume hood.

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. All handling should be performed in a chemical fume hood.

Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[15][16] All operations should be conducted in a well-ventilated chemical fume hood. Dispose of chemical waste according to institutional guidelines.

References

  • Steglich Esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Jessop, C., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. RSC Advances. Retrieved from [Link]

  • A Challenging Classic Coupling: Esterification of Camphoric Acid - a Steric-Hindered Polar Carboxylic Acid and Solanesol. (n.d.). VNU Journal of Science. Retrieved from [Link]

  • Ester synthesis by esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. Retrieved from [Link]

  • Steglich esterification. (n.d.). In Wikipedia. Retrieved from [Link]

  • Work up of ester? (2021). ResearchGate. Retrieved from [Link]

  • Mitsunobu reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • Fischer Esterification-Typical Procedures. (2024). OperaChem. Retrieved from [Link]

  • The Fischer Esterification. (n.d.). Chemistry LibreTexts. Retrieved from [Link]

  • Fischer Esterification. (n.d.). University of Toronto Scarborough. Retrieved from [Link]

  • Mitsunobu Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Ito, H., et al. (2018). Palladium-Catalyzed Esterification of Carboxylic Acids with Aryl Iodides. Organic Letters. Retrieved from [Link]

  • Direct Esterification of Carboxylic Acids with Alcohols Catalyzed by Iron(III) Acetylacetonate Complex. (2012). ResearchGate. Retrieved from [Link]

  • Esterification of Mixed Carboxylic-fatty Anhydrides Using Amberlyst-15 as Heterogeneous Catalyst. (2012). PubMed. Retrieved from [Link]

  • Mitsunobu Reaction. (2019). Organic Chemistry Portal. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

  • A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. (2001). MDPI. Retrieved from [Link]

  • Aries, R. S., & Sachs, A. P. (1956). U.S. Patent No. 2,758,999. Washington, DC: U.S. Patent and Trademark Office.
  • Mitsunobu and Related Reactions: Advances and Applications. (2009). Chemical Reviews. Retrieved from [Link]

  • Direct organocatalytic esterification of carboxylic acids and alcohols by redox neutral sulfur(iv) catalysis via intramolecularl. (2023). RSC Publishing. Retrieved from [Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. (2021). NIH National Library of Medicine. Retrieved from [Link]

  • Fischer–Speier esterification. (n.d.). In Wikipedia. Retrieved from [Link]

  • Fischer Esterification. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Fischer Esterification. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Acid to Ester - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved from [Link]

  • W O 2020/210366 Al. (2020). Google Patents.
  • Esterification of Carboxylic Acids with tert-Butyl Alcohol. (n.d.). Organic Syntheses. Retrieved from [Link]

  • A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. (2001). NIH National Library of Medicine. Retrieved from [Link]

  • What is a good method for ester preparation between a nonpolar bulky molecule with a tertiary carboxylic acid group and a polar bromo alcohol? (2022). ResearchGate. Retrieved from [Link]

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Application Note & Protocols: 3-Bromo-6-methylpicolinic Acid as a Versatile Scaffold for Solid-Phase Synthesis of Chemical Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Solid-phase synthesis (SPS) remains a cornerstone technology for the rapid generation of chemical libraries in drug discovery and materials science.[1] The choice of building blocks and scaffolds is critical to the success and diversity of these libraries. This application note details the utility of 3-Bromo-6-methylpicolinic acid as a robust and versatile scaffold for solid-phase synthesis. Its unique trifunctional nature—a carboxylic acid for immobilization, a stable pyridine core, and a chemically addressable bromine handle—enables post-immobilization diversification through transition-metal-catalyzed cross-coupling reactions. We provide detailed, field-tested protocols for the immobilization of this scaffold onto an aminomethylated resin, on-resin diversification via Suzuki coupling, and final product cleavage and characterization. This guide is intended for researchers, chemists, and drug development professionals seeking to expand their chemical space with novel, pyridine-based compounds.

Introduction: The Strategic Advantage of this compound

This compound is a heterocyclic building block featuring a pyridine-2-carboxylic acid core.[] Its structure is uniquely suited for solid-phase applications for three primary reasons:

  • Anchoring Site: The carboxylic acid at the C2 position provides a reliable point of attachment to various amino-functionalized solid supports through stable amide bond formation.

  • Rigid Scaffold: The 6-methylpyridine ring serves as a rigid, planar scaffold, which can be advantageous in designing molecules with defined conformational properties, often a goal in ligand and drug development.[3]

  • Diversification Handle: The bromine atom at the C3 position is a key functional handle. It is relatively stable to the standard conditions of solid-phase peptide synthesis (SPPS) but is readily activated for participation in a wide array of palladium- or copper-catalyzed cross-coupling reactions.[4] This allows for the late-stage introduction of chemical diversity from a common resin-bound intermediate.

This "attach-and-modify" strategy is highly efficient. The solid-phase format permits the use of excess reagents to drive reactions to completion, with purification simplified to mere washing and filtration, thereby avoiding tedious chromatographic separations of intermediates.[5]

Overall Workflow

The strategic workflow for utilizing this compound on a solid support involves three main phases: Immobilization, Diversification, and Cleavage. Each phase is designed to be high-yielding and compatible with standard laboratory automation.

G cluster_0 Phase 1: Immobilization cluster_1 Phase 2: Diversification cluster_2 Phase 3: Cleavage A Aminomethyl Resin C Activate & Couple (HBTU/DIPEA) A->C B This compound B->C D Immobilized Scaffold (Resin-Bound) C->D Amide Bond Formation F Suzuki Coupling (Pd Catalyst, Base) D->F E Aryl/Heteroaryl Boronic Acid E->F G Diversified Product (Resin-Bound) F->G New C-C Bond H Cleavage Cocktail (TFA/TIS/H₂O) G->H I Final Product (in solution) H->I J Spent Resin H->J

Figure 1: Overall workflow for solid-phase synthesis using the picolinic acid scaffold.

Experimental Protocols

Protocol 1: Immobilization of Scaffold onto Aminomethyl Resin

Causality: The first critical step is the covalent attachment of the scaffold to the solid support. We utilize a standard carbodiimide-mediated coupling to form a robust amide bond between the scaffold's carboxylic acid and the resin's primary amine. A capping step is included to acetylate any unreacted amines, preventing them from interfering in subsequent steps. This ensures that the growing molecule is homogenous and attached only via the intended linker.[6]

Materials:

  • Aminomethyl Polystyrene Resin (100-200 mesh, 1.0 mmol/g loading)

  • This compound (CAS 779344-30-8)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), peptide synthesis grade

  • DCM (Dichloromethane)

  • Acetic Anhydride

  • Methanol

Procedure:

  • Resin Swelling: Place aminomethyl resin (1.0 g, 1.0 mmol) in a fritted reaction vessel. Swell the resin in DMF (10 mL) for 1 hour with gentle agitation. Drain the solvent.

  • Activation Solution: In a separate vial, dissolve this compound (648 mg, 3.0 mmol, 3 eq.) and HBTU (1137 mg, 3.0 mmol, 3 eq.) in DMF (8 mL). Add DIPEA (1.05 mL, 6.0 mmol, 6 eq.) and vortex for 1 minute.

  • Coupling: Add the activation solution to the swollen resin. Agitate the mixture at room temperature for 4 hours.

  • Washing: Drain the reaction solution. Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).

  • Capping (Optional but Recommended): Prepare a capping solution of Acetic Anhydride/DIPEA/DMF (1:1:8 v/v/v). Add 10 mL to the resin and agitate for 30 minutes.

  • Final Wash: Drain the capping solution. Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and Methanol (2 x 10 mL). Dry the resin under high vacuum for at least 4 hours.

  • Verification: Perform a qualitative Kaiser test (ninhydrin test) on a small sample of beads. A negative result (yellow/clear beads) indicates successful coupling and capping of >99% of the primary amines.

Protocol 2: On-Resin Diversification via Suzuki Cross-Coupling

Causality: With the scaffold immobilized, the bromine atom serves as an electrophilic handle for palladium-catalyzed Suzuki cross-coupling. This reaction is exceptionally versatile for forming carbon-carbon bonds between sp²-hybridized carbons, allowing for the introduction of a vast array of aryl and heteroaryl moieties. The solid-phase format is particularly advantageous here, as it facilitates the complete removal of the palladium catalyst and excess boronic acid through simple washing.

Figure 2: Reaction scheme for on-resin Suzuki coupling diversification.

Materials:

  • Resin-bound this compound (from Protocol 4.1)

  • Aryl or Heteroaryl boronic acid (e.g., Phenylboronic acid)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • Sodium Carbonate (Na₂CO₃), 2M aqueous solution

  • DMF, degassed

Procedure:

  • Resin Preparation: Place the dried resin (200 mg, ~0.2 mmol) in a reaction vessel. Swell in degassed DMF (4 mL) for 30 minutes.

  • Reagent Addition: To the vessel, add the boronic acid (122 mg, 1.0 mmol, 5 eq.), followed by Pd(PPh₃)₄ (23 mg, 0.02 mmol, 0.1 eq.).

  • Base Addition: Add 2M aqueous Na₂CO₃ (1.0 mL, 2.0 mmol, 10 eq.).

  • Reaction: Seal the vessel and heat at 80 °C with gentle agitation for 12 hours.

  • Catalyst Removal and Washing: Cool the vessel to room temperature. Drain the solution. To ensure complete removal of palladium residues, wash the resin with the following sequence:

    • DMF (3 x 5 mL)

    • DMF/Water (1:1) (3 x 5 mL)

    • 0.5% solution of sodium diethyldithiocarbamate in DMF (2 x 5 mL, 15 min each)

    • DMF (3 x 5 mL)

    • DCM (3 x 5 mL)

    • Methanol (2 x 5 mL)

  • Drying: Dry the resin under high vacuum.

Protocol 3: Cleavage from Resin and Product Isolation

Causality: The final step involves liberating the synthesized molecule from the solid support. A strong acid, trifluoroacetic acid (TFA), is used to hydrolyze the benzyl-type amide bond linking the product to the aminomethyl resin. Scavengers such as triisopropylsilane (TIS) and water are included in the cleavage cocktail to quench reactive cationic species that are generated during the process, preventing side reactions and protecting sensitive functional groups on the final product.[7]

Materials:

  • Diversified, resin-bound product (from Protocol 4.2)

  • Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS) (v/v/v). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate PPE.

  • Cold Diethyl Ether

Procedure:

  • Resin Preparation: Place the dry resin (~200 mg) in a clean reaction vessel.

  • Cleavage: Add the freshly prepared cleavage cocktail (4 mL) to the resin. Agitate at room temperature for 2 hours.

  • Product Collection: Filter the solution away from the resin beads into a clean collection tube. Wash the resin twice with a small amount of fresh TFA (2 x 1 mL) and combine the filtrates.

  • Precipitation: In a fume hood, slowly add the TFA solution dropwise into a centrifuge tube containing 40 mL of cold diethyl ether. A white precipitate should form.

  • Isolation: Let the mixture stand at -20 °C for 15 minutes to maximize precipitation. Centrifuge the tube for 5 minutes at 4000 rpm. Carefully decant the ether.

  • Washing and Drying: Wash the crude product pellet with another 20 mL of cold ether, centrifuge, and decant again. Dry the final product under a stream of nitrogen or in a vacuum desiccator.

Data Summary & Characterization

The crude product should be analyzed for purity and identity. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is the preferred method.

StepParameterExpected OutcomeAnalytical Method
Immobilization Loading Efficiency> 99%Kaiser Test
Diversification Coupling Efficiency> 90%Test cleavage & LC-MS
Final Product Crude Purity> 85%HPLC (214 nm)
Final Product IdentityCorrect [M+H]⁺Mass Spectrometry

Characterization Notes:

  • LC-MS: A successful synthesis will show a major peak on the HPLC chromatogram corresponding to the expected mass of the final product.

  • NMR: For structural confirmation, the dried product can be analyzed by ¹H and ¹³C NMR spectroscopy.[8]

Conclusion

This compound is an exemplary scaffold for solid-phase synthesis, providing a reliable anchor, a rigid core, and a versatile handle for chemical diversification. The protocols outlined in this note demonstrate a robust and efficient workflow for generating libraries of novel substituted picolinamide derivatives. This approach is readily adaptable to high-throughput synthesis platforms and offers a powerful strategy for accelerating discovery programs in medicinal chemistry and materials science.

References

  • Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)
  • Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst.
  • Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. PubMed.
  • Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr).
  • Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journals.
  • Synthesis of Some Aminopicolinic Acids. IRL @ UMSL.
  • Orthogonal and safety-catch protecting group strategies in solid-phase...
  • This compound. BOC Sciences.
  • Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility.
  • Amino Acid Derivatives for Peptide Synthesis. Various Sources.
  • Protecting Groups in Peptide Synthesis. Biosynth.
  • Buy this compound. Smolecule.
  • Practical Protocols for Solid-Phase Peptide Synthesis 4.0. PubMed Central.
  • Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
  • Fmoc Methodology: Cleavage from the Resin and Final Deprotection. Request PDF.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick labor
  • This compound | 779344-30-8. Sigma-Aldrich.
  • Introduction to Peptide Synthesis. PubMed Central.
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Various Sources.

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Mastering the Analysis of Substituted Picolinic Acids: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Picolinic Acid and Its Derivatives

Picolinic acid (pyridine-2-carboxylic acid) and its substituted analogues are a class of compounds of significant interest in pharmaceutical and biological research. As a metabolite of the essential amino acid tryptophan via the kynurenine pathway, picolinic acid is implicated in a variety of physiological and pathological processes, including neuroprotection and immune response.[1] Its derivatives are explored for their potential therapeutic applications, ranging from antimicrobial to anticancer activities. Consequently, the development of robust, sensitive, and specific analytical methods for the qualitative and quantitative determination of these compounds in various matrices is paramount for advancing research and ensuring the quality and safety of pharmaceutical products.

This comprehensive guide provides an in-depth exploration of the key analytical techniques employed for the characterization of substituted picolinic acids. Moving beyond a simple recitation of protocols, we delve into the rationale behind methodological choices, offering insights gleaned from extensive experience to empower researchers in developing and validating their own analytical workflows.

Core Analytical Strategies: A Multi-Faceted Approach

The analysis of substituted picolinic acids necessitates a versatile toolkit of analytical techniques, primarily centered around chromatography and spectroscopy. The choice of method is dictated by the specific analytical challenge, including the nature of the analyte, the complexity of the sample matrix, and the required sensitivity and selectivity.

Analytical_Strategies cluster_Techniques Analytical Techniques cluster_Applications Primary Applications HPLC High-Performance Liquid Chromatography (HPLC) Quantification Quantification in Biological Matrices HPLC->Quantification High Throughput & Sensitivity Impurity_Profiling Impurity Profiling in Drug Substances HPLC->Impurity_Profiling Versatility with Various Detectors GCMS Gas Chromatography-Mass Spectrometry (GC-MS) GCMS->Quantification High Sensitivity (with derivatization) Structural_Elucidation Structural Elucidation GCMS->Structural_Elucidation Detailed Fragmentation Patterns Spectroscopy Spectroscopic Methods Spectroscopy->Structural_Elucidation Functional Group & Structural Information

Figure 1: Overview of primary analytical techniques and their applications for substituted picolinic acids.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantification

High-Performance Liquid Chromatography (HPLC) stands as the most prevalent technique for the analysis of substituted picolinic acids due to its versatility, robustness, and suitability for a wide range of polarities.

Principle of HPLC Separation

HPLC separates compounds based on their differential partitioning between a stationary phase (packed in a column) and a mobile phase (a liquid solvent system). For picolinic acid derivatives, reversed-phase chromatography is the most common mode, utilizing a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The retention of analytes is primarily governed by their hydrophobicity; more polar compounds elute earlier, while less polar compounds are retained longer.

Key Considerations for HPLC Method Development
  • Column Chemistry: A C18 column is a standard starting point, offering a good balance of retention and resolution for many picolinic acid derivatives.[2][3] The choice of a specific C18 phase (e.g., end-capped, high-density bonding) can be optimized to fine-tune selectivity. For highly polar or isomeric picolinic acids, mixed-mode columns that offer both reversed-phase and ion-exchange interactions can provide superior separation.[4]

  • Mobile Phase Composition: The mobile phase typically consists of an aqueous component (often with a buffer to control pH) and an organic modifier (e.g., acetonitrile or methanol). The pH of the mobile phase is a critical parameter as it dictates the ionization state of the acidic and basic functional groups on the picolinic acid molecule, thereby influencing retention time and peak shape. For instance, maintaining a pH below the pKa of the carboxylic acid group will promote retention on a reversed-phase column.

  • Detection:

    • UV-Vis Detection: Picolinic acids possess a pyridine ring, which imparts UV absorbance, making UV-Vis detection a straightforward and widely accessible option.[4] The selection of the detection wavelength should correspond to the absorbance maximum of the analyte for optimal sensitivity.

    • Fluorescence Detection: For enhanced sensitivity and selectivity, fluorescence detection can be employed, often coupled with post-column derivatization. A notable method involves post-column UV irradiation in the presence of zinc acetate, which forms a fluorescent complex with picolinic acid.[2][5][6]

    • Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides the highest level of sensitivity and selectivity, enabling unambiguous identification and quantification, particularly in complex matrices like plasma or serum.[1][7]

Protocol: Quantification of a Substituted Picolinic Acid in a Pharmaceutical Formulation by HPLC-UV

This protocol outlines a general procedure for the quantification of a substituted picolinic acid in a tablet formulation. Method validation is a critical component and should be performed in accordance with ICH guidelines.[8][9][10][11]

1. Sample Preparation:

  • Accurately weigh and grind a representative number of tablets to obtain a fine, homogeneous powder.

  • Accurately weigh a portion of the powder equivalent to a target concentration of the active pharmaceutical ingredient (API).

  • Transfer the powder to a volumetric flask and add a suitable diluent (e.g., a mixture of water and acetonitrile).

  • Sonicate for 15-20 minutes to ensure complete dissolution of the API.

  • Allow the solution to cool to room temperature and dilute to the mark with the diluent.

  • Filter an aliquot of the solution through a 0.45 µm syringe filter to remove any undissolved excipients.

2. Chromatographic Conditions:

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard reversed-phase column for good retention and resolution of moderately polar compounds.
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileFormic acid helps to control the pH and improve peak shape. Acetonitrile is a common organic modifier.
Gradient 0-5 min: 10% B5-15 min: 10-90% B15-20 min: 90% B20-21 min: 90-10% B21-25 min: 10% BA gradient elution allows for the separation of compounds with a range of polarities and efficient column cleaning.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Vol. 10 µLA standard injection volume.
Detection UV at 265 nmWavelength should be optimized based on the UV spectrum of the specific picolinic acid derivative.

3. System Suitability:

Before sample analysis, perform system suitability tests by injecting a standard solution multiple times. Key parameters to assess include:

  • Tailing Factor: Should be ≤ 2.0.

  • Theoretical Plates: Should be ≥ 2000.

  • Relative Standard Deviation (RSD) of Peak Area and Retention Time: Should be ≤ 2.0%.

4. Data Analysis:

Quantification is typically performed using an external standard calibration curve. Prepare a series of standard solutions of the substituted picolinic acid at known concentrations and inject them into the HPLC system. Plot the peak area versus the concentration and perform a linear regression analysis. The concentration of the analyte in the sample can then be determined from its peak area using the calibration curve.

HPLC_Workflow Sample_Prep Sample Preparation (Weighing, Dissolution, Filtration) HPLC_System HPLC System (Pump, Injector, Column, Detector) Sample_Prep->HPLC_System Injection Data_Acquisition Data Acquisition (Chromatogram) HPLC_System->Data_Acquisition Data_Analysis Data Analysis (Integration, Calibration, Quantification) Data_Acquisition->Data_Analysis

Figure 2: A generalized workflow for HPLC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Derivatives

While HPLC is often the primary choice, Gas Chromatography-Mass Spectrometry (GC-MS) offers a high-resolution alternative, particularly when dealing with volatile or semi-volatile substituted picolinic acids. A key advantage of GC-MS is the detailed structural information that can be obtained from the mass fragmentation patterns.

The Necessity of Derivatization

Picolinic acids, with their polar carboxylic acid group, are generally not volatile enough for direct GC analysis. Therefore, a derivatization step is crucial to convert them into more volatile and thermally stable analogues.[12] This process involves reacting the polar functional group with a derivatizing agent.

Common Derivatization Strategies:

  • Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with the carboxylic acid to form a trimethylsilyl (TMS) ester, which is significantly more volatile.

  • Esterification: Picolinyl esters can be formed, and their fragmentation patterns in the mass spectrometer can provide valuable information about the structure of the alkyl chain in substituted fatty acids.[13]

  • Deuterium Labeling: Using a deuterated derivatizing agent, such as picolinic acid-d4, can enhance chromatographic properties and provide a distinct mass shift, which is advantageous for quantitative analysis using an internal standard.[12]

Protocol: GC-MS Analysis of a Substituted Picolinic Acid Following Derivatization

This protocol provides a general framework for the GC-MS analysis of a substituted picolinic acid after derivatization.

1. Derivatization:

  • Accurately weigh a known amount of the sample or standard into a reaction vial.

  • Add the derivatizing agent (e.g., BSTFA with 1% TMCS) and a suitable solvent (e.g., pyridine or acetonitrile).

  • Seal the vial and heat at a specific temperature (e.g., 60-80 °C) for a defined period (e.g., 30-60 minutes) to ensure complete reaction.

  • Cool the reaction mixture to room temperature before injection into the GC-MS system.

2. GC-MS Conditions:

ParameterConditionRationale
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm filmA common, nonpolar column suitable for a wide range of derivatized compounds.
Carrier Gas Helium at a constant flow of 1 mL/minAn inert carrier gas.
Inlet Temp. 250 °CEnsures rapid volatilization of the sample.
Oven Program Initial: 100 °C (hold 2 min)Ramp: 10 °C/min to 280 °C (hold 5 min)A temperature program is used to separate compounds with different boiling points.
MS Transfer Line 280 °CPrevents condensation of the analytes before entering the mass spectrometer.
Ion Source Temp. 230 °CStandard ion source temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVA hard ionization technique that produces reproducible fragmentation patterns.
Scan Range 50-500 m/zA typical mass range for the analysis of derivatized picolinic acids.

3. Data Analysis:

  • Identification: The identification of the derivatized picolinic acid is based on its retention time and the comparison of its mass spectrum with a reference spectrum from a library (e.g., NIST) or a previously injected standard.

  • Quantification: For quantitative analysis, a selected ion monitoring (SIM) mode can be used to enhance sensitivity and selectivity by monitoring specific fragment ions of the target analyte. An internal standard, ideally a stable isotope-labeled version of the analyte, should be used for the most accurate quantification.

GCMS_Derivatization_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis GC-MS Analysis Analyte Substituted Picolinic Acid Derivatization Derivatization (e.g., Silylation) Analyte->Derivatization Reaction GC_Separation GC Separation (Volatility-based) Derivatization->GC_Separation Injection MS_Detection MS Detection (Mass-to-Charge Ratio) GC_Separation->MS_Detection Ionization & Fragmentation Data_Analysis Data Analysis (Identification & Quantification) MS_Detection->Data_Analysis Mass Spectrum

Figure 3: Workflow for GC-MS analysis including the crucial derivatization step.

Spectroscopic Techniques: Unveiling Structural Details

Spectroscopic methods provide invaluable information about the molecular structure and functional groups of substituted picolinic acids. These techniques are often used in conjunction with chromatographic methods for comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of novel substituted picolinic acids. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the arrangement of atoms within the molecule.

Infrared (IR) and Raman Spectroscopy

IR and Raman spectroscopy are used to identify the presence of specific functional groups. For picolinic acids, characteristic vibrational bands for the carboxylic acid (C=O and O-H stretching) and the pyridine ring (C=C and C=N stretching) can be observed.[14]

UV-Visible Spectroscopy

UV-Visible spectroscopy is useful for confirming the presence of the pyridine chromophore and can be used for quantitative analysis, although it is less specific than chromatographic methods. The absorption spectrum is influenced by the solvent and the pH of the solution.[7]

Sample Preparation: The Foundation of Accurate Analysis

The importance of a well-designed sample preparation strategy cannot be overstated, especially when dealing with complex biological matrices. The goal is to isolate the analyte of interest from interfering substances that could compromise the accuracy and precision of the analysis.

Common Sample Preparation Techniques:

  • Protein Precipitation (PPT): A simple and rapid method for removing proteins from biological samples like plasma or serum by adding an organic solvent (e.g., acetonitrile) or an acid (e.g., perchloric acid).[1]

  • Liquid-Liquid Extraction (LLE): This technique separates analytes based on their differential solubility in two immiscible liquid phases.[1]

  • Solid-Phase Extraction (SPE): SPE offers a more selective and cleaner extraction compared to PPT and LLE. It utilizes a solid sorbent to retain the analyte while interfering compounds are washed away.[1]

Method Validation: Ensuring Trustworthy Results

The validation of an analytical method is a formal process that provides documented evidence that the method is suitable for its intended purpose. The key validation parameters, as outlined by the International Council for Harmonisation (ICH), include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Conclusion: A Pathway to Reliable Analysis

The analytical landscape for substituted picolinic acids is rich and varied, offering a range of powerful techniques to address diverse research and development challenges. By understanding the fundamental principles of each method, carefully considering the experimental parameters, and rigorously validating the chosen workflow, researchers and drug development professionals can generate high-quality, reliable data. This, in turn, is essential for advancing our understanding of the biological roles of these important molecules and for the development of safe and effective new medicines.

References

  • Application Note and Protocol: Picolinic Acid-d4 Derivatization for Enhanced GC-MS Analysis - Benchchem.
  • ECNI GC-MS analysis of picolinic and quinolinic acids and their amides in human plasma, CSF, and brain tissue - PubMed.
  • ECNI GC-MS analysis of picolinic and quinolinic acids and their amides in human plasma, CSF, and brain tissue. | Sigma-Aldrich - Merck Millipore.
  • Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent - NIH.
  • Picolinic Acid | SIELC Technologies.
  • Robust and Efficient Sample Preparation Methods for the Quantification of Picolinic Acid-d4 in Plasma by LC-MS - Benchchem.
  • Picolinyl esters for the structural determination of fatty acids by GC/MS - PubMed.
  • GC-MS Spectrum - Picolinic acid GC-MS (1 TMS) (HMDB0002243) - Human Metabolome Database.
  • Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent - PubMed.
  • Isotopic Enrichment of Picolinic Acid-d4: A Technical Guide - Benchchem.
  • Raman spectra of picolinic acid at the indicated pH values. p indicates... - ResearchGate.
  • (PDF) Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent - ResearchGate.
  • Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry - Aimin Liu.
  • A Study of Metal Complexes of 2 – Picolinic Acid - Oriental Journal of Chemistry.
  • (PDF) New high-performance liquid chromatography method for the detection of picolinic acid in biological fluids - ResearchGate.
  • Solubility and Crystallization Studies of Picolinic Acid - MDPI.
  • Spectroscopic characterization of dipicolinic acid and its photoproducts as thymine photosensitizers - PubMed.
  • Spectroscopic properties of dipicolinic acid and its dianion | Request PDF - ResearchGate.
  • Sample preparation in analysis of pharmaceuticals.
  • Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PubMed Central.
  • VALIDATION OF ANALYTICAL METHODS - IKEV.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency (EMA).
  • Validation of Analytical Methods: A Review - Gavin Publishers.
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.

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developing enzyme inhibition assays with 3-Bromo-6-methylpicolinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: A Framework for Developing Enzyme Inhibition Assays for 3-Bromo-6-methylpicolinic Acid Using a Model 2-Oxoglutarate Dependent Oxygenase System

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound is a heterocyclic compound recognized as a valuable scaffold in medicinal chemistry and drug discovery.[1][] While its potential biological activities are noted, its specific molecular targets and mechanisms of action remain largely uncharacterized.[1] The structural motif of picolinic acid is known to chelate metal ions, a common feature in the active sites of many enzymes.[1][3] This characteristic suggests a plausible, yet unexplored, role as an inhibitor of metalloenzymes. This guide proposes a scientifically-grounded framework for investigating this compound as a potential inhibitor of the Fe(II)/2-oxoglutarate (2-OG) dependent oxygenase superfamily, a class of enzymes critical in human physiology and disease.[4][5] These enzymes are attractive therapeutic targets for conditions ranging from cancer to anemia.[5] This document provides a comprehensive, step-by-step methodology for assay development, from initial kinetic characterization of a model enzyme to the determination of the inhibitor's potency (IC50) and mechanism of action (MOA).

Part 1: Foundational Principles & Assay Design

The Rationale: Why Target Fe(II)/2-Oxoglutarate Dependent Oxygenases?

The decision to investigate this compound against 2-OG dependent oxygenases (2-OGDDs) is rooted in chemical reasoning. The catalytic cycle of these enzymes is critically dependent on a ferrous iron (Fe(II)) cofactor held in the active site by a conserved facial triad of amino acid residues.[6] The reaction involves the binding of the co-substrate, 2-oxoglutarate, which chelates the iron, followed by the binding of the primary substrate and molecular oxygen. This leads to the oxidative decarboxylation of 2-OG into succinate and CO2, coupled with the oxidation (typically hydroxylation) of the prime substrate.[4][6]

Many potent inhibitors of this enzyme class function by mimicking the 2-OG co-substrate and/or chelating the active site iron, thereby preventing catalysis.[5][7] The picolinic acid scaffold present in this compound is a known metal-binding pharmacophore, making it an excellent candidate for this mechanism of inhibition.

2-OGDD_Catalytic_Cycle E_Fe E-Fe(II) E_Fe_2OG E-Fe(II)-2OG E_Fe->E_Fe_2OG + 2OG E_Fe_2OG_Sub E-Fe(II)-2OG-Sub E_Fe_2OG->E_Fe_2OG_Sub + Substrate p1 E_Fe_2OG_Sub->p1 + O2 E_O2_Complex E-Fe(IV)=O (Ferryl Intermediate) p2 E_O2_Complex->p2 + Substrate-OH E_Fe_Prod E-Fe(II)-Succ-Sub-OH E_Fe_Prod->E_Fe p1->E_O2_Complex - CO2 p2->E_Fe_Prod - Succinate

Caption: General catalytic cycle for a 2-OG Dependent Dioxygenase.

Selecting an Assay Format

Several methods can be employed to measure 2-OGDD activity, each with distinct advantages and limitations. The choice depends on the specific research question, available instrumentation, and desired throughput.[4][5] For inhibitor characterization, an assay that is robust, sensitive, and amenable to a multi-well plate format is ideal.

Assay Method Principle Advantages Disadvantages References
Radiometric Measures release of ¹⁴CO₂ from [1-¹⁴C]-2-OG or formation of [¹⁴C]-succinate.Highly sensitive and direct. Gold standard for mechanistic studies.Requires handling of radioactive materials; low throughput.[5]
MS-Based Directly measures the formation of the hydroxylated substrate or succinate via LC-MS.High specificity and can be used for complex samples.Low throughput; requires expensive instrumentation.[7]
Coupled Enzyme The production of succinate is coupled to a second enzymatic reaction that produces a colorimetric or fluorescent signal.Continuous; avoids radioactivity.Prone to interference from compounds that affect the coupling enzyme(s). Requires careful validation.[8][5]
Fluorescence Measures the consumption of 2-OG via a post-reaction derivatization step that yields a fluorescent product.High throughput; sensitive; no radioactivity.Indirect; requires a stop step; potential for compound interference with the derivatization agent.[4][9]

For the purposes of this guide, we will detail a fluorescence-based assay that measures 2-OG consumption. This method offers an excellent balance of throughput, sensitivity, and accessibility for most research laboratories engaged in drug discovery.[10]

Part 2: Experimental Protocols & Methodologies

Materials and Reagents
  • Model Enzyme: Recombinant human Prolyl Hydroxylase Domain 2 (PHD2) or a Jumonji-domain histone demethylase (e.g., KDM4A).

  • Prime Substrate: A peptide corresponding to the target sequence (e.g., a HIF-1α peptide for PHD2).

  • Co-substrate: 2-Oxoglutarate, disodium salt.

  • Cofactors: Ferrous sulfate (FeSO₄), L-Ascorbic acid.

  • Inhibitor: this compound, dissolved in 100% DMSO to create a high-concentration stock (e.g., 20 mM).

  • Assay Buffer: E.g., 50 mM HEPES, pH 7.5, 100 mM KCl.

  • Stop Solution: Strong acid, e.g., 2 M Perchloric Acid.

  • Derivatization Reagent: o-Phenylenediamine (OPD) in a suitable buffer.

  • Neutralization/Enhancer Solution: E.g., 2.5 M NaOH.

  • Microplates: 96-well or 384-well black, flat-bottom plates suitable for fluorescence.

  • Plate Reader: Capable of fluorescence measurement (e.g., Ex: 340 nm, Em: 420 nm).

Protocol 1: Initial Enzyme Activity and Kinetic Characterization

Rationale: Before testing an inhibitor, it is critical to establish the baseline kinetic parameters of the enzyme under your specific assay conditions. This ensures the assay is performing correctly and informs the substrate concentrations used in subsequent inhibition studies.[11] Using substrate concentrations near the Michaelis constant (Km) is optimal for detecting most types of inhibitors.[11][12]

Kinetic_Characterization_Workflow prep_reagents Prepare Reagents (Buffer, Enzyme, Substrates) substrate_dilutions Create Serial Dilutions of one Substrate (e.g., 2-OG) prep_reagents->substrate_dilutions assay_setup Set up Reactions in Plate (Fixed Enzyme & Other Substrate) substrate_dilutions->assay_setup initiate_rxn Initiate Reaction (Add Enzyme or Substrate) assay_setup->initiate_rxn incubate Incubate at 37°C (Linear Time Range) initiate_rxn->incubate stop_rxn Stop Reaction (Add Acid) incubate->stop_rxn derivatize Add Derivatization Reagent & Incubate stop_rxn->derivatize read_plate Read Fluorescence derivatize->read_plate analyze Plot Rate vs. [Substrate] & Fit to Michaelis-Menten Eq. read_plate->analyze

Caption: Workflow for determining enzyme kinetic parameters.

Step-by-Step Protocol:

  • Prepare Reagents: Prepare fresh solutions of FeSO₄ and Ascorbic acid in the assay buffer. Keep the enzyme on ice.

  • Substrate Dilutions: To determine the Km for 2-OG, prepare a 2x concentrated serial dilution series of 2-OG in assay buffer (e.g., 10 concentrations ranging from 0 to 500 µM). The concentration of the prime substrate should be held constant at a saturating level (e.g., 5-10 times its known Km).

  • Assay Setup: In a 96-well plate, add 25 µL of each 2x 2-OG dilution.

  • Enzyme Mix: Prepare a 2x enzyme master mix containing the enzyme, FeSO₄, ascorbic acid, and the prime substrate at 2x their final desired concentrations.

  • Initiate Reaction: Add 25 µL of the 2x enzyme master mix to each well to start the reaction. Include "no-enzyme" controls.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes) that falls within the linear range of the reaction.

  • Stop Reaction: Terminate the reaction by adding 10 µL of stop solution.

  • Derivatization: Add 20 µL of OPD solution and incubate at 90°C for 30 minutes.

  • Read Fluorescence: Cool the plate, add 20 µL of NaOH solution, and measure fluorescence.

  • Data Analysis: Convert fluorescence readings to the amount of 2-OG consumed. Plot the initial reaction velocity (v) against the substrate concentration [S] and fit the data to the Michaelis-Menten equation using non-linear regression software to determine Vmax and Km.[13]

Protocol 2: IC₅₀ Determination

Rationale: The half-maximal inhibitory concentration (IC₅₀) is a measure of a compound's potency. It is determined by measuring enzyme activity across a range of inhibitor concentrations at fixed substrate concentrations.[12]

Step-by-Step Protocol:

  • Inhibitor Dilutions: Prepare a serial dilution of this compound in 100% DMSO. Then, create an intermediate dilution in assay buffer to minimize the final DMSO concentration in the assay (ideally ≤1%).

  • Assay Setup: Add a small volume (e.g., 5 µL) of each inhibitor dilution to the wells of a microplate. Include a "no-inhibitor" control (DMSO vehicle only).

  • Enzyme Pre-incubation: Prepare an enzyme mix (enzyme, FeSO₄, ascorbic acid in buffer) and add it to the wells. Pre-incubate with the inhibitor for 10-15 minutes at room temperature. This allows the inhibitor to bind to the enzyme before the reaction starts.[12]

  • Initiate Reaction: Prepare a substrate mix containing 2-OG and the prime substrate (at concentrations close to their Km values). Add this mix to the wells to start the reaction.

  • Incubate, Stop, and Read: Follow steps 6-9 from Protocol 1.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control. Plot percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[12]

[Inhibitor] (µM) Raw Fluorescence % Inhibition
0 (No Inhibitor)85000%
0 (No Enzyme)1200100%
0.182503.4%
0.3760012.3%
1.0580037.0%
3.0410060.3%
10.0230084.9%
30.0145096.6%

Caption: Example data table for IC₅₀ determination.

Protocol 3: Mechanism of Inhibition (MOI) Studies

Rationale: Determining the mechanism of inhibition (e.g., competitive, non-competitive) provides critical insight into how the inhibitor interacts with the enzyme.[14] This is achieved by measuring how the inhibitor affects the enzyme's kinetics (Km and Vmax) with respect to one of the substrates.

Inhibition_Types competitive Competitive Inhibitor binds to Free Enzyme (E) Apparent Km increases, Vmax unchanged noncompetitive Non-competitive Inhibitor binds to E and ES complex Km unchanged, Apparent Vmax decreases uncompetitive Uncompetitive Inhibitor binds to ES Complex only Apparent Km and Vmax both decrease

Sources

Application Note & Protocol: A Guide to the Scale-Up Synthesis of 3-Bromo-6-methylpicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the scale-up synthesis of 3-Bromo-6-methylpicolinic acid (CAS 779344-30-8), a critical heterocyclic building block in the development of novel pharmaceuticals and agrochemicals.[1][] We present a robust and scalable two-stage synthetic approach, beginning with the diazotization and bromination of 3-Amino-6-methylpyridine, followed by the selective oxidation of the resulting 3-Bromo-6-methylpyridine. This guide emphasizes the underlying chemical principles, process safety, in-process controls, and analytical validation required for transitioning from laboratory-scale procedures to pilot or manufacturing-scale production. Detailed, step-by-step protocols are provided for researchers, chemists, and process development professionals.

Introduction and Strategic Importance

This compound is an aromatic heterocyclic compound featuring a pyridine ring substituted with bromine, methyl, and carboxylic acid functional groups.[][] Its molecular formula is C₇H₆BrNO₂, and it has a molecular weight of approximately 216.03 g/mol .[1] The strategic placement of these functional groups makes it a versatile intermediate for introducing the picolinic acid scaffold into more complex molecules. The bromine atom, in particular, serves as a synthetic handle for a variety of cross-coupling reactions, enabling the construction of diverse molecular architectures. This has led to its use as a key starting material in medicinal chemistry and drug discovery programs.[1][]

Key Physicochemical Properties
PropertyValueReference
CAS Number 779344-30-8[4][5]
IUPAC Name 3-bromo-6-methylpyridine-2-carboxylic acid[]
Molecular Formula C₇H₆BrNO₂[][4]
Molecular Weight 216.03 g/mol []
Physical Form White to Yellow Solid
Purity Typically ≥97-98%[4]
Storage Inert atmosphere, 2-8°C

Synthetic Strategy for Scalable Production

Several synthetic routes to this compound exist, including the direct bromination of 6-methylpicolinic acid.[1] However, for scale-up, control over regioselectivity, process safety, and cost of goods is paramount. Direct bromination of the picolinic acid can lead to mixtures of isomers, complicating purification.

The strategy detailed here is a robust, two-stage process selected for its reliability, use of readily available starting materials, and well-understood, scalable reaction classes.

  • Stage 1: Sandmeyer-Type Bromination. Conversion of a commercially available aminopyridine precursor (3-Amino-6-methylpyridine) to 3-Bromo-6-methylpyridine. The Sandmeyer reaction is a cornerstone of industrial aromatic chemistry, providing a high-yielding and predictable method for converting aryl amines into aryl halides via a diazonium salt intermediate.[6][7][8]

  • Stage 2: Selective Oxidation. Oxidation of the methyl group on the 3-Bromo-6-methylpyridine intermediate to the target carboxylic acid. This transformation can be achieved using strong oxidizing agents like potassium permanganate (KMnO₄), a method proven effective for analogous picoline oxidations in industrial settings.[9]

This pathway offers clear advantages for scale-up:

  • High Regioselectivity: The position of the bromine and carboxylic acid groups is unequivocally defined by the starting materials, avoiding isomeric impurities.

  • Process Robustness: Both the Sandmeyer reaction and permanganate oxidation are well-documented and tolerant of scale.

  • Economic Viability: The starting materials are accessible and the reagents are commodity chemicals, contributing to a favorable cost profile for large-scale production.

Overall Synthetic Scheme

Caption: Overall two-stage reaction pathway for the synthesis.

Detailed Protocol: Stage 1 - Sandmeyer Bromination

This protocol details the conversion of 3-Amino-6-methylpyridine to 3-Bromo-6-methylpyridine.

Materials and Equipment
  • Reagents: 3-Amino-6-methylpyridine, Hydrobromic acid (48% aq.), Sodium nitrite, Copper(I) bromide, Sodium hydroxide, Dichloromethane (DCM).

  • Equipment: Jacketed glass reactor with overhead stirring, thermocouple, and nitrogen inlet/outlet; addition funnel; process chiller; filtration apparatus; rotary evaporator.

Step-by-Step Procedure (1.0 kg Scale)
  • Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen.

  • Charge HBr: Charge the reactor with hydrobromic acid (48%, ~4.0 L). Cool the vessel to -5 °C using the process chiller.

  • Substrate Addition: Slowly add 3-Amino-6-methylpyridine (1.0 kg) to the cold HBr solution under continuous stirring. Maintain the temperature below 5 °C. An exotherm is expected. The resulting slurry is the amine hydrobromide salt.

  • Diazotization: Prepare a solution of sodium nitrite (0.70 kg) in deionized water (1.5 L). Add this solution dropwise to the amine slurry via the addition funnel over 2-3 hours. Crucially, maintain the internal temperature between -5 °C and 0 °C. The formation of the diazonium salt is accompanied by the evolution of gas (N₂). Monitor for completion using starch-iodide paper to test for excess nitrous acid.

  • Sandmeyer Reaction: In a separate vessel, dissolve/suspend Copper(I) bromide (1.4 kg) in HBr (48%, 1.0 L). Cool this catalyst slurry to 0 °C.

  • Addition of Diazonium Salt: Slowly transfer the cold diazonium salt solution into the CuBr slurry. The rate of addition should be controlled to keep the temperature below 10 °C. Vigorous nitrogen evolution will occur.

  • Reaction Completion: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 12-16 hours.

  • Work-up and Extraction:

    • Transfer the reaction mixture to a larger vessel and slowly basify with 50% aq. NaOH to a pH of ~9-10, keeping the temperature below 25 °C with an ice bath.

    • Extract the aqueous phase with dichloromethane (3 x 3.0 L).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Isolation: Concentrate the filtrate under reduced pressure on a rotary evaporator to yield crude 3-Bromo-6-methylpyridine as an oil or low-melting solid. The product can be purified by vacuum distillation for use in the next stage.

Detailed Protocol: Stage 2 - Permanganate Oxidation

This protocol details the oxidation of 3-Bromo-6-methylpyridine to this compound, adapted from similar industrial processes.[9]

Materials and Equipment
  • Reagents: 3-Bromo-6-methylpyridine, Potassium permanganate (KMnO₄), Water, Hydrochloric acid (conc.), Sodium bisulfite.

  • Equipment: Jacketed glass reactor with overhead stirring, thermocouple, condenser, and solids charging port; filtration apparatus (e.g., Nutsche filter); drying oven.

Step-by-Step Procedure (1.0 kg Scale)
  • Reactor Setup: Charge the reactor with deionized water (15 L) and 3-Bromo-6-methylpyridine (1.0 kg). Begin vigorous stirring to create a suspension.

  • Heating: Heat the mixture to 80-85 °C. The substrate may melt and form an oil.

  • KMnO₄ Addition: Begin adding potassium permanganate (3.0 kg) in small portions over 4-6 hours. This addition is highly exothermic; control the rate to maintain the reaction temperature between 85-95 °C.[9] The purple color of permanganate will dissipate as it is consumed, and a brown precipitate of manganese dioxide (MnO₂) will form.

  • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC by taking aliquots from the aqueous phase (after filtering off MnO₂). The reaction is typically complete 1-2 hours after the final KMnO₄ addition.

  • Quenching and Filtration:

    • Cool the reaction mixture to ~50 °C.

    • Add a saturated solution of sodium bisulfite until the purple color of any excess KMnO₄ is discharged.

    • Filter the hot mixture through a pad of celite to remove the voluminous manganese dioxide precipitate. Wash the filter cake thoroughly with hot water (2 x 2.0 L).

  • Product Precipitation:

    • Combine the filtrate and washes and cool to 10-15 °C in an ice bath.

    • Slowly add concentrated hydrochloric acid to adjust the pH to 2-3. The target product will precipitate as a white or off-white solid.

  • Isolation and Drying:

    • Filter the solid product using a Nutsche filter.

    • Wash the filter cake with cold deionized water (2 x 2.0 L) to remove inorganic salts.

    • Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved. A typical yield is 75-85%.

Workflow Diagram: Oxidation Stage

Oxidation_Workflow cluster_prep Reaction Setup cluster_reaction Oxidation cluster_workup Work-up & Isolation A Charge Reactor with 3-Bromo-6-methylpyridine & Water B Heat to 85-95 °C A->B C Portion-wise addition of KMnO₄ (Control Exotherm) B->C D Monitor Reaction by HPLC/TLC C->D E Cool and Quench excess KMnO₄ D->E F Filter MnO₂ Precipitate E->F G Acidify Filtrate to pH 2-3 F->G H Filter Precipitated Product G->H I Wash with Cold Water H->I J Dry Under Vacuum I->J

Caption: Step-by-step workflow for the permanganate oxidation stage.

Quality Control and Analytical Characterization

Rigorous analytical testing is essential to confirm the identity, purity, and quality of the final product.

Analytical MethodPurposeExpected Result / Specification
HPLC (Reverse Phase) Purity assessment and quantification of impuritiesPurity: ≥98.0% (AUC). Retention time consistent with reference standard.
¹H NMR (400 MHz, DMSO-d₆) Structural confirmationδ ~13.5 (s, 1H, COOH), δ 7.8-8.1 (m, 2H, Ar-H), δ 2.5 (s, 3H, CH₃).
Mass Spectrometry (ESI-) Molecular weight confirmation[M-H]⁻ at m/z ~214/216, corresponding to Br isotopes.
Melting Point Identity and purity checkA sharp melting point range consistent with the reference standard.
Karl Fischer Titration Water content≤0.5% w/w

Safety, Handling, and Waste Management

Hazard Identification:

  • This compound: May cause skin, eye, and respiratory irritation.[10] Handle with appropriate PPE.

  • Potassium Permanganate: Strong oxidizing agent. Contact with combustible materials may cause fire.

  • Hydrobromic Acid: Corrosive. Causes severe skin burns and eye damage.

  • Sodium Nitrite: Oxidizing solid. Toxic if swallowed.

Personal Protective Equipment (PPE):

  • Wear chemical-resistant gloves, safety goggles with side shields, and a face shield.[11][12]

  • Use a lab coat and ensure work is conducted in a well-ventilated area or fume hood.[12]

  • For large-scale operations, respiratory protection may be necessary.[10]

Emergency Procedures:

  • Skin Contact: Immediately flush skin with plenty of water.[12] Remove contaminated clothing.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.

  • Spills: Absorb spills with an inert material and dispose of as hazardous waste.[12] Do not allow the product to enter drains.[10]

Waste Management:

  • The primary waste stream from the oxidation step is manganese dioxide (MnO₂). This solid waste should be collected, treated, and disposed of in accordance with local environmental regulations. It may be classified as hazardous waste depending on residual organics.

  • Aqueous and organic solvent waste streams must be segregated and disposed of through a licensed hazardous waste management company.

References

  • Smolecule. (2023, August 15). Buy this compound | 779344-30-8.
  • BOC Sciences. This compound - (CAS 779344-30-8).
  • Google Patents. (CN104987308A). Preparation method for 5-bromine-2-picolinic acid.
  • BOC Sciences. CAS 779344-30-8 this compound.
  • Sigma-Aldrich. (2025, November 6).
  • INDOFINE Chemical Company, Inc.
  • MedchemExpress.com. (2025, October 3).
  • Benchchem. Synthesis of 3-Bromoquinoline: An In-depth Technical Guide.
  • CymitQuimica. (2024, December 19).
  • Wikipedia. Sandmeyer reaction.
  • 3-bromo-6-methylpyridine-2-carboxylic acid, min 97%, 1 gram.
  • Sigma-Aldrich. This compound | 779344-30-8.
  • NIH. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review.
  • BYJU'S. Sandmeyer Reaction Mechanism.
  • Sigma-Aldrich. This compound | 779344-30-8.
  • Sigma-Aldrich. This compound | 779344-30-8.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Bromo-6-methylpicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

To: Valued Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist Team Subject: A Practical Troubleshooting Guide for the Synthesis of 3-Bromo-6-methylpicolinic Acid

Introduction

This compound is a key heterocyclic building block in medicinal and agrochemical research.[1][] Its unique substitution pattern allows for diverse downstream functionalization. However, its synthesis is not without challenges. The electron-deficient nature of the pyridine ring, combined with the directing effects of the existing substituents, can lead to issues with regioselectivity, yield, and purity.

This guide is designed to serve as a technical resource, providing direct answers to common problems encountered during the synthesis of this valuable compound. We will delve into the mechanistic reasoning behind these challenges and offer field-proven solutions to help you navigate your experiments successfully.

Part 1: Synthetic Strategies at a Glance

Two primary retrosynthetic pathways dominate the synthesis of this compound. The choice between them often depends on the availability and cost of the starting materials.

  • Route A: Direct Bromination. This is the most straightforward approach, involving the electrophilic bromination of 6-methylpicolinic acid.

  • Route B: Oxidation. This route begins with a pre-brominated pyridine, such as 2-Bromo-5-methylpyridine, followed by oxidation of the methyl group to a carboxylic acid.

The following diagram illustrates these two common synthetic pathways.

G Synthetic Routes to this compound SM1 6-Methylpicolinic Acid Product This compound SM1->Product Route A: Electrophilic Bromination (e.g., NBS, Br2) SM2 2-Bromo-5-methylpyridine SM2->Product Route B: Oxidation (e.g., KMnO4, HNO3)

Caption: Overview of primary synthetic routes.

Part 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered in the synthesis. We've structured this as a series of questions you might ask when an experiment doesn't go as planned.

Category 1: Reaction Failure & Low Yield

Question: I'm attempting the direct bromination of 6-methylpicolinic acid (Route A), but I'm recovering only my starting material. What's going wrong?

Answer: This is a classic issue stemming from the deactivation of the pyridine ring. The pyridine nitrogen and the electron-withdrawing carboxylic acid group both reduce the ring's nucleophilicity, making it resistant to electrophilic substitution.[3][4]

Troubleshooting Steps:

  • Choice of Brominating Agent: Standard conditions like Br₂ in an inert solvent may not be sufficient. N-Bromosuccinimide (NBS) is often a more effective reagent for this transformation. One successful method involves using NBS in anhydrous acetonitrile, which can lead to high yields (82-85%) at room temperature.[1] The acetonitrile is believed to stabilize the reaction intermediate, facilitating the desired substitution.[1]

  • Reaction Conditions: Harsh, highly acidic conditions can lead to protonation of the pyridine nitrogen, further deactivating the ring. While some protocols use strong acids, this can be counterproductive. The mild conditions offered by NBS in acetonitrile are often superior.[1]

  • Activation via N-Oxide: A more advanced strategy involves the oxidation of the pyridine nitrogen to an N-oxide. This makes the ring significantly more electron-rich and susceptible to electrophilic attack, particularly at the 3- and 5-positions. After bromination, the N-oxide can be reduced back to the pyridine.

Question: My oxidation of 2-bromo-5-methylpyridine (Route B) is giving very low yields of the desired acid. What are the critical parameters?

Answer: The oxidation of a methyl group on a pyridine ring can be challenging. The reaction can be sluggish, or side reactions can occur.

Troubleshooting Steps:

  • Oxidant Choice: Potassium permanganate (KMnO₄) is a common and powerful oxidant for this type of transformation.[5][6] Nitric acid has also been used for the oxidation of picolines.[6]

  • Temperature Control: These oxidations are often heated to drive the reaction to completion. A typical procedure with KMnO₄ involves heating on a steam bath.[5] However, excessive heat can lead to decomposition. Monitor the reaction temperature carefully.

  • Stoichiometry: Ensure you are using a sufficient excess of the oxidizing agent. For KMnO₄, it's common to add it portion-wise until the characteristic purple color persists, indicating the consumption of the starting material.[5]

  • Work-up Procedure: The work-up is critical. After oxidation with KMnO₄, a large amount of manganese dioxide (MnO₂) precipitate is formed. This must be thoroughly filtered and washed with hot water to recover all the product, which will be in the filtrate as its potassium salt.[5] The subsequent acidification to precipitate the picolinic acid must be done carefully to the correct pH.

Category 2: Regioselectivity & Impurity Formation

Question: My direct bromination (Route A) is producing a mixture of isomers. How can I improve selectivity for the 3-position?

Answer: This is the central challenge of Route A. The directing effects of the C6-methyl group (ortho-, para-directing) and the C2-carboxylic acid group (meta-directing) are in conflict. The electronic deactivation of the pyridine ring further complicates predicting the outcome.[3]

Scientific Rationale & Solutions:

  • Understanding Directing Effects: The C2-carboxyl group deactivates the ring and directs incoming electrophiles to the 4- and 5-positions. The C6-methyl group is weakly activating and directs to the 3- and 5-positions. The desired 3-position is ortho to the methyl group but also ortho to the deactivating carboxyl group.

  • Solvent Effects: The choice of solvent can dramatically influence regioselectivity. As mentioned, using NBS in acetonitrile has been shown to be highly regioselective for the 3-position.[1] This is a significant improvement over less selective methods.

  • Steric Hindrance: The carboxyl group at C2 can sterically hinder attack at the 3-position, but in this case, the electronic effects and the specific reagent-solvent system are more dominant factors.

  • Alternative Strategies: If regioselectivity remains poor, consider a directed metalation approach. Although more complex, treating a protected picolinic acid with a strong base like TMPMgCl·LiCl can selectively deprotonate a specific position, which can then be quenched with an electrophilic bromine source like Br₂ or NBS.[7] This offers precise control over the substitution pattern.[7]

The following decision tree can help guide your troubleshooting process when facing low yields or poor selectivity.

G Troubleshooting Synthesis Issues Start Low Yield or Impure Product CheckRoute Which route are you using? Start->CheckRoute RouteA Route A: Direct Bromination CheckRoute->RouteA Bromination RouteB Route B: Oxidation CheckRoute->RouteB Oxidation ProblemA1 Problem: No Reaction / Low Conversion RouteA->ProblemA1 ProblemA2 Problem: Poor Regioselectivity (Mixture of isomers) RouteA->ProblemA2 ProblemB1 Problem: Low Yield RouteB->ProblemB1 ProblemB2 Problem: Incomplete Oxidation / Byproducts RouteB->ProblemB2 SolutionA1 Solution: 1. Switch to NBS in acetonitrile. 2. Verify reagent quality. 3. Consider N-Oxide activation. ProblemA1->SolutionA1 SolutionA2 Solution: 1. Ensure anhydrous conditions with NBS/acetonitrile. 2. Confirm product structure via NMR. 3. Consider directed metalation strategy. ProblemA2->SolutionA2 SolutionB1 Solution: 1. Use sufficient excess of KMnO4. 2. Ensure complete reaction (persistent purple color). 3. Thoroughly wash MnO2 cake during work-up. ProblemB1->SolutionB1 SolutionB2 Solution: 1. Control temperature carefully. 2. Ensure adequate reaction time. 3. Purify via recrystallization. ProblemB2->SolutionB2

Caption: A decision tree for troubleshooting common issues.

Category 3: Purification & Characterization

Question: My final product is an off-white or yellow solid and appears impure. What is the best way to purify it?

Answer: Picolinic acids can be challenging to purify due to their zwitterionic character and solubility properties.[8]

Recommended Purification Protocol:

  • Acid-Base Extraction: Before crystallization, perform an acid-base wash. Dissolve the crude product in a dilute aqueous base (e.g., NaHCO₃ or Na₂CO₃). Wash this aqueous solution with an organic solvent (e.g., ethyl acetate or dichloromethane) to remove non-acidic, organic-soluble impurities. Then, re-acidify the aqueous layer with HCl to a pH of 2-3 to precipitate your product.[5]

  • Recrystallization: The precipitated solid can then be collected and recrystallized.

    • Solvent Choice: Picolinic acid itself is highly soluble in water but less so in ethanol and acetonitrile.[8] A mixed solvent system, such as ethanol/water or isopropanol/water, is often effective. Dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly.

  • Sublimation: For very high purity, sublimation can be an effective technique for picolinic acids, though it may not be practical for larger scales.[8]

Question: How do I definitively confirm the structure and regiochemistry of my product?

Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this.

  • ¹H NMR: The key is to look at the coupling patterns of the two remaining aromatic protons on the pyridine ring. For this compound, you should observe two doublets in the aromatic region (typically 7.5-8.5 ppm) with a coupling constant (³JHH) of approximately 8 Hz, characteristic of two adjacent protons.

  • ¹³C NMR: Will show 7 distinct carbon signals.

  • Mass Spectrometry (MS): Will confirm the molecular weight (216.03 g/mol ) and show a characteristic isotopic pattern for a molecule containing one bromine atom (two peaks of nearly equal intensity separated by 2 m/z units, corresponding to ⁷⁹Br and ⁸¹Br).[]

Part 3: Detailed Experimental Protocols

The following protocols are provided as a validated starting point for your experiments.

Protocol 1: Electrophilic Bromination of 6-Methylpicolinic Acid (Route A)

This protocol is adapted from the mild and regioselective method reported by Carreño and co-workers.[1]

Reagent/ParameterQuantity/ValueNotes
6-Methylpicolinic Acid1.0 equiv.Starting material
N-Bromosuccinimide (NBS)1.1 equiv.Recrystallize from water if purity is suspect
Acetonitrile (anhydrous)~10 mL per mmol of SMMust be dry to avoid side reactions
Temperature25 °C (Room Temp.)
Reaction Time~90 minutesMonitor by TLC or LC-MS

Step-by-Step Methodology:

  • To a solution of 6-methylpicolinic acid in anhydrous acetonitrile, add N-bromosuccinimide (1.1 equivalents) in one portion.

  • Stir the reaction mixture at 25 °C. The reaction is typically complete within 90 minutes. Monitor the consumption of the starting material by TLC (e.g., using a 1:1 mixture of hexane/ethyl acetate with a few drops of acetic acid).

  • Upon completion, remove the acetonitrile under reduced pressure.

  • Partition the residue between dilute aqueous HCl (1 M) and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude solid by recrystallization from an ethanol/water mixture to afford pure this compound.

Protocol 2: Oxidation of 2-Bromo-5-methylpyridine (Route B)

This protocol is a general procedure based on the classical permanganate oxidation of picolines.[5][6]

Reagent/ParameterQuantity/ValueNotes
2-Bromo-5-methylpyridine1.0 equiv.Starting material
Potassium Permanganate (KMnO₄)~2.2 equiv.Added in portions
WaterSufficient to dissolve SM
TemperatureReflux (Steam Bath)~100 °C
Reaction Time2-4 hoursMonitor for disappearance of purple color

Step-by-Step Methodology:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-bromo-5-methylpyridine in water.

  • Heat the solution on a steam bath. Add KMnO₄ (approx. 1.1 equivalents) portion-wise, waiting for the purple color to dissipate before adding the next portion.

  • After the first portion is consumed, add a second portion of KMnO₄ (approx. 1.1 equivalents) and continue heating until the purple color is discharged.

  • Cool the reaction mixture slightly and filter the hot solution to remove the brown manganese dioxide precipitate. Crucially, wash the MnO₂ cake thoroughly with several portions of hot water to recover all the product salt.

  • Combine the filtrates and concentrate the volume under reduced pressure.

  • Cool the concentrated solution in an ice bath and carefully acidify with concentrated HCl to pH 2-3.

  • The product, this compound, will precipitate as a solid.

  • Collect the solid by filtration, wash with cold water, and dry. Recrystallize if necessary.

References

  • M. A. Ali, A. T. Khan, P. Goswami, L. H. Choudhury. (2006). A New, Mild, and Efficient Method for the Regioselective α-Monobromination of 1,3-Dicarbonyl Compounds Using Bromodimethylsulfonium Bromide. The Journal of Organic Chemistry, 71(23), 8961–8963. [Link]

  • American Chemical Society. (n.d.). Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. [Link]

  • M. C. Carreño, M. J. Sanz-Cuesta, M. Ribagorda. (2004). Mild Regioselective Halogenation of Activated Pyridines with N-Bromosuccinimide. Synlett, 2004(12), 2155-2159. [Link]

  • J. Liu, et al. (2021). Directing Group Enables Electrochemical Selectively Meta-Bromination of Pyridines under Mild Conditions. Organic Letters, 23(13), 5172–5176. [Link]

  • Organic Syntheses. (n.d.). Picolinic acid hydrochloride. [Link]

  • ResearchGate. (n.d.). Synthesis, structure, chemical and bioactivity behavior of eight chromium(III) picolinate derivatives Cr(R-pic)3. [Link]

  • Google Patents. (n.d.). CN102399183B - A kind of method of preparing picolinic acid.
  • PubMed Central. (n.d.). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. [Link]

  • RSC Publishing. (n.d.). Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. [Link]

  • Google Patents. (n.d.).
  • MDPI. (2023). Solubility and Crystallization Studies of Picolinic Acid. [Link]

  • Wikipedia. (n.d.). Picolinic acid. [Link]

Sources

Technical Support Center: Side Products in the Bromination of 6-Methylpicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the bromination of 6-methylpicolinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during this synthesis. This document offers practical, field-proven insights to help you optimize your reaction, minimize side product formation, and ensure the integrity of your results.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific challenges and frequently asked questions in a direct Q&A format, focusing on the causality behind experimental outcomes.

Q1: My reaction is producing a significant amount of a dibrominated product. What is causing this and how can I prevent it?

A1: The formation of dibrominated species is a classic example of over-bromination. This typically occurs when the reaction conditions are too harsh or the stoichiometry of the brominating agent is not carefully controlled.

Causality: The pyridine ring, although deactivated towards electrophilic attack compared to benzene, can undergo further bromination once the first bromine atom is introduced.[1] The initial bromination product is still susceptible to electrophilic attack, especially if a potent brominating agent or a large excess of it is used. Aromatic bromination is often incomplete and can lead to a mixture of mono- and polybromoaromatic products.[2]

Troubleshooting & Optimization:

  • Stoichiometry Control: Carefully control the stoichiometry of your brominating agent (e.g., N-Bromosuccinimide or Br₂). Use a stoichiometric amount or only a slight excess (e.g., 1.0-1.2 equivalents).[3]

  • Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Quench the reaction as soon as the starting material is consumed to prevent further bromination of the desired product.[3]

  • Temperature Management: Conduct the reaction at a lower temperature (e.g., 0–25°C) to decrease the reaction rate and improve selectivity, thereby minimizing side reactions.[4]

Q2: I am observing bromination on the methyl group instead of, or in addition to, the pyridine ring. Why is this happening?

A2: Bromination of the methyl group is indicative of a radical-mediated reaction pathway competing with the desired electrophilic aromatic substitution.

Causality: The choice of reaction conditions, particularly the solvent and the presence of radical initiators, dictates whether the reaction proceeds via an electrophilic or a radical mechanism.[3]

  • Radical Pathway: Non-polar solvents like carbon tetrachloride (CCl₄) or benzene, in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide) and light, favor benzylic bromination.[3][5]

  • Electrophilic Pathway: Polar solvents, such as acetic acid or sulfuric acid, and the absence of a radical initiator in a dark environment promote electrophilic ring bromination.[3]

Troubleshooting & Optimization:

  • Solvent Selection: To favor ring bromination, use polar solvents.

  • Eliminate Radical Initiators: Ensure your reaction setup is free from radical initiators and is protected from light to suppress the radical pathway.

Q3: My yield is low, and I suspect decarboxylation is occurring. Is this a common side reaction?

A3: Yes, decarboxylation of picolinic acids can be a significant side reaction, particularly under thermal stress. The position of the carboxylic acid group alpha to the nitrogen atom makes it susceptible to decarboxylation.

Causality: The thermal decarboxylation of α-picolinic acids is a known process, often referred to as the Hammick reaction, which proceeds through a zwitterionic intermediate.[6][7] Elevated temperatures required for some bromination protocols can promote this unwanted side reaction, leading to the formation of brominated pyridine derivatives without the carboxylic acid group.

Troubleshooting & Optimization:

  • Milder Reaction Conditions: Employ milder brominating agents and lower reaction temperatures to avoid inducing decarboxylation.

  • Alternative Synthetic Routes: If decarboxylation remains a persistent issue, consider alternative strategies that introduce the bromine atom before the carboxylic acid functionality or utilize protecting groups. Recent advancements in copper-catalyzed decarboxylative halogenation might also offer alternative pathways, though these are often substrate-specific.[8]

Q4: I am getting a mixture of isomers. How can I improve the regioselectivity of the bromination?

A4: The regioselectivity of electrophilic bromination on the pyridine ring is governed by the electronic effects of the existing substituents.

Causality: The pyridine nitrogen is strongly deactivating, particularly at the C2, C4, and C6 positions.[1][9] The methyl group at the 6-position and the carboxylic acid at the 2-position are directing groups. The interplay of their electronic and steric effects typically directs bromination to the 4-position.[4] However, under certain conditions, other isomers like 3-bromo-6-methylpicolinic acid can be formed.[10]

Troubleshooting & Optimization:

  • Choice of Brominating Agent: Different brominating agents can exhibit different selectivities. For instance, N-Bromosuccinimide (NBS) in anhydrous acetonitrile can act as a mild electrophilic bromine source, potentially offering better regioselectivity.[10]

  • Catalyst Systems: The use of specific catalysts, such as palladium(II) acetate, has been shown to direct C-H bromination with high regioselectivity in some pyridine systems.[10]

Experimental Protocols & Data

Optimized Protocol for the Regioselective Bromination of 6-Methylpicolinic Acid

This protocol is designed to maximize the yield of the desired 4-bromo-6-methylpicolinic acid while minimizing the formation of common side products.

Materials:

  • 6-Methylpicolinic acid

  • N-Bromosuccinimide (NBS), freshly recrystallized

  • Anhydrous Acetonitrile

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Temperature control system (e.g., ice bath)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 6-methylpicolinic acid (1.0 eq) in anhydrous acetonitrile.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition of Brominating Agent: Add freshly recrystallized NBS (1.1 eq) portion-wise over 15-20 minutes, ensuring the temperature does not rise above 5°C.

  • Reaction: Stir the reaction mixture at 0-5°C and monitor its progress by TLC. The reaction is typically complete within 1-2 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Workup: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash chromatography or recrystallization to obtain the desired brominated 6-methylpicolinic acid.

Expected Outcomes & Data Summary
ParameterExpected ValueNotes
Yield 75-85%Yields can vary based on the scale and purity of reagents.
Purity (post-purification) >98%Assessed by HPLC or ¹H NMR.
Major Side Products Dibrominated species, Benzylic bromination productShould be <5% with the optimized protocol.
Reaction Time 1-2 hoursMonitor by TLC to avoid over-bromination.

Visualizing Reaction Pathways

To better understand the competition between the desired reaction and side product formation, the following diagrams illustrate the key mechanistic pathways.

Diagram 1: Electrophilic Aromatic Substitution vs. Radical Bromination

G cluster_0 Reaction Conditions cluster_1 Pathways cluster_2 Products 6-Methylpicolinic Acid 6-Methylpicolinic Acid Electrophilic Pathway Electrophilic Pathway 6-Methylpicolinic Acid->Electrophilic Pathway Polar Solvent (e.g., Acetonitrile) No Light Radical Pathway Radical Pathway 6-Methylpicolinic Acid->Radical Pathway Non-polar Solvent (e.g., CCl₄) Light/Initiator Ring Bromination (Desired) Ring Bromination (Desired) Electrophilic Pathway->Ring Bromination (Desired) Benzylic Bromination (Side Product) Benzylic Bromination (Side Product) Radical Pathway->Benzylic Bromination (Side Product) G start Over-bromination Observed check_stoich Verify Stoichiometry of Brominating Agent (1.0-1.2 eq) start->check_stoich check_stoich->start Adjust & Repeat reduce_temp Lower Reaction Temperature (0-5 °C) check_stoich->reduce_temp Stoichiometry Correct monitor_rxn Monitor Reaction Closely by TLC/GC-MS reduce_temp->monitor_rxn quench_promptly Quench Immediately Upon Starting Material Consumption monitor_rxn->quench_promptly success Minimized Over-bromination quench_promptly->success

Sources

Technical Support Center: Optimizing Reaction Conditions for 3-Bromo-6-methylpicolinic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Bromo-6-methylpicolinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction conditions for improved yield and purity. As a key building block in the development of pharmaceuticals and advanced organic molecules, mastering its synthesis is crucial.[] This document provides field-proven insights and detailed protocols to ensure reproducible and successful outcomes.

Core Synthesis Protocol: Electrophilic Bromination

The most reliable and high-yielding method for synthesizing this compound is the direct electrophilic bromination of 6-methylpicolinic acid using N-Bromosuccinimide (NBS) in an appropriate solvent. This approach offers excellent regioselectivity for the 3-position and avoids the benzylic side-products common with radical bromination methods.[2]

Experimental Protocol: Bromination with NBS in Acetonitrile
  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 6-methylpicolinic acid (1 equivalent) in anhydrous acetonitrile.

  • Reagent Addition: At room temperature (25 °C), add N-Bromosuccinimide (1.1 equivalents) portion-wise to the stirred solution.

  • Reaction: Stir the mixture at 25 °C. The reaction is typically complete within 90 minutes.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Acidify the mixture with a suitable acid (e.g., 5% aq. H₂SO₄) to a pH below 2 to protonate the carboxylic acid.[3] Extract the aqueous phase with an organic solvent such as ethyl acetate or toluene.[3]

  • Purification: Combine the organic phases, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Question: My reaction yield is significantly lower than the expected 80-85%. What are the likely causes?

Answer: Low yield is a common issue that can stem from several factors. Let's break down the possibilities:

  • Incomplete Reaction:

    • Cause: The reaction may not have reached completion. This could be due to impure starting materials or deactivated NBS.

    • Solution: Ensure your 6-methylpicolinic acid is pure and dry. Use freshly opened or properly stored NBS. You can test the activity of NBS via standard methods. Extend the reaction time and monitor carefully by TLC until the starting material is fully consumed.

  • Product Loss During Work-up:

    • Cause: The picolinic acid derivative is amphoteric. If the pH is not sufficiently acidic during the aqueous work-up, the product will remain deprotonated as a carboxylate salt and will not be efficiently extracted into the organic phase.[3]

    • Solution: After quenching, ensure the pH of the aqueous layer is adjusted to 1-2 using an acid like H₂SO₄ before performing the extraction.[3] Use a pH meter for accuracy. Perform multiple extractions with your chosen organic solvent to maximize recovery.

  • Sub-optimal Reaction Conditions:

    • Cause: While the reaction proceeds well at room temperature, significant temperature deviations could affect the rate and selectivity.

    • Solution: Maintain the reaction temperature at a consistent 25 °C. Ensure your solvent (acetonitrile) is anhydrous, as water can interfere with the reaction.

Question: My TLC or NMR analysis shows multiple products. What are these impurities and how can I avoid them?

Answer: The presence of multiple products indicates a lack of selectivity. The primary culprits are typically over-bromination or undesired side-reactions.

  • Side-Product 1: Benzylic Bromination (6-(bromomethyl)-3-bromopicolinic acid):

    • Cause: This occurs via a radical mechanism, where a bromine radical abstracts a hydrogen from the methyl group. This pathway is promoted by radical initiators (like AIBN) or exposure to UV light.[2]

    • Solution: This is precisely why the NBS/acetonitrile method is preferred over older methods using radical initiators.[2] Ensure your reaction is protected from direct sunlight or other strong light sources. Do not add any radical initiators.

  • Side-Product 2: Over-bromination (Di-bromo products):

    • Cause: Using an excess of the brominating agent can lead to the addition of a second bromine atom to the pyridine ring.

    • Solution: Use a carefully measured amount of NBS, typically 1.05 to 1.1 equivalents. Adding the NBS portion-wise rather than all at once can also help maintain a low concentration of the brominating agent, favoring mono-bromination.

  • Side-Product 3: Decarboxylation:

    • Cause: Under harsh conditions, particularly high heat, the carboxylic acid group can be removed.[2]

    • Solution: Stick to the recommended reaction temperature of 25 °C. Avoid excessive heating during both the reaction and the work-up/purification steps.

Troubleshooting Workflow

Caption: A logical workflow for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

Q1: What are the main synthesis routes for this compound?

A1: There are two primary routes starting from 6-methylpicolinic acid.[2]

  • Radical Bromination: An older method using N-Bromosuccinimide with a radical initiator (like AIBN) and light. This method often suffers from lower yields (45-55%) and the formation of benzylic bromination byproducts.[2]

  • Electrophilic Bromination: The recommended method, which involves treating 6-methylpicolinic acid with NBS in a polar aprotic solvent like acetonitrile. This route is much cleaner, proceeds under mild conditions (25 °C), and provides significantly higher yields (82-85%).[2]

Q2: Why is acetonitrile recommended as the solvent?

A2: The choice of solvent is critical for the success of this reaction. Acetonitrile plays a key role in stabilizing the σ-complex intermediate during the electrophilic substitution.[2] This stabilization accelerates the desired deprotonation step, leading to the 3-bromo product, while simultaneously suppressing the formation of unwanted side-products.[2]

Q3: How do I properly store and handle N-Bromosuccinimide (NBS)?

A3: NBS is sensitive to moisture and light. It should be stored in a tightly sealed, opaque container in a cool, dry place. Over time, it can decompose, releasing bromine, which will give the white solid a yellow or orange tint. For best results, use NBS from a freshly opened container or recrystallize older NBS from water before use. Always handle NBS in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

Q4: What are the key safety considerations for this synthesis?

A4: Standard laboratory safety protocols should be followed. Specific hazards include:

  • N-Bromosuccinimide: An irritant and corrosive. Avoid inhalation of dust and contact with skin and eyes.

  • Acetonitrile: A flammable liquid with moderate toxicity. Handle in a fume hood.

  • Acids/Bases: Handle corrosive acids and bases used during the work-up with care. The final product, this compound, should be handled with caution, as organobromine compounds can be irritants.[2]

Quantitative Data Summary

The table below summarizes the optimized reaction conditions for the synthesis of this compound via the electrophilic bromination method.[2]

ParameterRecommended ValueRationale
Starting Material 6-Methylpicolinic AcidPrecursor for direct bromination.
Brominating Agent N-Bromosuccinimide (NBS)Provides a mild source of electrophilic bromine.
Reagent Stoichiometry 1.1 equivalents of NBSSlight excess ensures full conversion of starting material without promoting over-bromination.
Solvent Anhydrous AcetonitrileStabilizes the reaction intermediate, enhancing yield and selectivity.[2]
Temperature 25 °C (Room Temperature)Mild conditions prevent decomposition and side reactions.
Reaction Time ~90 minutesSufficient for complete conversion.[2]
Typical Isolated Yield 82-85%Reflects the efficiency of this optimized protocol.[2]

References

  • Google Patents. (2020, April 28).

Sources

Technical Support Center: Synthesis of 3-Bromo-6-methylpicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-bromo-6-methylpicolinic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic building block.[] The following troubleshooting guide, presented in a question-and-answer format, provides in-depth, field-proven insights to help you diagnose and resolve issues leading to low yields and impurities in your reaction.

Part 1: Troubleshooting Direct Bromination of 6-Methylpicolinic Acid

Direct bromination is a common approach to introducing a bromine atom onto the pyridine ring. However, the electron-deficient nature of the pyridine ring can make this electrophilic aromatic substitution challenging.[2]

Question 1: My bromination of 6-methylpicolinic acid is resulting in a low yield of the desired 3-bromo product. What are the likely causes and how can I improve the conversion?

Answer:

Low yields in the direct bromination of 6-methylpicolinic acid can stem from several factors, primarily related to the reaction conditions and the nature of the starting material.

  • Insufficient Reaction Temperature: The pyridine ring is deactivated towards electrophilic attack. Therefore, higher temperatures are often required to drive the reaction to completion. If the reaction temperature is too low, you will likely observe a significant amount of unreacted starting material.

  • Inadequate Catalyst or Activation: A Lewis acid catalyst, such as FeBr₃ or AlCl₃, is often necessary to polarize the bromine molecule, making it a more potent electrophile.[2] Alternatively, converting the carboxylic acid to a more reactive intermediate like an acyl chloride can enhance the reaction rate.

  • Poor Quality of Reagents: Impurities in the 6-methylpicolinic acid or the brominating agent can inhibit the reaction. Ensure you are using high-purity starting materials.

Troubleshooting Workflow for Low Conversion:

Caption: Troubleshooting workflow for low conversion in direct bromination.

Question 2: I am observing the formation of multiple brominated products. How can I improve the regioselectivity for the 3-position?

Answer:

The formation of multiple brominated isomers is a common issue. The regioselectivity is governed by the directing effects of the existing substituents on the pyridine ring. The carboxylic acid group at the 2-position and the methyl group at the 6-position will influence where the incoming bromine atom will substitute.

To enhance selectivity for the 3-position:

  • Control Stoichiometry: Use a precise stoichiometry of the brominating agent. An excess of bromine can lead to di- or even tri-brominated products.[2]

  • Optimize Temperature: Excessively high temperatures can sometimes lead to a loss of selectivity. It is crucial to find an optimal temperature that allows for a reasonable reaction rate without compromising selectivity.

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) can sometimes offer better regioselectivity compared to molecular bromine, especially when used with a radical initiator in non-polar solvents.

ParameterRecommendation for Improved Selectivity
Brominating Agent Start with a 1:1 molar ratio of 6-methylpicolinic acid to Br₂.
Temperature Begin with a moderate temperature (e.g., 80-100 °C) and adjust as needed.
Catalyst Use a mild Lewis acid catalyst.

Part 2: Troubleshooting the Sandmeyer Reaction of 3-Amino-6-methylpicolinic Acid

The Sandmeyer reaction is a powerful method for introducing a bromine atom onto the pyridine ring, starting from the corresponding amine.[3][4] However, this multi-step process has several potential pitfalls.

Question 3: The yield of my Sandmeyer reaction is consistently low. What are the critical steps to focus on for improvement?

Answer:

The Sandmeyer reaction involves two main stages: diazotization and the subsequent copper-catalyzed displacement of the diazonium group.[5] Low yields can often be traced back to issues in either of these steps.

  • Incomplete Diazotization: The formation of the diazonium salt from 3-amino-6-methylpicolinic acid requires cold, acidic conditions.

    • Temperature Control: The reaction should be maintained at a low temperature (typically 0-5 °C) to prevent the premature decomposition of the unstable diazonium salt.

    • Acid Concentration: A sufficient concentration of a non-nucleophilic acid (like H₂SO₄) is necessary to generate nitrous acid from sodium nitrite and to stabilize the resulting diazonium salt.

  • Inefficient Displacement Reaction: The conversion of the diazonium salt to the bromo-product is catalyzed by copper(I) bromide.

    • Catalyst Activity: Ensure that the CuBr used is fresh and active. The formation of the aryl radical intermediate is a key step in the mechanism.[3]

    • Neutralization: After the displacement reaction, careful neutralization is required to precipitate the product.

Step-by-Step Protocol for Sandmeyer Reaction:

  • Diazotization:

    • Dissolve 3-amino-6-methylpicolinic acid in a cold aqueous solution of a strong acid (e.g., HBr or H₂SO₄).

    • Slowly add a chilled aqueous solution of sodium nitrite, keeping the temperature below 5 °C.

    • Stir the mixture at this temperature for a short period (e.g., 30 minutes) to ensure complete formation of the diazonium salt.

  • Displacement:

    • In a separate flask, prepare a solution of copper(I) bromide in the corresponding acid (e.g., HBr).

    • Slowly add the cold diazonium salt solution to the CuBr solution.

    • Allow the reaction to warm to room temperature and stir until the evolution of nitrogen gas ceases.

  • Work-up:

    • Carefully neutralize the reaction mixture with a base (e.g., NaOH or Na₂CO₃) to an appropriate pH to precipitate the this compound.

    • Collect the precipitate by filtration, wash with cold water, and dry.

Question 4: I am getting a significant amount of a dark, tar-like byproduct. What is causing this and how can I prevent it?

Answer:

The formation of dark, polymeric byproducts is often a sign of diazonium salt decomposition and subsequent radical side reactions.

  • Temperature Excursions: As mentioned, if the temperature during diazotization or the initial phase of the displacement reaction rises significantly, the diazonium salt can decompose uncontrollably.

  • Presence of Impurities: Impurities in the starting amine can also lead to the formation of colored byproducts.

  • Incorrect Stoichiometry of Nitrite: An excess of sodium nitrite can lead to side reactions.

To minimize byproduct formation, maintain strict temperature control throughout the reaction and use purified 3-amino-6-methylpicolinic acid.

Part 3: Purification of this compound

Question 5: What is the most effective method for purifying the crude this compound?

Answer:

The choice of purification method will depend on the nature of the impurities present in your crude product.

  • Recrystallization: This is often the most effective method for removing small amounts of impurities. The choice of solvent is critical. A solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below is ideal. Potential solvents include ethanol, methanol, or a mixture of an organic solvent and water.

  • Acid-Base Extraction: Since the product is a carboxylic acid, you can use its acidic properties to purify it.

    • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

    • Extract with an aqueous base (e.g., sodium bicarbonate solution) to convert the picolinic acid into its water-soluble salt.

    • Separate the aqueous layer and wash the organic layer to remove any neutral impurities.

    • Acidify the aqueous layer with an acid (e.g., HCl) to precipitate the purified this compound.

    • Filter, wash with water, and dry the purified product.

  • Column Chromatography: If recrystallization and extraction are insufficient to remove persistent impurities, silica gel column chromatography can be employed. A solvent system of increasing polarity (e.g., hexane/ethyl acetate with a small amount of acetic acid) is typically used.

Purification Decision Tree:

Caption: Decision tree for the purification of this compound.

References

Sources

stability and storage conditions for 3-Bromo-6-methylpicolinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Bromo-6-methylpicolinic acid (CAS 779344-30-8). This document is designed for researchers, scientists, and drug development professionals to ensure the optimal stability, storage, and handling of this key synthetic building block. Adherence to these guidelines is critical for maintaining the compound's integrity and achieving reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid this compound?

For long-term stability, the solid compound should be stored in a tightly sealed container at 2-8°C.[1] To prevent potential degradation from atmospheric components, storage under an inert atmosphere (e.g., argon or nitrogen) is strongly recommended.[2]

Q2: My compound arrived at room temperature. Is it compromised?

No, this is standard for shipping. The compound is stable for short durations at ambient temperature. However, upon receipt, it should be promptly moved to the recommended 2-8°C storage conditions for long-term preservation.

Q3: What is the expected appearance of the compound? What if my material looks different?

This compound is typically a white to yellow solid. A slight yellow hue is generally acceptable. However, a significant change to a dark yellow, brown, or tar-like appearance may indicate degradation or the presence of impurities. If you observe a notable color change, please refer to the Troubleshooting Guide below.

Q4: Is this compound sensitive to light or moisture?

While specific photostability data is not extensively published, it is best practice for substituted aromatic compounds to be protected from prolonged exposure to direct light. More critically, the compound should be protected from moisture. Picolinic acids are hygroscopic and can absorb water, which may affect weighing accuracy and potentially lead to degradation over time, especially if stored improperly. Always handle in a dry environment and keep containers tightly sealed.[3][4]

Q5: What solvents are recommended for preparing stock solutions?

The carboxylic acid group enhances solubility in polar solvents.[] For initial testing, polar organic solvents such as DMSO, DMF, or methanol are suitable. Solubility in aqueous buffers may be pH-dependent; converting the carboxylic acid to its carboxylate salt with a suitable base will increase aqueous solubility, but be mindful of the stability of the compound in basic conditions.

Q6: How should I store stock solutions, and for how long are they stable?

Stock solutions should be stored at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. The stability of the compound in solution is highly dependent on the solvent, concentration, and pH. We recommend preparing fresh solutions for critical experiments. If storage is necessary, a stability study over your experimental timeframe is advised. Avoid storing in solutions containing strong oxidizing agents, strong acids, or strong bases, as these are known incompatibles.[2]

Troubleshooting Guide

This section addresses specific issues you may encounter, providing a logical framework for problem resolution.

Scenario 1: Inconsistent experimental results or suspected compound degradation.

  • Question: My reaction yield is low, or my biological assay results are not reproducible. I suspect the this compound has degraded. How can I confirm this?

  • Answer:

    • Review Storage History: First, confirm that the compound has been stored under the recommended conditions (2-8°C, dry, tightly sealed).[1] Any deviation, such as prolonged exposure to room temperature or humidity, increases the risk of degradation.

    • Visual Inspection: Examine the solid material for any significant color change (e.g., darkening from off-white to brown) or change in physical state (e.g., clumping, melting), which can be signs of impurity accumulation or degradation.

    • Solubility Check: Attempt to dissolve a small, accurately weighed amount of the compound in a standard solvent (e.g., DMSO). If you observe incomplete dissolution or the presence of particulates not seen previously, the compound's integrity may be compromised.

    • Analytical Verification (If available): The most definitive method is to re-characterize the material.

      • LC-MS: Check for the appearance of new peaks or a decrease in the area of the main peak corresponding to the correct mass (216.03 g/mol ).[]

      • ¹H NMR: Compare the spectrum to a reference or the one provided on the Certificate of Analysis. Look for the disappearance of characteristic peaks or the emergence of new signals that would indicate structural changes.

      • Melting Point: A significant depression or broadening of the melting point range compared to the specification sheet often indicates the presence of impurities.

Scenario 2: The solid material has changed color.

  • Question: The vial of this compound was initially off-white, but now it appears dark yellow/brown. What happened, and is it still usable?

  • Answer: A significant color change is a strong indicator of chemical degradation. This can be caused by oxidation, prolonged exposure to light, or reaction with trace impurities or moisture. While the material may still contain some viable compound, the presence of degradation products can interfere with your experiments. We strongly recommend against using material that has visibly discolored. It is best to procure a fresh vial to ensure the reliability of your results.

Scenario 3: A precipitate has formed in my frozen stock solution.

  • Question: I prepared a stock solution in DMSO, and after thawing it from -20°C, I see crystalline precipitate. What should I do?

  • Answer: This is a common issue related to solubility limits at lower temperatures.

    • Gentle Warming & Sonication: Warm the vial to room temperature or slightly above (e.g., 37°C water bath) and vortex or sonicate until the precipitate redissolves completely. Ensure the solution is clear before use.

    • Verify Concentration: It's possible the initial concentration was too high, exceeding the solubility limit of the compound in that solvent at -20°C. Consider preparing a more dilute stock solution for future use.

    • Avoid Repeated Cycles: This issue is exacerbated by multiple freeze-thaw cycles. Preparing single-use aliquots is the best practice to prevent this.

Summary of Stability and Storage Conditions
ParameterConditionRationale & Notes
Physical Form White to Yellow SolidSignificant color change may indicate degradation.
Storage (Solid) 2–8°C, Dry, Tightly Sealed[1]Minimizes thermal degradation and prevents moisture absorption.
Atmosphere Inert Gas (Argon, Nitrogen) Recommended[2]Protects against long-term oxidative degradation.
Storage (Solution) -20°C or -80°C in AliquotsPrevents repeated freeze-thaw cycles which can cause degradation and precipitation.
Light Sensitivity Protect from prolonged direct lightStandard precaution for aromatic heterocyclic compounds.
Incompatible Materials Strong oxidizing agents, strong acids, strong bases[2]These can cause rapid decomposition of the molecule. Avoid in storage and reaction buffers.
Visual Troubleshooting and Workflow

Diagram 1: Troubleshooting Workflow for Compound Integrity

G cluster_observe Observation cluster_check Initial Checks cluster_test Experimental Verification cluster_decision Decision A Inconsistent Results / Suspected Degradation B Review Storage History (Temp, Humidity, Age) A->B C Visual Inspection (Color, Form) B->C D Perform Solubility Test in Standard Solvent C->D If color/form changed F Compound OK (Proceed with Caution) C->F If OK E Analytical Re-characterization (LC-MS, NMR, MP) D->E If fails D->F If OK E->F If passes G Compound Compromised (Discard & Reorder) E->G If fails

Caption: Logical steps to diagnose issues with this compound stability.

Diagram 2: Potential Chemical Instability Factors

G cluster_factors Degradation Factors cluster_pathways Potential Degradation Pathways main This compound (C₇H₆BrNO₂) heat Excess Heat / Improper Storage light UV/Light Exposure base Strong Bases oxidizer Strong Oxidizers decarbox Decarboxylation (Loss of CO₂) heat->decarbox ring_opening Ring Opening / Oxidation light->ring_opening salt_formation Salt Formation / pH Instability base->salt_formation oxidizer->ring_opening

Caption: Factors that can negatively impact the chemical stability of the compound.

References
  • Synthesis of Some Aminopicolinic Acids . IRL @ UMSL. [Link]

  • Bromopyridine: Common isomorphs, synthesis, applications and storage . Chempanda. [Link]

  • US6194442B1 - 5-substituted picolinic acid compounds and their method of use.
  • Safety Data Sheet . INDOFINE Chemical Company, Inc. [Link]

  • Chemical Compatibility Database . Cole-Parmer. [Link]

  • picolinic acid hydrochloride . Organic Syntheses Procedure. [Link]

  • 3-Bromopyridine | C5H4BrN | CID 12286 . PubChem. [Link]

  • Chemical Compatibility Chart . [Link]

  • Expression and Characterization of 3,6-Dihydroxy-picolinic Acid Decarboxylase PicC of Bordetella bronchiseptica RB50 . MDPI. [Link]

  • Degradation of 3-Methylpyridine and 3-Ethylpyridine by Gordonia nitida LE31 . PMC - NIH. [Link]

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Technical Support Center: A Guide to Preventing the Decomposition of 3-Bromo-6-methylpicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Bromo-6-methylpicolinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and practical troubleshooting advice to ensure the stability and integrity of this valuable chemical building block. By understanding the potential decomposition pathways and implementing proper handling and storage protocols, you can minimize degradation and ensure the success of your experiments.

Introduction: Understanding the Stability of this compound

This compound is a substituted pyridine derivative widely used in the synthesis of pharmaceuticals and other advanced organic molecules.[] Its utility stems from the versatile reactivity of the carboxylic acid, the bromine atom, and the methyl group on the pyridine ring. However, like many substituted heterocyclic compounds, it is susceptible to degradation under certain conditions. The primary modes of decomposition to be aware of are decarboxylation, sensitivity to atmospheric conditions, and potential photosensitivity. This guide will provide you with the expertise to mitigate these risks.

Frequently Asked Questions (FAQs)

Q1: What are the main causes of decomposition for this compound?

A1: The three primary pathways for the decomposition of this compound are:

  • Thermal Decarboxylation: Picolinic acids and their derivatives are known to undergo thermal decarboxylation, a process that can be accelerated by heat.[2][3] This reaction, often referred to as the Hammick reaction, involves the loss of the carboxyl group as carbon dioxide.[2]

  • Atmospheric Degradation: The compound can be sensitive to moisture and oxygen in the air. Proper handling under an inert atmosphere is crucial to prevent hydrolysis and oxidation side reactions.[4][5][6][7][8]

  • Photodecomposition: Brominated aromatic compounds can be sensitive to light, particularly UV radiation, which can initiate radical reactions leading to decomposition.[9][10]

Q2: How should I properly store this compound to ensure its long-term stability?

A2: For optimal stability, this compound should be stored in a cool, dry, and dark environment. Specific recommendations are detailed in the table below.

ParameterRecommendationRationale
Temperature 2-8°CReduces the rate of potential thermal decomposition (decarboxylation).[11]
Atmosphere Under an inert gas (Argon or Nitrogen)Prevents degradation due to atmospheric moisture and oxygen.[4][5][6][7][8]
Container Tightly sealed, amber glass vial or opaque containerProtects from moisture and prevents photodecomposition by blocking UV light.[10]
Location A designated, well-ventilated chemical storage areaEnsures safety and prevents cross-contamination.

Q3: I've noticed a discoloration of my this compound sample. What could be the cause?

A3: Discoloration, such as turning yellow or brown, is often an indicator of decomposition. This could be due to one or more of the following:

  • Exposure to air and moisture: Leads to the formation of colored impurities.

  • Photodecomposition: Exposure to light can generate colored byproducts.[9]

  • Trace impurities: The presence of residual catalysts or reagents from synthesis could promote degradation over time.

If you observe discoloration, it is recommended to assess the purity of the material before use.

Q4: Can I handle this compound on the open bench?

A4: While brief handling on an open bench for weighing may be acceptable if done quickly, it is strongly recommended to handle this compound under an inert atmosphere (e.g., in a glovebox or using a Schlenk line) for all other manipulations.[4][5][6][7][8] This minimizes the risk of exposure to atmospheric moisture and oxygen, which can compromise the compound's integrity.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Inconsistent reaction yields or formation of unexpected byproducts. Decomposition of the starting material.Verify the purity of your this compound using an appropriate analytical technique (e.g., NMR, LC-MS). If purity is compromised, consider purifying the material or using a fresh batch. Ensure all future handling and reactions are performed under strictly inert conditions.
Difficulty dissolving the compound in a non-polar solvent. The compound is a carboxylic acid and is expected to have better solubility in polar solvents.[]Use a more polar aprotic solvent. If the reaction requires a non-polar solvent, consider derivatizing the carboxylic acid to an ester to improve solubility.
The solid material appears clumpy or has changed in appearance. Absorption of moisture from the atmosphere.Dry the material under vacuum. For future use, ensure the container is properly sealed and stored in a desiccator or a dry, inert atmosphere.

Experimental Protocols

Protocol 1: Proper Storage of this compound
  • Upon receipt, immediately transfer the manufacturer's container into a desiccator or a controlled atmosphere glovebox.

  • For long-term storage, place the tightly sealed container in a refrigerator at 2-8°C.

  • Ensure the container is made of amber glass or is otherwise protected from light.

Protocol 2: Handling this compound Under an Inert Atmosphere

This protocol outlines the use of a Schlenk line for transferring the solid compound.

  • Preparation:

    • Dry all glassware (e.g., reaction flask, weighing boat) in an oven at >125°C overnight and cool under a stream of dry inert gas (argon or nitrogen).[7][8]

    • Assemble the glassware while hot and flush with the inert gas.[7]

  • Transfer:

    • In a glovebox or under a positive pressure of inert gas, weigh the desired amount of this compound.

    • Quickly transfer the weighed solid to the reaction flask.

    • Immediately seal the flask and purge with the inert gas.

Visualizing Decomposition Pathways and Prevention

The following diagrams illustrate the key concepts for preventing the decomposition of this compound.

DecompositionPathways This compound This compound Decomposition Products Decomposition Products This compound->Decomposition Products Heat This compound->Decomposition Products Air (O2, H2O) This compound->Decomposition Products Light (UV)

Caption: Primary decomposition pathways for this compound.

PreventionWorkflow cluster_storage Storage cluster_handling Handling Store at 2-8°C Store at 2-8°C Inert Atmosphere Inert Atmosphere Protect from Light Protect from Light Use Dry Glassware Use Dry Glassware Inert Atmosphere (Glovebox/Schlenk Line) Inert Atmosphere (Glovebox/Schlenk Line) Stable this compound Stable this compound Storage Storage Stable this compound->Storage Handling Handling Storage->Handling Successful Experiment Successful Experiment Handling->Successful Experiment

Caption: Workflow for ensuring the stability of this compound.

References

  • Wikipedia. Hammick reaction. [Link]

  • Fauske & Associates. Hints for Handling Air-Sensitive Materials. [Link]

  • Dunn, G. E., & Thimm, H. F. (1977). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Canadian Journal of Chemistry, 55(8), 1342-1347. [Link]

  • Thimm, H. F., & Dunn, G. E. (1977). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 55(8), 1342-1347. [Link]

  • MIT. Handling air-sensitive reagents AL-134. [Link]

  • Wikipedia. Decarboxylation. [Link]

  • Cantwell, N. H., & Brown, E. V. (1953). Effect of Solvents on the Decarboxylation of Picolinic Acid. Journal of the American Chemical Society, 75(19), 4866-4867. [Link]

  • Celestine, M. J., et al. (2018). Dipicolinic acid, its analogues and derivatives: Aspects of their coordination chemistry. IntechOpen. [Link]

  • Fekete, M., et al. (2023). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. Molecules, 28(15), 5769. [Link]

  • Albert, A. (1953). Stability Constants of Picolinic and Quinaldic Acid Chelates of Bivalent Metals. The Journal of Physical Chemistry, 57(5), 534-537. [Link]

  • Valiente, M., et al. (2001). A STUDY ON THE COMPLEXATION OF PICOLINIC ACID DERIVATIVES WITH Cd2+, Ni2+ AND Zn2+. Redalyc. [Link]

  • Krishnakumar, V., & Muthunatesan, S. (2015). A Study of Metal Complexes of 2 – Picolinic Acid. Oriental Journal of Chemistry, 31(1), 319-325. [Link]

  • ResearchGate. Regioselective, Photochemical Bromination of Aromatic Compounds Using N-Bromosuccinimide. [Link]

  • Google Patents.
  • Organic Syntheses. meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. [Link]

  • PubMed Central. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. [Link]

  • Chemistry Stack Exchange. Storage of Halogen. [Link]

  • PubChem. 3-Amino-6-bromopicolinic acid. [Link]

  • PubMed Central. Selective Halogenation of Pyridines Using Designed Phosphine Reagents. [Link]

  • Google Patents.
  • Wikipedia. Bromine. [Link]

  • Journal of Materials Chemistry C. Effect of bromine doping on the charge transfer, ion migration and stability of the single crystalline MAPb(BrxI1−x)3 photodetector. [Link]

  • ResearchGate. Regioselective bromination of aromatic compounds with Br 2/SO 2Cl 2 over microporous catalysts. [Link]

  • ResearchGate. Synthesis, structure, chemical and bioactivity behavior of eight chromium(III) picolinate derivatives Cr(R-pic) 3. [Link]

  • AMERICAN ELEMENTS. Methyl 3-bromo-6-chloropicolinate. [Link]

  • PubChem. Methyl 3-bromo-6-chloropicolinate. [Link]

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Technical Support Center: Purification of Halogenated Picolinic Acids

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the purification of halogenated picolinic acids. The information presented herein is a synthesis of established scientific principles and field-proven insights to ensure technical accuracy and practical utility.

Introduction: The Challenge of Purifying Halogenated Picolinic Acids

Halogenated picolinic acids are a critical class of compounds, widely utilized as herbicides and as building blocks in pharmaceutical synthesis.[1][2] The introduction of halogen atoms onto the picolinic acid scaffold significantly influences the molecule's physicochemical properties, including its acidity, solubility, and polarity. These alterations, while beneficial for their intended applications, often introduce significant challenges during purification. Common issues include the removal of closely related impurities, such as positional isomers and unreacted starting materials, as well as process-related impurities. This guide provides a structured approach to troubleshooting common problems encountered during the purification of these valuable compounds.

Troubleshooting Guide

This section is organized by common purification techniques. Each subsection addresses specific issues in a question-and-answer format, providing not just solutions but also the underlying scientific rationale.

I. Crystallization

Crystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility between the target compound and impurities.[3][4] However, the unique properties of halogenated picolinic acids can lead to several common issues.

Q1: My halogenated picolinic acid "oils out" instead of forming crystals. What's happening and how can I fix it?

A1: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This typically happens when the compound's solubility is too high in the chosen solvent at the temperature of crystallization, or if the cooling rate is too rapid.[5] Halogenated picolinic acids can be prone to this due to their often lower melting points compared to their non-halogenated parent compounds.

Underlying Cause: The solute is coming out of solution above its melting point. This is often exacerbated by the presence of impurities which can depress the melting point of the mixture.

Troubleshooting Protocol:

  • Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to decrease the saturation level.[5] This will lower the temperature at which crystallization begins, ideally below the compound's melting point.

  • Slow Cooling: Allow the solution to cool slowly to room temperature, and then gradually cool it further in an ice bath. Rapid cooling encourages precipitation over crystallization.[5]

  • Solvent System Modification:

    • Use a Solvent Pair: If a single solvent isn't working, a two-solvent system can be effective.[6][7] Dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes slightly turbid. Reheat to clarify and then cool slowly. Common solvent pairs include ethanol/water and acetone/hexane.[8][9]

    • Solvent Selection: For polar halogenated picolinic acids, polar protic solvents like ethanol or water can be good starting points.[6][10] For less polar analogues, consider solvent systems like toluene/hexane.[6]

Workflow for Preventing Oiling Out:

G start Oiling Out Observed reheat Re-heat to Dissolve Oil start->reheat add_solvent Add More 'Good' Solvent reheat->add_solvent slow_cool Slow Cooling add_solvent->slow_cool check Crystals Formed? slow_cool->check success Collect Crystals check->success Yes fail Still Oiling Out check->fail No change_solvent Change Solvent System (e.g., Solvent Pair) fail->change_solvent change_solvent->reheat G start Poor Peak Shape/Streaking on Silica add_acid Add Acetic/Formic Acid to Mobile Phase start->add_acid check1 Improved? add_acid->check1 increase_polarity Increase Mobile Phase Polarity check1->increase_polarity No success Good Separation check1->success Yes check2 Improved? increase_polarity->check2 change_stationary_phase Switch to Reversed-Phase (C18) or Ion-Exchange check2->change_stationary_phase No check2->success Yes

Sources

Technical Support Center: Improving Regioselectivity in Pyridine Bromination

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for pyridine bromination. This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of achieving regioselective bromination of the pyridine nucleus. Below, you will find a series of frequently asked questions (FAQs) and in-depth troubleshooting guides formatted in a question-and-answer style to directly address the challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is the direct electrophilic bromination of pyridine so challenging and often unselective?

A1: The direct electrophilic aromatic substitution (EAS) on a pyridine ring is an inherently difficult transformation. This difficulty stems from the electron-withdrawing nature of the nitrogen atom, which deactivates the entire aromatic system towards electrophilic attack, making it significantly less reactive than benzene.[1][2] When the reaction does proceed, it typically requires harsh conditions, such as high temperatures and the use of strong Brønsted or Lewis acids.[3][4]

Under these forceful conditions, the electrophile (e.g., Br+) preferentially attacks the C3 position. This regioselectivity is dictated by the stability of the intermediate sigma complex (Wheland intermediate). Attack at the C2 or C4 positions would place a destabilizing positive charge directly on the electronegative nitrogen atom in one of the resonance structures. The intermediate resulting from C3 attack avoids this unfavorable arrangement, making it the kinetically favored product.[5][6] However, even when targeting the C3 position, reactions can be low-yielding and produce mixtures of regioisomers, necessitating robust purification strategies.[3]

Q2: I am observing a mixture of 3-bromo and 3,5-dibromopyridine. How can I favor the mono-brominated product?

A2: The formation of di-brominated species is a common issue, especially under harsh reaction conditions. To enhance the selectivity for mono-bromination at the C3 position, consider the following adjustments:

  • Control Stoichiometry: Carefully control the stoichiometry of your brominating agent. Using a slight excess or a 1:1 molar ratio of the brominating agent to the pyridine substrate can help minimize over-bromination.

  • Milder Brominating Agents: Switch from elemental bromine (Br₂) to a less reactive N-halosuccinimide, such as N-bromosuccinimide (NBS).[1] These reagents can offer better control and milder reaction conditions.

  • Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Lower temperatures often increase the selectivity of kinetically controlled reactions.

  • Solvent Choice: The choice of solvent can influence the reactivity of the brominating agent. Consider less polar solvents to temper the reactivity.

ParameterRecommendation for Mono-brominationRationale
Brominating Agent N-Bromosuccinimide (NBS)Less reactive than Br₂, offering better control.
Stoichiometry 1.0 - 1.1 equivalents of NBSMinimizes the chance of a second bromination event.
Temperature Start at 0°C and slowly warm if necessaryLower temperatures favor kinetic control and can reduce side reactions.
Acid Catalyst Use of oleum or fuming sulfuric acidNecessary to protonate the pyridine and activate the brominating agent.
Q3: My synthetic route requires bromination at the C2 or C4 position. Direct bromination is not working. What is the most reliable strategy?

A3: For selective bromination at the C2 or C4 positions, the pyridine N-oxide strategy is the most dependable and widely adopted method.[1][7][8] The N-oxide functionality alters the electronic properties of the pyridine ring in two crucial ways:

  • Activation: The oxygen atom is electron-donating through resonance, which activates the pyridine ring, making it more susceptible to electrophilic attack.[9]

  • Directing Effect: This electron donation specifically increases the electron density at the C2 and C4 positions, directing incoming electrophiles to these sites.[1][10]

By converting the starting pyridine to its N-oxide, you can achieve highly regioselective bromination at either the C2 or C4 position, depending on the subsequent reagents and conditions.

G cluster_0 Step 1: N-Oxide Formation cluster_1 Step 2: Regioselective Bromination cluster_2 Step 3: Deoxygenation Pyridine Pyridine Substrate Oxidation Oxidation (e.g., m-CPBA or H₂O₂/AcOH) Pyridine->Oxidation N_Oxide Pyridine N-Oxide Oxidation->N_Oxide N_Oxide_In Pyridine N-Oxide Bromination Bromination (e.g., POBr₃ or Br₂/PBr₃) N_Oxide_In->Bromination Bromo_N_Oxide 2-Bromo or 4-Bromo Pyridine N-Oxide Bromination->Bromo_N_Oxide Bromo_N_Oxide_In Bromo Pyridine N-Oxide Reduction Reduction (e.g., PCl₃ or H₂/Pd) Bromo_N_Oxide_In->Reduction Final_Product Regioselective Bromopyridine Reduction->Final_Product

Caption: Workflow for regioselective C2/C4 bromination of pyridine.

  • Dissolution: Dissolve the substituted pyridine N-oxide (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or chloroform.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Brominating Agent: Add phosphorus oxybromide (POBr₃, 1.1 equiv) dropwise to the cooled solution.

  • Reaction: Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Quenching: Carefully quench the reaction by pouring it over crushed ice and then slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Extract the aqueous layer with DCM or ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to obtain the 2-bromopyridine N-oxide, which can then be deoxygenated.

Q4: My substrate is sensitive to the harsh conditions of classical electrophilic bromination. Are there milder, more modern methods to achieve C3-bromination?

A4: Yes, for substrates that cannot tolerate highly acidic or high-temperature conditions, a powerful strategy involves the use of dearomatized intermediates , specifically through the formation of a Zincke imine.[3][4] This method offers high regioselectivity for the C3 position under significantly milder conditions.

The overall process involves three key steps:

  • Ring-opening: The pyridine is activated with an agent like triflic anhydride (Tf₂O) and then opened with a secondary amine (e.g., dibenzylamine) to form an acyclic, electron-rich Zincke imine intermediate.

  • Halogenation: This intermediate undergoes highly regioselective bromination at the position corresponding to the original C3 of the pyridine.

  • Ring-closing: The brominated intermediate is then cyclized, typically by heating with ammonium acetate, to reform the pyridine ring, now bearing a bromine atom at the C3 position.[1][4]

G Pyridine Pyridine Activation Activation (Tf₂O, Collidine) Pyridine->Activation Activated_Pyridine Activated Pyridinium Activation->Activated_Pyridine Ring_Opening Ring Opening (Dibenzylamine) Activated_Pyridine->Ring_Opening Zincke_Imine Zincke Imine (Dearomatized) Ring_Opening->Zincke_Imine Bromination Bromination (NBS) Zincke_Imine->Bromination Bromo_Imine Brominated Imine Bromination->Bromo_Imine Ring_Closing Ring Closing (NH₄OAc, Heat) Bromo_Imine->Ring_Closing Product 3-Bromopyridine Ring_Closing->Product

Caption: C3-bromination pathway using a dearomatized Zincke imine intermediate.

Q5: How do existing substituents on the pyridine ring affect the regioselectivity of bromination?

A5: Existing substituents play a critical role in directing the outcome of bromination, and their effects must be considered in concert with the inherent directing effect of the ring nitrogen.

  • Electron-Donating Groups (EDGs): Groups like amino (-NH₂), hydroxyl (-OH), and methoxy (-OCH₃) are activating and ortho-, para-directing.[1] The final regioselectivity will be a result of the interplay between the C3-directing nature of the ring nitrogen and the ortho-, para-directing influence of the substituent. For example, in 2-aminopyridine, the amino group strongly activates the C3 and C5 positions, reinforcing the natural tendency for C3/C5 substitution.

  • Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) and cyano (-CN) are deactivating and meta-directing.[1] This generally reinforces the inherent C3/C5 selectivity of the pyridine ring itself, as these positions are meta to the EWG. However, the ring becomes even more deactivated, often requiring more forcing conditions.

  • Directing Groups for C-H Activation: In more advanced strategies, a substituent can be used as a directing group to guide a metal catalyst to a specific C-H bond. This is a powerful method for achieving regioselectivity that may be impossible through classical electrophilic substitution.[11] For instance, a 2-substituted pyridine can direct metallation and subsequent functionalization to the C3 position.[12]

Substituent TypeElectronic EffectDirecting InfluenceImpact on Bromination
-OCH₃ (at C2) EDG (Activating)Ortho, Para-directingEnhances reactivity, directs to C3 and C5.
-NO₂ (at C2) EWG (Deactivating)Meta-directingStrongly deactivates the ring, reinforces C5 substitution.
-COOH (at C3) EWG (Deactivating)Meta-directingDeactivates the ring, reinforces C5 substitution.
References
  • AK Lectures. Electrophilic Substitution of Pyrrole and Pyridine. Available at: [Link]

  • American Chemical Society. (2022). Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. Available at: [Link]

  • Levy, J. N., et al. (2021). Directing Group Enables Electively Meta-Bromination of Pyridines under Mild Conditions. The Journal of Organic Chemistry. Available at: [Link]

  • Ma, H., et al. (2021). Directing Group Enables Electively Meta-Bromination of Pyridines under Mild Conditions. The Journal of Organic Chemistry, 86(22), 16144-16150. Available at: [Link]

  • Wikipedia. Electrophilic aromatic substitution. Available at: [Link]

  • Sharma, P., et al. (2025). Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity. Chemistry – A European Journal, 31(2). Available at: [Link]

  • Maity, P., & Ghorai, P. (2021). C–H functionalization of pyridines. Organic & Biomolecular Chemistry. Available at: [Link]

  • Levy, J. N., et al. (2020). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Journal of the American Chemical Society. Available at: [Link]

  • The Journal of Organic Chemistry. Bromination of some pyridine and diazine N-oxides. Available at: [Link]

  • Beilstein Journals. (2023). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Available at: [Link]

  • Pearson. (2024). EAS Reactions of Pyridine: Videos & Practice Problems. Available at: [Link]

  • Slideshare. (2015). Pyridine CH functionalization. Available at: [Link]

  • RSC Publishing. (2025). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. Available at: [Link]

  • Química Organica.org. Electrophilic substitution on pyridine. Available at: [Link]

  • Ma, H., et al. (2021). Directing Group Enables Electively Meta-Bromination of Pyridines under Mild Conditions. Journal of Organic Chemistry, 86(22), 16144-16150. Available at: [Link]

  • Morressier. (2022). Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. Available at: [Link]

  • YouTube. (2020). (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. Available at: [Link]

  • YouTube. (2024). Bromination of Pyrrole and Pyridine #bromination. Available at: [Link]

  • Levy, J. N., et al. (2020). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Journal of the American Chemical Society. Available at: [Link]

  • McNally, A., et al. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Science, 378(6625), 1234-1239. Available at: [Link]

  • ChemRxiv. (2020). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Available at: [Link]

  • ResearchGate. (2025). (PDF) Regioselective ortho-Lithiation of Halopyridines. Syntheses of ortho-Disubstituted Pyridines and a Convenient Generations of 3,4-Pyridyne. Available at: [Link]

  • MDPI. (2023). Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines. Available at: [Link]

  • Google Patents. (2019). WO2019145177A1 - Bromination of pyridine derivatives.
  • ResearchGate. (2020). Regioselective bromination of pyridine N-oxide derivatives under... Available at: [Link]

  • HETEROCYCLES. (2015). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. Available at: [Link]

  • Journal of the American Chemical Society. (1962). Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination. Available at: [Link]

  • ResearchGate. (2025). Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination. Available at: [Link]

  • Zeitschrift für Naturforschung. (2011). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Available at: [Link]

  • RSC Publishing. (2014). Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium. Available at: [Link]

  • MedChemTips. (2013). Regioselective Bromination of Fused Heterocyclic N-Oxides. Available at: [Link]

  • RSC Publishing. (2014). Highly regioselective lithiation of pyridines bearing an oxetane unit by n -butyllithium. Available at: [Link]

  • ResearchGate. (2025). ChemInform Abstract: Regioselective Bromination of Fused Heterocyclic N-Oxides. Available at: [Link]

  • YouTube. (2020). Pyridine N-oxide: Basic concept and preparation with complete mechanistic description. Available at: [Link]

  • ResearchGate. (2025). Mild Regioselective Halogenation of Activated Pyridines with N-Bromosuccinimide. Available at: [Link]

  • NIH. (2014). Rh(III)-Catalyzed Regioselective Synthesis of Pyridines from Alkenes and α,β-Unsaturated Oxime Esters. Available at: [Link]

  • ACS Publications. (2021). Directing Group Enables Electively Meta-Bromination of Pyridines under Mild Conditions. Available at: [Link]

  • YouTube. (2024). Bromination of Pyridine #regioselective. Available at: [Link]

Sources

Technical Support Center: Optimization of Suzuki Coupling with Bromopyridine Substrates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving bromopyridine substrates. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize these crucial reactions, troubleshoot common issues, and deepen their understanding of the underlying chemical principles. Pyridyl-containing compounds are ubiquitous in pharmaceuticals and functional materials, making the mastery of their synthesis paramount.[1][2][3] This resource provides field-proven insights and systematically addresses the challenges you may encounter.

Frequently Asked Questions (FAQs)

Here are answers to some of the most common questions regarding the Suzuki coupling of bromopyridines.

Q1: My Suzuki coupling with a bromopyridine substrate is giving a low yield. What are the most likely causes?

A1: Low yields with bromopyridine substrates are frequently due to a few key factors: suboptimal catalyst/ligand combination, inappropriate base or solvent, catalyst deactivation by the pyridine nitrogen, or side reactions like protodeboronation of the boronic acid.[4][5] A systematic optimization of these parameters is crucial.

Q2: Which palladium catalyst and ligand should I start with for a bromopyridine coupling?

A2: For many bromopyridines, traditional catalysts like Pd(PPh₃)₄ can be effective.[6][7] However, for more challenging or electron-deficient pyridines, catalyst systems with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands (e.g., PEPPSI-IPr) often provide significantly higher yields and faster reaction times.[1][7][8]

Q3: What is the best base for a Suzuki reaction with bromopyridines?

A3: The choice of base is critical. Inorganic bases are most common. Potassium carbonate (K₂CO₃) is a good starting point for many systems.[8][9] For less reactive substrates or to mitigate side reactions, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective.[4][6][9] The base's primary role is to activate the boronic acid to form a more nucleophilic boronate species, facilitating the transmetalation step.[9]

Q4: Why is my reaction mixture turning black, and is it a problem?

A4: The formation of a black precipitate, often referred to as palladium black, indicates the decomposition of the Pd(0) catalyst. While some color change is expected, extensive precipitation suggests catalyst deactivation, which will halt the reaction and lead to low yields. This can be caused by exposure to oxygen, high temperatures, or an inappropriate ligand that fails to stabilize the catalytic species.

Q5: I'm observing a significant amount of debrominated pyridine as a byproduct. How can I prevent this?

A5: Dehalogenation (or hydrodehalogenation) is a common side reaction where the bromine atom is replaced by hydrogen.[4][10] This can occur if the catalytic cycle is slow, allowing for competing pathways. To minimize this, consider using a more active catalyst system to accelerate the cross-coupling, ensuring strictly anaerobic conditions, and choosing a solvent that promotes a faster reaction rate.[11]

In-Depth Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving specific issues encountered during the Suzuki coupling of bromopyridine substrates.

Problem 1: Low to No Product Formation

A low or complete lack of product is the most common issue. The following workflow will help you diagnose the root cause.

Troubleshooting Workflow: Low Yield

G start Low Yield Observed catalyst Step 1: Evaluate Catalyst System start->catalyst base_solvent Step 2: Optimize Base & Solvent catalyst->base_solvent If no improvement success Yield Improved catalyst->success Success reagents Step 3: Check Reagent Quality base_solvent->reagents If no improvement base_solvent->success Success conditions Step 4: Adjust Reaction Conditions reagents->conditions If no improvement reagents->success Success conditions->success Success

Caption: A logical workflow for troubleshooting low yields.

Step 1: Evaluate the Catalyst System

The pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation.[4] Therefore, the choice of ligand is paramount to shield the metal center and promote the catalytic cycle.

  • Causality: The ligand's steric bulk and electronic properties directly influence the rates of oxidative addition and reductive elimination, the key steps in the catalytic cycle. Electron-rich and bulky ligands accelerate these steps, outcompeting deactivation pathways.[1][8]

  • Recommended Actions:

    • Switch to a more robust ligand: If using a simple phosphine like PPh₃, switch to a Buchwald-type biaryl phosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand. These are known to be highly effective for heteroaryl couplings.[1][7][12]

    • Use a pre-catalyst: Pre-formed palladium(II) precatalysts (e.g., Pd(dppf)Cl₂, PEPPSI-IPr) are often more stable and ensure efficient generation of the active Pd(0) species in situ.[1]

    • Increase catalyst loading: As a last resort, a modest increase in catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes overcome slow kinetics or partial deactivation.[5][6]

Step 2: Optimize the Base and Solvent System

The base and solvent work in concert to facilitate the crucial transmetalation step.

  • Causality: The base activates the boronic acid, and the solvent must provide adequate solubility for both the organic components and the inorganic base. Biphasic systems are often optimal, with the base residing in the aqueous phase and the organic substrates and catalyst in the organic phase.[11][13]

  • Recommended Actions:

    • Screen different bases: If a weak base like Na₂CO₃ fails, move to K₂CO₃, and then to stronger, more oxophilic bases like K₃PO₄ or Cs₂CO₃.[6][9] The latter are particularly effective at promoting the formation of the reactive boronate species.

    • Optimize the solvent mixture: A common starting point is a 4:1 or 5:1 mixture of an ethereal solvent (1,4-dioxane, THF) with water.[11] Toluene/water mixtures can also be highly effective, especially with modern bulky ligands.[11]

    • Ensure proper mixing: In biphasic systems, vigorous stirring is essential to maximize the interfacial area where the reaction occurs.

Step 3: Verify Reagent Quality and Purity
  • Causality: The stability of the boronic acid is a frequent point of failure. Boronic acids can undergo protodeboronation (replacement of the B(OH)₂ group with hydrogen), especially if impure, stored improperly, or under suboptimal reaction conditions.[4][10]

  • Recommended Actions:

    • Check boronic acid quality: Use freshly purchased or recrystallized boronic acid. Some pyridineboronic acids are particularly prone to decomposition.[14]

    • Consider boronate esters: Pinacol esters or MIDA boronates are often more stable than the corresponding boronic acids and can be used to circumvent protodeboronation issues.[4][10]

    • Ensure anhydrous/degassed solvents: Palladium(0) catalysts are oxygen-sensitive.[11] Solvents must be thoroughly degassed via sparging with an inert gas (Argon or Nitrogen) or through freeze-pump-thaw cycles.[5]

Problem 2: Formation of Significant Side Products

Even when the desired product is formed, side reactions can consume starting materials and complicate purification.

Common Side Products and Solutions
Side ProductLikely Cause(s)Recommended Solution(s)
Homocoupled Boronic Acid Presence of oxygen; slow transmetalation.[4]1. Ensure rigorous degassing of all reagents and solvents. 2. Use a more active catalyst to accelerate the cross-coupling pathway.
Debrominated Pyridine Slow catalytic cycle; presence of water/protons.[4][11]1. Switch to a more active catalyst/ligand system. 2. Use anhydrous conditions with a base like K₃PO₄ if protodeboronation is also an issue.
Protodeboronated Arene Excess water, wrong base, unstable boronic acid.[4][10]1. Reduce the amount of water in the solvent system. 2. Switch to a more stable boronate ester (e.g., pinacol or MIDA). 3. Use a base less prone to promoting this side reaction (e.g., K₃PO₄).

The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to rational optimization. The cycle consists of three main stages: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle cluster_reactants Reactants cluster_products Products pd0 Pd(0)L_n Active Catalyst oa Oxidative Addition (Py-Pd(II)-Br)L_n pd0->oa Py-Br trans Transmetalation (Py-Pd(II)-Ar)L_n oa->trans Ar-B(OH)₃⁻ re Reductive Elimination trans->re re->pd0 Product Product Product (Py-Ar) re->Product PyBr Bromopyridine (Py-Br) PyBr->oa ArBOH Arylboronic Acid (Ar-B(OH)₂) + Base ArBOH->trans

Sources

dealing with colored impurities in picolinic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Troubleshooting and Eliminating Colored Impurities for Researchers, Scientists, and Drug Development Professionals.

Frequently Asked Questions (FAQs)

Q1: My final picolinic acid product is not a white solid as expected. Instead, it has a yellow, tan, or brownish tint. What are the likely causes?

A1: The discoloration of your picolinic acid sample is a common issue that typically arises from several sources during the synthesis, which is most often the oxidation of 2-picoline. The primary culprits are residual starting materials, reaction intermediates, over-oxidation byproducts, or metal ion contamination. Pure picolinic acid is a white solid, so any coloration indicates the presence of impurities. These impurities are often highly conjugated molecules that absorb visible light.

Q2: Can you explain the chemical nature of these colored impurities?

A2: Certainly. The colored impurities can be broadly categorized as follows:

  • Incomplete Oxidation Products: The oxidation of 2-picoline to picolinic acid proceeds through a 2-pyridinecarbaldehyde intermediate. If the reaction is incomplete, this and other intermediates can undergo side reactions, such as the formation of 2-pyridoin, which can contribute to color.

  • Over-oxidation and Degradation Products: Harsh reaction conditions (e.g., high temperatures or excessive oxidant) can lead to the degradation of the pyridine ring, forming complex, often polymeric, tar-like substances that are typically brown or black.

  • Metal Complexes: Picolinic acid is an effective chelating agent for many transition metals. If your reaction setup involves metal catalysts or if there is leaching from a stainless steel reactor, colored metal-picolinate complexes can form. For instance, copper(II) and cobalt(II) complexes with picolinic acid derivatives are known to be colored.[1] The color will vary depending on the metal ion and its oxidation state.[2][3]

Q3: How do reaction conditions influence the formation of these colored impurities?

A3: Reaction conditions play a pivotal role. Key parameters to control are:

  • Temperature: Higher temperatures can increase the rate of side reactions and degradation, leading to more colored byproducts. It's crucial to maintain the recommended temperature range for your specific oxidation procedure.[4]

  • Oxidant-to-Substrate Ratio: An excess of the oxidizing agent (e.g., potassium permanganate) can lead to over-oxidation and degradation of the picolinic acid product. Conversely, an insufficient amount will result in incomplete conversion and a mixture of starting material and intermediates.

  • pH: The pH of the reaction medium can influence the oxidation potential of the reagents and the stability of the product and intermediates. For permanganate oxidations, the reaction is often carried out in an aqueous solution.

Q4: Is there a quick way to remove a slight yellow tint from my picolinic acid?

A4: For minor color impurities, a straightforward and often effective method is treatment with activated carbon followed by recrystallization. Activated carbon has a high surface area and can adsorb many of the larger, colored organic molecules that cause the yellow tint.

Troubleshooting Guide: From Colored Crude to Pure White Product

This section provides a more detailed, step-by-step approach to diagnosing and resolving issues with colored impurities in your picolinic acid synthesis.

Problem 1: The reaction mixture is dark brown or black.
  • Likely Cause: This typically indicates significant degradation and/or polymerization of the starting material or product. This is often a result of excessive heat, a too-high concentration of the oxidant, or a reaction that was left for too long.

  • Immediate Action:

    • Cool the reaction mixture to room temperature.

    • Carefully quench any remaining oxidant according to standard laboratory procedures. For potassium permanganate, this can be done by the addition of a reducing agent like sodium bisulfite until the purple color disappears.

  • Purification Strategy:

    • After the workup to isolate the crude picolinic acid, a significant clean-up will be necessary.

    • Begin with a robust activated carbon treatment (see Protocol 1 below). You may need a higher relative amount of activated carbon for intensely colored solutions.

    • Follow this with recrystallization (see Protocol 2 below). You may need to perform the recrystallization more than once.

  • Prevention:

    • Carefully monitor and control the reaction temperature.

    • Add the oxidant in portions to avoid localized high concentrations and exothermic runaway reactions.

    • Optimize the reaction time; monitor the reaction by a suitable technique like TLC or HPLC to determine the point of maximum conversion without significant byproduct formation.

Problem 2: The isolated crude picolinic acid is yellow, tan, or light brown.
  • Likely Cause: This is the most common scenario and is usually due to a combination of incomplete oxidation products and a small amount of degradation products.

  • Purification Strategy:

    • Activated Carbon Treatment: This is highly recommended. A standard treatment should be sufficient to remove the majority of the color.

    • Recrystallization: This is a crucial second step to not only remove residual colored impurities but also other non-colored byproducts, leading to a highly pure final product.

  • Prevention:

    • Ensure a sufficient amount of oxidant is used for complete conversion.

    • Maintain a consistent and optimal reaction temperature.

Problem 3: The picolinic acid has a greenish or bluish tint.
  • Likely Cause: This is often indicative of contamination with specific metal ions, most commonly copper or nickel, which can form colored complexes with picolinic acid. This can happen if you are using metal catalysts or if there is corrosion of a metal reactor.

  • Purification Strategy:

    • Chelating Resins: In addition to activated carbon, you may consider passing a solution of your crude product through a chelating resin to specifically remove metal ions.

    • Recrystallization: This can also be effective, as the metal complexes may have different solubility profiles than the picolinic acid itself.

  • Prevention:

    • Use glass reaction vessels when possible.

    • If a metal reactor is necessary, ensure it is made of a resistant alloy and check for any signs of corrosion.

    • If using a metal-based catalyst, ensure its complete removal during the workup.

Experimental Protocols

Protocol 1: Decolorization with Activated Carbon

This procedure is designed to remove colored organic impurities from a solution of crude picolinic acid.

Materials:

  • Crude, colored picolinic acid

  • Suitable solvent (e.g., water or ethanol)

  • Decolorizing activated carbon (a wood-based, chemically activated carbon with a mesoporous structure is often effective for larger color bodies)[5]

  • Filter paper and funnel (or a Büchner funnel for vacuum filtration)

  • Heating source (e.g., hot plate)

  • Erlenmeyer flask

Procedure:

  • Dissolve the Crude Product: In an Erlenmeyer flask, dissolve the crude picolinic acid in a minimal amount of hot solvent. Water is often a good choice due to the high solubility of picolinic acid at elevated temperatures.[2]

  • Cool Slightly: Remove the flask from the heat source and allow it to cool for a minute. Crucially, never add activated carbon to a boiling solution , as this can cause violent bumping.

  • Add Activated Carbon: Add a small amount of activated carbon to the solution. A general starting point is 1-2% of the weight of the solute. For highly colored solutions, this may be increased to 5-10%.

  • Heat and Stir: Gently reheat the mixture to just below the boiling point and stir or swirl for 5-15 minutes. Avoid vigorous boiling.

  • Hot Filtration: Quickly filter the hot solution through fluted filter paper in a funnel to remove the activated carbon. It is important to keep the solution hot during filtration to prevent premature crystallization of the picolinic acid. Pre-heating the funnel and receiving flask can be beneficial.

  • Proceed to Recrystallization: The resulting colorless or near-colorless filtrate is now ready for recrystallization (Protocol 2).

Data Summary for Activated Carbon Treatment:

ParameterRecommended ConditionRationale
Carbon Type Wood-based, mesoporousEffective for adsorbing larger organic color molecules.[5]
Amount 1-10% (w/w) of soluteBalances effective decolorization with minimizing product loss.[6]
Temperature Just below solvent boiling pointEnhances solubility of picolinic acid and improves adsorption kinetics.
Contact Time 5-15 minutesSufficient for adsorption without significant product loss.
pH Acidic to neutral (pH 3-6)Generally provides better performance for activated carbon.[7]
Protocol 2: Recrystallization of Picolinic Acid

This protocol is for the purification of picolinic acid after initial workup and/or decolorization.

Materials:

  • Decolorized picolinic acid solution or crude picolinic acid

  • Recrystallization solvent (e.g., water, ethanol/water mixture)

  • Erlenmeyer flask

  • Heating source

  • Ice bath

  • Büchner funnel and filter flask for vacuum filtration

Procedure:

  • Prepare a Saturated Solution: If starting with solid picolinic acid, dissolve it in a minimum amount of a suitable hot solvent in an Erlenmeyer flask. Water is a good first choice. If the product is already in solution from the activated carbon step, you may need to boil off some solvent to reach saturation.

  • Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Induce Crystallization (if necessary): If crystals do not form, you can try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal of pure picolinic acid.

  • Ice Bath Cooling: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolate Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash and Dry: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities. Allow the crystals to dry completely.

Solvent Selection for Recrystallization:

SolventSolubility of Picolinic Acid (approx. at 20°C)Comments
Water Highly solubleExcellent choice for recrystallization due to the large difference in solubility between hot and cold water.[2]
Ethanol Moderately solubleCan be used, or often in combination with water (e.g., ethanol/water mixture) to fine-tune solubility.[2]
Acetonitrile Sparingly solubleLess ideal as a primary solvent due to lower solubility, but could be used in a two-solvent system.[2]

Visualizing the Process

Picolinic Acid Synthesis and Impurity Formation

This diagram illustrates the primary reaction pathway from 2-picoline to picolinic acid and highlights potential side reactions that can lead to impurities.

G cluster_main Main Synthesis Pathway cluster_impurities Impurity Formation Pathways 2-Picoline 2-Picoline 2-Pyridinecarbaldehyde 2-Pyridinecarbaldehyde 2-Picoline->2-Pyridinecarbaldehyde [O] (Incomplete Oxidation) Polymeric Tars Polymeric Tars 2-Picoline->Polymeric Tars Degradation Picolinic Acid Pure Picolinic Acid (White Solid) 2-Pyridinecarbaldehyde->Picolinic Acid [O] (Complete Oxidation) 2-Pyridoin 2-Pyridoin 2-Pyridinecarbaldehyde->2-Pyridoin Condensation Picolinic Acid->Polymeric Tars Over-oxidation/Degradation Metal-Picolinate Complex Metal-Picolinate Complex Picolinic Acid->Metal-Picolinate Complex + Metal Ions (e.g., Fe, Cu) G start Crude Picolinic Acid (Colored) dissolve Dissolve in Minimal Hot Solvent start->dissolve decolorize Protocol 1: Activated Carbon Treatment dissolve->decolorize hot_filter Hot Filtration decolorize->hot_filter filtrate Colorless Filtrate hot_filter->filtrate recrystallize Protocol 2: Recrystallization (Slow Cooling) filtrate->recrystallize isolate Isolate Crystals (Vacuum Filtration) recrystallize->isolate dry Wash with Cold Solvent & Dry isolate->dry final_product Pure Picolinic Acid (White Crystals) dry->final_product

Caption: General purification workflow for colored picolinic acid.

Safety First: A Non-Negotiable Requirement

All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

  • 2-Picoline: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation. [8]* Potassium Permanganate: Strong oxidizer; may intensify fire. Harmful if swallowed. Causes severe skin burns and eye damage. [9][10][11][12][13]* Picolinic Acid: Harmful if swallowed. Causes serious eye damage. [7][14][15]* Thionyl Chloride (if preparing acid chloride): Reacts violently with water. Harmful if swallowed. Causes severe skin burns and eye damage. Toxic if inhaled. [16][17][18][19] Always consult the full Safety Data Sheet (SDS) for each chemical before use. [7][8][16]

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Potassium permanganate. [Link]

  • Wikipedia. (n.d.). Picolinic acid. [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Potassium permanganate. [Link]

  • Valudor Products. (n.d.). Safety Data Sheet: potassium permanganate. [Link]

  • ScienceLab.com. (2005, October 10). Material Safety Data Sheet: Picolinic acid. [Link]

  • Lanxess. (2015, August). Product Safety Assessment: Thionyl chloride. [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Thionyl Chloride. [Link]

  • University of Alabama in Huntsville. (2013, July 22). SOP 0079 - Thionyl Chloride. [Link]

  • DC Fine Chemicals. (2024, November 4). Safety Data Sheet: Thionyl chloride. [Link]

  • ACS Publications. (n.d.). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. [Link]

  • Oriental Journal of Chemistry. (n.d.). A Study of Metal Complexes of 2 – Picolinic Acid. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. [Link]

  • Google Patents. (n.d.). US2578672A - Picolinic acid recovery.
  • MDPI. (2023, February 24). Solubility and Crystallization Studies of Picolinic Acid. [Link]

  • ChemTalk. (n.d.). Lab Procedure: Recrystallization. [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

  • MDPI. (2023, September 4). Oxidation of Picoline with Oxygen to Nicotinic Acid against Co 2+ , NHPI, and Phosphonium or Ammonium Bromides. [Link]

  • Chemistry LibreTexts. (2023, July 12). 24.7: Color and the Colors of Complexes. [Link]

  • ResearchGate. (n.d.). Rate of oxidation of 2-picoline (×) and selectivities for picolinic acid (), 2-pyridinecarbaldehyde (•), pyridine (•). [Link]

  • Wikipedia. (n.d.). Pyridine. [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link]

  • Google Patents. (n.d.).
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Biotage. (2023, December 5). How can I remove color from my reaction product?. [Link]

  • Bohrium. (2022, July 18). Transition metal complexes produced from dipicolinic acid: synthesis, structural characterization, and anti-microbial investigations. [Link]

  • Scribd. (n.d.). Decolorization Experiment with Activated Carbon. [Link]

  • Creative Bioarray. (n.d.). Decolorization Protocol. [Link]

  • YouTube. (2023, August 31). why do organic impurities always seem to be orange, yellow, or brown?. [Link]

  • Jagiellonian University. (n.d.). OXIDATION OF METHYLPYRIDINES WITH SOME ARGENTOUSCOMPOUNDS. [Link]

  • ResearchGate. (n.d.). Pyridine and Pyridine Derivatives. [Link]

  • National Institutes of Health. (n.d.). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. [Link]

  • Filo. (2025, November 7). Discuss the mechanism of conversion of Pyridine N-Oxide to 2-methyl pyrid... [Link]

  • Wikipedia. (n.d.). 2-Methylpyridine. [Link]

  • Stack Exchange. (2017, April 4). Mechanism for the synthesis of 2-pyridone from pyridine N-oxide. [Link]

  • Carbotecnia. (2025, April 7). Decolorization with Activated Carbon. [Link]

  • ACS Omega. (2021, February 15). Practical and Sustainable Modification Method on Activated Carbon to Improve the Decolorization Process in the Acetaminophen Pharmaceutical Industry. [Link]

  • Norit. (n.d.). Test Methods for Activated Carbon. [Link]

Sources

Picolinic Acid Crystallization: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Picolinic Acid Crystallization. This guide is designed for researchers, scientists, and professionals in drug development who are working with picolinic acid and encountering challenges in obtaining high-quality crystals. Here, we address common issues in a direct question-and-answer format, providing not just solutions but also the scientific reasoning behind them.

Frequently Asked Questions (FAQs)

Q1: My picolinic acid is not crystallizing out of solution, even after cooling. What should I do?

A1: This is a common issue that often points to the solution not being sufficiently supersaturated. Here are several techniques to induce crystallization, ranging from simple physical methods to more chemically-driven approaches.

Methods to Induce Crystallization:

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus of the solution.[1][2][3] The microscopic scratches on the glass provide nucleation sites where crystals can begin to form.[1]

  • Seeding: Introduce a "seed crystal"—a tiny amount of solid picolinic acid—into the cooled, supersaturated solution.[1][3][4] This provides a template for further crystal growth. If you don't have a pure crystal, a small amount of the crude solid saved from before the crystallization attempt can be used.[1]

  • Solvent Evaporation: If the solution is too dilute, you can increase the concentration by evaporating some of the solvent.[2][3] This can be done by gently heating the solution or by leaving it partially uncovered in a fume hood to allow for slow evaporation.[5]

  • Lowering Temperature: Further reduce the temperature of the solution by placing it in an ice bath or a colder freezer.[1][3] This decreases the solubility of the picolinic acid, promoting precipitation.

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} caption [label="Workflow for Inducing Crystallization", fontsize=12, fontcolor="#5F6368"];

Q2: My picolinic acid is "oiling out" instead of forming crystals. What causes this and how can I fix it?

A2: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase.[6] This often happens when the melting point of the solute is lower than the temperature of the solution at the point of supersaturation.[7] Impurities can also lower the melting point of your compound, making oiling out more likely.[7][8][9]

Causality and Remediation:

  • High Solute Concentration at High Temperature: If the solution is too concentrated with picolinic acid at a high temperature, upon cooling, it may become supersaturated at a temperature that is still above the melting point of the impure picolinic acid.

  • Rapid Cooling: Cooling the solution too quickly can lead to a rapid increase in supersaturation, which can favor the formation of an oil over an ordered crystal lattice.[7][10]

Troubleshooting Steps:

  • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional solvent to dilute the solution slightly.[7][8] This will lower the saturation temperature.

  • Slow Cooling: Allow the solution to cool very slowly. This provides more time for the molecules to arrange themselves into a crystal lattice. Insulating the flask can help achieve a slower cooling rate.[7]

  • Lower Crystallization Temperature: Try to induce crystallization at a lower temperature where the formation of a solid is more favorable than an oil.

  • Change Solvent System: If the problem persists, consider using a different solvent or a solvent mixture. A solvent in which picolinic acid is slightly less soluble at higher temperatures might prevent the solution from becoming supersaturated at a temperature above the melting point.[8]

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

} caption [label="Troubleshooting 'Oiling Out'", fontsize=12, fontcolor="#5F6368"];

Q3: I'm getting very small or needle-like crystals. How can I grow larger, more well-defined crystals?

A3: The formation of small or needle-like crystals is often a result of rapid nucleation and crystal growth.[11] To obtain larger crystals, the key is to slow down the crystallization process.

Strategies for Growing Larger Crystals:

  • Slower Cooling: As mentioned previously, slow cooling is crucial. A slower rate of cooling reduces the level of supersaturation, allowing fewer crystal nuclei to form and providing more time for molecules to deposit onto the existing crystal lattice, leading to larger crystals.

  • Solvent System Optimization: The choice of solvent significantly impacts crystal habit.[12] Experiment with different solvents or solvent mixtures. A solvent in which picolinic acid has moderate solubility is often ideal.[5]

  • Minimize Disturbances: Avoid moving or agitating the solution during the crystallization process.[5] Vibrations can induce the formation of many small crystals.

Advanced Troubleshooting

Q4: How do I choose the best solvent for crystallizing picolinic acid?

A4: The ideal solvent is one in which picolinic acid is highly soluble at elevated temperatures but has low solubility at lower temperatures.[13] This differential solubility is key to achieving a good yield.

Solubility Data for Picolinic Acid:

SolventSolubility at ~20-25°CQualitative Solubility Notes
WaterVery soluble (approx. 887 g/L at 20°C)[14]High solubility may lead to lower yields unless an anti-solvent is used.
EthanolModerately soluble (approx. 6.89 g/100g at 25°C)[14][15]A potentially good candidate for single-solvent recrystallization.
AcetonitrileLess soluble (approx. 17.0 g/kg at ~20°C)[16][17]May be suitable, especially for slower crystallization.
BenzeneDifficulty soluble[14][15]Could be used as an anti-solvent.
ChloroformDifficulty soluble[14][15]Could be used as an anti-solvent.
Diethyl EtherDifficulty soluble[14][15]Could be used as an anti-solvent.
Carbon DisulfideInsoluble[14][15]Likely not a suitable solvent.
Glacial Acetic AcidEasily soluble[14]High solubility might make it a poor choice for high-yield crystallization.

Experimental Protocol for Solvent Screening:

  • Small-Scale Tests: Place a small amount (e.g., 10-20 mg) of picolinic acid into several test tubes.

  • Solvent Addition: To each tube, add a different solvent dropwise at room temperature, agitating after each addition, until the solid dissolves. Note the approximate volume of solvent required. A good solvent will require a moderate amount.

  • Heating: For solvents in which the picolinic acid is poorly soluble at room temperature, gently heat the mixture to the solvent's boiling point to see if it dissolves.

  • Cooling: If the picolinic acid dissolves upon heating, allow the solution to cool slowly to room temperature and then in an ice bath. Observe the quantity and quality of the crystals that form.

dot graphDiagram { rankdir=TB; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

} caption [label="Solvent Selection Workflow", fontsize=12, fontcolor="#5F6368"];

Q5: I suspect I have different polymorphs of picolinic acid. How can I confirm this and control which form I get?

A5: Picolinic acid is known to exist in at least two polymorphic forms.[16][17] Polymorphs are different crystal structures of the same compound, which can have different physical properties like solubility and melting point.[16]

Controlling Polymorphism:

  • Solvent Choice: The solvent system can have a significant influence on which polymorph crystallizes.[12][18] Crystallizing from different solvents can yield different forms.

  • Temperature and Cooling Rate: The temperature of crystallization and the rate of cooling can also affect polymorphic outcomes.

  • Seeding: Seeding with a crystal of the desired polymorph can be a powerful way to control the crystallization outcome.

Analytical Techniques for Polymorph Characterization:

Several analytical techniques can be used to identify and differentiate between polymorphs:[19][20][21]

  • Powder X-ray Diffraction (PXRD): This is a primary technique for identifying crystal structures.[19][22] Each polymorph will have a unique diffraction pattern.

  • Differential Scanning Calorimetry (DSC): DSC can distinguish polymorphs based on differences in their melting points and enthalpies of fusion.[19]

  • Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques can differentiate polymorphs by detecting differences in their molecular conformations and intermolecular interactions in the crystal lattice.[19][21]

  • Solid-State Nuclear Magnetic Resonance (ssNMR): This technique is sensitive to the local environment of atoms in the solid state and can distinguish between different crystal packing arrangements.[19][21]

References

  • Guide for crystallization. (n.d.).
  • Picolinic acid-d4 solubility in different solvents. (n.d.). Benchchem.
  • Initiating Crystallization. (2022, April 7). Chemistry LibreTexts.
  • Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods. (n.d.). ACS Publications.
  • Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. (n.d.). Pharmaceutical Technology.
  • Why do crystals oil out and what are the remedies and prevention methods? (2024, February 25). Brainly.
  • Give three (3) methods to induce crystallization when crystals are not forming from a saturated solution. (n.d.). Homework.Study.com.
  • Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods. (2017, October). American Chemical Society.
  • picolinic acid. (n.d.).
  • Solubility and Crystallization Studies of Picolinic Acid. (2023, February 24). MDPI.
  • Solubility and Crystallization Studies of Picolinic Acid. (2023, February 6). ResearchGate.
  • Troubleshooting. (2022, April 7). Chemistry LibreTexts.
  • Oiling Out in Crystallization. (n.d.). Mettler Toledo.
  • Inducing Recrystallization. (2025, August 20). Chemistry LibreTexts.
  • Chemistry Crystallization. (n.d.). sathee jee.
  • Recrystallization (help meeeeee). (2013, February 3). Reddit.
  • Crystallisation Techniques. (2006, January 8).
  • Analytical techniques for studying and characterizing polymorphs. (2007). Oxford Academic.
  • CRYSTAL CHARACTERIZATION TECHNIQUES. (n.d.).
  • Solvent selection for process development. (2021, November 25). Technobis Crystallization Systems.
  • What Problems Might Occur If Crystallization Occurs Too Rapidly? (2024, September 5). Achieve Chem.
  • Chem 267. Recrystallization. (n.d.).

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Technical Support Center: Synthesis of 3-Bromo-6-methylpicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Bromo-6-methylpicolinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this synthetic procedure, with a particular focus on the critical role of solvent selection. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.

Troubleshooting Guide: Common Issues in this compound Synthesis

This section addresses specific experimental challenges in a question-and-answer format, linking them directly to solvent-related issues.

Q1: My reaction yield is very low, or the reaction has not proceeded at all. What could be the cause?

Possible Cause: The primary reason for low or no conversion is often an inappropriate reaction environment, which is heavily influenced by the solvent. The synthesis of this compound is an electrophilic aromatic substitution on a pyridine ring. Pyridine rings are inherently electron-deficient, making them less reactive than benzene towards electrophiles. The choice of solvent can either help or hinder the stabilization of the reaction intermediates.

Solutions:

  • Evaluate Solvent Polarity: The polarity of the solvent plays a crucial role in stabilizing the charged intermediate (arenium ion) formed during electrophilic aromatic substitution.[1]

    • Non-polar solvents , such as hexane or carbon tetrachloride, may not adequately solvate the polar intermediates, leading to a slower reaction rate. While historically used, CCl4 should be avoided due to toxicity.[2]

    • Polar aprotic solvents like Dichloromethane (DCM) or 1,2-dichloroethane are often good choices. They can solvate the intermediates to some extent without interfering with the reaction.

    • Polar protic solvents like acetic acid are often excellent choices for bromination.[2][3] Acetic acid can stabilize the arenium ion and also act as a medium for the reaction.

  • Consider Reaction Temperature: If the reaction is sluggish at room temperature, a solvent with a higher boiling point may be necessary to drive the reaction to completion. For instance, if DCM (boiling point ~40°C) is not effective, switching to 1,2-dichloroethane (boiling point ~84°C) could be beneficial.[2]

  • Experimental Protocol: Solvent Screening

    • Set up several small-scale reactions in parallel, each with a different solvent (e.g., DCM, acetic acid, chloroform).

    • Ensure all other parameters (reagent stoichiometry, temperature) are kept constant.

    • Monitor the reactions by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the rate of consumption of the starting material, 6-methylpicolinic acid.

    • Select the solvent that provides the highest conversion to the desired product with the fewest byproducts.

Q2: I am observing the formation of multiple unidentified impurities alongside my desired product. How can the solvent be contributing to this?

Possible Cause: Impurity generation can be a direct consequence of the solvent's reactivity or its inability to control the reaction's selectivity. The solvent can also affect the solubility of byproducts, making them more or less likely to co-precipitate with the product.

Solutions:

  • Solvent Reactivity: Ensure the chosen solvent is inert under the reaction conditions. Some organic solvents can react with bromine, especially in the presence of a Lewis acid catalyst or upon heating.[3] For instance, alcohols can react with bromine.

  • Control of Regioselectivity: The solvent can influence the position of bromination. While the electronic properties of 6-methylpicolinic acid strongly direct bromination to the 3-position, highly polar solvents can sometimes lead to over-bromination or side reactions if the reaction is not carefully controlled.

  • Solubility of Byproducts: The choice of solvent can impact the work-up and purification. An ideal solvent would keep the impurities dissolved while allowing the product to crystallize upon cooling or addition of an anti-solvent. If impurities are co-crystallizing, a different recrystallization solvent system is needed.

Q3: I am struggling to purify the final product. What is the best approach for recrystallization?

Possible Cause: Effective purification by recrystallization is entirely dependent on the choice of solvent. The ideal recrystallization solvent should dissolve the this compound at high temperatures but have low solubility at cooler temperatures. Impurities, on the other hand, should either be highly soluble at all temperatures or completely insoluble.

Solutions:

  • Solvent Selection for Recrystallization:

    • Polar Protic Solvents: Given that the target molecule has a carboxylic acid group, polar protic solvents like water or ethanol are good starting points.[][5] Benzoic acids, for example, can often be recrystallized from water.

    • Mixed Solvent Systems: If a single solvent does not provide adequate separation, a mixed solvent system can be employed. Common mixtures include ethanol/water, or hexane/ethyl acetate.[5] The general procedure is to dissolve the crude product in the solvent in which it is more soluble, and then slowly add the "anti-solvent" (in which it is less soluble) until the solution becomes cloudy. Gentle heating to redissolve, followed by slow cooling, should yield crystals.

  • Experimental Protocol: Recrystallization

    • Dissolve the crude this compound in a minimal amount of a hot solvent (e.g., ethanol).

    • If impurities remain undissolved, perform a hot filtration to remove them.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

    • Collect the crystals by filtration and wash with a small amount of the cold solvent.

    • Dry the crystals under vacuum.

Frequently Asked Questions (FAQs)

What is the general mechanism for the synthesis of this compound, and how does the solvent participate?

The synthesis is an electrophilic aromatic substitution (SEAr) reaction.[6] The overall mechanism involves the attack of the aromatic ring on an electrophile (in this case, Br⁺ or a polarized bromine molecule). This forms a positively charged intermediate known as an arenium ion. The solvent plays a critical role in stabilizing this charged intermediate through solvation. Polar solvents are more effective at this stabilization, which can increase the reaction rate.[1] The final step is the loss of a proton to restore the aromaticity of the ring.

Reaction_Mechanism cluster_start Step 1: Electrophilic Attack cluster_stabilization Solvent Role cluster_end Step 2: Deprotonation Start 6-Methylpicolinic Acid + Br2 Intermediate Arenium Ion Intermediate (Positively Charged) Start->Intermediate Electrophilic Attack Product This compound Intermediate->Product Loss of H+ Solvent Polar Solvent Molecules (e.g., Acetic Acid) Solvent->Intermediate Stabilization

Caption: Role of solvent in the bromination mechanism.

Which solvents are generally recommended for the bromination of pyridine derivatives?

For the bromination of pyridine and its derivatives, which are less reactive than benzene, common solvents include:

  • Acetic Acid: Often works well and can also serve as a mild catalyst.[2][3]

  • Chlorinated Solvents: Dichloromethane (DCM), chloroform, and 1,2-dichloroethane are frequently used.[2][7]

  • Sulfuric Acid (oleum): For very deactivated rings, performing the reaction in fuming sulfuric acid can be necessary, although this is a very harsh condition.

  • Solvent-free: In some cases, reactions can be performed neat, by grinding the reagents together.[2]

Why is solvent choice so critical for this specific synthesis?

The pyridine ring in 6-methylpicolinic acid is deactivated towards electrophilic substitution due to the electron-withdrawing nature of the nitrogen atom.[6] This makes the reaction more challenging than the bromination of a simple benzene ring. The solvent's ability to stabilize the high-energy arenium ion intermediate is therefore crucial for the reaction to proceed at a reasonable rate. An incorrect solvent choice can lead to no reaction, while an overly reactive system could lead to byproducts.

How does solvent polarity affect the reaction rate?

Increasing the polarity of the solvent can either increase or decrease the reaction rate, depending on the specific mechanism.[1] For electrophilic aromatic substitution, where a charged intermediate is formed from neutral reactants, a more polar solvent generally stabilizes the intermediate and the transition state leading to it, thus increasing the reaction rate.

Data Summary: Solvent Properties and Their Impact
SolventBoiling Point (°C)Polarity (Dielectric Constant)General Impact on Bromination
Acetic Acid 1186.2Often an excellent choice; acts as a polar medium and can help activate the bromine.[2][3]
Dichloromethane (DCM) 409.1Good general-purpose solvent, but its low boiling point may not be sufficient for deactivated substrates.[2]
1,2-Dichloroethane 8410.4Similar to DCM but allows for higher reaction temperatures.[2]
Chloroform 614.8A viable alternative to DCM, with a slightly higher boiling point.[2]
Water 10080.1Highly polar; can significantly accelerate bromination, but may lead to over-bromination or side reactions with activated substrates.[8]
Hexane 691.9Generally a poor choice due to its non-polar nature and inability to stabilize charged intermediates.
Experimental Workflow Visualization

The following diagram outlines the key stages in the synthesis and purification of this compound, highlighting where solvent selection is critical.

Workflow Start Start: 6-Methylpicolinic Acid Reaction Bromination Reaction (Br2 or NBS) Start->Reaction Workup Reaction Quench & Work-up Reaction->Workup Solvent Choice 1: Reaction Medium Extraction Liquid-Liquid Extraction Workup->Extraction Crude Crude Product Isolation (Evaporation) Extraction->Crude Solvent Choice 2: Extraction Solvent Purification Recrystallization Crude->Purification Final Final Product: This compound Purification->Final Solvent Choice 3: Recrystallization Solvent

Caption: Experimental workflow for synthesis and purification.

References

  • Quora. (2017). What are the effects of solvent on reaction rates of electrophilic aromatic substitution reaction?[Link]

  • Reddit. (2017). Solvent for Bromination with Br2. [Link]

  • ResearchGate. (2022). A stable organic solution of bromine?[Link]

  • Common Organic Chemistry. Bromination - Common Conditions. [Link]

  • The Green Chemistry Initiative Blog. (2019). How green is your bromination reaction?[Link]

  • PMC - NIH. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • NCERT. Haloalkanes and Haloarenes. [Link]

  • Exploring 3-Bromo-6-chloro-2-methylpyridine: A Versatile Chemical Intermediate. [Link]

  • Scribd. Solvent Effects on Bromine Reactions. [Link]

  • Chemistry LibreTexts. (2021). 22.4: Electrophilic Aromatic Substitution. [Link]

  • PubChem. 3-Bromo-2-chloro-6-methylpyridine. [Link]

  • Wikipedia. Electrophilic aromatic substitution. [Link]

  • MDPI. Polysulfone Membranes: Here, There and Everywhere. [Link]

  • YouTube. (2022). Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry. [Link]

  • Reddit. (2020). What solvent system should I use to recrystalise 3-bromo benzoic?[Link]

  • Google Patents.
  • ResearchGate. (2025). Synthesis, structure, chemical and bioactivity behavior of eight chromium(III) picolinate derivatives Cr(R-pic)3. [Link]

  • Google Patents. Synthesis method of 3-bromo-6-chloropyridyl-2-formic acid.
  • An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid. [Link]

  • MDPI. Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. [Link]

  • ResearchGate. Bromination in aprotic and protic solvents. [Link]

  • ResearchGate. Effect of solvent and temperature on the a-bromination of acetophenone with NBS under microwave irradiation. [Link]

  • PMC. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. [Link]

  • PubChem. 3-Amino-6-bromopicolinic acid. [Link]

  • Organic Syntheses Procedure. 3-hydroxyquinoline. [Link]

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Technical Support Center: Managing Reaction Exotherms in Large-Scale Bromination

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide you, a senior application scientist, with in-depth, field-proven insights into managing the significant thermal hazards associated with large-scale bromination reactions. The following troubleshooting guides and FAQs address specific issues you may encounter, focusing on the causality behind experimental choices to ensure both safety and success in your scale-up operations.

Part 1: Troubleshooting Guide for Critical Scenarios

This section addresses immediate, problem-solving scenarios that can occur during a large-scale bromination. The focus is on rapid identification of the root cause and implementation of corrective actions.

Issue 1: Rapid, Uncontrolled Temperature Spike During Reagent Addition

Q: I've started the semi-batch addition of my brominating agent (e.g., Br₂ or NBS), and the reactor temperature is rising much faster than predicted, exceeding my set safety limits. What should I do?

A: An uncontrolled temperature spike is a primary indicator of a potential thermal runaway. Immediate and decisive action is required.

Immediate Actions:

  • Stop Reagent Addition Immediately: This is the most critical first step. Ceasing the feed of the limiting reagent will stop the generation of more heat from the desired reaction.

  • Ensure Maximum Cooling: Verify that your reactor's cooling system is operating at maximum capacity. This includes ensuring full coolant flow and that the coolant temperature is at its lowest set point.

  • Maintain Vigorous Agitation: Proper mixing is crucial to ensure that the heat is evenly distributed and efficiently transferred to the cooling jacket. Poor mixing can lead to localized hot spots where the reaction rate accelerates dangerously.

  • Prepare for Emergency Quench: If the temperature continues to rise despite stopping the reagent feed and applying maximum cooling, you must be prepared to quench the reaction. Have a pre-prepared, cold quenching solution ready for immediate addition.

Potential Causes & Long-Term Solutions:

  • Inaccurate Thermokinetic Data: The heat of reaction may be significantly higher than estimated from literature or small-scale experiments. It is crucial to perform reaction calorimetry (RC1e) studies to accurately determine parameters like heat of reaction (ΔHr), adiabatic temperature rise (ΔTad), and Maximum Temperature of the Synthesis Reaction (MTSR) before scaling up.[1][2][3]

  • Reagent Accumulation: The rate of addition may be faster than the rate of reaction. This leads to a dangerous buildup of unreacted reagents. If cooling is lost or a sudden temperature increase occurs, this accumulated reagent can react very rapidly, leading to a thermal runaway.[4][5] The solution is to reduce the dosing rate to ensure it is kinetically controlled, not addition-controlled.

  • Insufficient Cooling Capacity: The reactor's heat removal capability may be insufficient for the scale and speed of the reaction. As reactors get larger, the ratio of heat transfer surface area to reaction volume decreases, making heat removal less efficient.[4] Future batches should be run at a lower concentration, a slower feed rate, or in a larger reactor with better heat transfer capabilities.

Issue 2: The Reaction Fails to Initiate or is Sluggish

Q: I've added a portion of the brominating agent, but the temperature is not increasing as expected, and in-process controls show low conversion. What are the risks and what should I do?

A: A stalled or sluggish reaction is a hidden danger. It can lead to the accumulation of unreacted, high-energy reagents. A sudden, uncontrolled initiation could then lead to a violent exotherm.

Immediate Actions:

  • Stop Reagent Addition: Do not add more brominating agent until the cause is understood and the initial charge has reacted.

  • Check for Obvious Failures: Ensure the agitator is running at the correct speed and that the temperature probe is correctly calibrated and positioned.

  • Slightly Increase Temperature (with extreme caution): In some cases, a small, controlled increase in temperature (e.g., 5-10 °C) can be sufficient to overcome the activation energy barrier. This must be done with extreme care, with maximum cooling on standby.

  • Analyze a Sample: If possible and safe, take a sample for analysis (e.g., HPLC, GC) to confirm the concentration of starting materials and product.

Potential Causes & Long-Term Solutions:

  • Presence of an Inhibitor: Impurities in the starting material or solvent (e.g., water, antioxidants) can inhibit radical or electrophilic brominations. Ensure all materials meet the required specifications.

  • Incorrect Catalyst/Initiator Amount or Activity: For reactions requiring a catalyst or initiator (like AIBN for radical brominations), verify that the correct amount was added and that it has not degraded during storage.[1]

  • Phase Separation/Poor Solubility: At lower temperatures, one of the reagents may have poor solubility, preventing the reaction from starting. Review the solvent choice and operating temperature range.

Issue 3: Quenching is Violently Exothermic

Q: I've completed the reaction and am adding a quenching agent (e.g., sodium thiosulfate), but the quench itself is causing a strong, difficult-to-control exotherm. Why is this happening?

A: The reaction to neutralize excess brominating agent is often highly exothermic. This "secondary" exotherm must be managed as carefully as the primary reaction.

Immediate Actions:

  • Slow or Stop Quench Addition: Immediately reduce the rate of addition of the quenching solution.

  • Cool the Reactor: Ensure the reaction mixture is cooled before and during the quench. An ice-water bath (0-5 °C) is often recommended.[6]

  • Ensure Vigorous Stirring: Good mixing is essential to dissipate the heat generated at the point of addition and to ensure efficient mass transfer between the organic and aqueous layers.[6]

Potential Causes & Long-Term Solutions:

  • Excessive Unreacted Bromine: A larger than expected amount of unreacted brominating agent will result in a more energetic quench. This can be due to incomplete reaction or adding too large an excess initially.

  • Concentrated Quenching Solution: Using a highly concentrated quenching agent increases the reaction rate and heat generation in a small volume. Using a more dilute solution (e.g., 5-10% w/v) is often safer.[6]

  • Quenching at Elevated Temperature: Failure to cool the reaction mixture sufficiently before starting the quench is a common cause of violent exotherms.[6]

Troubleshooting Summary: Quenching Exotherms
Potential Cause Recommended Solution
Quenching agent is too concentrated.Use a more dilute solution (e.g., 5-10% w/v).[6]
Quenching agent added too quickly.Add the quenching agent dropwise or in small portions.[6]
Reaction mixture is too hot.Cool the reaction mixture in an ice bath before and during the quench.[6]
Poor mixing of biphasic system.Ensure vigorous stirring to improve mass transfer between layers.[6]

Part 2: Frequently Asked Questions (FAQs)

This section covers broader concepts and preventative strategies for safely managing large-scale brominations.

Q1: How do I select the appropriate brominating agent for a large-scale reaction from a safety perspective?

A1: The choice of brominating agent has a profound impact on reaction safety. While molecular bromine (Br₂) is potent, it is also volatile and highly reactive, posing significant handling risks.[7][8] Alternatives like N-bromosuccinimide (NBS) are solids and often easier to handle, but can also be involved in hazardous side reactions.[5][8]

Brominating Agent Primary Hazard Considerations Best For...
**Elemental Bromine (Br₂) **Highly volatile, corrosive, and toxic. Reactions can be very fast and exothermic.[7][8]Electrophilic aromatic substitution, alkene additions.
N-Bromosuccinimide (NBS) Solid, easier to handle. Can initiate dangerous side reactions, especially with certain solvents like 2-MeTHF.[5] Radical reactions require careful initiation.Allylic and benzylic bromination (radical); electrophilic additions.[9]
Pyridinium Tribromide Solid, less hazardous than Br₂. Releases bromine in a more controlled manner.Mild bromination of ketones, phenols, and other sensitive substrates.
In-situ Generation Avoids storage of Br₂. Requires careful control of two feed streams (e.g., NaBr/NaOCl).[7]Continuous flow processes where inventory of hazardous material is minimized.[7]

The guiding principle is to use the mildest reagent that achieves the desired transformation efficiently.[10]

Q2: What is Reaction Calorimetry and why is it essential for scaling up brominations?

A2: Reaction calorimetry is an experimental technique used to measure the heat flow of a chemical reaction.[2][11] It is a cornerstone of process safety because it provides critical quantitative data needed to design a safe large-scale process.[1][3] Key parameters obtained include:

  • Heat of Reaction (ΔHr): The total amount of energy released or absorbed.

  • Heat Flow (q): The rate at which heat is generated, which must be matched by the reactor's cooling capacity.

  • Specific Heat Capacity (Cp): The amount of heat required to raise the temperature of the reaction mass.

  • Adiabatic Temperature Rise (ΔTad): The theoretical temperature increase if all cooling were to fail. A high ΔTad is a major red flag for a potentially catastrophic runaway.[12]

By understanding these parameters, engineers can calculate the Maximum Temperature of the Synthesis Reaction (MTSR) and ensure it remains well below the decomposition temperature of the reaction mixture.[1] This data-driven approach is fundamental to preventing thermal runaway incidents.[13][14]

Q3: What is Stoessel's Criticality Class and how does it apply to my bromination reaction?

A3: Stoessel's Criticality Class is a semi-quantitative method for classifying the thermal risk of a chemical process. It relates the MTSR to the decomposition temperature (TD) of the reaction mass. This classification helps determine the necessary level of safety measures required for scale-up.

ClassScenarioRisk LevelRequired Action
1 MTSR < TDLowStandard process control is likely sufficient.
2 Tprocess < MTSR < TDMediumRequires robust process control to prevent cooling failure.
3 Tprocess < TD < MTSRHighHigh probability of runaway if cooling fails. Process redesign is often necessary.
4 TD < TprocessVery HighReaction is running under conditions where decomposition can be triggered. Inherently unsafe.
5 TD << TprocessExtremeDecomposition is rapid at the process temperature. Prohibited.

Adapted from Stoessel, F. Thermal Safety of Chemical Processes.[1][12]

A bromination reaction with a high heat of reaction and a low-boiling solvent could easily fall into Class 3 or 4, demanding process modifications like dilution, lower temperature, or switching to a semi-batch or continuous flow process to lower the criticality.[1]

Q4: Can you provide a basic protocol for setting up a controlled, large-scale bromination?

A4: The following is a generalized protocol emphasizing safety and control points. Specific parameters must be determined by rigorous process safety testing.

Protocol: Controlled Semi-Batch Bromination

  • System Preparation:

    • Ensure the reactor is clean, dry, and rated for the reaction pressures and temperatures.

    • Calibrate all probes (temperature, pressure) and safety interlocks.

    • Charge the reactor with the substrate and solvent.

    • Begin agitation and establish inert atmosphere if required.

  • Thermal Conditioning:

    • Bring the reactor contents to the desired starting temperature (e.g., 0 °C).

    • Ensure the cooling system can hold the batch at this temperature with stability.

  • Controlled Reagent Addition:

    • Begin adding the brominating agent solution at a slow, predetermined rate based on calorimetry data.

    • CRITICAL: Continuously monitor the internal temperature (Tr) and the jacket temperature (Tj). The gap between Tr and Tj is an indicator of the heat being removed.

    • The addition should be programmed to automatically stop if Tr exceeds a defined safety limit (e.g., Tprocess + 10 °C).[4]

  • Reaction Monitoring:

    • Hold the batch at the reaction temperature after addition is complete until in-process controls (e.g., HPLC, GC) show the reaction has reached completion.

  • Controlled Quench:

    • Cool the reaction mixture to a safe temperature (e.g., 0-5 °C).[6]

    • Slowly add the pre-cooled quenching solution, monitoring the temperature closely. Do not allow the temperature to rise significantly.

  • Work-up:

    • Proceed with standard work-up procedures (e.g., phase separation, extraction, washing) only after confirming that all excess brominating agent has been neutralized (e.g., disappearance of bromine's color, negative starch-iodide test).[6][15]

Visualizations

Exotherm_Troubleshooting start Uncontrolled Temp Spike (> Safety Limit) action1 IMMEDIATELY Stop Reagent Feed start->action1 action2 Ensure Max Cooling & Vigorous Agitation action1->action2 decision1 Temp Still Rising? action2->decision1 action3 Initiate Emergency Quench Protocol decision1->action3 Yes end1 System Stabilized. Investigate Root Cause. decision1->end1 No

Heat_Balance Heat_Gen Heat_Gen Heat_Acc Heat_Acc Heat_Gen->Heat_Acc Exceeds Removal Heat_Rem Heat_Rem Heat_Acc->Heat_Rem Balanced by

References
  • Technical Support Center: Handling and Quenching Reactions with Brominated Compounds. Benchchem.
  • Technical Support Center: Quenching and Removal of Excess Bromine. Benchchem.
  • Kamala Jyotsna G, Srikanth S, Ratnaparkhi V, et al. Reaction Calorimetry as a Tool for Thermal Risk Assessment and Improvement of Safe Scalable Chemical Processes. TSI Journals.
  • From Hazard to Harmony: Process Safety in the Pharmaceutical Industry. Sigma-HSE.
  • Safe Automated Dosing with Exothermic Reactions - Case Study. Pharma IQ.
  • Knapik, B. J., et al. Reaction Calorimetry and Scale-Up Considerations of Bromo- and Chloro-Boron Subphthalocyanine. ACS Chemical Health & Safety.
  • Noël, T., et al. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. PMC - NIH.
  • Mitchell, M., et al. Process Safety in the Pharmaceutical Industry—Part I: Thermal and Reaction Hazard Evaluation Processes and Techniques. ACS Publications.
  • Guan, M., et al. Safe Scale-Up of a NBS-Involved Bromination Reaction: Thermal Safety Analysis Contributes to Process Optimization. Novartis OAK.
  • Exothermic Reaction Hazards. TSM TheSafetyMaster Private Limited.
  • Knapik, B. J., et al. Reaction Calorimetry and Scale-Up Considerations of Bromo- and Chloro-Boron Subphthalocyanine. American Chemical Society.
  • Reaction Calorimetry and Scale-Up Considerations of Bromo- and Chloro-Boron Subphthalocyanine. ResearchGate.
  • Chemical Process Safety | Techniques & Equipment. Mettler Toledo.
  • Bromination - Common Conditions. Common Organic Chemistry.
  • Bromination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • How green is your bromination reaction?. The Green Chemistry Initiative Blog.

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Validation & Comparative

A Comparative Guide for Synthetic Chemists: 3-Bromo-6-methylpicolinic Acid vs. 5-Bromo-6-methylpicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and small molecule synthesis, the selection of appropriate building blocks is a critical decision that profoundly impacts the efficiency and success of a synthetic campaign. Substituted picolinic acids are a versatile class of reagents, offering a privileged scaffold for the construction of complex molecules with diverse biological activities. This guide provides an in-depth technical comparison of two isomeric building blocks: 3-Bromo-6-methylpicolinic acid and 5-Bromo-6-methylpicolinic acid. By examining their structural nuances, we can predict and understand their differential reactivity in key synthetic transformations, enabling more informed decisions in your research.

Unveiling the Isomers: A Structural Overview

At first glance, this compound and 5-Bromo-6-methylpicolinic acid appear to be closely related, differing only in the position of the bromine atom on the pyridine ring. However, this seemingly minor structural variance has significant implications for their electronic properties, steric profiles, and, consequently, their reactivity in common synthetic transformations.

PropertyThis compound5-Bromo-6-methylpicolinic acid
CAS Number 779344-30-8[][2]137778-20-2[3]
Molecular Formula C₇H₆BrNO₂[]C₇H₆BrNO₂[3]
Molecular Weight 216.03 g/mol []216.03 g/mol [3]
IUPAC Name 3-bromo-6-methylpyridine-2-carboxylic acid[]5-bromo-6-methylpyridine-2-carboxylic acid
Structure A picolinic acid with a bromine at the 3-position and a methyl group at the 6-position.A picolinic acid with a bromine at the 5-position and a methyl group at the 6-position.

G cluster_0 This compound cluster_1 5-Bromo-6-methylpicolinic acid 3-Bromo 3-Bromo 5-Bromo 5-Bromo

Figure 1. Chemical structures of the two isomers.

The Decisive Factors: Electronic and Steric Effects

The position of the bromine atom, an electron-withdrawing group, profoundly influences the electron density distribution within the pyridine ring. This, in turn, dictates the susceptibility of different positions to nucleophilic or electrophilic attack and the reactivity of the C-Br bond in cross-coupling reactions.

  • This compound: The bromine atom at the 3-position exerts a strong electron-withdrawing inductive effect on the adjacent C-2 and C-4 positions. The proximity of the bromine to the carboxylic acid and the nitrogen atom can also introduce steric hindrance, potentially influencing the approach of bulky reagents.

  • 5-Bromo-6-methylpicolinic acid: With the bromine atom at the 5-position, its electron-withdrawing effect is more pronounced at the C-4 and C-6 positions. This isomer generally presents less steric hindrance around the carboxylic acid and the nitrogen atom compared to its 3-bromo counterpart, which can be a significant advantage in certain reactions.

G cluster_0 Electronic and Steric Considerations Isomer Isomer Electronic_Effects Electronic Effects Isomer->Electronic_Effects influences Steric_Hindrance Steric Hindrance Isomer->Steric_Hindrance influences Reactivity Predicted Reactivity Electronic_Effects->Reactivity determines Steric_Hindrance->Reactivity determines

Caption: Interplay of factors influencing reactivity.

Performance in Key Synthetic Transformations: A Comparative Analysis

Palladium-Catalyzed Cross-Coupling Reactions: Suzuki-Miyaura and Buchwald-Hartwig Amination

Both isomers are valuable substrates for palladium-catalyzed cross-coupling reactions, which are cornerstones of modern organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: This reaction is a powerful tool for creating biaryl structures. The reactivity of the aryl bromide in the oxidative addition step of the catalytic cycle is crucial. Generally, electron-deficient aryl bromides are more reactive.

  • This compound: The electron-withdrawing nature of the adjacent carboxylic acid and the ring nitrogen likely enhances the reactivity of the C-Br bond in the oxidative addition step.

  • 5-Bromo-6-methylpicolinic acid: The C-Br bond in this isomer is also activated by the electron-withdrawing pyridine ring, making it a suitable substrate for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, a common motif in pharmaceuticals. The success of this reaction is highly dependent on the ligand, base, and substrate electronics.

  • This compound: The steric hindrance from the adjacent carboxylic acid might necessitate the use of bulkier phosphine ligands to facilitate the catalytic cycle.

  • 5-Bromo-6-methylpicolinic acid: The less sterically encumbered C-Br bond at the 5-position may allow for a broader range of reaction conditions and coupling partners.

ReactionIsomerRepresentative ConditionsExpected Outcome
Suzuki-Miyaura Coupling This compoundPd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 90°CGood to excellent yields, though optimization of ligand and base may be necessary to overcome potential steric hindrance.
5-Bromo-6-methylpicolinic acidPd(dppf)Cl₂, K₂CO₃, DME, 80°CGenerally high yields are expected due to favorable electronics and reduced steric hindrance around the reaction site.
Buchwald-Hartwig Amination This compoundPd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene, 110°CSuccessful coupling is anticipated, but careful selection of a bulky ligand like Xantphos is likely crucial.
5-Bromo-6-methylpicolinic acidPd(OAc)₂, BINAP, NaOtBu, Toluene, 100°CA wider range of amines may be tolerated due to the more accessible reaction site.

Note: The conditions provided are representative and based on general procedures for similar bromopyridine substrates. Optimization for each specific substrate and coupling partner is recommended.

Experimental Protocols: A Guide to Practice

The following protocols are generalized procedures for Suzuki-Miyaura and Buchwald-Hartwig amination reactions, which can be adapted for both 3-Bromo- and 5-Bromo-6-methylpicolinic acid.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of a bromopicolinic acid with a boronic acid.

Materials:

  • Bromo-6-methylpicolinic acid isomer (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture, degassed)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the bromo-6-methylpicolinic acid isomer, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Add the degassed dioxane/water solvent mixture.

  • Heat the reaction mixture to 90°C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

This protocol outlines a general method for the C-N bond formation between a bromopicolinic acid and an amine.

Materials:

  • Bromo-6-methylpicolinic acid isomer (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.025 equiv)

  • Xantphos (0.05 equiv)

  • Cs₂CO₃ (1.5 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • In a glovebox or under an inert atmosphere, combine the bromo-6-methylpicolinic acid isomer, Cs₂CO₃, Pd₂(dba)₃, and Xantphos in a dry Schlenk flask.

  • Add the anhydrous, degassed toluene, followed by the amine.

  • Seal the flask and heat the mixture to 110°C for 16-24 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by flash chromatography.

G cluster_0 General Experimental Workflow Start Start: Assemble Reactants Reaction Reaction Setup under Inert Atmosphere Start->Reaction Heating Heating and Stirring Reaction->Heating Monitoring Reaction Monitoring (TLC/LC-MS) Heating->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis End End: Pure Product Analysis->End

Sources

A Comparative Guide to the Biological Activity of Brominated Picolinic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Picolinic Acid Scaffold and the Impact of Bromination

Picolinic acid, a pyridine-2-carboxylic acid, serves as a privileged scaffold in medicinal chemistry and agrochemical research. Its derivatives have demonstrated a wide array of biological activities, including herbicidal, antimicrobial, anticancer, and enzyme inhibitory properties. The introduction of a bromine atom to the picolinic acid ring can significantly modulate its physicochemical properties, such as lipophilicity and electronic distribution, thereby influencing its biological activity. The position of the bromine atom on the pyridine ring can lead to distinct pharmacological profiles among the different isomers. This guide provides a comparative overview of the biological activities of mono-brominated picolinic acid isomers, supported by experimental data and detailed protocols to facilitate further research and development.

Comparative Biological Activity of Brominated Picolinic Acid Isomers

The biological activity of brominated picolinic acid isomers is a subject of ongoing research, with current literature indicating a range of effects from cytotoxicity to antimicrobial and herbicidal action. The position of the bromine atom on the picolinic acid backbone plays a critical role in defining the specific biological effects and potency of each isomer.

Cytotoxicity

A study comparing the toxicity of various picolinic acid analogs in Chinese Hamster Ovary (CHO) cells provides valuable quantitative data for 6-bromopicolinic acid. The 50% inhibitory concentration (IC50) is a measure of the concentration of a substance needed to inhibit a biological process by 50%.[1]

IsomerCell LineIC50 (mM)Reference
6-Bromopicolinic AcidCHO> 0.032 (less toxic than picolinic acid)[1]
3-Bromopicolinic Acid-Data not available-
4-Bromopicolinic Acid-Data not available-
5-Bromopicolinic Acid-Data not available-

Note: The study ranked compounds by decreasing toxicity. 6-Bromopicolinic acid was found to be less toxic than unsubstituted picolinic acid and its 3-hydroxy and fusaric acid derivatives.[1]

Antimicrobial Activity
  • 4-Bromopicolinic Acid: This isomer has been reported to exhibit antibacterial activity against Staphylococcus aureus and antifungal properties against Candida albicans.[2] However, quantitative MIC values from standardized assays are not specified in the available literature.

Further research is required to systematically evaluate and compare the antimicrobial spectra and potency of all brominated picolinic acid isomers.

Herbicidal Activity

The picolinic acid core is a well-established scaffold for herbicides, with commercial examples such as picloram.[3] The mechanism of action for many picolinic acid-based herbicides involves mimicking the plant hormone auxin, leading to uncontrolled growth and ultimately, plant death.[3] While extensive research has been conducted on complex picolinic acid derivatives for herbicidal applications, data on the simple brominated isomers is sparse. The herbicidal potential of these isomers is an area ripe for investigation, with the position of the bromine atom expected to influence uptake, translocation, and interaction with the target site in plants.

Enzyme Inhibition

Picolinic acid derivatives are known to inhibit various enzymes. For instance, 4-bromopicolinic acid is described as an inhibitor of deoxycytidine kinase.[2] This suggests that brominated picolinic acid isomers could be explored as inhibitors for a range of enzymes. The specific inhibitory profile and potency will likely depend on the substitution pattern of the pyridine ring.

Experimental Protocols

To facilitate further research and a more direct comparison of the biological activities of brominated picolinic acid isomers, the following detailed experimental protocols are provided.

Synthesis of Brominated Picolinic Acid Isomers

The synthesis of brominated picolinic acid isomers can be achieved through various organic chemistry methodologies. Below are general synthetic strategies.

General Workflow for Synthesis and Purification

Start Starting Material (e.g., Picolinic Acid, Bromopyridine) Reaction Bromination or Functional Group Interconversion Start->Reaction Reagents, Solvent, Temp. Workup Reaction Work-up (e.g., Extraction, Quenching) Reaction->Workup Purification Purification (e.g., Crystallization, Chromatography) Workup->Purification Characterization Characterization (e.g., NMR, MS, m.p.) Purification->Characterization Final Pure Brominated Picolinic Acid Isomer Characterization->Final

Caption: General workflow for the synthesis and purification of brominated picolinic acid isomers.

  • Synthesis of 5-Bromopicolinic Acid: A common method involves the oxidation of 5-bromo-2-methylpyridine using a strong oxidizing agent like potassium permanganate in an aqueous solution. The reaction mixture is typically heated, and upon completion, the product is isolated by filtration, acidification, and crystallization.

  • Synthesis of other isomers (General Approach): Other isomers can be synthesized through various routes, including direct bromination of picolinic acid (which may yield a mixture of isomers requiring separation), or starting from the corresponding brominated pyridine precursors followed by introduction or modification of the carboxylic acid group. For instance, lithiation of a bromopyridine followed by carboxylation with carbon dioxide is a potential route.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[4][5][6]

MTT Assay Workflow

Cell_Seeding Seed cells in a 96-well plate Incubation1 Incubate for 24h Cell_Seeding->Incubation1 Treatment Add brominated picolinic acid isomers (various conc.) Incubation1->Treatment Incubation2 Incubate for 24-72h Treatment->Incubation2 Add_MTT Add MTT reagent Incubation2->Add_MTT Incubation3 Incubate for 4h Add_MTT->Incubation3 Solubilize Add solubilization buffer (e.g., DMSO) Incubation3->Solubilize Read_Absorbance Read absorbance at ~570 nm Solubilize->Read_Absorbance Data_Analysis Calculate IC50 values Read_Absorbance->Data_Analysis

Caption: Workflow for determining the cytotoxicity of brominated picolinic acid isomers using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the brominated picolinic acid isomers in culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO in medium) and a positive control for cytotoxicity.

  • Incubation: Incubate the treated plates for a period of 24 to 72 hours, depending on the cell line and experimental design.

  • MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 4 hours at 37°C.[6]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol) to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Antimicrobial Susceptibility Testing: Broth Microdilution

The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7][8][9][10][11]

Broth Microdilution Workflow

Prepare_Compounds Prepare serial dilutions of brominated picolinic acid isomers Inoculate_Plate Inoculate 96-well plate containing compound dilutions Prepare_Compounds->Inoculate_Plate Prepare_Inoculum Prepare standardized bacterial/fungal inoculum Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 37°C for 18-24h Inoculate_Plate->Incubate Read_MIC Visually inspect for growth and determine MIC Incubate->Read_MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a two-fold serial dilution of each brominated picolinic acid isomer in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).[8]

  • Inoculum Preparation: Prepare a standardized microbial inoculum with a turbidity equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[11]

Enzyme Inhibition Assay: Acetylcholinesterase (AChE) Inhibition

The Ellman's assay is a widely used method to screen for AChE inhibitors.[12][13][14][15][16]

AChE Inhibition Assay Workflow

Prepare_Reagents Prepare AChE, substrate (ATCI), DTNB, and inhibitor solutions Plate_Setup Add buffer, inhibitor, and AChE to 96-well plate Prepare_Reagents->Plate_Setup Pre_incubation Pre-incubate for 15 min Plate_Setup->Pre_incubation Initiate_Reaction Add DTNB and ATCI Pre_incubation->Initiate_Reaction Kinetic_Measurement Measure absorbance at 412 nm over time Initiate_Reaction->Kinetic_Measurement Data_Analysis Calculate % inhibition and IC50 values Kinetic_Measurement->Data_Analysis

Caption: Workflow for the acetylcholinesterase (AChE) inhibition assay using the Ellman's method.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare solutions of AChE, the substrate acetylthiocholine iodide (ATCI), Ellman's reagent (DTNB), and the brominated picolinic acid isomers in a suitable buffer (e.g., phosphate buffer).

  • Assay Setup: In a 96-well plate, add the buffer, different concentrations of the test compounds, and the AChE enzyme solution. Include a control without the inhibitor.

  • Pre-incubation: Pre-incubate the plate for a short period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.[15]

  • Reaction Initiation: Add DTNB and the substrate (ATCI) to all wells to start the reaction.

  • Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the AChE activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compounds compared to the control. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Structure-Activity Relationship (SAR) Insights and Future Directions

The available data, although limited for a direct comparison, suggests that the position of the bromine atom on the picolinic acid ring is a key determinant of biological activity. The lipophilicity and electronic properties conferred by the bromine atom at different positions will influence the molecule's ability to cross cell membranes and interact with its biological target.

Future research should focus on a systematic evaluation of all mono- and di-brominated picolinic acid isomers across a panel of biological assays. This would provide a comprehensive dataset to establish clear structure-activity relationships. Key areas for future investigation include:

  • Quantitative analysis of the cytotoxicity, antimicrobial, herbicidal, and enzyme inhibitory activities of all brominated isomers.

  • Mechanism of action studies to elucidate the molecular targets of the most active isomers.

  • In vivo studies to evaluate the efficacy and safety of promising candidates.

  • Computational modeling to predict the biological activities of other halogenated picolinic acid derivatives and guide the design of new, more potent compounds.

By systematically exploring the biological landscape of brominated picolinic acid isomers, researchers can unlock their full potential in the development of novel therapeutics and agrochemicals.

References

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A Senior Application Scientist's Guide to the Validation of 3-Bromo-6-methylpicolinic Acid Purity by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity for a Versatile Building Block

3-Bromo-6-methylpicolinic acid is a substituted pyridine derivative that serves as a crucial intermediate and building block in the synthesis of pharmaceuticals and other advanced organic molecules.[] Its structural features, including the carboxylic acid, bromine atom, and methyl group, provide multiple reaction sites for creating complex target compounds. In the landscape of drug development and chemical synthesis, the purity of such starting materials is not merely a quality metric; it is a fundamental prerequisite for ensuring the safety, efficacy, and reproducibility of the final product. Impurities can lead to unwanted side reactions, the formation of toxic byproducts, and reduced yields, making a robust analytical method for purity determination indispensable.

This guide provides an in-depth technical comparison and validation protocol for assessing the purity of this compound, focusing on the industry-standard High-Performance Liquid Chromatography (HPLC). We will explore the rationale behind methodological choices, present a comprehensive validation strategy in line with regulatory expectations, and compare HPLC with alternative analytical techniques.

The Workhorse of Purity Analysis: Stability-Indicating Reverse-Phase HPLC

For non-volatile, polar organic compounds like this compound, Reverse-Phase HPLC (RP-HPLC) is the method of choice due to its high precision, sensitivity, and robustness.[2] A "stability-indicating" method is one that can accurately quantify the analyte of interest without interference from any potential degradation products, process impurities, or other components in the sample matrix.[3][4][5] Developing such a method is critical for ensuring that the measured purity reflects the true quality of the material throughout its shelf life.

Rationale for Methodological Choices

The development of a successful HPLC method hinges on a clear understanding of the analyte's physicochemical properties. This compound is an acidic compound, and its chromatographic behavior is highly dependent on the mobile phase pH.

  • Chromatographic Column: A C18 (octadecylsilane) column is the standard choice for RP-HPLC. The nonpolar stationary phase retains the analyte based on hydrophobic interactions.

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase and an organic solvent (typically acetonitrile or methanol) is employed.

    • Aqueous Phase: Acidified water (e.g., with 0.1% trifluoroacetic acid or formic acid) is used to suppress the ionization of the carboxylic acid group on the picolinic acid. By maintaining a pH well below the pKa of the carboxyl group, the molecule is in its neutral, less polar form, leading to better retention and significantly improved peak shape (i.e., less tailing).

    • Organic Phase: Acetonitrile is often preferred over methanol for its lower viscosity and stronger elution strength for many compounds.

  • Detection: Given the aromatic nature of the pyridine ring, Ultraviolet (UV) detection is ideal. A photodiode array (PDA) detector is particularly advantageous as it can acquire spectra across a range of wavelengths, which helps in peak purity assessment and identifying co-eluting impurities.

Method Validation: A System of Self-Verification

Method validation is the process of providing documented evidence that an analytical procedure is suitable for its intended purpose.[6] The framework for this validation is outlined by the International Conference on Harmonisation (ICH) guidelines.[7][8]

Key Validation Parameters

A comprehensive validation protocol for a purity assay must include the following parameters:

  • Specificity and Selectivity: This is the cornerstone of a stability-indicating method. It is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6] Specificity is demonstrated through forced degradation studies, where the drug substance is exposed to harsh conditions (acid, base, oxidation, heat, and light) to intentionally generate degradation products.[9] The method is considered specific if the main peak is well-resolved from all degradant peaks.

  • Linearity and Range: Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[2] This is typically evaluated by analyzing a series of at least five standard solutions over a specified concentration range (e.g., 80% to 120% of the expected sample concentration). The results are assessed by calculating the correlation coefficient (R²) of the linear regression line, which should ideally be ≥0.999.

  • Accuracy: Accuracy measures the closeness of the test results obtained by the method to the true value.[7] It is often assessed by performing recovery studies, where a known amount of pure analyte is "spiked" into a sample matrix at different concentration levels (e.g., 80%, 100%, and 120%). Acceptable recovery is typically within 98.0% to 102.0%.

  • Precision: Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[10]

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. It is typically assessed by performing at least six replicate measurements at 100% of the test concentration.

    • Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).

    • The acceptance criterion for precision is typically a Relative Standard Deviation (RSD) of ≤2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

    • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The LOQ is particularly important for the quantification of impurities.

  • Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.[7] Parameters to vary include mobile phase pH (±0.2 units), column temperature (±5 °C), and organic modifier composition (±2%).

Hypothetical Validation Data Summary

The following table summarizes expected performance data from a successfully validated HPLC method for this compound.

Validation ParameterSpecificationTypical Result
Specificity No interference at the analyte's retention timePeak purity angle < purity threshold
Linearity (R²) ≥ 0.9990.9998
Range 80% - 120% of nominal concentrationConforms
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (RSD)
- Repeatability≤ 2.0%0.5%
- Intermediate Precision≤ 2.0%0.8%
LOQ Signal-to-Noise Ratio ≥ 100.05% of nominal concentration
Robustness System suitability parameters metConforms

Experimental Protocol: HPLC Purity Validation

Materials and Reagents
  • This compound Reference Standard (known high purity)

  • This compound Test Sample

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade or Milli-Q)

  • Trifluoroacetic Acid (TFA), HPLC Grade

  • Class A volumetric flasks and pipettes

Chromatographic Conditions
  • HPLC System: Agilent 1260 Infinity II or equivalent with PDA detector

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 270 nm (or optimal wavelength determined by UV scan)

  • Injection Volume: 10 µL

Solution Preparation
  • Diluent: 50:50 Acetonitrile:Water

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh ~25 mg of the Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Working Standard Solution (0.1 mg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh ~10 mg of the Test Sample into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.

System Suitability Test (SST)

Before sample analysis, perform five replicate injections of the Working Standard Solution. The SST criteria must be met:

  • Tailing Factor: ≤ 2.0

  • Theoretical Plates: ≥ 2000

  • RSD of Peak Area: ≤ 2.0%

Purity Calculation

The purity of the sample is calculated based on the area percent method, assuming all impurities have a similar response factor to the main peak.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Workflow for HPLC Method Validation

The following diagram illustrates the logical flow of the validation process, from initial setup to the final report.

HPLC_Validation_Workflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution & Data Acquisition cluster_analysis Phase 3: Data Analysis & Reporting prep_std Prepare Reference Standard Solutions prep_spl Prepare Sample and Spike Solutions sst System Suitability Test (SST) prep_sys HPLC System Setup & Equilibration prep_sys->sst spec Specificity (Forced Degradation) sst->spec process Process Chromatographic Data lin Linearity & Range spec->lin acc_prec Accuracy & Precision lin->acc_prec robust Robustness acc_prec->robust robust->process calc Calculate Validation Parameters process->calc report Compile Validation Report calc->report

Caption: Workflow for the validation of an HPLC purity method.

Comparison with Alternative Analytical Techniques

While HPLC is the gold standard, other techniques can provide complementary information or may be suitable for specific applications.

TechniquePrincipleAdvantages for this compoundDisadvantages
HPLC (High-Performance Liquid Chromatography) Differential partitioning between a liquid mobile phase and a solid stationary phase.High precision, accuracy, and sensitivity. Well-established for pharmaceutical analysis.[2][3]Requires high-purity solvents; can be time-consuming.
UPLC (Ultra-Performance Liquid Chromatography) Similar to HPLC but uses smaller particles (<2 µm), requiring higher pressures.Faster analysis times, higher resolution, and better sensitivity than HPLC.Higher instrument cost and backpressure; more susceptible to clogging.
CE (Capillary Electrophoresis) Separation based on differential migration of ions in an electric field.Excellent for charged species; uses very small sample volumes and less solvent.[11]Can have lower precision than HPLC; less robust for routine QC.
qNMR (Quantitative Nuclear Magnetic Resonance) Signal intensity is directly proportional to the number of nuclei; allows for quantification without a specific reference standard.Absolute quantification possible; provides structural information.Lower sensitivity compared to HPLC; requires expensive instrumentation and expertise.
LC-MS (Liquid Chromatography-Mass Spectrometry) Combines the separation power of LC with the mass analysis capabilities of MS.Provides molecular weight and structural information, invaluable for impurity identification.More complex and expensive than HPLC-UV; quantification can be more challenging.

Conclusion

The validation of an analytical method for determining the purity of this compound is a critical activity in pharmaceutical development and quality control. A well-developed and validated stability-indicating HPLC method provides a reliable, precise, and accurate means to ensure the quality of this important synthetic intermediate. By following a systematic approach guided by ICH principles, researchers and scientists can establish a self-validating system that guarantees the integrity of their analytical data. While alternative techniques like UPLC, CE, and LC-MS offer specific advantages, RP-HPLC remains the benchmark for routine purity testing due to its unparalleled balance of performance, reliability, and accessibility.

References

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • HPLC Method Development and Validation for Pharmaceutical Analysis. American Pharmaceutical Review.
  • STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. International Journal of Pharmaceutical Sciences and Research.
  • Development and Validation of HPLC Methods in Pharmaceutical Analysis. Technology Networks.
  • A BRIEF REVIEW ON HPLC METHOD VALID
  • Stability Indicating HPLC Method Development – A Review. IJTSRD.
  • STABILITY INDICATING HPLC METHOD DEVELOPMENT – A REVIEW. Europub.
  • Steps for HPLC Method Valid
  • Stability Indicating HPLC Method Development: A Review. IJPPR.
  • VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. SciELO Brazil.
  • Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry. ScienceDirect.
  • This compound - (CAS 779344-30-8). BOC Sciences.

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A Comparative Analysis of Halogenated Picolinic Acids as Enzyme Inhibitors: From Herbicidal Action to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

In the vast landscape of chemical biology and drug discovery, the structural motif of picolinic acid, a pyridine-carboxylic acid, has given rise to compounds with profound biological activities. The strategic placement of halogen atoms on this scaffold dramatically influences their potency, selectivity, and mechanism of action as enzyme inhibitors. This guide provides a comparative study of halogenated picolinic acids, dissecting their roles as both potent herbicides and promising therapeutic agents. We will delve into their distinct mechanisms of enzyme and protein modulation, supported by experimental data and detailed protocols for their evaluation.

Section 1: Halogenated Picolinic Acids as Modulators of Auxin Receptor Proteins – The Herbicidal Mechanism

A prominent class of halogenated picolinic acids, including aminopyralid, clopyralid, and picloram, functions as synthetic auxin herbicides.[1][2][3] Their primary mode of action is not classical enzyme inhibition but rather the disruption of plant growth regulation by mimicking the natural plant hormone indole-3-acetic acid (IAA).[4][5] These synthetic auxins bind to and activate specific F-box proteins, such as Transport Inhibitor Response 1 (TIR1) and Auxin Signaling F-Box (AFB) proteins, which are components of the SCF (Skp1-Cullin-F-box) ubiquitin ligase complex.[6][7] This binding event triggers the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressors, leading to the uncontrolled expression of auxin-responsive genes.[8] The resulting physiological chaos manifests as epinastic growth, tissue damage, and ultimately, plant death.[8]

The halogenation pattern is critical for the herbicidal activity and selectivity of these compounds. For instance, aminopyralid, developed from precursors like clopyralid, exhibits improved selectivity and persistence.[2]

Comparative Herbicidal Efficacy

The efficacy of these herbicides is typically evaluated through whole-plant bioassays rather than direct enzyme inhibition assays. The following table summarizes their general characteristics and weed control spectrum.

CompoundChemical StructureKey Halogenation PatternPrimary Target WeedsPersistence in Soil
Picloram 4-amino-3,5,6-trichloropicolinic acidTrichloro-substitutedBroadleaf weeds, woody plants[9][10]High[3][9]
Clopyralid 3,6-dichloropicolinic acidDichloro-substitutedThistles, clovers, and other broadleaf weeds[11][12]Moderate to high[11]
Aminopyralid 4-amino-3,6-dichloropicolinic acidDichloro- and amino-substitutedBroadleaf weeds, particularly in pastures and rangelands[2][4]High[2]

Logical Relationship: Herbicidal Action Pathway

cluster_0 Plant Cell Halogenated_Picolinic_Acid Halogenated Picolinic Acid (e.g., Aminopyralid) SCF_TIR1_AFB SCF-TIR1/AFB Complex Halogenated_Picolinic_Acid->SCF_TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor SCF_TIR1_AFB->Aux_IAA Targets Ubiquitination Ubiquitination Aux_IAA->Ubiquitination Undergoes Proteasome 26S Proteasome Ubiquitination->Proteasome Leads to Degradation Degradation Proteasome->Degradation Mediates ARF Auxin Response Factor (ARF) Degradation->ARF Activates Auxin_Responsive_Genes Auxin-Responsive Genes ARF->Auxin_Responsive_Genes Induces Transcription Uncontrolled_Growth Uncontrolled Growth & Plant Death Auxin_Responsive_Genes->Uncontrolled_Growth

Caption: Mechanism of action for synthetic auxin herbicides.

Experimental Protocol: Root Growth Inhibition Assay for Herbicidal Activity

This protocol provides a standardized method to assess the inhibitory effect of halogenated picolinic acids on plant growth, using a model plant like Arabidopsis thaliana.

1. Preparation of Test Compounds: a. Prepare stock solutions of aminopyralid, clopyralid, and picloram in a suitable solvent (e.g., DMSO). b. Perform serial dilutions to create a range of test concentrations.

2. Seed Sterilization and Plating: a. Surface-sterilize Arabidopsis thaliana seeds. b. Plate the sterilized seeds on Murashige and Skoog (MS) agar medium containing the different concentrations of the test compounds.

3. Incubation: a. Stratify the plates at 4°C for 2-3 days to synchronize germination. b. Transfer the plates to a growth chamber with controlled light and temperature conditions.

4. Data Collection and Analysis: a. After a set period (e.g., 7-10 days), measure the primary root length of the seedlings. b. Calculate the half-maximal inhibitory concentration (IC50) by plotting the root length against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Section 2: Halogenated Picolinic Acids as Inhibitors of Metallo-Enzymes

In a different context, halogenated picolinic acids, particularly dipicolinic acid derivatives, have emerged as potent inhibitors of metallo-enzymes.[13] A key example is their activity against New Delhi Metallo-β-lactamase-1 (NDM-1), a bacterial enzyme that confers resistance to a broad spectrum of β-lactam antibiotics.[14][15]

The inhibitory mechanism of these compounds involves the chelation of the catalytic zinc ions (Zn(II)) in the active site of the enzyme.[16] The picolinic acid scaffold serves as a metal-binding pharmacophore (MBP).[17] Halogenation and other substitutions on the pyridine ring are crucial for modulating the inhibitory potency and selectivity.[13]

Comparative Inhibitory Potency against NDM-1

Structure-activity relationship (SAR) studies have demonstrated that modifications to the dipicolinic acid scaffold can significantly enhance inhibitory activity.

CompoundKey Structural FeaturesIC50 against NDM-1Mechanism of Inhibition
2,6-Dipicolinic Acid (DPA) Unsubstituted dipicolinic acidMicromolar rangeMetal chelation[15]
4-(3-aminophenyl)pyridine-2,6-dicarboxylic acid Phenylamino substitution at the 4-position80 nM[13][15]Forms a stable ternary complex with the enzyme and zinc ions[13]

Experimental Workflow: IC50 Determination for NDM-1 Inhibitors

cluster_1 IC50 Determination Workflow Prepare_Reagents Prepare Reagents: - NDM-1 Enzyme - Substrate (e.g., Meropenem) - Inhibitor Stock Solutions - Assay Buffer Serial_Dilution Perform Serial Dilution of Inhibitor Prepare_Reagents->Serial_Dilution Assay_Setup Set up Assay Plate: - Enzyme - Inhibitor (Varying Conc.) - Buffer Serial_Dilution->Assay_Setup Incubation_1 Pre-incubate Enzyme and Inhibitor Assay_Setup->Incubation_1 Initiate_Reaction Initiate Reaction by Adding Substrate Incubation_1->Initiate_Reaction Monitor_Reaction Monitor Substrate Hydrolysis (e.g., Spectrophotometrically) Initiate_Reaction->Monitor_Reaction Data_Analysis Analyze Data: - Plot % Inhibition vs. [Inhibitor] - Calculate IC50 Monitor_Reaction->Data_Analysis

Caption: Workflow for determining the IC50 of NDM-1 inhibitors.

Experimental Protocol: Determination of IC50 for NDM-1 Inhibition

This protocol outlines a typical spectrophotometric assay to measure the inhibitory activity of halogenated picolinic acids against NDM-1.

1. Reagent Preparation: a. Purify recombinant NDM-1 enzyme. b. Prepare a stock solution of a suitable chromogenic or UV-active β-lactam substrate (e.g., meropenem, nitrocefin). c. Prepare stock solutions of the halogenated picolinic acid inhibitors in an appropriate solvent. d. Prepare an assay buffer (e.g., HEPES buffer with ZnSO4 and a surfactant).

2. Assay Procedure: a. In a microplate, add the NDM-1 enzyme and varying concentrations of the inhibitor. b. Pre-incubate the enzyme and inhibitor for a defined period to allow for binding. c. Initiate the enzymatic reaction by adding the substrate. d. Monitor the change in absorbance over time at a wavelength specific to the substrate hydrolysis product.

3. Data Analysis: a. Calculate the initial reaction rates for each inhibitor concentration. b. Determine the percentage of inhibition relative to a control without inhibitor. c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Conclusion and Future Perspectives

The halogenated picolinic acid scaffold demonstrates remarkable versatility, giving rise to compounds that can be finely tuned to interact with diverse biological targets. As synthetic auxin herbicides, their efficacy lies in hijacking the plant's natural growth regulatory machinery. In contrast, as metallo-enzyme inhibitors, their mechanism is rooted in the precise coordination of metal ions within an enzyme's active site.

The comparative analysis reveals that the nature and position of halogen substituents are paramount in defining the biological activity of these molecules. For researchers and drug development professionals, this underscores the power of halogenation as a tool in medicinal and agricultural chemistry. Future research will likely focus on developing new halogenated picolinic acids with even greater potency, selectivity, and improved environmental or pharmacological profiles.

References

  • Chen, A. Y., et al. (2017). Dipicolinic Acid Derivatives as Inhibitors of New Delhi Metallo-β-lactamase-1. Journal of Medicinal Chemistry, 60(17), 7267–7283. [Link]

  • Klich, K., et al. (2020). New derivatives of dipicolinic acid as metallo-β-lactamase NDM-1 inhibitors. European Journal of Medicinal Chemistry, 207, 112726. [Link]

  • Labbé, G., et al. (2019). Investigation of Dipicolinic Acid Isosteres for the Inhibition of Metallo-β-Lactamases. ACS Infectious Diseases, 5(11), 1858–1871. [Link]

  • Stewart, A. C., et al. (2018). Metal-Binding Isosteres as New Scaffolds for Metalloenzyme Inhibitors. Journal of Medicinal Chemistry, 61(22), 10099–10115. [Link]

  • Chen, A. Y., et al. (2017). Dipicolinic Acid Derivatives as Inhibitors of New Delhi Metallo-β-lactamase-1. Journal of Medicinal Chemistry, 60(17), 7267-7283. [Link]

  • Li, M., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1431. [Link]

  • Li, M., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. ResearchGate. [Link]

  • ResearchGate. (n.d.). Structures of picolinic acid and 6-aryl-2-picolinate synthetic auxin herbicides. [Link]

  • Wang, T., et al. (2024). Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids. Molecules, 29(2), 346. [Link]

  • ResearchGate. (n.d.). Structures of various picolinic acid auxin herbicides and their derivatives. [Link]

  • Ostojić, D., et al. (2022). Effect of Herbicide Clopyralid and Imazamox on Dehydrogenase Enzyme in Soil of Regenerated Pedunculate Oak Forests. Forests, 13(6), 929. [Link]

  • Bush Chemicals. (2025). Expert Insight: How Picloram Stands Out Among Herbicides. [Link]

  • Cultivar Magazine. (2025). Aminopyralid. [Link]

  • Grossmann, K. (2010). New auxin mimics and herbicides: the molecular mode of action of auxin herbicides. ResearchGate. [Link]

  • Dow AgroSciences. (n.d.). Aminopyralid Family of Herbicides. [Link]

  • Sebastian, D. J., et al. (2009). Aminopyralid and Clopyralid Absorption and Translocation in Canada Thistle (Cirsium arvense). Weed Science, 57(1), 10-15. [Link]

  • USDA Forest Service. (2011). Picloram. [Link]

  • Imre-Lucaci, F., et al. (2022). The Effects of Picloram and Clopyralid on Ocimum Basilicum (Basil)—A Study of the Uptake, Distribution and Translocation of Synthetic Auxins from Soil to Plant. Plants, 11(19), 2519. [Link]

  • Taylor & Francis. (n.d.). Picloram – Knowledge and References. [Link]

  • Tan, J., et al. (2009). Effect of picloram herbicide on physiological responses of Eupatorium adenophorum Spreng. ResearchGate. [Link]

  • Bastiani, M. I., et al. (2020). Interaction of acetyl-CoA carboxylase enzyme inhibiting herbicides with auxin herbicides on ryegrass. Ciência Rural, 50(10). [Link]

  • The Ohio State University. (n.d.). Herbicides that Mimic or Interfere with Auxin. [Link]

  • Ray, C., et al. (2016). Design, Synthesis, and Evaluation of Novel Auxin Mimic Herbicides. ACS Omega, 1(1), 10-18. [Link]

  • Beyond Pesticides. (2011). Aminopyralid. [Link]

  • Wikipedia. (n.d.). Clopyralid. [Link]

  • University of Hertfordshire. (n.d.). Clopyralid-methyl. [Link]

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  • NIBIO. (n.d.). Analysis of clopyralid and aminopyralid at NIBIO. [Link]

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  • Troxler, S. C., et al. (2009). Comparison of the Interactions of Aminopyralid vs. Clopyralid with Soil. ResearchGate. [Link]

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Structure-Activity Relationship of 3-Bromo-6-methylpicolinic Acid Derivatives: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pyridine carboxylic acid scaffold, and specifically picolinic acid derivatives, represent a continuing source of promising therapeutic agents.[1] Their inherent structural and electronic properties, including the electron-deficient nature of the pyridine ring and the metal-chelating ability of the carboxylic acid group, make them versatile candidates for targeting a range of biological processes. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 3-bromo-6-methylpicolinic acid derivatives, with a particular focus on their antimicrobial and anti-inflammatory potential. By objectively comparing their performance with established alternatives and providing detailed experimental methodologies, this document serves as a critical resource for researchers engaged in the development of novel therapeutics.

The this compound Scaffold: A Platform for Therapeutic Innovation

This compound is a heterocyclic compound featuring a pyridine ring substituted with a bromine atom at the 3-position, a methyl group at the 6-position, and a carboxylic acid at the 2-position. This specific arrangement of functional groups provides a unique electronic and steric profile that can be systematically modified to optimize biological activity. The electron-withdrawing nature of the bromine atom and the pyridine nitrogen influences the acidity of the carboxylic proton and the overall charge distribution of the molecule, which are critical for receptor binding and membrane permeability. The methyl group at the 6-position can provide a strategic steric hindrance or a lipophilic interaction point within a biological target.

Initial investigations into the biological profile of this compound have suggested a spectrum of activities, including antimicrobial, anti-inflammatory, and cytotoxic effects, making it a valuable starting point for medicinal chemistry campaigns.[1]

Antimicrobial Activity: A Comparative Analysis

The growing threat of antimicrobial resistance necessitates the exploration of novel chemical entities with potent and selective antibacterial and antifungal properties. Picolinic acid derivatives have emerged as a promising class of antimicrobial agents.

Structure-Activity Relationship Insights

While specific SAR studies on a broad library of this compound derivatives are not extensively documented in publicly available literature, we can infer key relationships from studies on related picolinic acid analogs. The antimicrobial activity of these compounds is often linked to their ability to chelate essential metal ions, thereby disrupting critical enzymatic functions in pathogens.

Key SAR observations from related picolinic acid derivatives suggest that:

  • Halogen Substitution: The presence and position of a halogen, such as the bromine atom in the title compound, can significantly impact antimicrobial potency. Halogenation can enhance lipophilicity, facilitating passage through bacterial cell membranes.

  • Alkyl Group Modification: The nature of the alkyl group at the 6-position influences both steric interactions with the target site and the overall lipophilicity of the molecule.

  • Carboxylic Acid and its Bioisosteres: The carboxylic acid moiety is crucial for activity, likely due to its metal-chelating properties. Esterification or amidation of this group can modulate the pharmacokinetic profile, potentially creating prodrugs that release the active acid in vivo.

Performance Comparison with Standard Antibiotics

To contextualize the potential of this compound derivatives, it is essential to compare their activity against established antibiotics. The following table summarizes the minimum inhibitory concentrations (MICs) of a representative picolinic acid derivative against common bacterial strains, alongside data for the broad-spectrum antibiotic Ciprofloxacin.

Compound/AntibioticStaphylococcus aureus (MIC µg/mL)Escherichia coli (MIC µg/mL)Pseudomonas aeruginosa (MIC µg/mL)
Picolinamide Derivative (hypothetical)4-1616-64>128
Ciprofloxacin0.25-10.015-0.120.25-1

Note: The data for the picolinamide derivative is hypothetical and serves as an illustrative example based on general findings for this class of compounds. Actual values for specific this compound derivatives would require experimental determination.

Experimental Protocol: Broth Microdilution for MIC Determination

The following protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a test compound.

Objective: To determine the lowest concentration of a this compound derivative that inhibits the visible growth of a specific bacterium.

Materials:

  • Test compound (this compound derivative)

  • Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Test Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: Perform a two-fold serial dilution of the stock solution in MHB across the wells of a 96-well plate to achieve a range of desired concentrations.

  • Bacterial Inoculum Preparation: Culture the bacterial strain overnight in MHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the test compound that shows no visible turbidity. This can be confirmed by measuring the optical density at 600 nm.

Anti-inflammatory Activity: Unraveling the Potential

Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents with improved efficacy and safety profiles is a critical area of research. Picolinic acid derivatives have demonstrated potential in modulating inflammatory pathways.

Structure-Activity Relationship Insights

The anti-inflammatory effects of picolinic acid derivatives are often attributed to their ability to inhibit pro-inflammatory enzymes and modulate cytokine production. Key SAR principles derived from related compounds include:

  • Substitution on the Pyridine Ring: The nature and position of substituents on the pyridine ring can significantly influence the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). Electron-withdrawing groups, such as the bromine atom in this compound, can impact the electronic environment of the molecule and its interaction with target enzymes.

  • Lipophilicity: A balanced lipophilicity is crucial for cell permeability and reaching intracellular targets. The methyl group at the 6-position contributes to the lipophilic character of the molecule.

  • Carboxylic Acid Functionality: The carboxylic acid group can interact with key residues in the active sites of inflammatory enzymes.

Performance Comparison with a Standard NSAID

The following table provides a comparative overview of the in vitro anti-inflammatory activity of a hypothetical this compound derivative against the well-known nonsteroidal anti-inflammatory drug (NSAID), Ibuprofen.

CompoundCOX-2 Inhibition (IC50 µM)5-LOX Inhibition (IC50 µM)
This compound derivative (hypothetical)5-1510-30
Ibuprofen10-20>100

Note: The data for the this compound derivative is hypothetical and for illustrative purposes. Experimental validation is necessary.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol describes a common method for assessing the inhibitory activity of a compound against the COX-2 enzyme.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a this compound derivative against human recombinant COX-2.

Materials:

  • Test compound

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • COX-2 inhibitor screening assay kit (commercially available)

  • Fluorometric or colorimetric plate reader

Procedure:

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions provided with the assay kit.

  • Compound Dilution: Prepare a series of dilutions of the test compound in the assay buffer.

  • Enzyme Reaction: In a 96-well plate, add the COX-2 enzyme, the test compound at various concentrations, and the reaction buffer.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

  • Incubation: Incubate the plate at the recommended temperature for the specified time.

  • Measurement: Measure the product formation using a plate reader at the appropriate wavelength.

  • IC50 Calculation: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting the percent inhibition versus the log of the compound concentration.

Synthesis and Characterization Workflow

The synthesis of this compound derivatives typically involves a multi-step process, starting from commercially available precursors. A generalized synthetic workflow is presented below.

Synthesis_Workflow A Starting Material (e.g., 2-chloro-6-methylpyridine) B Introduction of Carboxylic Acid (e.g., Grignard reaction with CO2) A->B Step 1 C Bromination (e.g., with NBS or Br2) B->C Step 2 D Derivative Synthesis (e.g., Esterification, Amidation) C->D Step 3 E Purification & Characterization (Chromatography, NMR, MS) D->E Step 4

Caption: A generalized workflow for the synthesis of this compound derivatives.

A crucial aspect of any synthetic campaign is the rigorous characterization of the synthesized compounds to confirm their structure and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and connectivity of atoms.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Future Directions and Concluding Remarks

The this compound scaffold holds considerable promise for the development of novel antimicrobial and anti-inflammatory agents. The key to unlocking its full therapeutic potential lies in a systematic and comprehensive exploration of its structure-activity relationships. By strategically modifying the substituents on the pyridine ring and the carboxylic acid moiety, researchers can fine-tune the biological activity, selectivity, and pharmacokinetic properties of these derivatives.

This guide has provided a foundational framework for understanding the SAR of this compound derivatives, offering a comparative perspective against existing therapeutic agents and detailing essential experimental protocols. Future research should focus on the synthesis and biological evaluation of a diverse library of these compounds to generate robust SAR data. Such efforts, guided by the principles outlined herein, will undoubtedly accelerate the discovery of new and effective treatments for infectious and inflammatory diseases.

References

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed Central. [Link]

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Part 1: Hypothesized Mechanism of Action - Metalloenzyme Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

An Investigator's Guide to Assessing the Biological Efficacy of 3-Bromo-6-methylpicolinic Acid

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the biological efficacy of this compound. While public data on this specific molecule is nascent, the broader picolinic acid chemical class serves as a rich foundation for predicting its potential activities and designing a robust screening strategy. Picolinic acid derivatives are known to possess a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects, making them a versatile scaffold in medicinal chemistry[1][2].

The therapeutic potential of this scaffold is often linked to its structural features. The electron-deficient pyridine ring can engage in π-π stacking and hydrogen bonding with biological targets, while the carboxylic acid group can coordinate with metal ions, a property particularly useful for enzyme inhibition[2]. This guide, therefore, outlines a tiered, hypothesis-driven approach to systematically uncover the therapeutic promise of this compound.

Many enzymes critical to pathological processes, particularly in oncology, are metalloenzymes. The picolinic acid scaffold is an effective zinc-chelating motif, making it a prime candidate for inhibiting zinc-dependent enzymes like histone deacetylases (HDACs) or matrix metalloproteinases (MMPs), which are implicated in cancer progression. We hypothesize that this compound acts by binding to the catalytic zinc ion in the active site of such an enzyme, blocking substrate access and inhibiting its function. This inhibition could disrupt downstream signaling pathways, leading to cellular responses like apoptosis.

Hypothesized_MOA cluster_0 Enzyme Active Site Enzyme Metalloenzyme (e.g., HDAC, MMP) Zinc Zn²⁺ Enzyme->Zinc binds Product Biological Product (e.g., Acetylated Histone) Enzyme->Product Catalyzes Substrate Endogenous Substrate Substrate->Enzyme Binds to active site Compound 3-Bromo-6-methylpicolinic acid Compound->Zinc Chelates & Inhibits Pathway Downstream Signaling (e.g., Pro-survival) Product->Pathway Regulates Response Cellular Response (e.g., Apoptosis) Pathway->Response Inhibition Leads to Experimental_Workflow Tier1 Tier 1: Primary Screening (Broad Cytotoxicity) Tier2 Tier 2: Target Validation (Enzyme Inhibition Assay) Tier1->Tier2 Active compounds advance Tier3 Tier 3: Mechanistic Insight (Cell-Based Mechanism Assay) Tier2->Tier3 Potent inhibitors advance Outcome Efficacy Profile & Lead Candidacy Tier3->Outcome Data integration

Caption: A tiered experimental workflow for evaluating a novel compound.

Part 3: Experimental Protocols and Data Interpretation

Tier 1: Primary Cytotoxicity Screening (MTT Assay)

The first step is to determine if the compound exhibits broad cytotoxic effects against cancer cells. The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.

Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 µM to 200 µM). Add the compound dilutions to the appropriate wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Presentation: Representative Cytotoxicity Data

The table below illustrates how data for this compound could be compared against a known picolinic acid derivative and a standard-of-care drug. The values for "Compound 5" are from a published study on a novel picolinic acid derivative.[3][4]

CompoundTarget Cell LineAssay TypeIC50 (µM)Source
This compound A549 (Lung Cancer)MTTHypothetical DataThis Study
Compound 5 A549 (Lung Cancer)MTT99.93[3][4]
Doxorubicin (Standard) A549 (Lung Cancer)MTT~0.5-1.0Literature
Tier 2: Target Validation (Enzyme Inhibition Assay)

If the compound shows cytotoxicity, the next step is to test the primary hypothesis: enzyme inhibition. This requires a specific biochemical assay using the purified target enzyme.

Protocol: Generic Metalloenzyme Inhibition Assay

  • Reagent Preparation: Prepare assay buffer, a solution of the purified target enzyme (e.g., HDAC1), the fluorogenic substrate, and a stock solution of this compound.

  • Assay Reaction: In a 96-well plate, add the enzyme and varying concentrations of the test compound. Allow a pre-incubation period of 15 minutes for the compound to bind to the enzyme.

  • Initiate Reaction: Add the fluorogenic substrate to initiate the enzymatic reaction.

  • Kinetic Reading: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence over time (e.g., every 60 seconds for 30 minutes). The rate of increase is proportional to enzyme activity.

  • Data Analysis: Calculate the rate of reaction for each compound concentration. Normalize the data to a vehicle control (100% activity) and a potent inhibitor control (0% activity). Plot the percent inhibition versus compound concentration to determine the IC50 value.

Tier 3: Mechanistic Insight (Caspase-Glo® 3/7 Assay)

To understand how the compound induces cell death, a mechanistic assay is required. If cytotoxicity is observed, determining if it occurs via apoptosis is a critical step. The Caspase-Glo® 3/7 assay measures the activity of caspases 3 and 7, key executioners of apoptosis.

Protocol: Caspase-Glo® 3/7 Assay

  • Cell Treatment: Seed and treat cells with this compound at concentrations around its IC50 value (determined in Tier 1) in a 96-well white-walled plate. Incubate for a relevant period (e.g., 24 hours).

  • Reagent Equilibration: Allow the Caspase-Glo® 3/7 reagent to equilibrate to room temperature.

  • Reagent Addition: Add 100 µL of the reagent to each well. Mix gently by orbital shaking for 30 seconds.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Analysis: An increase in the luminescent signal compared to the vehicle control indicates the activation of executioner caspases and suggests an apoptotic mechanism of cell death.

Part 4: Comparative Efficacy Summary

This final table provides a holistic view, comparing the hypothetical, multi-tiered data for our compound of interest against established benchmarks. Such a summary is crucial for making informed decisions about advancing a compound in the drug development pipeline.

ParameterThis compoundAlternative: Compound 5 [3]Standard: Doxorubicin
Cell Viability (IC50, A549) Hypothetical: 75 µM99.93 µM~0.8 µM
Primary Target Hypothetical: HDAC1EGFR Kinase (Docking)Topoisomerase II
Target Inhibition (IC50) Hypothetical: 15 µMNot Reported~2 µM
Apoptosis Induction Hypothetical: YesYes (Caspase 3, 4, 9)Yes
Selectivity To be determinedInactive vs. MCF-7Broad Spectrum

This structured evaluation provides a clear path from initial screening to mechanistic understanding. By leveraging the known pharmacology of the picolinic acid class, researchers can efficiently design experiments and interpret data to unlock the potential of novel derivatives like this compound.

References

  • Zeidan, Y., et al. (2021, September 8). A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity. Pharmacia. Available at: [Link]

  • Singh, P., et al. (2023, May 20). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PMC - PubMed Central. Available at: [Link]

  • MDPI. (Date not available). Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. Available at: [Link]

  • Semantic Scholar. (Date not available). A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity. Available at: [Link]

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Navigating the Labyrinth of Specificity: A Comparative Guide to the Cross-Reactivity of 3-Bromo-6-methylpicolinic Acid in Assays

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Specter of Cross-Reactivity: More Than Just a Nuisance

Cross-reactivity occurs when an assay's recognition elements, typically antibodies, bind to molecules other than the intended analyte.[1] This phenomenon is a significant concern in immunoassays, where high specificity is a prerequisite for accurate quantification. For a small molecule like 3-Bromo-6-methylpicolinic acid, the likelihood of cross-reactivity is intimately tied to its structural characteristics and the specificity of the antibodies generated against it.

The core of the issue lies in the antibody's binding site, or paratope, which recognizes a specific three-dimensional shape and charge distribution on the antigen, known as the epitope.[2] Structurally similar molecules can present epitopes that are sufficiently analogous to the target analyte to facilitate binding, leading to a false-positive signal or an overestimation of the analyte's concentration.

Deconstructing the Molecule: Predicting Cross-Reactivity for this compound

To anticipate potential cross-reactivity, we must first dissect the structure of this compound and identify its key features that an antibody might recognize.

G cluster_0 This compound cluster_1 Key Recognition Moieties mol Picolinic Acid Backbone Picolinic Acid Backbone Carboxylic Acid Group (-COOH) Carboxylic Acid Group (-COOH) Methyl Group (-CH3) Methyl Group (-CH3) Bromine Atom (-Br) Bromine Atom (-Br)

Figure 1: Key structural features of this compound that can influence antibody recognition.

Potential Cross-Reactants to Consider:

Based on these structural motifs, a logical starting point for assessing cross-reactivity would be to test a panel of structurally related compounds.

Compound Class Specific Examples Rationale for Potential Cross-Reactivity
Picolinic Acid and its Isomers Picolinic acid, Nicotinic acid, Isonicotinic acidShared pyridine carboxylic acid backbone. The position of the carboxylic acid group will be a critical determinant of specificity.
Substituted Picolinic Acids 6-Methylpicolinic acid, 3-Bromopicolinic acid, 3-Chloro-6-methylpicolinic acidPresence of one or more of the same substituents. Allows for the assessment of the individual contribution of the methyl and bromo groups to antibody binding.
Positional Isomers 5-Bromo-6-methylpicolinic acid, 4-Bromo-6-methylpicolinic acidInvestigates the influence of the bromine atom's position on the pyridine ring on antibody recognition.
Metabolites Hydroxylated or debrominated derivativesMetabolism of brominated pyridines can occur, potentially generating metabolites that may be present in biological samples and could cross-react.[3][4]
Synthesis Precursors and Impurities 2,5-Dibromo-6-methylpyridineImpurities from the synthesis process could be structurally similar and interfere with the assay.

The Experimental Gauntlet: A Step-by-Step Protocol for Assessing Cross-Reactivity

A competitive ELISA is the gold standard for determining the cross-reactivity of small molecules (haptens).[5] This format relies on the competition between the analyte in the sample and a labeled version of the analyte for a limited number of antibody binding sites.

G cluster_0 Competitive ELISA Workflow A Coat Plate with Antigen-Protein Conjugate B Block Non-specific Binding Sites A->B C Add Sample/Standard and Primary Antibody B->C D Incubate to Allow Competition C->D E Wash to Remove Unbound Reagents D->E F Add Enzyme-conjugated Secondary Antibody E->F G Wash F->G H Add Substrate and Measure Signal G->H I Analyze Data and Calculate % Cross-Reactivity H->I

Figure 2: A generalized workflow for a competitive ELISA to assess cross-reactivity.

Detailed Protocol: Competitive ELISA for this compound Cross-Reactivity

This protocol provides a robust framework for assessing the cross-reactivity of potential interfering compounds.

Materials:

  • High-binding 96-well microtiter plates

  • Antibody specific to this compound

  • This compound standard

  • Potential cross-reacting compounds

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in wash buffer)

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2M H₂SO₄)

  • Microplate reader

Procedure:

  • Antigen Coating:

    • Dilute the this compound-protein conjugate (hapten-carrier) to an optimal concentration (typically 1-10 µg/mL) in coating buffer.

    • Add 100 µL of the diluted conjugate to each well of the microtiter plate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with wash buffer.

  • Blocking:

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of the this compound standard and each potential cross-reactant in assay buffer.

    • In a separate plate or tubes, pre-incubate 50 µL of each standard/cross-reactant dilution with 50 µL of the primary antibody (at its optimal dilution) for 30-60 minutes at room temperature.

    • Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked plate.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate five times with wash buffer.

  • Detection:

    • Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

  • Signal Development and Measurement:

    • Add 100 µL of the substrate solution to each well.

    • Incubate in the dark for 15-30 minutes, or until sufficient color develops.

    • Add 100 µL of stop solution to each well.

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) within 30 minutes.

Data Analysis:

  • Generate a standard curve by plotting the absorbance values against the log of the this compound concentration.

  • Determine the IC50 value (the concentration of analyte that causes 50% inhibition of the maximum signal) for the standard and each potential cross-reactant.

  • Calculate the percent cross-reactivity using the following formula:

    % Cross-Reactivity = (IC50 of this compound / IC50 of test compound) x 100

Interpreting the Results: A Guide to Actionable Insights

The calculated percent cross-reactivity provides a quantitative measure of the interference potential of each tested compound.

% Cross-Reactivity Interpretation Implications for the Assay
> 10% High Cross-Reactivity The assay is not specific for this compound in the presence of this compound. Results will be significantly overestimated.
1% - 10% Moderate Cross-Reactivity The compound may interfere with the assay, especially at high concentrations. The impact on results should be carefully considered.
< 1% Low to Negligible Cross-Reactivity The compound is unlikely to cause significant interference at typical concentrations.

Beyond the Bench: In Silico Approaches and Advanced Considerations

While experimental testing is the definitive method for assessing cross-reactivity, computational tools can provide valuable predictive insights. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of molecules with their cross-reactivity in a particular assay.[6][7][8][9] These models can help prioritize which compounds to test experimentally and can aid in the design of more specific antibodies.

Furthermore, the influence of substituent positions on the aromatic ring is a critical factor. The electronic and steric effects of the bromine atom and the methyl group at positions 3 and 6, respectively, will significantly impact the shape and charge distribution of the molecule, thereby influencing antibody binding.[10][11] Studies on the interaction of antibodies with aromatic ligands have shown that the positioning of substituents can dramatically alter binding affinity.[12]

Conclusion: A Proactive Approach to Assay Specificity

References

  • Marsden, C. J., Eckersley, S., Hebditch, M., Kvist, A. J., Milner, R., Mitchell, D., Warwicker, J., & Marley, A. E. (2014). The Use of Antibodies in Small-Molecule Drug Discovery. Journal of Biomolecular Screening, 19(6), 829–838. [Link]

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  • ResearchGate. (2025). Synthesis, structure, chemical and bioactivity behavior of eight chromium(III) picolinate derivatives Cr(R-pic) 3. Retrieved from [Link]

  • El-Gazzar, M. G., & El-Enany, M. M. (2019). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Molecules, 24(18), 3356. [Link]

  • Google Patents. (n.d.). Synthesis method of 3-bromo-6-chloropyridyl-2-formic acid.
  • Wikipedia. (2023). Quantitative structure–activity relationship. Retrieved from [Link]

  • ResearchGate. (2025). Chapter 6. Influence of Aromatic Rings on ADME Properties of Drugs. Retrieved from [Link]

  • Andreasson, U., Perret-Liaudet, A., van Waalwijk van Doorn, L. J. C., Blennow, K., Chiasserini, D., Engelborghs, S., Fladby, T., Genc, S., Kruse, N., Kuiperij, H. B., Kulic, L., Lewczuk, P., Mollenhauer, B., Mroczko, B., Parnetti, L., Vanmechelen, E., Verbeek, M. M., & Winblad, B. (2015). A Practical Guide to Immunoassay Method Validation. Frontiers in Neurology, 6, 179. [Link]

  • Zherdev, A. V., & Dzantiev, B. B. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Molecules, 26(14), 4299. [Link]

  • Song, S., Huang, Z., Wang, C., Peng, J., & Lai, W. (2020). Using hapten cross-reactivity to screen heterologous competitive antigens for improving the sensitivity of ELISA. Food Chemistry, 304, 125379. [Link]

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  • MDPI. (2024). A Review of Quantitative Structure–Activity Relationship (QSAR) Models to Predict Thyroid Hormone System Disruption by Chemical Substances. Retrieved from [Link]

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  • Royal Society of Chemistry. (n.d.). Arylation of 2-substituted pyridines via Pd-catalyzed decarboxylative cross-coupling reactions of 2-picolinic acid. Retrieved from [Link]

  • Houghton, C., & Cain, R. B. (1972). Microbial metabolism of the pyridine ring. Formation of pyridinediols (dihydroxypyridines) as intermediates in the degradation of pyridine compounds by micro-organisms. The Biochemical journal, 130(4), 879–893. [Link]

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  • Saleeb, R. S., & Elfick, A. (2025). Single-molecule validation and optimized protocols for the use of secondary nanobodies in multiplexed immunoassays. bioRxiv. [Link]

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  • ResearchGate. (2025). Interaction of antibodies with aromatic ligands: The role of π-stacking. Retrieved from [Link]

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  • Pyo, D. (2022). Lateral flow immunoassay for small-molecules detection in phytoproducts: a review. Journal of Pharmaceutical Investigation, 52(2), 119–130. [Link]

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  • Yates, T. L., Poklis, J. L., Holt, A. K., Fleming, J. H., Bayard, C., Raso, S. A., & Peace, M. R. (2025). Cross-Reactivity in Urine of 53 Cannabinoid Analogs and Metabolites Using a Carboxylic Acid Enzyme-Linked Immunosorbent Assay (ELISA) and Homogenous Enzyme Immunoassay (HEIA) Kit and Immunalysis Synthetic Cannabinoid HEIA Kits. Journal of analytical toxicology, bkaf055. Advance online publication. [Link]

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A Comparative Guide to the Reactivity of 3-Bromo- vs. 3-Chloropicolinic Acids in Cross-Coupling and Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly impacts the efficiency, cost, and scalability of a synthetic route. Halogenated pyridines, particularly picolinic acid derivatives, are foundational building blocks for a vast array of pharmaceuticals and agrochemicals. This guide provides an in-depth, objective comparison of the reactivity of two common starting materials: 3-bromopicolinic acid and 3-chloropicolinic acid. By elucidating the underlying principles and providing supporting experimental context, this document aims to empower scientists to make informed decisions in their synthetic endeavors.

Foundational Principles: The Carbon-Halogen Bond Dictates Reactivity

The fundamental difference in reactivity between 3-bromo- and 3-chloropicolinic acid lies in the inherent properties of the carbon-halogen (C-X) bond. In the context of palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) catalyst. The energy required to break the C-X bond is a primary determinant of the reaction's kinetics.

The general trend for C(sp²)–X bond dissociation energies is:

C–Cl (approx. 96 kcal/mol) > C–Br (approx. 81 kcal/mol) > C–I (approx. 65 kcal/mol)

This hierarchy directly translates to the reactivity of aryl halides in most cross-coupling reactions, following the general trend: Ar-I > Ar-Br > Ar-Cl.[1] Consequently, 3-bromopicolinic acid is generally more reactive than its chloro-analogue in reactions like Suzuki-Miyaura and Buchwald-Hartwig amination. The stronger, less-polar C-Cl bond requires a more electron-rich, sterically demanding catalyst to facilitate oxidative addition, often necessitating higher temperatures and longer reaction times.[2]

Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Analysis

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds.[1] When comparing our two substrates, the choice of catalyst system is paramount. While 3-bromopicolinic acid can often be successfully coupled using conventional palladium catalysts like Pd(PPh₃)₄, the less reactive 3-chloropicolinic acid typically demands a more sophisticated approach.

Modern catalyst systems for aryl chlorides employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[3][4] These ligands stabilize the Pd(0) center and promote the challenging oxidative addition of the C-Cl bond.

Data Presentation: Representative Suzuki-Miyaura Coupling

The following table summarizes expected outcomes for the Suzuki-Miyaura coupling of 3-halo-picolinic acids with phenylboronic acid, based on established reactivity principles.

EntrySubstrateCatalyst SystemBaseSolventTemp. (°C)Time (h)Representative Yield (%)
13-Bromopicolinic AcidPd(PPh₃)₄ (5 mol%)K₂CO₃Dioxane/H₂O901285-95
23-Chloropicolinic AcidPd(PPh₃)₄ (5 mol%)K₂CO₃Dioxane/H₂O10024<20 (or no reaction)
33-Chloropicolinic AcidPd₂(dba)₃ (2 mol%) / SPhos (4 mol%)K₃PO₄Toluene/H₂O1101280-90

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Chloropicolinic Acid

This protocol is a representative procedure for the coupling of the less reactive 3-chloropicolinic acid, employing a modern catalyst system.

Materials:

  • 3-Chloropicolinic acid (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 0.02 equiv)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 0.04 equiv)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Degassed Toluene (5 mL) and Water (0.5 mL)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-chloropicolinic acid, phenylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed toluene and water via syringe.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-16 hours.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_products Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OH)2 + Base) Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for forging C-N bonds.[5] Similar to the Suzuki coupling, the reactivity hierarchy of aryl halides holds true. 3-Bromopicolinic acid can be coupled with a variety of amines under relatively mild conditions, whereas 3-chloropicolinic acid necessitates more active and often proprietary catalyst systems. The amination of aryl chlorides can be particularly challenging, requiring careful optimization of the ligand, base, and solvent.[2]

Data Presentation: Representative Buchwald-Hartwig Amination

The following table illustrates the expected differences in reaction conditions and outcomes for the amination of 3-halo-picolinic acids with morpholine.

EntrySubstrateCatalyst SystemBaseSolventTemp. (°C)Time (h)Representative Yield (%)
13-Bromopicolinic AcidPd(OAc)₂ (2 mol%) / BINAP (3 mol%)NaOtBuToluene100880-90
23-Chloropicolinic AcidPd₂(dba)₃ (2 mol%) / RuPhos (4 mol%)LHMDSDioxane1101875-85

Diagram: Buchwald-Hartwig Amination Experimental Workflow

Buchwald_Hartwig_Workflow start Start: Reagent Preparation setup Reaction Setup: Combine 3-halopicolinic acid, amine, catalyst, ligand, and base in a sealed tube. start->setup inert Inert Atmosphere: Evacuate and backfill with Argon/Nitrogen (3x). setup->inert solvent Solvent Addition: Inject degassed anhydrous solvent. inert->solvent reaction Reaction: Heat mixture to specified temperature with stirring. solvent->reaction monitoring Monitoring: Track progress via TLC or LC-MS. reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup: Quench reaction, extract with organic solvent, wash, and dry. monitoring->workup Complete purify Purification: Concentrate and purify by column chromatography. workup->purify end End: Isolated Product purify->end

Caption: A generalized experimental workflow for the Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNAr)

While cross-coupling reactions are highly versatile, it is also important to consider the potential for nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile directly displaces a leaving group on an electron-deficient aromatic ring.[6] The pyridine ring, with its electron-withdrawing nitrogen atom, is inherently activated towards nucleophilic attack, particularly at the 2- and 4-positions.

For 3-halopicolinic acids, the electron-withdrawing effects of both the ring nitrogen and the carboxylic acid group make the pyridine ring susceptible to SNAr. Interestingly, the reactivity trend for leaving groups in SNAr can be counterintuitive and is often F > Cl ≈ Br > I.[7] This is because the rate-determining step is typically the initial attack of the nucleophile to form a stable intermediate (a Meisenheimer complex), a step that is facilitated by a more electronegative halogen that polarizes the C-X bond.[6]

Therefore, in contrast to palladium-catalyzed reactions, 3-chloropicolinic acid may be as reactive, or even slightly more reactive, than 3-bromopicolinic acid in SNAr reactions under certain conditions, particularly with strong nucleophiles like alkoxides or thiolates.

Conclusion and Practical Recommendations

The choice between 3-bromopicolinic acid and 3-chloropicolinic acid is a trade-off between reactivity and cost/availability.

  • 3-Bromopicolinic Acid is the more reactive substrate in palladium-catalyzed cross-coupling reactions. It is the preferred choice when milder reaction conditions are required, or when using less complex and more traditional catalyst systems. This can lead to faster reaction times, lower catalyst loadings, and potentially simpler purification.

  • 3-Chloropicolinic Acid is generally less expensive and more readily available. However, its lower reactivity in cross-coupling reactions necessitates the use of more advanced, and often more expensive, catalyst systems (e.g., those based on bulky, electron-rich phosphine ligands). Researchers must be prepared to invest more time in optimizing reaction conditions, including screening various ligands, bases, and solvents to achieve high yields. In the context of SNAr reactions, its reactivity is comparable to the bromo-analogue, making it a viable option if this synthetic route is pursued.

For drug development professionals, the higher cost of 3-bromopicolinic acid and its associated palladium catalysts may be justifiable in early-stage discovery for rapid library synthesis. However, for process development and large-scale synthesis, the economic advantages of using the cheaper 3-chloropicolinic acid often warrant the initial investment in process optimization to develop a robust and cost-effective manufacturing route.

References

  • J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ResearchGate. (n.d.). The isolated yield of product 3 after Suzuki coupling of... Retrieved from [Link]

  • SciSpace. (2015, November 23). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]

  • MDPI. (2019, January 15). Pd(CH3CN)2Cl2/Pipecolinic Acid as a Highly Efficient Catalytic System for Suzuki-Miyaura Cross-coupling Reaction of Bromoaryl Carboxylic Acids in Water. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium.... Retrieved from [Link]

  • Andrew G. Myers Research Group, Harvard University. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • University of Groningen Research Portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]

  • PubMed. (2006, August 9). Comparison of thermodynamic and kinetic aspects of oxidative addition of PhE-EPh (E = S, Se, Te) to Mo(CO)3(PR3)2, W(CO)3(PR3)2, and Mo(N[tBu]Ar)3 complexes. The role of oxidation state and ancillary ligands in metal complex induced chalcogenyl radical generation. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Retrieved from [Link]

  • University of Bath. (n.d.). Aromaticity & Electrophilic/Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • ChemRxiv. (2024, April 29). Kinetics and Thermodynamics of the Oxidative Addition of Aryl Bromides at Palladium(I) to Form Palladium(III) Complexes. Retrieved from [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Kinetics of the Oxidative Addition of ortho-Substituted Aryl Halides to Palladium(0) Complexes. Retrieved from [Link]

  • Chem Help ASAP. (2019, January 19). nucleophilic aromatic substitutions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • ChemRxiv. (n.d.). Kinetics and Thermodynamics of the Oxidative Addition of Aryl Bromides at Palladium(I) to Form Palladium(III) Complexes. Retrieved from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (2014, June 25). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis and Validation of 3-Bromo-6-methylpicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3-Bromo-6-methylpicolinic Acid in Modern Chemistry

This compound is a key heterocyclic building block, sought after by researchers in medicinal chemistry and agrochemical development.[1][] Its unique trifunctional structure—a pyridine ring, a bromine atom, a methyl group, and a carboxylic acid—offers a versatile scaffold for the synthesis of complex molecules with diverse biological activities. The bromine atom, in particular, serves as a convenient handle for a variety of cross-coupling reactions, enabling the introduction of diverse functionalities. Given its importance, the development of reliable and efficient synthetic routes to this compound is of paramount interest.

This guide provides an in-depth comparison of two prominent synthetic routes to this compound, offering detailed experimental protocols and validation data to assist researchers in selecting and implementing the most suitable method for their needs.

Route 1: Direct Electrophilic Bromination of 6-Methylpicolinic Acid

The most direct and commonly employed route to this compound is the electrophilic bromination of the readily available starting material, 6-methylpicolinic acid. This approach is favored for its atom economy and relatively straightforward procedure.

Causality of Experimental Choices

The choice of N-Bromosuccinimide (NBS) as the brominating agent is critical. NBS is a solid, making it easier and safer to handle compared to liquid bromine.[3] When used in an anhydrous polar aprotic solvent like acetonitrile, NBS acts as a source of electrophilic bromine. The pyridine nitrogen of the starting material is protonated under the reaction conditions, deactivating the ring towards electrophilic attack. However, the carboxylic acid and methyl groups are activating and ortho-, para-directing. The bromine is directed to the 3-position due to a combination of electronic and steric factors. Acetonitrile is an excellent solvent for this reaction as it can stabilize the reaction intermediates.[3]

Experimental Protocol: Bromination of 6-Methylpicolinic Acid

Materials:

  • 6-Methylpicolinic acid

  • N-Bromosuccinimide (NBS)

  • Anhydrous Acetonitrile

  • Hydrochloric Acid (1 M)

  • Sodium thiosulfate

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of 6-methylpicolinic acid (1.0 eq) in anhydrous acetonitrile, add N-Bromosuccinimide (1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Acidify the mixture to pH 2-3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford pure this compound.

A 6-Methylpicolinic Acid C Electrophilic Bromination A->C B NBS, Acetonitrile B->C D Quenching & Acidification C->D E Extraction & Purification D->E F This compound E->F

Figure 1: Workflow for Direct Bromination Route

Route 2: A Two-Step Approach from 2,6-Lutidine

An alternative strategy involves a two-step process starting from the inexpensive and readily available 2,6-lutidine. This route offers a different set of challenges and advantages, particularly in terms of regioselectivity control.

Causality of Experimental Choices

The first step is the selective bromination of 2,6-lutidine at the 3-position. Direct bromination of 2,6-lutidine can be challenging to control. A common method to achieve the desired regioselectivity is to perform the bromination in the presence of a strong acid, such as fuming sulfuric acid (oleum). The pyridine nitrogen is protonated, deactivating the ring, and the methyl groups direct the incoming electrophile. Steric hindrance from the methyl groups favors substitution at the 3-position.

The second step is the oxidation of the methyl group at the 2-position to a carboxylic acid. This is a crucial step that requires a strong oxidizing agent capable of selectively oxidizing the methyl group without affecting the bromine atom or the pyridine ring. Potassium permanganate (KMnO₄) is a powerful and effective oxidizing agent for this transformation. The reaction is typically carried out in a basic aqueous solution, and a subsequent acidification workup yields the desired carboxylic acid.

Experimental Protocol: Synthesis from 2,6-Lutidine

Step 1: 3-Bromo-2,6-lutidine Synthesis

Materials:

  • 2,6-Lutidine

  • Fuming sulfuric acid (oleum)

  • Bromine

  • Sodium hydroxide solution

  • Dichloromethane

Procedure:

  • Carefully add 2,6-lutidine (1.0 eq) to fuming sulfuric acid at 0 °C.

  • Slowly add bromine (1.0 eq) to the mixture, maintaining the temperature below 10 °C.

  • Heat the reaction mixture to 130-140 °C for 8-12 hours.

  • Cool the mixture to room temperature and pour it onto ice.

  • Carefully neutralize the solution with a concentrated sodium hydroxide solution.

  • Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude 3-bromo-2,6-lutidine by distillation.

Step 2: Oxidation to this compound

Materials:

  • 3-Bromo-2,6-lutidine

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide

  • Water

  • Hydrochloric acid

Procedure:

  • Dissolve 3-bromo-2,6-lutidine (1.0 eq) in an aqueous solution of sodium hydroxide.

  • Heat the solution to reflux and add potassium permanganate (3.0 eq) portion-wise over several hours.

  • Continue to reflux until the purple color of the permanganate has disappeared.

  • Cool the reaction mixture and filter off the manganese dioxide precipitate.

  • Wash the precipitate with hot water.

  • Cool the combined filtrate and carefully acidify with concentrated hydrochloric acid to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry to yield this compound.

A 2,6-Lutidine C Selective Bromination A->C B Br2, Oleum B->C D 3-Bromo-2,6-lutidine C->D F Oxidation D->F E KMnO4, NaOH E->F G Acidification & Isolation F->G H This compound G->H

Figure 2: Workflow for the Two-Step Route from 2,6-Lutidine

Comparative Analysis of Synthetic Routes

The choice between these two synthetic routes will depend on several factors, including the availability of starting materials, desired scale, and safety considerations.

FeatureRoute 1: Direct BrominationRoute 2: From 2,6-Lutidine
Starting Material 6-Methylpicolinic acid2,6-Lutidine
Number of Steps 12
Reagents NBS, AcetonitrileBr₂, Oleum, KMnO₄
Reported Yield High (can be >80%)[3]Moderate (variable)
Scalability Generally good for lab scaleCan be challenging due to the use of oleum and KMnO₄
Safety Concerns NBS is a lachrymatorFuming sulfuric acid and bromine are highly corrosive and toxic. KMnO₄ is a strong oxidizer.
Purification RecrystallizationDistillation and recrystallization

Validation of the Synthetic Product: A Self-Validating System

Regardless of the synthetic route chosen, rigorous validation of the final product is essential to ensure its identity and purity. This is achieved through a combination of spectroscopic and chromatographic techniques.

Experimental Protocols for Validation

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: Dissolve a small sample of the product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The spectrum should show characteristic peaks for the aromatic protons and the methyl group protons. The integration of these peaks should correspond to the number of protons in the molecule.

  • ¹³C NMR: A ¹³C NMR spectrum will confirm the presence of all seven carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid.

2. High-Performance Liquid Chromatography (HPLC)

  • Develop an appropriate HPLC method using a C18 column and a suitable mobile phase (e.g., a gradient of acetonitrile and water with a small amount of trifluoroacetic acid).

  • The purity of the sample can be determined by the area percentage of the main peak.

3. Mass Spectrometry (MS)

  • Electrospray ionization (ESI) or another suitable ionization technique can be used to determine the molecular weight of the compound. The observed mass should correspond to the calculated molecular weight of C₇H₆BrNO₂ (216.03 g/mol ).

A Synthesized Product B NMR Spectroscopy (¹H, ¹³C) A->B C HPLC A->C D Mass Spectrometry A->D E Structure Confirmation B->E F Purity Assessment C->F G Molecular Weight Verification D->G H Validated 3-Bromo-6- methylpicolinic Acid E->H F->H G->H

Figure 3: Analytical Workflow for Product Validation

Conclusion

Ultimately, the choice of synthetic route should be made after careful consideration of the factors outlined in this guide. Rigorous analytical validation of the final product is crucial to ensure its suitability for downstream applications.

References

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A Senior Application Scientist's Guide to Benchmarking Novel Compounds: The Case of 3-Bromo-6-methylpicolinic Acid Against Known JMJD2 Histone Demethylase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction: The Epigenetic Eraser Family, JMJD2, as a Therapeutic Target

In the intricate landscape of epigenetic regulation, the Jumonji C (JmjC) domain-containing histone demethylases (KDMs) play a pivotal role as "erasers" of histone methylation marks, thereby dynamically modulating chromatin structure and gene expression. The JMJD2 (also known as KDM4) subfamily, comprising JMJD2A, JMJD2B, JMJD2C, and JMJD2D, are Fe(II) and 2-oxoglutarate (2OG) dependent oxygenases that specifically remove di- and tri-methylation from lysine 9 and 36 of histone H3 (H3K9me2/3 and H3K36me2/3).[1][2] Dysregulation of JMJD2 activity has been implicated in a variety of human malignancies, including prostate, breast, and lung cancer, making this enzyme subfamily a compelling target for therapeutic intervention.[1][2][3]

The development of small molecule inhibitors against JMJD2 enzymes is an active area of research. These inhibitors primarily act by competing with the 2-oxoglutarate co-substrate, often by chelating the active site Fe(II) ion. This guide provides a framework for benchmarking a novel compound, 3-Bromo-6-methylpicolinic acid, against established JMJD2 inhibitors. Picolinic acid derivatives are known metal-binding pharmacophores, and related structures like pyridine dicarboxylates have demonstrated inhibitory activity against 2OG-dependent oxygenases, providing a strong rationale for this investigation.

This document will provide an in-depth comparison of well-characterized JMJD2 inhibitors, detailed experimental protocols for robust in vitro and cellular-based assays, and a conceptual framework for evaluating the potency and selectivity of this compound as a potential JMJD2 inhibitor.

The Benchmark Inhibitors: A Comparative Overview

To rigorously assess the potential of a novel compound, it is essential to benchmark it against well-characterized inhibitors with known potencies and selectivities. For the JMJD2 subfamily, we will focus on three widely used chemical probes: 2,4-Pyridinedicarboxylic acid (2,4-PDCA), JIB-04, and IOX1.

InhibitorTarget(s)Mechanism of ActionReported IC50 Values (JMJD2 Subfamily)Key Selectivity Notes
2,4-Pyridinedicarboxylic acid (2,4-PDCA) Broad-spectrum 2OG oxygenase inhibitor2-Oxoglutarate mimic, chelates active site Fe(II)JMJD2A: ~low µM, JMJD2E: ~low µM[4][5]Inhibits a wide range of 2OG oxygenases, including HIF prolyl hydroxylases and other KDM families.[4][6]
JIB-04 Pan-Jumonji histone demethylase inhibitorNon-competitive with 2-oxoglutarate, unique inhibitory mechanismJMJD2A: 445 nM, JMJD2B: 435 nM, JMJD2C: 1100 nM, JMJD2D: 290 nM, JMJD2E: 340 nM[7][8][9]Shows selectivity for Jumonji demethylases over other iron-dependent enzymes like prolyl hydroxylases.[10]
IOX1 Broad-spectrum 2OG oxygenase inhibitor2-Oxoglutarate mimic, chelates active site Fe(II)JMJD2A: 0.2 µM, JMJD2C: 0.6 µM, JMJD2E: 0.3 µMBroadly inhibits multiple JmjC-domain containing demethylases.

Note: IC50 values can vary depending on the specific assay conditions (e.g., enzyme and substrate concentrations). The values presented here are for comparative purposes.

Signaling Pathway and Inhibition Mechanism

The catalytic activity of JMJD2 enzymes is a critical node in the regulation of gene expression. Understanding this pathway is fundamental to interpreting inhibitor data.

JMJD2_Catalytic_Cycle JMJD2 Catalytic Cycle and Inhibition cluster_0 Catalytic Cycle cluster_1 Inhibition H3K9me3 H3K9me3 Substrate JMJD2_Active JMJD2-Fe(II)-2OG H3K9me3->JMJD2_Active Substrate Binding JMJD2_Intermediate JMJD2-Fe(IV)=O (Ferryl Intermediate) JMJD2_Active->JMJD2_Intermediate Oxidative Decarboxylation JMJD2_Inactive JMJD2-Fe(II)-Inhibitor H3K9me2 H3K9me2 Product JMJD2_Intermediate->H3K9me2 Demethylation Succinate_CO2 Succinate + CO2 JMJD2_Intermediate->Succinate_CO2 O2 O2 O2->JMJD2_Active Inhibitor This compound (Hypothesized) 2,4-PDCA / IOX1 Inhibitor->JMJD2_Active Competitive Inhibition

Caption: Mechanism of JMJD2-mediated demethylation and competitive inhibition.

The JMJD2 catalytic cycle begins with the binding of the histone substrate (e.g., H3K9me3) and the co-substrate 2-oxoglutarate to the Fe(II)-containing active site. Molecular oxygen then triggers an oxidative decarboxylation of 2-oxoglutarate to succinate and CO2, generating a highly reactive ferryl-oxo intermediate. This intermediate hydroxylates the methyl group on the lysine residue, leading to the release of formaldehyde and the demethylated histone product. Competitive inhibitors like 2,4-PDCA and IOX1, and potentially this compound, are thought to occupy the 2-oxoglutarate binding site and chelate the active site iron, thereby preventing the catalytic cycle from proceeding.

Experimental Protocols for Benchmarking

A multi-faceted approach employing both in vitro biochemical assays and cell-based assays is crucial for a comprehensive assessment of a novel inhibitor.

Experimental Workflow

Benchmarking_Workflow Workflow for Benchmarking JMJD2 Inhibitors Start Novel Compound (this compound) & Benchmark Inhibitors Biochemical_Assay In Vitro Biochemical Assay (e.g., AlphaLISA) Start->Biochemical_Assay IC50_Determination IC50 Determination & Potency Ranking Biochemical_Assay->IC50_Determination Cellular_Assay Cellular Assay (Western Blot for H3K9me3) IC50_Determination->Cellular_Assay Cellular_Efficacy Cellular Efficacy & Target Engagement Cellular_Assay->Cellular_Efficacy Selectivity_Panel Selectivity Profiling (Counter-screening against other KDMs/Oxygenases) Cellular_Efficacy->Selectivity_Panel Selectivity_Assessment Selectivity Profile Assessment Selectivity_Panel->Selectivity_Assessment Conclusion Comprehensive Profile of Novel Inhibitor Selectivity_Assessment->Conclusion

Caption: A systematic workflow for evaluating a novel JMJD2 inhibitor.

In Vitro Biochemical Assay: AlphaLISA for JMJD2A Activity

This protocol describes a homogenous, no-wash AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) to measure the demethylase activity of JMJD2A.

Principle: Recombinant JMJD2A demethylates a biotinylated H3K36me3 peptide substrate. The resulting H3K36me2 product is detected by an anti-H3K36me2 antibody conjugated to AlphaLISA acceptor beads. Streptavidin-coated donor beads bind to the biotinylated peptide. Upon excitation, the donor beads release singlet oxygen, which, if in proximity, activates the acceptor beads to emit light. The strength of the light signal is proportional to the amount of demethylated product.

Materials:

  • Recombinant human JMJD2A (e.g., BPS Bioscience #50103)

  • Biotinylated Histone H3K36me3 peptide substrate (e.g., AnaSpec #64441)

  • Anti-di-methyl-Histone H3 Lysine 36 (H3K36me2) AlphaLISA Acceptor beads (e.g., Revvity #AL123)

  • Alpha Streptavidin Donor beads (e.g., Revvity #6760002)

  • AlphaLISA 5X Epigenetics Buffer 1 (e.g., Revvity #AL008)

  • Assay Buffer: 50 mM HEPES pH 7.5, 0.1% BSA, 0.01% Tween-20

  • Cofactors: α-Ketoglutaric acid (2OG), (+) Sodium L-ascorbate, Ammonium iron(II) sulfate

  • Test compounds (this compound and benchmarks) dissolved in DMSO

  • 384-well white OptiPlate (e.g., Revvity #6007299)

  • Plate reader capable of AlphaLISA detection

Procedure:

  • Prepare Reagents: Dilute all reagents in Assay Buffer. Prepare a 4X mix of the biotinylated peptide substrate, 2OG, Fe(II), and ascorbate.

  • Compound Plating: Add 5 µL of 2X test compound dilutions (or DMSO as a vehicle control) to the wells of the 384-well plate.

  • Enzyme Addition: Add 2.5 µL of 4X JMJD2A enzyme solution to each well.

  • Initiate Reaction: Add 2.5 µL of the 4X substrate/cofactor mix to initiate the enzymatic reaction. The final volume should be 10 µL.

  • Incubation: Cover the plate and incubate at room temperature for the desired time (e.g., 60 minutes).

  • Detection:

    • Add 5 µL of a 3X mix of Anti-H3K36me2 Acceptor beads to stop the reaction.

    • Incubate for 60 minutes at room temperature.

    • Add 10 µL of a 2.5X solution of Streptavidin Donor beads under subdued light.

    • Incubate for 30 minutes at room temperature in the dark.

  • Read Plate: Read the plate on an AlphaLISA-compatible plate reader.

  • Data Analysis: Plot the AlphaLISA signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Assay: Western Blot for Global H3K9me3 Levels

This protocol assesses the ability of the inhibitors to increase the global levels of H3K9me3 in a cellular context, indicating target engagement and cellular permeability.

Principle: Cells are treated with the inhibitors, and the total histone proteins are extracted. Western blotting is then used to detect the levels of H3K9me3. An increase in the H3K9me3 signal relative to a loading control (e.g., total Histone H3) indicates inhibition of JMJD2 activity.

Materials:

  • Human cancer cell line with known JMJD2 expression (e.g., HeLa or A549)

  • Cell culture medium and supplements

  • Test compounds (this compound and benchmarks)

  • Histone extraction buffer

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-H3K9me3 and Rabbit anti-Histone H3

  • HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat the cells with a dose range of each inhibitor (and a DMSO vehicle control) for a specified time (e.g., 24-48 hours).

  • Histone Extraction:

    • Harvest the cells and wash with PBS.

    • Lyse the cells and extract histone proteins according to a standard protocol.

  • Protein Quantification: Determine the protein concentration of each extract using a BCA assay.

  • Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-H3K9me3 antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the ECL substrate.

  • Imaging and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe with the anti-Histone H3 antibody as a loading control.

    • Quantify the band intensities and normalize the H3K9me3 signal to the total Histone H3 signal.

Conclusion and Future Directions

This guide provides a comprehensive framework for the initial characterization and benchmarking of this compound as a potential JMJD2 inhibitor. By systematically comparing its in vitro potency and cellular efficacy against established inhibitors like 2,4-PDCA, JIB-04, and IOX1, researchers can gain valuable insights into its potential as a chemical probe or a therapeutic lead.

Positive results from these initial studies would warrant further investigation, including:

  • Selectivity Profiling: A broader screening against other KDM subfamilies and 2OG-dependent oxygenases to determine the selectivity profile.

  • Mechanism of Action Studies: Kinetic assays to determine if the inhibition is competitive with 2-oxoglutarate.

  • Structural Biology: Co-crystallization studies with a JMJD2 family member to elucidate the binding mode.

  • In Vivo Efficacy: Evaluation in preclinical cancer models to assess its therapeutic potential.

By adhering to rigorous and validated experimental protocols, the scientific community can confidently evaluate the promise of novel compounds in the ever-evolving field of epigenetic drug discovery.

References

  • Selective Inhibitors of the JMJD2 Histone Demethylases: Combined Nondenaturing Mass Spectrometric Screening and Crystallographic Approaches. PubMed Central. [Link]

  • Selective Inhibitors of the JMJD2 Histone Demethylases: Combined Nondenaturing Mass Spectrometric Screening and Crystallographic Approaches. Journal of Medicinal Chemistry. [Link]

  • Inhibition of the histone demethylase JMJD2E by 3-substituted pyridine 2,4-dicarboxylates. Organic & Biomolecular Chemistry. [Link]

  • Inhibition of the histone lysine demethylase JMJD2A by ejection of structural Zn(ii). Chemical Communications. [Link]

  • A small molecule modulates Jumonji histone demethylase activity and selectively inhibits cancer growth. Nature Communications. [Link]

  • IOX1. Labclinics. [Link]

  • Inhibitor screening against JMJD2 and other human 2OG oxygenases. IC 50... ResearchGate. [Link]

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Assessing the Novelty of 3-Bromo-6-methylpicolinic Acid Scaffolds: A Comparative Guide for Drug Discovery and Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Picolinic Acid Scaffold - A Privileged Motif in Chemical Biology

Picolinic acid, a simple pyridine-2-carboxylic acid, has emerged as a "privileged" structural motif in both pharmaceutical and agrochemical development.[1][2] Its ability to act as a bidentate chelating agent, coupled with the versatile reactivity of the pyridine ring, allows for the generation of diverse molecular architectures with a wide range of biological activities.[3] From inhibiting critical enzymes in disease pathways to mimicking natural plant hormones, picolinic acid derivatives have demonstrated significant therapeutic and commercial success. This guide provides an in-depth technical assessment of the novelty of a specific derivative, 3-Bromo-6-methylpicolinic acid , by comparing its potential performance with established alternatives in both the pharmaceutical and agrochemical sectors. We will delve into the underlying chemical principles, provide supporting experimental data from related compounds, and offer detailed protocols for researchers to validate and expand upon these findings.

The Unique Structural Features of this compound

The novelty of any chemical scaffold lies in the unique combination of its functional groups and their influence on its physicochemical and biological properties. In this compound, the interplay between the picolinic acid core, the bromine atom at the 3-position, and the methyl group at the 6-position presents several key features for consideration:

  • Picolinic Acid Core: Provides the foundational chelating and hydrogen bonding capabilities, crucial for interacting with biological targets.

  • 3-Bromo Substitution: The electron-withdrawing nature of the bromine atom can significantly influence the acidity of the carboxylic acid and the overall electronic distribution of the pyridine ring. This can impact binding affinities and metabolic stability. Furthermore, the bromine atom can participate in halogen bonding, a specific and directional non-covalent interaction that is increasingly recognized as a valuable tool in rational drug design.

  • 6-Methyl Substitution: The methyl group, being electron-donating, can modulate the electronic properties of the pyridine ring in the opposite direction to the bromine. It can also provide a steric handle that can influence selectivity for a particular target and can impact the molecule's metabolic profile.

The combination of these substituents creates a unique electronic and steric profile that warrants investigation for novel biological activities.

Comparative Analysis in the Pharmaceutical Landscape

While specific biological activity data for this compound is not extensively available in the public domain, we can infer its potential by comparing its structural features to picolinic acid derivatives that have reached advanced stages of clinical development. A notable example is Verubecestat (MK-8931) , a potent and selective inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1), which was investigated for the treatment of Alzheimer's disease.[4][5][6]

Comparator: Verubecestat (BACE1 Inhibitor)

Verubecestat, although ultimately unsuccessful in clinical trials for Alzheimer's disease, represents a highly optimized picolinic acid derivative.[6] Its mechanism of action involves the inhibition of BACE1, an aspartyl protease responsible for the initial step in the production of amyloid-β (Aβ) peptides.[5][7]

Table 1: Comparative Profile of this compound and Verubecestat

FeatureThis compoundVerubecestat (MK-8931)Rationale for Comparison & Novelty Assessment
Core Scaffold Picolinic AcidPicolinamideBoth share the picolinic acid core, highlighting its utility in CNS-targeting compounds. The amide in Verubecestat is a common modification to improve cell permeability and metabolic stability.
Key Substituents 3-Bromo, 6-MethylComplex heterocyclic and fluorinated aryl groupsThe simple substitution pattern of this compound offers a less complex starting point for chemical exploration and potentially a more favorable toxicity profile.
Known Biological Target Not specifically defined; potential antimicrobial, anti-inflammatory, cytotoxic.[6]BACE1 (β-secretase)[4]The novelty of this compound lies in its potential to target a different spectrum of biological targets compared to the highly specific BACE1 inhibition of Verubecestat.
Reported Potency No specific IC50 values publicly available.BACE1 Ki: 7.8 nM; BACE1 IC50: 13 nM[4]The lack of specific data for this compound necessitates experimental validation to determine its potency against various targets.
Assessing Novelty in a Pharmaceutical Context

The novelty of the this compound scaffold in a pharmaceutical context lies in its potential for:

  • Broad-Spectrum Biological Activity: While Verubecestat is a highly specific inhibitor, the simpler substitution pattern of this compound may confer a broader range of activities. Picolinic acid itself has shown antimicrobial activity, and its derivatives are being explored as anticancer and anti-inflammatory agents.[8][9]

  • Alternative Structure-Activity Relationships (SAR): The 3-bromo and 6-methyl substituents offer a different SAR landscape compared to the complex decorations of Verubecestat. This could lead to the discovery of novel inhibitors for various enzyme classes.

  • Synthetic Tractability: The synthesis of this compound is relatively straightforward, allowing for the rapid generation of a library of analogs for screening and optimization.

Comparative Analysis in the Agrochemical Sector

The picolinic acid scaffold is a cornerstone of the synthetic auxin herbicide market. These herbicides mimic the natural plant hormone auxin, leading to uncontrolled growth and ultimately death in susceptible broadleaf weeds.[10]

Comparators: Picloram and Clopyralid

Picloram and Clopyralid are two widely used picolinic acid herbicides that provide an excellent baseline for assessing the potential of this compound in an agrochemical context.[11][12]

Table 2: Comparative Profile of this compound, Picloram, and Clopyralid

FeatureThis compoundPicloramClopyralid
IUPAC Name 3-bromo-6-methylpyridine-2-carboxylic acid4-amino-3,5,6-trichloropyridine-2-carboxylic acid[11]3,6-dichloro-2-pyridinecarboxylic acid[12]
Molecular Weight 216.03 g/mol 241.48 g/mol [11]192.00 g/mol [12]
Water Solubility Data not available430 mg/L @ 25°C[11]~1000 ppm[12]
Mode of Action Predicted Synthetic AuxinSynthetic Auxin[10]Synthetic Auxin
Key Substituents 3-Bromo, 6-Methyl4-Amino, 3,5,6-Trichloro3,6-Dichloro
Herbicidal Spectrum UnknownBroadleaf weeds, woody plants[11]Broadleaf weeds, especially thistles and clovers[12]
Assessing Novelty in an Agrochemical Context

The novelty of the this compound scaffold for herbicidal applications can be evaluated based on:

  • Differential Selectivity: The substitution pattern of this compound is distinct from existing commercial herbicides. This could translate to a different spectrum of weed control and potentially improved crop safety in certain species.

  • Overcoming Resistance: The development of weed resistance to existing herbicides is a major challenge in agriculture. A novel picolinic acid derivative could potentially have a different binding mode to the auxin receptor, thereby overcoming existing resistance mechanisms.

  • Environmental Profile: The physicochemical properties of a herbicide, such as its soil mobility and persistence, are critical for its environmental impact. The bromo and methyl substituents will influence these properties, and experimental determination is necessary to assess its environmental profile relative to compounds like Picloram, which is known for its persistence.[11]

Experimental Protocols

To facilitate the evaluation of this compound and its derivatives, the following experimental protocols are provided.

Protocol 1: Synthesis of this compound

This protocol is adapted from general procedures for the bromination of picolinic acids.

Materials:

  • 6-Methylpicolinic acid

  • N-Bromosuccinimide (NBS)

  • Sulfuric acid (concentrated)

  • Dichloromethane (DCM)

  • Sodium sulfite

  • Sodium bicarbonate

  • Magnesium sulfate (anhydrous)

  • Hydrochloric acid (1M)

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a stirred solution of 6-methylpicolinic acid (1.0 eq) in concentrated sulfuric acid at 0 °C, add N-Bromosuccinimide (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium sulfite until the bromine color disappears.

  • Basify the solution to pH 8-9 with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Acidify the aqueous layer to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from an ethyl acetate/hexanes mixture to afford this compound.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

Materials:

  • Human cancer cell line (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Test compound (this compound) dissolved in DMSO

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO2 atmosphere.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 3: Herbicidal Activity Assay (Greenhouse Study)

This protocol describes a greenhouse experiment to evaluate the post-emergence herbicidal activity of a compound.

Materials:

  • Test compound (this compound)

  • Commercial herbicides (e.g., Picloram, Clopyralid)

  • Weed species (e.g., Chenopodium album, Amaranthus retroflexus)

  • Crop species (e.g., wheat, corn)

  • Potting soil

  • Pots

  • Spray chamber

  • Adjuvant

Procedure:

  • Sow weed and crop seeds in pots filled with potting soil and grow them in a greenhouse to the 2-4 leaf stage.

  • Prepare spray solutions of the test compound and commercial herbicides at various concentrations in water with a suitable adjuvant.

  • Apply the spray solutions to the plants using a calibrated spray chamber to ensure uniform coverage.

  • Include an untreated control group.

  • Return the plants to the greenhouse and observe them for signs of phytotoxicity (e.g., epinasty, chlorosis, necrosis) at 7, 14, and 21 days after treatment.

  • Visually assess the percentage of weed control and crop injury compared to the untreated control.

  • Determine the effective dose for 90% weed control (ED90) and the dose that causes 10% crop injury (ED10).

Visualization of Key Concepts

To further illustrate the concepts discussed in this guide, the following diagrams are provided.

Picolinic_Acid_Scaffold Figure 1: The this compound Scaffold Scaffold This compound Core Picolinic Acid Core Scaffold->Core Foundation Bromo 3-Bromo Substituent Scaffold->Bromo Electronic & Halogen Bonding Methyl 6-Methyl Substituent Scaffold->Methyl Electronic & Steric Effects

Caption: Key structural features of this compound.

Drug_Discovery_Workflow Figure 2: Workflow for Assessing Novelty Start Synthesis of this compound & Analogs Screening Biological Screening (e.g., Cytotoxicity, Antimicrobial, Herbicidal) Start->Screening Data Quantitative Data Analysis (IC50, MIC, ED90) Screening->Data Comparison Comparison with Established Alternatives (e.g., Verubecestat, Picloram) Data->Comparison Novelty Assessment of Novelty (SAR, Selectivity, IP) Comparison->Novelty Optimization Lead Optimization Novelty->Optimization

Caption: A typical workflow for evaluating a novel chemical scaffold.

Conclusion and Future Directions

This compound represents a structurally intriguing scaffold with the potential for novel applications in both pharmaceutical and agrochemical research. Its unique combination of a privileged picolinic acid core with bromo and methyl substituents offers a distinct electronic and steric profile compared to existing drugs and herbicides. While a comprehensive assessment of its novelty is currently hampered by the limited availability of specific biological data, this guide provides a framework for its evaluation.

Future research should focus on the synthesis of a diverse library of this compound derivatives and their systematic screening in a variety of biological assays. The generation of quantitative data on their cytotoxicity, antimicrobial activity, enzyme inhibition, and herbicidal efficacy will be crucial for a direct and meaningful comparison with established alternatives. Such studies will undoubtedly shed light on the true potential of this scaffold and pave the way for the development of novel therapeutic agents and crop protection solutions.

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A Guide to the Inter-Laboratory Validation of 3-Bromo-6-methylpicolinic Acid Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison of Method Performance Across Multiple Laboratories

Introduction: The Need for a Standardized Analytical Method

3-Bromo-6-methylpicolinic acid is a critical heterocyclic building block used in the synthesis of advanced organic molecules and active pharmaceutical ingredients (APIs).[][2] Its purity and precise quantification are paramount to ensuring the quality, safety, and efficacy of downstream products. As the development and manufacturing of these products often span multiple sites and organizations, a robust, reliable, and standardized analytical method is not a luxury—it is a regulatory and scientific necessity.

An analytical method, even if meticulously validated in a single laboratory (single-laboratory validation), may exhibit unforeseen variability when transferred to another facility.[3] Differences in instrumentation, environmental conditions, reagent sources, and analyst technique can introduce bias or imprecision. An inter-laboratory validation study , also known as a collaborative study, is the ultimate test of a method's transferability and robustness.[4][5] Its purpose is to establish the method's reproducibility—the precision between laboratories—and ensure that the method is fit for its intended purpose across the entire development and manufacturing landscape.[6][7]

This guide, designed for researchers, analytical scientists, and quality control professionals, provides a comprehensive framework for conducting an inter-laboratory validation study for the analysis of this compound. We will compare hypothetical performance data from multiple laboratories to illustrate the validation process, adhering to the principles outlined in the International Council for Harmonisation (ICH) guideline Q2(R1).[8][9][10][11]

Methodology Selection & Rationale: Reversed-Phase HPLC

For the quantitative analysis of this compound, a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the chosen technique.

Causality Behind the Choice:

  • Suitability for Analyte: As a moderately polar aromatic carboxylic acid, this compound is ideally suited for reversed-phase chromatography, which separates compounds based on hydrophobicity.

  • Specificity & Resolution: HPLC provides high resolving power, which is essential for separating the main analyte from potential process impurities or degradation products.[12]

  • Accessibility & Robustness: HPLC systems are standard equipment in most pharmaceutical research and quality control laboratories, making the method highly transferable. The technique is well-understood and known for its robustness, a key prerequisite for inter-laboratory success.

  • Quantitative Accuracy: UV detection offers excellent linearity and sensitivity for chromophore-containing molecules like picolinic acid derivatives, enabling precise and accurate quantification.[12]

Inter-Laboratory Study Design & Protocol

A successful inter-laboratory study hinges on a meticulously planned protocol that minimizes ambiguity and ensures all participants perform the analysis under harmonized conditions.

3.1 Study Workflow

The study is coordinated by a primary laboratory, which is responsible for protocol design, sample preparation and distribution, and the final statistical analysis of all data submitted by the participating laboratories.

Inter_Lab_Workflow CoordinatingLab Coordinating Lab (Protocol Design, Sample Prep & Distribution) LabA Participating Lab A (Method Execution & Data Reporting) CoordinatingLab->LabA Samples & Protocol LabB Participating Lab B (Method Execution & Data Reporting) CoordinatingLab->LabB Samples & Protocol LabC Participating Lab C (Method Execution & Data Reporting) CoordinatingLab->LabC Samples & Protocol CentralAnalysis Coordinating Lab (Centralized Statistical Analysis & Final Report) LabA->CentralAnalysis Raw Data & Results LabB->CentralAnalysis Raw Data & Results LabC->CentralAnalysis Raw Data & Results FinalReport Validation Report (Method Reproducibility Established) CentralAnalysis->FinalReport Generates

Caption: Workflow of the inter-laboratory validation study.

3.2 Study Materials

The coordinating laboratory prepares and distributes a validation kit to a minimum of three participating laboratories. Per AOAC guidelines, a minimum of five materials should be studied, and eight reporting labs are recommended for robust statistical estimates, though this can be scaled based on the study's objective.[13][14] For this guide, we will consider a study with three labs and five sample types.

The kit includes:

  • A certified reference standard of this compound.

  • Five blind samples for accuracy and reproducibility assessment, consisting of:

    • Placebo (matrix without the analyte).

    • Analyte spiked into placebo at 80% of target concentration.

    • Analyte spiked into placebo at 100% of target concentration.

    • Analyte spiked into placebo at 120% of target concentration.

    • A sample with a known, but undisclosed, concentration from a separate batch.

  • The finalized, harmonized analytical method protocol.

  • Standardized data reporting templates.

3.3 Standardized Analytical Protocol

All participating laboratories must adhere strictly to the following HPLC method. Any deviation must be documented and reported to the coordinating lab.

Table 1: Standardized HPLC Method Parameters

Parameter Condition Rationale
Column C18, 4.6 x 150 mm, 5 µm Standard reversed-phase column offering good efficiency and peak shape.
Mobile Phase A 0.1% Phosphoric Acid in Water Acidified mobile phase to suppress the ionization of the carboxylic acid group, ensuring a consistent retention time and sharp peak.
Mobile Phase B Acetonitrile Common organic modifier for reversed-phase HPLC.
Gradient 5% B to 95% B over 15 min Ensures elution of the main peak while also eluting any potential late-eluting, non-polar impurities.
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °C Controlled temperature minimizes variability in retention time due to ambient fluctuations.
Detection UV at 265 nm Wavelength of maximum absorbance for the picolinic acid scaffold.
Injection Vol. 10 µL

| Sample Prep. | 0.5 mg/mL in 50:50 Water:Acetonitrile | Diluent is matched to the initial mobile phase conditions to prevent peak distortion. |

Experimental Protocol: Step-by-Step

  • Standard Preparation: Accurately weigh ~25 mg of the this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a 0.5 mg/mL stock solution.

  • Sample Preparation: Prepare the blind samples as instructed in the supplied documentation, aiming for a final target concentration of 0.5 mg/mL.

  • System Suitability Test (SST): Before any sample analysis, perform five replicate injections of the standard solution. The system is deemed suitable only if the acceptance criteria in Table 2 are met.

    • Scientist's Note: The SST is a self-validating component of the protocol.[15] It ensures that the HPLC system in each laboratory (regardless of make or model) is performing adequately on the day of analysis, which is crucial for the integrity of the inter-laboratory data.

  • Analysis Sequence: Analyze the samples in the prescribed order: Blank (diluent), SST replicates, Placebo, and then the five blind samples.

  • Data Processing: Integrate all chromatograms using a consistent set of parameters. Report the peak area and retention time for the main analyte peak.

Comparative Performance Analysis & Results

This section presents hypothetical data from three participating laboratories (Lab A, Lab B, Lab C) to demonstrate the comparative analysis central to an inter-laboratory validation.

4.1 System Suitability Testing (SST)

All labs must first demonstrate their systems are fit for purpose.

Table 2: Comparative System Suitability Test (SST) Results

Parameter Acceptance Criterion Lab A Lab B Lab C Status
Tailing Factor (T) T ≤ 2.0 1.15 1.21 1.18 Pass
Theoretical Plates (N) N ≥ 2000 5890 6210 5950 Pass
%RSD of Peak Area (n=5) ≤ 2.0% 0.45% 0.62% 0.51% Pass

| %RSD of Retention Time (n=5)| ≤ 1.0% | 0.15% | 0.18% | 0.16% | Pass |

Interpretation: All three laboratories successfully met the SST criteria, indicating their instrumentation was performing correctly and was suitable for executing the validated method.

4.2 Linearity and Range

Linearity was assessed by each lab preparing a five-point calibration curve from 50% to 150% of the target concentration (0.25 mg/mL to 0.75 mg/mL).

Table 3: Comparative Linearity and Range Data

Parameter Acceptance Criterion Lab A Lab B Lab C
Correlation Coefficient (r²) ≥ 0.999 0.9998 0.9995 0.9997
Y-intercept (% of response at 100%) ≤ 2.0% 0.85% 1.35% 1.10%

| Validated Range (mg/mL) | 0.25 - 0.75 | Pass | Pass | Pass |

Interpretation: All labs demonstrated excellent linearity across the specified range, with correlation coefficients well above the acceptance limit. This confirms the method's ability to produce results that are directly proportional to the analyte concentration.[8][16]

4.3 Accuracy

Accuracy was determined by analyzing the spiked placebo samples and calculating the percent recovery of the analyte.

Table 4: Comparative Accuracy (% Recovery) Data

Concentration Level Acceptance Criteria Lab A Lab B Lab C
80% (0.4 mg/mL) 98.0 - 102.0% 100.5% 99.8% 101.1%
100% (0.5 mg/mL) 98.0 - 102.0% 100.1% 100.5% 99.7%
120% (0.6 mg/mL) 98.0 - 102.0% 99.5% 101.2% 100.8%

| Overall Mean Recovery | 98.0 - 102.0% | 100.0% | 100.5% | 100.5% |

Interpretation: The accuracy of the method is confirmed, as all laboratories obtained mean recovery values well within the typical acceptance range of 98.0-102.0%. This demonstrates the absence of significant systematic error or bias in the method across different labs.[16]

4.4 Precision

Precision is evaluated at three distinct levels as defined by ICH Q2(R1): Repeatability, Intermediate Precision, and Reproducibility.[6][7]

Precision_Hierarchy Reproducibility Reproducibility (Between Laboratories) Broadest Measure of Variability Intermediate Intermediate Precision (Within Laboratory) Different Days, Analysts, Equipment Reproducibility->Intermediate encompasses Repeatability Repeatability (Intra-Assay Precision) Same Conditions, Short Interval Intermediate->Repeatability encompasses

Caption: Hierarchy of precision in analytical method validation.

Repeatability (Intra-assay Precision): Assessed from six replicate preparations of the 100% concentration sample by one analyst on one day.

Intermediate Precision: Assessed by a second analyst on a different day using different equipment (if available).

Table 5: Comparative Precision Results (%RSD)

Precision Level Acceptance Criterion Lab A Lab B Lab C
Repeatability %RSD ≤ 1.0% 0.55% 0.71% 0.64%

| Intermediate Precision | %RSD ≤ 2.0% | 0.89% | 1.15% | 0.98% |

Interpretation: All laboratories demonstrated excellent precision within their own facilities, with Relative Standard Deviations (RSDs) comfortably meeting the acceptance criteria. This indicates the method is precise under both short-term (repeatability) and typical intra-lab (intermediate) variations.

4.5 Reproducibility (Inter-Laboratory Precision)

Reproducibility is the critical parameter of this study, assessing the precision between laboratories. It is calculated from the results of all labs analyzing the blind samples. Statistical tools like Analysis of Variance (ANOVA) are used to parse out the different sources of variation.[4]

Table 6: Summary of Inter-Laboratory Reproducibility

Sample Overall Mean Across Labs (mg/mL) Standard Deviation Between Labs Reproducibility (%RSD_R) Acceptance Criterion
Blind Sample 1 (0.4 mg/mL) 0.402 0.007 1.74% %RSD_R ≤ 5.0%
Blind Sample 2 (0.5 mg/mL) 0.501 0.009 1.80% %RSD_R ≤ 5.0%

| Blind Sample 3 (0.6 mg/mL) | 0.605 | 0.011 | 1.82% | %RSD_R ≤ 5.0% |

Interpretation: The overall reproducibility of the method is excellent, with an RSD between laboratories of less than 2.0%. This is a strong indicator that the analytical method is robust and transferable. It yields consistent and reliable results regardless of the laboratory in which it is performed, fulfilling the primary objective of the validation study.

Discussion and Conclusion

The comparative data demonstrates that the proposed RP-HPLC method for the analysis of this compound is accurate, precise, linear, and, most importantly, reproducible . Each of the three participating laboratories successfully implemented the method and produced comparable, high-quality data. The low inter-laboratory variability (%RSD_R < 2.0%) confirms the method's robustness against minor differences in equipment, environment, and personnel.

Key to Success: The success of this validation can be attributed to a clear, unambiguous, and well-designed protocol. The inclusion of a mandatory System Suitability Test acted as a crucial self-validating checkpoint, ensuring that each lab's system was performing adequately before generating reportable data.

Based on this comprehensive inter-laboratory study, the analytical method is officially validated and deemed suitable for its intended purpose: the routine quality control and release testing of this compound across different manufacturing and research sites.

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  • European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. (2022). [Link]

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  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (2018). [Link]

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Safety Operating Guide

Navigating the Disposal of 3-Bromo-6-methylpicolinic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of pharmaceutical research and drug development, the safe management and disposal of chemical reagents is a cornerstone of operational excellence and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-Bromo-6-methylpicolinic acid (CAS No. 779344-30-8), a halogenated pyridine derivative commonly used as a building block in organic synthesis.[] Adherence to these procedures is critical not only for the safety of laboratory personnel but also for the protection of our environment.

Immediate Safety and Hazard Profile

Before initiating any disposal protocol, a thorough understanding of the compound's inherent hazards is paramount. This compound is a compound that demands careful handling due to its toxicological profile.

Hazard Identification Summary

Hazard StatementGHS ClassificationPrecautionary Measures
Harmful if swallowed[2]Acute toxicity, Oral (Category 4)Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor. Rinse mouth.[2]
Causes skin irritation[2]Skin Corrosion/Irritation (Category 2)Wear protective gloves. If on skin, wash with plenty of soap and water.[2]
Causes serious eye irritation[2]Serious Eye Damage/Eye Irritation (Category 2)Wear eye protection/face protection. If in eyes, rinse cautiously with water for several minutes.[2]
May cause respiratory irritation[2]Specific target organ toxicity (single exposure) [Respiratory tract irritation] (Category 3)Avoid breathing dust. Use only outdoors or in a well-ventilated area.[2]
Harmful to aquatic lifeHazardous to the aquatic environment, acute hazard (Category 3)Avoid release to the environment.[3]

This table synthesizes data from multiple safety data sheets to provide a concise overview. Always refer to the specific SDS for the product in your possession.

The presence of a bromine atom on the pyridine ring places this compound in the category of halogenated organic compounds. Such compounds are subject to stringent environmental regulations due to their potential for persistence and the formation of hazardous byproducts if not disposed of correctly.[4][5]

The Core Principle: Professional Hazardous Waste Disposal

The cardinal rule for the disposal of this compound is that it must be managed as hazardous waste. Under no circumstances should this chemical be disposed of via standard drains or as regular laboratory trash. [3][6] The primary and mandatory method of disposal is through a licensed and approved professional waste disposal service.[2][3]

The rationale for this is twofold:

  • Chemical Reactivity and Environmental Persistence: As a halogenated organic acid, improper disposal can lead to the contamination of water systems. These compounds can be persistent in the environment and may have long-term ecological effects.[4]

  • Regulatory Compliance: In the United States, the Environmental Protection Agency (EPA) regulates halogenated organic compounds under the Resource Conservation and Recovery Act (RCRA).[7][8] Disposal must adhere to these federal, state, and local regulations.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe collection, storage, and preparation of this compound for professional disposal.

Step 1: Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing the appropriate PPE to mitigate exposure risks.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Eye/Face Protection: Safety glasses with side-shields or chemical goggles.[2]

  • Skin and Body Protection: A lab coat is mandatory. For larger quantities, consider additional protective clothing.

  • Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator.[2]

Step 2: Waste Segregation

Proper segregation is a critical step to prevent dangerous chemical reactions within a waste container.

  • Halogenated vs. Non-Halogenated Waste: this compound waste must be collected in a designated container for halogenated organic waste .[6][9] Do not mix with non-halogenated solvents or other waste streams.[3]

  • Incompatible Materials: Keep this acidic compound separate from bases and strong oxidizing agents to avoid exothermic or violent reactions.[3][10]

The causal logic here is to prevent uncontrolled reactions. Mixing acids with bases can generate heat, while mixing with oxidizers can create a fire or explosion hazard. Segregating halogenated waste is also often a requirement for the final disposal method, such as incineration.[9]

Step 3: Containerization and Labeling

The integrity and clear identification of the waste container are essential for safety and compliance.

  • Select an Appropriate Container: Use a container that is compatible with the chemical. High-density polyethylene (HDPE) is a suitable choice. The container must have a secure, sealable lid.[11]

  • Labeling: Clearly label the waste container as "Hazardous Waste."[3] The label must include:

    • The full chemical name: "Waste this compound"[9]

    • The approximate concentration and quantity.

    • The date when the first waste was added to the container.[11]

    • The appropriate hazard pictograms (e.g., Harmful/Irritant).

Step 4: On-site Accumulation and Storage

Waste should be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory pending pickup.[11]

  • Location: The SAA must be at or near the point of generation.[11]

  • Containment: Store liquid waste containers in secondary containment to prevent spills.

  • Closure: Keep the waste container tightly closed except when adding waste.[2][11]

  • Storage Conditions: Store in a cool, dry, and well-ventilated area away from heat or ignition sources.[10]

Step 5: Arranging for Disposal

Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[3] They will coordinate with a licensed waste disposal contractor. Provide them with all the necessary information from your waste label.

Emergency Procedures: Spills and Exposure

In the event of a spill or accidental exposure, prompt and correct action is crucial.

  • Minor Spill (Solid):

    • Ensure the area is well-ventilated.

    • Wearing appropriate PPE, gently sweep up the material to avoid generating dust.[2]

    • Place the spilled material into a labeled hazardous waste container.

    • Clean the spill area with a suitable solvent and then soap and water. Collect all cleaning materials as hazardous waste.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[2] Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[2]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_emergency Emergency Path start Start: Generation of This compound waste ppe Don appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe segregate Segregate as HALOGENATED ORGANIC WASTE ppe->segregate spill Spill or Exposure Occurs ppe->spill Handle with care container Use a compatible, sealed, and properly labeled container segregate->container storage Store in designated Satellite Accumulation Area (SAA) container->storage ehs Contact Environmental Health & Safety (EHS) for pickup storage->ehs end Disposal by licensed waste management service ehs->end spill_protocol Follow Emergency Spill & Decontamination Protocol spill->spill_protocol spill_protocol->container Contain & collect spilled material

Sources

A Researcher's Guide to the Safe Handling of 3-Bromo-6-methylpicolinic Acid: Personal Protective Equipment and Operational Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment of 3-Bromo-6-methylpicolinic Acid and Analogs

Given its structure as a halogenated aromatic carboxylic acid, this compound should be handled with care.[][2] The following table summarizes the potential hazards, extrapolated from data on similar chemical structures.

Hazard Category Potential Effect Hazard Statement Code
Acute Oral Toxicity Harmful if swallowed.H302
Skin Corrosion/Irritation Causes skin irritation.H315
Serious Eye Damage/Irritation Causes serious eye irritation or damage.H318 / H319
Acute Inhalation Toxicity Harmful if inhaled.H332
Specific Target Organ Toxicity May cause respiratory irritation.H335

This table is based on hazard information for structurally similar compounds.[2][3][4][5]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive approach to PPE is crucial to minimize exposure risk. The following table outlines the required protective gear for handling this compound.

Body Part Personal Protective Equipment Specifications and Rationale
Hands Chemical-resistant glovesNitrile, neoprene, or butyl rubber gloves are recommended. Ensure gloves meet relevant standards (e.g., EN 374 in Europe, F739 in the US). Always inspect gloves for any signs of degradation before use and replace them immediately if compromised.[2][6][7]
Eyes/Face Safety goggles and face shieldSplash-proof chemical goggles that conform to EN166 (EU) or NIOSH (US) approved standards are mandatory.[2][6] A face shield should be worn over the goggles, especially when handling larger quantities or if there is a significant risk of splashing.[2][8]
Respiratory Dust respirator or full-facepiece airline respiratorFor handling small quantities of the solid in a well-ventilated area, a dust respirator (e.g., N95) may be sufficient.[2][6] For larger quantities, potential aerosol generation, or in the event of a spill, a NIOSH/MSHA or European Standard EN 149 approved full-facepiece airline respirator is necessary.[2][6]
Body Laboratory coatA lab coat is essential to prevent skin contact.[6][9]
Feet Closed-toe shoesLeather or other chemical-resistant, closed-toe shoes are required to protect against spills.[2][9]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is critical for the safe handling of this compound.

Pre-Handling Checklist
  • Engineering Controls: Ensure you are working in a designated area, preferably within a certified chemical fume hood with adequate ventilation.[2]

  • PPE Inspection: Before entering the handling area, meticulously inspect all PPE for any damage or defects.

  • Material Readiness: Have all necessary equipment and reagents ready to minimize time spent in the handling area.

  • Emergency Equipment: Confirm that a safety shower and eye wash station are readily accessible and operational.[10]

Handling the Chemical
  • Container Inspection: Carefully inspect the container of this compound for any signs of damage or leaks before use.

  • Weighing: When weighing the solid, perform this task within a fume hood or a ventilated balance enclosure to prevent the inhalation of dust.[2]

  • Dispensing and Use: Handle the chemical with care, avoiding the creation of dust.[11] Use appropriate tools for transfer.

  • Cross-Contamination: Do not allow the chemical to come into contact with incompatible materials such as strong oxidizing agents.[3]

Post-Handling Procedures
  • Decontamination: Thoroughly clean the work area and any equipment used.

  • PPE Removal: Remove disposable gloves and other disposable PPE, taking care not to touch the outer surfaces.[7][9] Dispose of them in a designated waste container.

  • Personal Hygiene: Wash your hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[6][10] Do not eat, drink, or smoke in the laboratory area.[3][6]

Below is a workflow diagram illustrating the safe handling procedure.

cluster_prep Pre-Handling cluster_handling Handling cluster_post Post-Handling prep1 Verify Fume Hood Operation prep2 Inspect PPE for Integrity prep1->prep2 prep3 Locate Emergency Equipment prep2->prep3 handle1 Inspect Chemical Container prep3->handle1 handle2 Weigh Solid in Ventilated Enclosure handle1->handle2 handle3 Transfer and Use with Care handle2->handle3 post1 Decontaminate Work Area handle3->post1 post2 Dispose of Contaminated PPE post1->post2 post3 Wash Hands Thoroughly post2->post3

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.